molecular formula C14H13BrO2 B1273575 1-(Benzyloxy)-4-bromo-2-methoxybenzene CAS No. 63057-72-7

1-(Benzyloxy)-4-bromo-2-methoxybenzene

Cat. No.: B1273575
CAS No.: 63057-72-7
M. Wt: 293.15 g/mol
InChI Key: AEGJXXCGTFMRGY-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-methoxybenzene is a useful research compound. Its molecular formula is C14H13BrO2 and its molecular weight is 293.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methoxy-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGJXXCGTFMRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394191
Record name 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE
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Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63057-72-7
Record name 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE
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Record name 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(Benzyloxy)-4-bromo-2-methoxybenzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-methoxybenzene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key aromatic building block in modern organic synthesis. The document details its physicochemical properties, spectroscopic signature, and established synthetic methodologies. Emphasis is placed on its chemical reactivity, particularly its utility in metal-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Furthermore, this guide explores its applications as a versatile intermediate in the fields of drug discovery and materials science, supported by field-proven insights and detailed experimental protocols. Safety, handling, and storage considerations are also addressed to ensure its proper use in a research environment. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable synthetic intermediate.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted aromatic ether. The strategic placement of its functional groups—a nucleophilic methoxy group, a cleavable benzyloxy protecting group, and a reactive bromine atom—makes it a highly valuable precursor in multi-step organic synthesis.

Nomenclature and Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 63057-72-7[1][2]
Synonyms Benzene, 4-bromo-2-methoxy-1-(phenylmethoxy)-; 4-Bromo-2-methoxy-1-(phenylmethoxy)benzene[2]
Molecular Formula C₁₄H₁₃BrO₂[1][2]
InChI Key AEGJXXCGTFMRGY-UHFFFAOYSA-N[2]

Physicochemical Data

PropertyValueSource(s)
Molecular Weight 293.16 g/mol [1][3][4]
Appearance White to Off-White Solid[2][5]
Purity Typically ≥97%[2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[5]
Solubility Slightly soluble in Chloroform and Methanol[5]

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic profile, which is crucial for its identification and for monitoring reaction progress.

Technique Key Features and Expected Chemical Shifts (δ)
¹H NMR ~7.50 - 7.28 ppm (m, 5H): Protons of the benzyl group phenyl ring. ~7.11 ppm (d, J ≈ 2.3 Hz, 1H): Aromatic proton ortho to the bromine atom. ~7.01 ppm (dd, J ≈ 8.6, 2.3 Hz, 1H): Aromatic proton ortho to the methoxy group and meta to the bromine. ~6.91 ppm (d, J ≈ 8.6 Hz, 1H): Aromatic proton meta to the methoxy group and ortho to the benzyloxy group. ~5.09 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. ~3.85 ppm (s, 3H): Methyl protons (-OCH₃) of the methoxy group.[3]
¹³C NMR ~150-160 ppm: Aromatic carbons attached to oxygen (C-O). ~137 ppm: Quaternary carbon of the benzyl ring attached to the methylene group. ~127-129 ppm: Aromatic carbons of the benzyl ring. ~110-125 ppm: Aromatic carbons of the substituted benzene ring. ~113 ppm: Carbon attached to bromine (C-Br). ~71 ppm: Methylene carbon (-CH₂-) of the benzyl group. ~56 ppm: Methyl carbon (-OCH₃) of the methoxy group.
IR Spectroscopy ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from -CH₂- and -CH₃). ~1600, ~1500 cm⁻¹: Aromatic C=C ring stretching. ~1250 cm⁻¹: Aryl-O-C asymmetric stretching (ether linkage). ~1050 cm⁻¹: Aryl-O-C symmetric stretching. ~600-500 cm⁻¹: C-Br stretching.
Mass Spec. Molecular Ion (M⁺): Expected isotopic pattern for one bromine atom at m/z 292 and 294 (approx. 1:1 ratio).[4] Primary Fragment: Loss of the benzyl group (C₇H₇) leading to a fragment at m/z 91 (tropylium ion).

Synthesis and Manufacturing

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the O-alkylation of a phenoxide with an alkyl halide.

Causality Behind Experimental Choices:

  • Reactants: The synthesis starts from the commercially available 4-bromo-2-methoxyphenol. Its hydroxyl group is acidic enough to be deprotonated by a moderate base. Benzyl bromide is used as the benzyl source; it is a highly effective electrophile due to the stability of the benzylic carbocation-like transition state.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is chosen.[6] It effectively solvates the cation (e.g., K⁺) but not the phenoxide anion, leaving the anion highly nucleophilic and accessible for reaction.[6]

  • Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without promoting significant side reactions.[3][6]

  • Temperature: The reaction is often heated (e.g., 80 °C) to increase the reaction rate and ensure it proceeds to completion in a reasonable timeframe.[3]

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification A 4-Bromo-2-methoxyphenol E Combine reactants in DMF A->E B Benzyl Bromide B->E C Potassium Carbonate (Base) C->E D DMF (Solvent) D->E F Heat mixture (e.g., 80°C) Stir for 12h E->F G Reaction Monitoring (TLC) F->G H Quench with H₂O G->H I Extract with Ethyl Acetate H->I J Wash with Brine I->J K Dry over Na₂SO₄ / MgSO₄ J->K L Concentrate in vacuo K->L M Purify via Column Chromatography L->M N Product: This compound M->N

Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-methoxyphenol (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.9 eq) followed by N,N-dimethylformamide (DMF) to create a stirrable suspension.[3]

  • Alkylation: Add benzyl bromide (1.0-1.1 eq) to the mixture.[3][6]

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours.[3] Monitor the disappearance of the starting phenol using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.[3][6]

  • Washing: Combine the organic layers and wash with water and then with a saturated brine solution to remove residual DMF and inorganic salts.[3][6]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by silica gel column chromatography or recrystallization to yield the final product as a light-colored solid.[3]

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the carbon-bromine (C-Br) bond, which serves as a versatile handle for introducing molecular complexity via cross-coupling reactions.[7][8] The electron-donating methoxy and benzyloxy groups activate the aromatic ring, which can facilitate the initial oxidative addition step in many palladium-catalyzed cycles.[9]

Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds between the aryl bromide and an organoboron species. This reaction is fundamental in synthesizing biaryl structures, which are prevalent motifs in pharmaceuticals.[9][10]

G A 1-(Benzyloxy)-4-bromo- 2-methoxybenzene C Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., Na₂CO₃) A->C B Arylboronic Acid (R-B(OH)₂) B->C D Biaryl Product C->D C-C Bond Formation

Role in a generalized Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).[11]

  • Solvent: Add a solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 5:1 ratio).[11]

  • Degassing: Bubble nitrogen or argon gas through the mixture for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 eq), under a nitrogen atmosphere.[11]

  • Reaction: Heat the mixture to 90-100 °C and stir for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.[11]

  • Workup: Cool the reaction to room temperature and quench with water.

  • Extraction: Extract the mixture with ethyl acetate. Combine the organic layers and wash with brine.[11]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired biaryl compound.

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient itself, this compound is a crucial intermediate for building more complex, biologically active molecules.[8]

  • Scaffold for Bioactive Molecules: The benzyloxy and methoxy-substituted phenyl ring is a common feature in medicinal chemistry. The benzyloxy group, in particular, is found in various compounds investigated for therapeutic potential, including monoamine oxidase (MAO) inhibitors and dopamine receptor antagonists.[12][13] The benzyloxy group can serve as a protecting group for a phenol, which can later be revealed to act as a key hydrogen bond donor in a drug-target interaction.

  • Kinase Inhibitor Synthesis: Derivatives of structurally similar compounds, such as 4-(benzyloxy)-2-bromo-1-fluorobenzene, have been synthesized and evaluated as inhibitors of key signaling proteins like PI3Kα and mTOR, which are often dysregulated in cancer.[14] The core structure provided by this reagent allows for the systematic exploration of chemical space around a validated pharmacophore.

  • Versatility in Lead Optimization: In drug discovery campaigns, the bromine atom allows for rapid diversification of a lead compound. A library of analogs can be quickly synthesized via various cross-coupling reactions (Suzuki, Buchwald-Hartwig amination, Sonogashira, etc.), enabling the fine-tuning of properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).[7][8]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

GHS Hazard Classification:

  • H315: Causes skin irritation.[3][15]

  • H318: Causes serious eye damage.[15]

  • H335: May cause respiratory irritation.[15]

  • H410: Very toxic to aquatic life with long-lasting effects.[15]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area or a chemical fume hood.[16][17]

  • Eye/Face Protection: Wear safety goggles or a face shield.[17]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[16][17] Avoid contact with skin.

  • Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[16]

  • Hygiene: Wash hands thoroughly after handling.[16][17]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][16]

Conclusion

This compound is a synthetically valuable and versatile chemical building block. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an important intermediate for academic and industrial researchers. The primary utility of this compound lies in its capacity to undergo reliable carbon-carbon and carbon-heteroatom bond-forming reactions at the C-Br position, providing efficient access to a diverse range of complex organic molecules relevant to drug discovery and materials science. Proper understanding of its properties, reactivity, and safety protocols is essential for its effective and safe application in the laboratory.

References

  • PubChem. This compound. [Link]

  • PubChem. 4-(Benzyloxy)-1-bromo-2-methoxybenzene. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Chemsrc. This compound | CAS#:63057-72-7. [Link]

  • PubMed Central - NIH. 4-Benzyloxy-2-bromo-1-methoxybenzene. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • PubMed Central - NIH. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

  • NIH. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]

Sources

An In-depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(Benzyloxy)-4-bromo-2-methoxybenzene (CAS No. 63057-72-7), a pivotal intermediate in modern organic synthesis. Tailored for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, mechanistic underpinnings, key reactions, and applications. It offers detailed experimental protocols, analytical data, and safety guidelines to ensure proficient and safe handling. The guide emphasizes the compound's role as a versatile building block, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Compound Profile and Strategic Importance

This compound is a polysubstituted aromatic compound featuring three key functional groups: a bromo substituent, a methoxy group, and a benzyloxy protecting group. This strategic combination makes it a highly valuable and versatile intermediate in multi-step organic synthesis.

  • The Bromo Group : Serves as a primary reactive site for carbon-carbon and carbon-heteroatom bond formation via a wide array of cross-coupling reactions.

  • The Methoxy Group : An electron-donating group that influences the reactivity of the aromatic ring.

  • The Benzyloxy Group : A robust and reliable protecting group for the phenolic oxygen, which can be selectively removed under specific conditions, revealing a hydroxyl group for further functionalization.

Its utility is particularly pronounced in the synthesis of bioactive molecules, where its derivatives have been explored for potential anti-cancer and anti-inflammatory properties.[1]

Physicochemical Properties
PropertyValueSource
CAS Number 63057-72-7[2][3]
Molecular Formula C₁₄H₁₃BrO₂[2][4][5]
Molecular Weight 293.16 g/mol [1][2]
Appearance White to yellow powder or crystals[2]
Purity Typically ≥97%[4]
Topological Polar Surface Area 18.5 Ų[6]

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is achieved via the Williamson ether synthesis.[7][8][9][10] This reaction involves the O-alkylation of a phenoxide with an alkyl halide and proceeds through a classic Sₙ2 mechanism.[8][9][11]

Reaction Scheme: 4-Bromo-2-methoxyphenol reacts with benzyl bromide in the presence of a mild base to yield the target compound.[12]

Caption: Williamson Ether Synthesis Workflow.

Causality Behind Experimental Choices:
  • Starting Material : 4-Bromo-2-methoxyphenol provides the core aromatic scaffold.

  • Alkylating Agent : Benzyl bromide is an excellent electrophile for Sₙ2 reactions because the benzylic carbon is highly susceptible to nucleophilic attack and the resulting transition state is stabilized by the adjacent phenyl ring.

  • Base : A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is ideal. Its role is to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[11] Stronger bases like sodium hydride could be used but may promote side reactions.[11] K₂CO₃ is sufficient because the pKa of phenols (around 10) is low enough for deprotonation to occur readily.

  • Solvent : A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is preferred.[11] These solvents effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic and available to attack the benzyl bromide.[8][11]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for selective transformations at different sites of the molecule.

Reactivity_Hub A 1-(Benzyloxy)-4-bromo- 2-methoxybenzene B Suzuki-Miyaura Coupling A->B Pd catalyst, Ar-B(OH)₂ C Buchwald-Hartwig Amination A->C Pd catalyst, R₂NH D Sonogashira Coupling A->D Pd/Cu catalysts, Terminal Alkyne E Catalytic Hydrogenation A->E H₂, Pd/C F Biaryl Derivatives B->F G Aryl Amine Derivatives C->G H Alkynylarene Derivatives D->H I 4-Bromo-2-methoxy- phenol E->I Debenzylation

Caption: Key Synthetic Transformations.

  • Palladium-Catalyzed Cross-Coupling Reactions : The carbon-bromine bond is the primary site for modification. This compound is an excellent substrate for a variety of powerful C-C and C-N bond-forming reactions.

    • Suzuki-Miyaura Coupling : Reaction with arylboronic acids or esters introduces new aryl or heteroaryl groups, creating complex biaryl structures.[13] These motifs are common in pharmaceuticals.

    • Buchwald-Hartwig Amination : Forms carbon-nitrogen bonds by coupling with primary or secondary amines, leading to substituted anilines that are prevalent in drug molecules.

    • Sonogashira Coupling : Reaction with terminal alkynes provides access to arylalkynes, important intermediates for synthesizing heterocyclic compounds and conjugated materials.

  • Deprotection (Debenzylation) : The benzyloxy group can be selectively cleaved, typically via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C). This unmasks the phenol, allowing for subsequent reactions at the oxygen atom, such as esterification or another etherification.

These reactions enable chemists to use this compound as a scaffold, systematically building molecular complexity to synthesize targeted drug candidates and other functional molecules.[1]

Analytical and Spectroscopic Data

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for this compound.

TechniqueData
¹H-NMR (500 MHz, CDCl₃): δ = 3.88 (3H, s), 5.14 (2H, s), 6.76 (1H, d, J = 8.54), 6.96-6.99 (1H, dd, J = 8.73, 6.96), 7.02 (1H, d, J = 2.5), 7.30-7.50 (5H, m).[6]
¹³C-NMR (125 MHz, CDCl₃): δ = 56.17, 71.22, 113.39, 115.29, 115.42, 127.30, 128.00, 128.62, 136.74, 147.40, 150.51.[6]
IR (NaCl) νₘₐₓ 1502, 1455, 1398, 1249, 1217, 1183, 1134, 1012, 846, 795, 746, 697 cm⁻¹.[6]
HRMS (ESI-TOF, m/z): calcd for C₁₄H₁₇BrNO₂ (M+NH₄)⁺ = 310.0437, found 310.0435.[6]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.[2]

  • Precautions for Safe Handling : Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols. Use in a well-ventilated area, preferably a fume hood.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Wash hands thoroughly after handling.[2]

  • Conditions for Safe Storage : Keep the container tightly closed in a dry and well-ventilated place.[2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

  • Hazard Statements : May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

  • First Aid Measures :

    • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[2]

    • Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]

    • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[2]

    • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

    • In all cases of exposure, consult a physician.[2]

Detailed Experimental Protocol

This section provides a self-validating protocol for the synthesis of this compound.

Synthesis of this compound

Materials:

  • 4-Bromo-2-methoxyphenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous K₂CO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2-methoxyphenol (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.

  • Addition of Base : Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.

  • Addition of Alkylating Agent : Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring (Self-Validation) : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% EtOAc in hexanes).

    • Validation Checkpoint: The starting phenol spot should gradually disappear, and a new, less polar product spot should appear. The reaction is typically complete within 2-4 hours.

  • Workup : Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water or a saturated aqueous K₂CO₃ solution.[6]

  • Extraction : Extract the aqueous layer three times with ethyl acetate.[6]

  • Washing : Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.[6]

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

    • Validation Checkpoint: The crude product should be an off-white or pale yellow solid/oil.

  • Purification : Purify the crude product by silica gel column chromatography, typically eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes).[6]

  • Final Product : Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white solid.[6] Confirm identity and purity using NMR spectroscopy as detailed in Section 4.

References

  • abcr Gute Chemie . AB273308 | CAS 63057-72-7. [Link]

  • Chemsrc . This compound | CAS#:63057-72-7. [Link]

  • PubMed Central (PMC) - NIH . 4-Benzyloxy-2-bromo-1-methoxybenzene. [Link]

  • Chemsrc . Buy this compound from.... [Link]

  • Cram . Williamson Ether Synthesis Lab Report - 1468 Words. [Link]

  • Beilstein Journals . Supplementary Information. [Link]

  • The Royal Society of Chemistry . Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]

  • The Royal Society of Chemistry . SUPPORTING INFORMATION. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL . 1-(benzyloxy)-4-methoxybenzene. [Link]

  • PubChem . 4-(Benzyloxy)-1-bromo-2-methoxybenzene | C14H13BrO2 | CID 12985923. [Link]

  • Reddit . Williamson ether synthesis help : r/chemhelp. [Link]

  • J&K Scientific LLC . Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry . The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts . 15.3: The Williamson Ether Synthesis. [Link]

  • PubChem . This compound | C14H13BrO2 | CID 3613128. [Link]

Sources

1-(Benzyloxy)-4-bromo-2-methoxybenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-methoxybenzene for Advanced Research

For researchers, scientists, and professionals in drug development, this compound is a key chemical intermediate. Its distinct structure, featuring a strategically placed bromine atom and a benzyloxy protecting group, makes it a highly versatile building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Core Molecular Profile

This compound is an aromatic ether. Its IUPAC name is 4-bromo-2-methoxy-1-(phenylmethoxy)benzene[1]. The molecule's utility in synthetic chemistry is derived from the interplay of its three key functional groups: the methoxy group, the benzyloxy group, and the bromine atom, all attached to a benzene ring.

The molecular formula for this compound is C₁₄H₁₃BrO₂ [1][2][3]. Its molecular weight is approximately 293.16 g/mol [3][4].

Physicochemical and Safety Data

A summary of the key properties and identifiers for this compound is presented below. This data is essential for experimental planning, safety assessments, and regulatory compliance.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₃BrO₂[1][2][3]
Molecular Weight 293.16 g/mol [3][4]
CAS Number 63057-72-7[1][2][3][5]
IUPAC Name 4-bromo-2-methoxy-1-(phenylmethoxy)benzene[1]
Synonyms 2-(Benzyloxy)-5-bromoanisole, 4-Bromo-2-methoxy-1-phenylmethoxybenzene[4]
Appearance White to Off-White Solid[4]
Solubility Slightly soluble in Chloroform and Methanol[4]
Storage Conditions Store in a dry, well-ventilated place. Keep container tightly closed. Recommended storage is at room temperature.[4][6]
Key GHS Hazard Statements H315 : Causes skin irritation.H318 : Causes serious eye damage.H335 : May cause respiratory irritation.H410 : Very toxic to aquatic life with long lasting effects.[4][7]
Key GHS Precautionary Statements P261 : Avoid breathing dust.P273 : Avoid release to the environment.P280 : Wear protective gloves/eye protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310 : Immediately call a POISON CENTER or doctor.[4][7]

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for preparing this compound is through a Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide. In this case, 4-bromo-2-methoxyphenol is reacted with benzyl bromide.[8]

The choice of a polar aprotic solvent like DMF is critical as it solvates the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby favoring the desired O-alkylation over potential C-alkylation side reactions.[9] Potassium carbonate serves as a suitable non-nucleophilic base to deprotonate the phenol without competing in the substitution reaction.[9]

Detailed Step-by-Step Methodology
  • Preparation : To a solution of 4-bromo-2-methoxyphenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.3 equivalents).

  • Addition of Alkylating Agent : Stir the resulting suspension at room temperature and add benzyl bromide (1.1 equivalents) dropwise.

  • Reaction : Continue stirring the reaction mixture at room temperature for approximately 3-6 hours.

  • Monitoring : The reaction's progress should be monitored using Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup : Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification : Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation : Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 4-bromo-2-methoxyphenol Mix Stir at Room Temp (3-6 hours) R1->Mix R2 Benzyl Bromide R2->Mix Base K₂CO₃ (Base) Base->Mix Solvent DMF (Solvent) Solvent->Mix Quench Quench with H₂O Mix->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Silica Gel Chromatography Extract->Purify Waste Inorganic Salts & Residual Solvents Extract->Waste Product 1-(Benzyloxy)-4-bromo- 2-methoxybenzene Purify->Product Purify->Waste

Caption: Workflow for the Williamson ether synthesis of the target compound.

Chemical Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the distinct reactivity of its functional groups.

  • The Bromine Handle : The carbon-bromine bond is the primary reactive site for constructing more complex molecular architectures. It readily participates in various palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry.[10] These include:

    • Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form new carbon-carbon bonds. This is a widely used method for creating biaryl structures, which are common motifs in pharmaceuticals.[11]

    • Heck Reaction : Formation of carbon-carbon bonds with alkenes.

    • Buchwald-Hartwig Amination : Formation of carbon-nitrogen bonds with amines.

  • The Benzyloxy Protecting Group : The benzyloxy group serves as a robust protecting group for the phenolic oxygen.[10] It is stable under a wide range of reaction conditions, including those used for cross-coupling. It can be selectively removed later in a synthetic sequence, typically by catalytic hydrogenation, to reveal the free phenol, which can then be used for further functionalization.

This dual functionality makes the compound an ideal intermediate. For example, the bromine can be used to couple the aromatic ring to another molecular fragment, and the benzyloxy group can be deprotected to introduce a new functional group or linkage point. This strategic utility is valuable in building libraries of compounds for drug discovery, where structural diversity is key. Halogenated and benzyloxy-containing aromatic scaffolds are prevalent in medicinal chemistry, with derivatives being explored for applications such as anticancer agents and selective PPARα agonists for treating retinal disorders.[12][13]

G A 1-(Benzyloxy)-4-bromo- 2-methoxybenzene C Biaryl Product A->C Suzuki Coupling (Pd Catalyst, Base) B Aryl Boronic Acid (R-B(OH)₂) B->C D Deprotection (e.g., H₂, Pd/C) C->D E Phenolic Derivative D->E

Caption: Synthetic utility in a Suzuki coupling followed by deprotection.

Safety, Handling, and Storage

As a hazardous chemical, this compound requires strict adherence to safety protocols.

  • Engineering Controls : All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Personal Protective Equipment (PPE) : Wear appropriate laboratory clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield to prevent skin and eye contact.[5][6]

  • Handling : Avoid generating dust. Wash hands thoroughly after handling and before breaks.[6] Contaminated clothing should be removed and washed before reuse.[7]

  • First Aid :

    • Skin Contact : Immediately wash off with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[6]

    • Eye Contact : Rinse immediately and cautiously with plenty of water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Immediately seek medical attention.[6][7]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Storage : Store in a tightly closed container in a dry and cool place, away from incompatible materials.[6]

References

  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Echemi. (n.d.). This compound | 63057-72-7.
  • Chemsrc. (2025). This compound | CAS#:63057-72-7.
  • ChemicalBook. (n.d.). This compound synthesis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-(Benzyloxy)-1-bromo-2-methoxybenzene. National Center for Biotechnology Information.
  • BenchChem. (n.d.). 4-(Benzyloxy)-2-bromoanisole.
  • PubChem. (n.d.). 1-(Benzyloxy)-2-bromo-4-methylbenzene. National Center for Biotechnology Information.
  • Echemi. (n.d.). This compound Safety Data Sheets.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound | 63057-72-7.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-(Benzyloxy)-1-bromo-2-chlorobenzene.
  • PubMed Central (PMC). (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. National Institutes of Health.
  • BenchChem. (2025). A Technical Guide to 4-(Benzyloxy)-2-bromo-1-fluorobenzene: Properties, Synthesis, and Applications.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubMed Central (PMC). (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. National Institutes of Health.

Sources

IUPAC name for 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-methoxy-1-(phenylmethoxy)benzene

This guide provides a comprehensive technical overview of 4-bromo-2-methoxy-1-(phenylmethoxy)benzene, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document details the compound's nomenclature, physicochemical properties, synthesis, characterization, reactivity, and safety protocols. The information is presented to support practical laboratory applications and further research endeavors.

Compound Identification and Properties

The compound commonly referred to as 1-(Benzyloxy)-4-bromo-2-methoxybenzene is systematically named according to IUPAC nomenclature to ensure clarity and precision in scientific communication.

1.1. IUPAC Nomenclature and Structural Information

The definitive IUPAC name for this compound is 4-bromo-2-methoxy-1-(phenylmethoxy)benzene .[1] This name precisely describes the arrangement of substituents on the benzene ring: a bromine atom at position 4, a methoxy group (-OCH₃) at position 2, and a benzyloxy group (-OCH₂C₆H₅) at position 1.

  • CAS Number: 63057-72-7[1][2][3]

  • Molecular Formula: C₁₄H₁₃BrO₂[1]

  • InChI Key: AEGJXXCGTFMRGY-UHFFFAOYSA-N[1][3]

1.2. Physicochemical Properties

A summary of the key physical and chemical properties is provided in the table below. These properties are essential for handling, storage, and designing experimental procedures.

PropertyValueSource
Molecular Weight 293.15 g/mol [1]
Appearance Solid[3]
Purity Typically >97%[3]
Solubility Soluble in common organic solvents like ethyl acetate, dichloromethane, and DMF.Inferred from synthesis protocols

Synthesis Pathway: Williamson Ether Synthesis

The most common and efficient method for preparing 4-bromo-2-methoxy-1-(phenylmethoxy)benzene is the Williamson ether synthesis. This reaction involves the O-alkylation of a substituted phenol with an alkyl halide.

2.1. Reaction Principle

The synthesis proceeds via an Sₙ2 mechanism. The phenolic hydroxyl group of 4-bromo-2-methoxyphenol is deprotonated by a mild base, such as potassium carbonate, to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.[4][5]

2.2. Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis, purification, and confirmation of the final product.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A Dissolve 4-bromo-2-methoxyphenol in anhydrous DMF B Add K₂CO₃ (Base) A->B C Add Benzyl Bromide (Alkylating Agent) B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash Organic Layer (Water, Brine) F->G H Dry over Na₂SO₄/MgSO₄ G->H I Concentrate in vacuo H->I J Purify by Silica Gel Column Chromatography I->J K Characterize Pure Product (NMR, MS, IR) J->K

Caption: General workflow for the synthesis of 4-bromo-2-methoxy-1-(phenylmethoxy)benzene.

2.3. Detailed Experimental Protocol

This protocol is adapted from standard high-yield Williamson ether synthesis procedures.[5]

Materials:

  • 4-Bromo-2-methoxyphenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methoxyphenol in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate to the solution. The mixture will be a suspension.

  • Alkylation: Add benzyl bromide dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-8 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols outline the standard analytical techniques employed.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. While experimental data for the title compound is not widely published, expected chemical shifts can be predicted based on the analysis of structurally similar compounds.[6]

¹H NMR (Proton NMR):

  • Aromatic Protons (Benzene Ring): Multiplets in the range of δ 6.8-7.2 ppm.

  • Aromatic Protons (Benzyl Group): A multiplet corresponding to 5 protons is expected around δ 7.3-7.5 ppm.[7]

  • Methylene Protons (-OCH₂-): A characteristic singlet for the two benzylic protons is expected around δ 5.1 ppm.[7]

  • Methoxy Protons (-OCH₃): A sharp singlet for the three methyl protons is expected around δ 3.8-3.9 ppm.[7][8]

¹³C NMR (Carbon NMR):

  • Aromatic Carbons: Signals expected in the range of δ 110-160 ppm.

  • Methylene Carbon (-OCH₂-): Signal expected around δ 71 ppm.[7]

  • Methoxy Carbon (-OCH₃): Signal expected around δ 56 ppm.[8]

Experimental Protocol: [9]

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectra, using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) as an internal reference.

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Expected Molecular Ion Peak [M]⁺: The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 292 and 294.

  • High-Resolution Mass Spectrometry (HRMS): Calculated m/z for C₁₄H₁₃⁷⁹BrO₂ is 292.0099, and for C₁₄H₁₃⁸¹BrO₂ is 294.0078.

  • Key Fragments: A prominent fragment is often observed at m/z 91, corresponding to the tropylium cation [C₇H₇]⁺ from the cleavage of the benzyl group.

Experimental Protocol: [9]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze using an ESI-TOF or Orbitrap mass spectrometer for HRMS or a GC-MS with an Electron Ionization (EI) source for fragmentation analysis.

3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps identify the functional groups present in the molecule.

  • C-O-C (Ether) Stretch: Strong bands expected in the 1250-1000 cm⁻¹ region.

  • =C-H (Aromatic) Stretch: Bands typically appear above 3000 cm⁻¹.

  • C=C (Aromatic) Stretch: Peaks in the 1600-1450 cm⁻¹ region.

  • -CH₂- Stretch: Bands around 2950-2850 cm⁻¹.

Reactivity and Applications

4-bromo-2-methoxy-1-(phenylmethoxy)benzene is a versatile intermediate in organic synthesis, primarily due to the presence of the aryl bromide functionality.

4.1. Suzuki-Miyaura Cross-Coupling

The compound is a valuable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The carbon-bromine bond can be readily converted to a carbon-carbon bond by reacting with an organoboron compound. This makes it a significant building block for creating more complex molecules with potential biological activity.[10]

4.2. Synthetic Utility Logic

The following diagram outlines the logical flow of its use as a synthetic intermediate.

G A 4-bromo-2-methoxy-1- (phenylmethoxy)benzene B Suzuki-Miyaura Coupling (Pd Catalyst, Base, Boronic Acid) A->B C-C Bond Formation D Debenzylation (e.g., H₂, Pd/C) A->D Protecting Group Removal C Novel Bioactive Compounds (Bi-aryl Structures) B->C E Functionalized Phenol D->E

Caption: Key synthetic transformations of 4-bromo-2-methoxy-1-(phenylmethoxy)benzene.

4.3. Other Potential Reactions

  • Buchwald-Hartwig Amination: The aryl bromide can be converted to an arylamine.

  • Grignard Reagent Formation: Reaction with magnesium metal can form a Grignard reagent, which can then be used to react with various electrophiles.

  • Deprotection: The benzyloxy group is a protecting group for the phenol, which can be removed via catalytic hydrogenation (H₂/Pd-C) to reveal the free hydroxyl group for further functionalization.

Safety and Handling

Proper safety precautions are mandatory when handling this compound. Users should always consult the full Safety Data Sheet (SDS) before use.[11]

  • General Hazards: May be harmful if swallowed and can cause skin irritation.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[12]

References

  • PubChem. this compound | C14H13BrO2 | CID 3613128. National Center for Biotechnology Information. Available from: [Link]

  • Zhang, L., et al. 4-(Benzyloxy)-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(11), o2891. Available from: [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. 1-(benzyloxy)-4-methoxybenzene. Available from: [Link]

  • Beilstein Journals. Supplementary Information for: A mild and selective method for the bromination of phenols and electron-rich arenes using N-bromosuccinimide and catalytic trifluoroacetic acid. Available from: [Link]

  • Chemsrc. this compound | CAS#:63057-72-7. Available from: [Link]

Sources

Structure and synthesis of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-methoxybenzene: Structure, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document delineates its chemical structure, physicochemical properties, and critically evaluates its primary synthesis route via the Williamson ether synthesis. Authored for researchers, scientists, and professionals in drug development, this paper emphasizes the mechanistic rationale behind the synthetic protocol, potential side reactions, and optimization strategies. Furthermore, it explores the compound's significance as a versatile building block in the construction of complex molecular architectures for medicinal chemistry and materials science.

Introduction and Structural Analysis

This compound is an aromatic ether that serves as a valuable precursor in multi-step organic syntheses.[1] Its structure is characterized by a benzene ring substituted with three key functional groups: a benzyloxy group, a bromine atom, and a methoxy group.[1] The strategic placement of these moieties—particularly the reactive bromine atom and the benzyloxy protecting group—makes it a highly versatile reagent.[1] The electron-donating nature of the methoxy and benzyloxy groups activates the aromatic ring, influencing its reactivity in subsequent transformations.[1]

The IUPAC name for this compound is 4-bromo-2-methoxy-1-(phenylmethoxy)benzene.[2] It is also known by synonyms such as 2-(Benzyloxy)-5-bromoanisole.[3]

Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 63057-72-7[2][3][4]
Molecular Formula C₁₄H₁₃BrO₂[2][4]
Molecular Weight 293.15 g/mol [1][2]
Appearance White to Off-White Solid[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[3]
Molecular Structure Visualization

The chemical structure of this compound is depicted below.

Caption: 2D Structure of this compound.

Synthesis Pathway and Mechanistic Insights

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis.[5][6] This classic organic reaction involves the nucleophilic substitution (Sɴ2) of a halide by an alkoxide or phenoxide ion.[7][8] In this specific case, the synthesis involves two primary stages:

  • Preparation of the Phenolic Precursor : Synthesis of 4-bromo-2-methoxyphenol.

  • Williamson Ether Synthesis : O-alkylation of 4-bromo-2-methoxyphenol with benzyl bromide.[9]

Stage 1: Synthesis of 4-Bromo-2-methoxyphenol

The starting material for the etherification is 4-bromo-2-methoxyphenol, also known as 4-bromoguaiacol.[10] This intermediate is typically synthesized via the electrophilic bromination of 2-methoxyphenol (guaiacol).[10]

  • Rationale : The hydroxyl (-OH) and methoxy (-OCH₃) groups on guaiacol are strong ortho-, para-directing activators. Due to steric hindrance from the adjacent methoxy group, bromination preferentially occurs at the para position relative to the hydroxyl group. Common brominating agents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) are used.[10] Careful control of stoichiometry is crucial to prevent the formation of di-brominated side products, such as 4,6-dibromo-2-methoxyphenol.[10]

Stage 2: Williamson Ether Synthesis

This stage is the core of the synthesis, forming the desired ether linkage. The reaction proceeds via an Sɴ2 mechanism.[11]

  • Mechanism :

    • Deprotonation : A base, typically a moderate one like potassium carbonate (K₂CO₃), deprotonates the acidic hydroxyl group of 4-bromo-2-methoxyphenol to form a nucleophilic phenoxide ion.[12]

    • Nucleophilic Attack : The resulting phenoxide anion attacks the electrophilic benzylic carbon of benzyl bromide.[12]

    • Displacement : This attack occurs in a single, concerted step, displacing the bromide ion as the leaving group to form the final ether product.[5][6]

  • Causality Behind Experimental Choices :

    • Solvent : A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is preferred.[12] These solvents effectively solvate the cation (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic and available to react.[12] Protic solvents are avoided as they can hydrogen-bond with the phenoxide, reducing its nucleophilicity and potentially promoting side reactions.[12]

    • Base : Potassium carbonate is an ideal base as it is strong enough to deprotonate the phenol but not so strong as to promote significant elimination side reactions with the alkyl halide.[12]

    • Alkylating Agent : Benzyl bromide is an excellent substrate for Sɴ2 reactions. It is a primary halide with an adjacent phenyl ring that stabilizes the transition state, leading to a high reaction rate.[7][11]

Overall Synthesis Workflow

The two-stage synthesis is illustrated in the diagram below.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Williamson Ether Synthesis (Sɴ2) Guaiacol 2-Methoxyphenol (Guaiacol) Bromination Electrophilic Bromination (e.g., NBS or Br₂) Guaiacol->Bromination Precursor 4-Bromo-2-methoxyphenol Bromination->Precursor Reaction O-Alkylation Reaction Precursor->Reaction Base Base (K₂CO₃) in Polar Aprotic Solvent (DMF) Base->Reaction BenzylBr Benzyl Bromide (Alkylating Agent) BenzylBr->Reaction Product 1-(Benzyloxy)-4-bromo- 2-methoxybenzene Reaction->Product

Sources

Physical and chemical properties of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Introduction

This compound is a polysubstituted aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its molecular architecture, featuring a strategically positioned bromine atom, a methoxy group, and a benzyloxy protecting group, renders it a highly versatile and valuable synthetic intermediate.[1] The bromine atom serves as a key functional handle for introducing molecular complexity via a variety of metal-catalyzed cross-coupling reactions, enabling the construction of intricate molecular frameworks.[1] Furthermore, the benzyloxy group acts as a robust protecting group for a phenol functionality, which can be selectively removed under specific conditions to reveal a reactive hydroxyl group.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound's characteristics and utility as a building block in modern synthetic chemistry.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers and characteristics are essential for laboratory handling, reaction setup, and analytical characterization.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
IUPAC Name This compound [1][2]
CAS Number 63057-72-7 [2][3][4]
Molecular Formula C₁₄H₁₃BrO₂ [1][2][3]
Molecular Weight 293.15 g/mol [1][2]
Appearance White to Off-White Solid [4]
Purity Typically ≥97% [3]
Solubility Slightly soluble in Chloroform and Methanol [4]
Storage Sealed in a dry place at room temperature [4]
Melting Point No data available [5]

| Boiling Point | No data available |[5] |

Synonyms: This compound is also known by several other names, including 4-bromo-2-methoxy-1-phenylmethoxybenzene and 4-(benzyloxy)-3-methoxy-bromobenzene.[3]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzyloxy phenyl ring (typically in the 7.3-7.5 ppm range) and the disubstituted methoxybenzene ring.[6] A characteristic singlet for the benzyloxy methylene (-OCH₂-) protons would appear around 5.0 ppm, and a singlet for the methoxy (-OCH₃) protons would be observed around 3.8 ppm.

  • ¹³C NMR: The carbon NMR would display signals corresponding to the 14 carbon atoms in the molecule. The aromatic carbons would resonate in the 110-160 ppm region, while the benzyloxy methylene carbon would appear around 70 ppm and the methoxy carbon around 56 ppm.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to aromatic C-H stretching (3100-3000 cm⁻¹), aliphatic C-H stretching from the methylene group (2950-2850 cm⁻¹), aromatic C=C ring stretching (1600-1400 cm⁻¹), and strong C-O ether stretches (1250-1000 cm⁻¹).[9] A band in the 600-500 cm⁻¹ region would indicate the C-Br stretch.[9]

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Reactivity

The strategic arrangement of functional groups in this compound dictates its synthesis and subsequent chemical reactivity, making it a cornerstone intermediate.

Recommended Synthesis: Williamson Ether Synthesis

The most direct and common method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion generated from 4-bromo-2-methoxyphenol acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide.[10][11]

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol to form the reactive phenoxide but is not so harsh as to promote side reactions. Its insolubility in some organic solvents can be advantageous, simplifying workup.[11]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is chosen to solvate the cation (K⁺) while leaving the phenoxide nucleophile relatively "bare" and highly reactive, thus accelerating the rate of the Sₙ2 reaction.[11]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromo-2-methoxyphenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water & Brine

Procedure:

  • To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.3 eq).

  • Stir the resulting suspension at room temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Allow the reaction to stir at room temperature for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[11]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvent A 4-Bromo-2-methoxyphenol Process Williamson Ether Synthesis (Sₙ2 Reaction) Room Temp, 3-5h A->Process B Benzyl Bromide B->Process C K₂CO₃ (Base) C->Process D DMF (Solvent) D->Process Workup Quench with H₂O EtOAc Extraction Drying & Concentration Process->Workup Reaction Completion (TLC) Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Williamson ether synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity as a precursor for more complex molecules. The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a powerful and widely used reaction for forming carbon-carbon bonds. In this context, this compound can be coupled with a variety of organoboron compounds (boronic acids or esters) to create biaryl or aryl-alkenyl structures, which are common motifs in pharmaceuticals.[1][12]

Suzuki_Coupling cluster_reactants A 1-(Benzyloxy)-4-bromo- 2-methoxybenzene Product Coupled Biaryl Product A->Product B Aryl Boronic Acid (R-B(OH)₂) B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Catalyst->Product

Sources

1-(Benzyloxy)-4-bromo-2-methoxybenzene safety and hazards information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Hazards of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Authored by a Senior Application Scientist

This document provides a comprehensive safety and hazard profile of this compound (CAS No. 63057-72-7), a chemical intermediate frequently utilized in organic synthesis and drug development. This guide is intended for researchers, scientists, and laboratory professionals, offering technical insights and field-proven protocols to ensure safe handling and mitigate potential risks associated with its use.

Compound Identification and Physicochemical Profile

A foundational understanding of a compound's identity and properties is paramount to a robust safety assessment. This compound is an aromatic ether derivative. Its structural and physical characteristics are summarized below.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical and Physical Properties

Property Value Source
IUPAC Name 4-bromo-2-methoxy-1-phenylmethoxybenzene PubChem[1]
Synonyms 2-(Benzyloxy)-5-bromoanisole; 4-Bromo-2-methoxy-1-phenylmethoxybenzene ChemicalBook[2]
CAS Number 63057-72-7 PubChem[1][3]
Molecular Formula C₁₄H₁₃BrO₂ PubChem[1]
Molecular Weight 293.15 g/mol PubChem[1]
Appearance White to Off-White Solid ChemicalBook[2]
Storage Temperature Room Temperature, Sealed in Dry ChemicalBook[2]

| Solubility | Chloroform (Slightly), Methanol (Slightly) | ChemicalBook[2] |

GHS Hazard Identification and Classification

Regulatory classification provides a standardized framework for understanding the intrinsic hazards of a chemical. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance, primarily due to its corrosive and irritant properties, as well as its significant environmental toxicity.[1][3]

Table 2: GHS Classification | Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |


| Danger [1][3] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |

| |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

| |

Aggregated GHS information is provided by 38 companies from 1 notification to the ECHA C&L Inventory.[1][4]

Toxicological Profile and Health Effects

The primary health risks associated with this compound are localized to the points of direct contact: skin, eyes, and the respiratory system.

  • Ocular Hazard (H318): The classification as "Causes serious eye damage" (Category 1) is the most significant health concern.[1][3] Contact can lead to irreversible damage. This necessitates the mandatory use of robust eye protection, as standard safety glasses may be insufficient.

  • Dermal Hazard (H315): The compound causes skin irritation.[1][3] Prolonged or repeated contact should be avoided, as it may lead to dermatitis. The causality lies in the chemical's ability to disrupt the lipid barrier of the skin.

  • Respiratory Hazard (H335): As a solid, the primary risk of respiratory irritation comes from inhaling dust or aerosols.[1][3] This highlights the importance of handling the material in a well-ventilated area, preferably within a fume hood, to minimize airborne particulate concentration.

  • Data Gaps: It is crucial to note that comprehensive toxicological properties, such as carcinogenicity, mutagenicity, and reproductive toxicity, have not been thoroughly investigated. In the absence of data, a precautionary principle must be applied, treating the compound as potentially hazardous in these respects.

Emergency Procedures: A Self-Validating System

A prepared response to an emergency is a self-validating system of safety. The following protocols are designed to be clear, logical, and effective.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Emergency Event (Spill or Exposure) Exposure_Type Exposure Type? Start->Exposure_Type Exposure Assess_Spill Assess Spill Size & Location Start->Assess_Spill Spill Skin_Contact Skin Contact: 1. Immediately wash with copious water for 15+ min. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. Exposure_Type->Skin_Contact Skin Eye_Contact Eye Contact: 1. Immediately flush with water for 15+ min, lifting eyelids. 2. Remove contact lenses if possible. 3. Get immediate medical help. Exposure_Type->Eye_Contact Eye Inhalation Inhalation: 1. Move to fresh air. 2. Seek medical attention if symptoms persist. Exposure_Type->Inhalation Inhalation Small_Spill Small Spill (in fume hood): 1. Wear full PPE. 2. Absorb with inert material (sand, vermiculite). 3. Scoop into a sealed container for disposal. 4. Clean area. Assess_Spill->Small_Spill Small / Contained Large_Spill Large Spill (outside containment): 1. Evacuate immediate area. 2. Alert safety officer. 3. Prevent entry into drains. 4. Ventilate area. Assess_Spill->Large_Spill Large / Uncontained

Caption: Emergency response decision tree for exposure or spills.

4.1 First Aid Measures

  • Eye Contact: Immediately rinse with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical help.[3][5] The imperative for immediate and prolonged flushing is to dilute and remove the chemical to minimize tissue damage.

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected skin with plenty of water.[3][5] If skin irritation occurs, get medical help.[3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][5] If you feel unwell, get medical help.[3]

  • Ingestion: Wash out the mouth with copious amounts of water.[5] Do not induce vomiting. Seek medical attention.[5][6]

4.2 Fire-Fighting Measures

  • Extinguishing Media: Use dry powder or carbon dioxide extinguishers.[5]

  • Specific Hazards: The compound is combustible. Vapors are heavier than air and may form explosive mixtures with air upon intense heating. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen halides.[7]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[5]

4.3 Accidental Release Measures

  • Personal Precautions: Avoid breathing dust and avoid substance contact. Wear suitable personal protective equipment (PPE), including an approved respirator, gloves, and eye protection.[5] Ensure adequate ventilation.

  • Environmental Precautions: Do not allow the material to enter drains or water courses.[5] This is critical due to its classification as very toxic to aquatic life.[1][3] Spillage must be collected.[3]

  • Methods for Cleaning Up: Mix the spilled solid with sand or a similar inert absorbent material.[5] Sweep up the mixture and place it in a tightly closed, labeled container for disposal.[5]

Laboratory Handling and Storage Protocol

Proactive safety through established protocols is the cornerstone of laboratory research. The following workflow is designed to minimize exposure and ensure chemical integrity.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A1 Review SDS & Protocol A2 Don Full PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat A1->A2 A3 Prepare Work Area: - Confirm Fume Hood is operational - Clear unnecessary items A2->A3 B1 Weighing & Transfer: - Use anti-static weigh boat - Handle only within fume hood A3->B1 B2 Reaction Setup: - Keep container tightly closed when not in use - Use only in well-ventilated area B1->B2 C1 Decontaminate: - Clean work surfaces - Decontaminate equipment B2->C1 C2 Waste Disposal: - Segregate waste into labeled container - Follow institutional guidelines C1->C2 C3 Store Chemical: - Store in a well-ventilated place - Keep container tightly closed - Store locked up C2->C3 C4 Doff PPE & Wash Hands C3->C4

Caption: Standard Operating Procedure for Safe Laboratory Handling.

5.1 Engineering Controls & Personal Protective Equipment (PPE)

  • Ventilation: Use only outdoors or in a well-ventilated area, preferably a certified chemical fume hood, to control exposure to dust.[3]

  • Eye/Face Protection: Wear chemical splash goggles that meet EN166 or NIOSH standards. The risk of serious eye damage (H318) makes this non-negotiable.[3]

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[3][5] Contaminated clothing must be removed and washed before reuse.[3]

  • Respiratory Protection: If significant dusting occurs or ventilation is inadequate, wear an approved mask or respirator.[5]

5.2 Hygiene Measures

  • Wash hands thoroughly after handling the substance.[3]

  • Do not eat, drink, or smoke when using this product.

  • Immediately change contaminated clothing and apply preventive skin protection.

5.3 Storage

  • Store in a well-ventilated, dry place.[3]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[3]

  • Store locked up to restrict access to authorized personnel.[3]

Disposal Considerations

Proper disposal is an ethical and regulatory responsibility, driven by the compound's high aquatic toxicity.

  • Waste Treatment: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[3]

  • Methodology: Waste material should not be mixed with other waste. Leave the chemical in its original container if possible. Uncleaned containers should be handled as if they contain the product itself. Do not allow the product to be released into the environment.[3] The collection of spillage is required to prevent environmental contamination.[3]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemsrc. This compound | CAS#:63057-72-7. [Link]

  • PubChem. 4-(Benzyloxy)-1-bromo-2-methoxybenzene. National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - Product. (Note: Generic safety data sheet with relevant principles). [Link]

  • PubChem. 1-(Benzyloxy)-2-bromo-4-methylbenzene. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet. (Note: Generic safety data sheet with relevant principles). [Link]

  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. Safety Data Sheet. (Note: Generic safety data sheet with relevant principles). [Link]

  • Quanterix. Safety Data Sheet. (Note: Generic safety data sheet with relevant principles). [Link]

  • PubChemLite. This compound. [Link]

Sources

A Technical Guide to the Spectral Analysis of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-bromo-2-methoxybenzene is a substituted aromatic ether with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Its chemical structure, characterized by a benzyloxy, a bromo, and a methoxy group on a benzene ring, gives rise to a unique spectral signature. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for guiding its use in further chemical transformations. This guide provides an in-depth analysis of the expected spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are supported by data from closely related structural analogs to provide a robust framework for researchers.

Molecular Identity

PropertyValueSource
Molecular Formula C₁₄H₁₃BrO₂[1]
Molecular Weight 293.15 g/mol [1]
IUPAC Name 4-bromo-1-(benzyloxy)-2-methoxybenzene[1]
CAS Number 63057-72-7[1]

Structural Elucidation Workflow

The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. The logical workflow for this process is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of this compound nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Characterization ir Infrared (IR) Spectroscopy synthesis->ir Characterization ms Mass Spectrometry (MS) synthesis->ms Characterization nmr_interp Proton & Carbon Environment nmr->nmr_interp ir_interp Functional Group Identification ir->ir_interp ms_interp Molecular Weight & Fragmentation ms->ms_interp structure_confirmation Structure Confirmation nmr_interp->structure_confirmation Combined Analysis ir_interp->structure_confirmation Combined Analysis ms_interp->structure_confirmation Combined Analysis

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would be recorded in a deuterated solvent, typically chloroform-d (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) and multiplicities for the protons in this compound, based on the analysis of structurally similar compounds. For comparison, the experimental data for 1-(benzyloxy)-4-methoxybenzene is provided.[2]

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAnalog: 1-(benzyloxy)-4-methoxybenzene (δ, ppm)[2]
Methoxy (-OCH₃)~3.8Singlet3.80 (s, 3H)
Methylene (-OCH₂-)~5.1Singlet5.05 (s, 2H)
Aromatic (H-3, H-5, H-6)6.8 - 7.2Multiplet6.86-6.96 (m, 4H)
Aromatic (Benzyloxy)7.3 - 7.5Multiplet7.33-7.47 (m, 5H)
Interpretation and Experimental Considerations
  • Methoxy Group (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, thus they are expected to appear as a sharp singlet at approximately 3.8 ppm.

  • Methylene Group (-OCH₂-): The two protons of the benzylic methylene group are also equivalent and will appear as a singlet around 5.1 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • Aromatic Protons: The protons on the substituted benzene ring (H-3, H-5, and H-6) will exhibit a complex splitting pattern due to their coupling with each other. Their chemical shifts will be influenced by the electronic effects of the substituents. The bromine atom is expected to cause a downfield shift for the adjacent protons. The five protons of the benzyl group will appear as a multiplet in the range of 7.3-7.5 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃.

  • Instrumentation: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give a distinct signal.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms in this compound are presented below, with comparative data from 1-(benzyloxy)-4-methoxybenzene.[2]

Carbon AtomPredicted Chemical Shift (δ, ppm)Analog: 1-(benzyloxy)-4-methoxybenzene (δ, ppm)[2]
Methoxy (-OCH₃)~5655.8
Methylene (-OCH₂-)~7170.8
C-Br~113-
Aromatic C-H114 - 129114.7, 115.9, 127.5, 127.9, 128.6
Aromatic C-O (Methoxy)~149153.0
Aromatic C-O (Benzyloxy)~150154.0
Aromatic C (ipso-Benzyl)~136137.4
Interpretation and Experimental Considerations
  • Aliphatic Carbons: The methoxy carbon is expected around 56 ppm, and the methylene carbon of the benzyl group around 71 ppm.

  • Aromatic Carbons: The carbon atom directly bonded to the bromine (C-Br) will be significantly shielded and is predicted to appear around 113 ppm. The other aromatic carbons will resonate in the typical aromatic region of 114-150 ppm. The carbons attached to the oxygen atoms will be the most downfield.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 or 125 MHz NMR spectrometer.

  • Data Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Spectral Data
Functional GroupPredicted Absorption Range (cm⁻¹)
C-H (Aromatic)3100 - 3000
C-H (Aliphatic)3000 - 2850
C=C (Aromatic)1600 - 1450
C-O (Ether)1250 - 1050
C-Br700 - 500
Interpretation and Experimental Considerations
  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic protons.

  • Aromatic C=C Stretching: A series of sharp peaks in the 1600-1450 cm⁻¹ region will confirm the presence of the benzene rings.

  • C-O Stretching: Strong absorptions in the 1250-1050 cm⁻¹ region are indicative of the two ether linkages (aryl-alkyl and alkyl-aryl).

  • C-Br Stretching: A weaker absorption in the fingerprint region (700-500 cm⁻¹) will correspond to the C-Br bond.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data
IonPredicted m/zInterpretation
[M]⁺292/294Molecular ion peak (presence of Br isotopes)
[M-Br]⁺213Loss of a bromine radical
[C₇H₇]⁺91Tropylium ion (from benzyl group)
Interpretation and Experimental Considerations
  • Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 292 and 294.

  • Fragmentation Pattern: The most common fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to form the stable tropylium ion at m/z 91. Another likely fragmentation is the loss of the bromine atom.

G parent [C₁₄H₁₃BrO₂]⁺˙ m/z = 292/294 frag1 [C₁₄H₁₃O₂]⁺ m/z = 213 parent->frag1 - •Br frag2 [C₇H₇]⁺ m/z = 91 parent->frag2 - •C₇H₆BrO₂ frag3 [C₇H₆BrO]⁺ m/z = 185/187 parent->frag3 - •C₇H₇O

Sources

An In-depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-methoxybenzene: Synthesis, History, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(benzyloxy)-4-bromo-2-methoxybenzene, a significant synthetic intermediate in the fields of medicinal chemistry and materials science. The narrative delves into the historical context of its guaiacol-derived core, details its primary synthesis via the Williamson ether synthesis with mechanistic insights, and explores its modern applications, particularly in palladium-catalyzed cross-coupling reactions. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this versatile building block.

Introduction: A Legacy Rooted in Guaiacol

This compound, with the chemical formula C₁₄H₁₃BrO₂, is an aromatic ether that has garnered significant interest as a versatile precursor in organic synthesis. Its structural framework is derived from guaiacol (2-methoxyphenol), a compound with a rich history in medicinal chemistry. Guaiacol itself was first isolated in 1826 by Otto Unverdorben from the distillation of guaiacum resin. Historically, guaiacol and its derivatives have been employed for their antiseptic and expectorant properties. The journey of these compounds from natural remedies to key synthetic intermediates underscores the enduring importance of natural product scaffolds in drug discovery and development.

The strategic placement of the benzyloxy, bromo, and methoxy functionalities on the benzene ring of this compound provides a unique combination of a protected phenol, a reactive site for cross-coupling, and a modulating methoxy group, making it a valuable tool for the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 63057-72-7
Molecular Formula C₁₄H₁₃BrO₂
Molecular Weight 293.16 g/mol
Appearance White to off-white solid
Solubility Slightly soluble in chloroform and methanol

Synthesis and Mechanistic Insights: The Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This classic organic reaction, developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis due to its reliability and broad scope. The reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide.

In the synthesis of this compound, the starting materials are 4-bromo-2-methoxyphenol and benzyl bromide. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Causality Behind Experimental Choices
  • Choice of Substrates: The selection of 4-bromo-2-methoxyphenol and benzyl bromide is strategic. The phenolic proton of 4-bromo-2-methoxyphenol is acidic and can be readily deprotonated to form a potent nucleophile. Benzyl bromide is an excellent electrophile for S(_N)2 reactions due to the stability of the benzylic carbocation-like transition state and the good leaving group ability of the bromide ion.

  • Role of the Base: A base, such as potassium carbonate (K₂CO₃), is crucial for deprotonating the phenolic hydroxyl group to generate the more nucleophilic phenoxide ion. Weaker bases are often preferred for the synthesis of aryl ethers to minimize potential side reactions.

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal for S(_N)2 reactions. They effectively solvate the cation of the base while leaving the anionic nucleophile relatively "naked" and highly reactive.

Reaction Mechanism

The synthesis of this compound via the Williamson ether synthesis can be visualized in the following two steps:

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol 4-Bromo-2-methoxyphenol phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide benzyl_bromide Benzyl Bromide product This compound benzyl_bromide->product phenoxide_step2 Phenoxide Intermediate phenoxide_step2->product SN2 Attack

Williamson Ether Synthesis of this compound.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

  • To a solution of 4-bromo-2-methoxyphenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white to off-white solid.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Spectroscopic Data ¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
Chemical Shifts 7.49-7.33 (m, 5H, Ar-H of benzyl), 6.95 (d, 1H), 6.85 (dd, 1H), 6.75 (d, 1H), 5.15 (s, 2H, -OCH₂-), 3.85 (s, 3H, -OCH₃)150.1, 149.3, 136.8, 128.6, 128.0, 127.3, 116.3, 114.8, 113.8, 113.4, 71.2, 56.1

Note: The presented NMR data is a representative compilation based on available literature for this compound and its isomers. Actual chemical shifts may vary slightly depending on the experimental conditions.

Applications in Organic Synthesis: A Gateway to Biaryl Compounds

The primary application of this compound in contemporary organic synthesis is as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The carbon-bromine bond serves as a reactive handle for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are prevalent motifs in many biologically active compounds and functional materials.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This compound is an ideal substrate for this reaction, allowing for the introduction of a wide array of aryl and heteroaryl groups at the 4-position of the benzyloxy-2-methoxybenzene core.

Suzuki_Miyaura_Workflow starting_material This compound reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) starting_material->reaction boronic_acid Arylboronic Acid (R-B(OH)₂) boronic_acid->reaction product Biaryl Product reaction->product deprotection Deprotection (optional) (e.g., Hydrogenolysis) product->deprotection final_product Functionalized Biaryl Phenol deprotection->final_product

General workflow for the application of this compound in Suzuki-Miyaura coupling.

The resulting biaryl compounds can be further elaborated. For instance, the benzyloxy group can be readily removed via hydrogenolysis to unveil a phenolic hydroxyl group, a key functional group in many pharmaceutical agents.

Conclusion

This compound stands as a testament to the enduring legacy of natural product-derived scaffolds in modern chemical synthesis. Its straightforward preparation via the time-honored Williamson ether synthesis, coupled with its utility as a versatile precursor in powerful cross-coupling reactions, ensures its continued relevance in the pursuit of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its historical context, synthesis, and key applications, offering valuable insights for researchers and professionals in the chemical sciences.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organic Spectroscopy International. (2016, July 16). 1-(benzyloxy)-4-methoxybenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

  • Chegg. (n.d.). Guaifenesin an expectorant from cough tablets are prepared from Guaiacol (2- methoxyphenol), NaOH and 3-choloro-l, 2- propanediol using the Williamson ether synthetic method. Retrieved from [Link]

  • PubMed Central. (n.

An In-depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-methoxybenzene: Synthesis, Properties, and Applications in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Organic Synthesis

1-(Benzyloxy)-4-bromo-2-methoxybenzene, also known by its IUPAC name 4-bromo-2-methoxy-1-(phenylmethoxy)benzene, is a key aromatic intermediate that serves as a versatile scaffold in the landscape of medicinal chemistry and advanced material science. Its strategic substitution pattern, featuring a methoxy group, a bromine atom, and a benzyloxy protecting group, offers a unique combination of reactivity and stability. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and critical applications, with a focus on its role in the development of complex molecular architectures and pharmacologically active agents. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the methoxy and benzyloxy groups modulate the electronic properties and steric environment of the benzene ring, enabling selective chemical transformations.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and spectral properties of this compound is fundamental for its effective utilization in research and development.

PropertyValueSource
CAS Number 63057-72-7[1][2]
Molecular Formula C₁₄H₁₃BrO₂[1][2]
Molecular Weight 293.16 g/mol [1]
Appearance White to Off-White Solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents like chloroform and methanol.
InChIKey AEGJXXCGTFMRGY-UHFFFAOYSA-N[1]

Spectroscopic Data:

SpectrumDataSource
¹H NMR (400 MHz, CDCl₃) δ 7.49-7.33 (m, 5H), 6.58 (d, J = 2.62 Hz, 1H), 6.54 (d, J = 2.66 Hz, 1H), 5.18 (s, 2H), 3.90 (s, 3H)[1]
¹³C NMR (100 MHz, CDCl₃) δ 149.20, 148.32, 136.74, 128.60, 128.17, 127.94, 121.92, 113.31, 111.85, 70.82, 55.99[1]

Core Synthesis Protocol: Williamson Ether Synthesis

The most prevalent and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-bromo-2-methoxyphenol with benzyl bromide in the presence of a suitable base.

Reaction Causality and Optimization

The Williamson ether synthesis is a classic Sₙ2 reaction.[3][4] The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial as it effectively solvates the cation of the base, leaving the phenoxide anion more nucleophilic and accessible for reaction with the electrophilic benzyl bromide.[3] Potassium carbonate is a commonly employed base, offering a good balance of reactivity and handling safety. The reaction temperature is maintained at a moderate level to ensure a reasonable reaction rate while minimizing potential side reactions.

Detailed Experimental Protocol

This protocol is adapted from a procedure described in patent literature, affording a high yield of the desired product.[5][6]

Materials:

  • 4-Bromo-2-methoxyphenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a solution of 4-bromo-2-methoxyphenol (15 g, 73.8 mmol) in N,N-dimethylformamide (150 mL), add potassium carbonate (30.5 g, 221 mmol).

  • To this suspension, add benzyl bromide (18.9 g, 171 mmol).

  • Stir the reaction mixture at 100 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench the reaction by the addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Yield: 17.6 g (86%)

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Bromo-2-methoxyphenol 4-Bromo-2-methoxyphenol Reaction Williamson Ether Synthesis (100°C, 2h) 4-Bromo-2-methoxyphenol->Reaction Benzyl_bromide Benzyl bromide Benzyl_bromide->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction DMF DMF (Solvent) DMF->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Target_Molecule 1-(Benzyloxy)-4-bromo- 2-methoxybenzene Purification->Target_Molecule

Caption: Synthetic workflow for this compound.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound primarily stems from the reactivity of the carbon-bromine bond, which readily participates in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. This compound can be effectively coupled with a wide range of aryl and heteroaryl boronic acids or esters to generate complex biaryl structures. These biaryl motifs are prevalent in many biologically active compounds. While specific examples detailing the direct use of this exact molecule in Suzuki-Miyaura couplings are not abundant in readily available literature, the transformation is a standard and expected application for this class of compound.[7]

Suzuki_Miyaura_Coupling Start 1-(Benzyloxy)-4-bromo- 2-methoxybenzene Catalyst Pd Catalyst + Base Start->Catalyst Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Catalyst Product Biaryl Product Catalyst->Product

Caption: Suzuki-Miyaura coupling of the title compound.

Application as a Key Intermediate in Pharmaceutical Synthesis

This compound and its precursor, 4-bromo-2-methoxyphenol, are valuable intermediates in the synthesis of pharmaceuticals. For instance, 4-bromo-2-methoxyphenol is a documented starting material in synthetic routes towards Bosutinib, a tyrosine kinase inhibitor. While the direct incorporation of the title compound is not explicitly detailed in all published routes, its structural similarity and reactivity make it a highly plausible intermediate in the synthesis of various pharmacologically active molecules.

Patents of Interest

The intellectual property landscape surrounding this compound primarily revolves around its synthesis and its use as an intermediate in the preparation of more complex, often patented, final products.

  • US2005/43300 A1 : This patent discloses a method for the preparation of this compound and its subsequent use in the synthesis of pharmaceutical compounds. The patent provides a detailed experimental procedure for the synthesis of the title compound with a high reported yield.[5][6]

Conclusion

This compound stands out as a strategically functionalized aromatic compound with significant potential in organic synthesis. Its straightforward preparation via the robust Williamson ether synthesis, coupled with the versatile reactivity of its aryl bromide moiety in cross-coupling reactions, makes it an attractive building block for the construction of complex molecular targets. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and key applications, underscoring its importance for researchers and professionals in the fields of drug discovery and materials science. Further exploration of its reactivity and its incorporation into novel synthetic pathways is expected to continue to yield innovative and valuable chemical entities.

References

  • PFIZER INC. US2005/43300, 2005, A1.
  • PubChem. This compound. Available from: [Link].

  • Beilstein Journals. Supplementary Information. Available from: [Link].

  • Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available from: [Link].

  • Huang, H., et al. (2011). 4-(Benzyloxy)-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2330.
  • J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link].

  • Huang, H., et al. (2011). 4-(Benzyloxy)-2-bromo-1-methoxybenzene. Acta Crystallographica Section E, E67(10), o2330.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link].

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link].

Sources

The Therapeutic Potential of 1-(Benzyloxy)-4-bromo-2-methoxybenzene Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(benzyloxy)-4-bromo-2-methoxybenzene scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential biological activities of its derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Drawing upon a comprehensive review of the current scientific literature, this document details the synthesis, proposed mechanisms of action, and structure-activity relationships of these compounds. Detailed experimental protocols for the evaluation of their biological activities are also provided to empower researchers in their drug discovery and development efforts.

Introduction: The this compound Core Scaffold

The unique structural features of this compound, including a benzyloxy group for potential metabolic stability, a bromine atom which can participate in halogen bonding and influence electronic properties, and a methoxy group, make it an attractive scaffold for medicinal chemistry. This guide explores the derivatization of this core structure to unlock its therapeutic potential across multiple disease areas.

A common and effective strategy for derivatizing this core involves the synthesis of chalcones, which are known to exhibit a wide range of biological activities.[1] The general synthesis of this compound itself can be achieved from 4-bromo-2-methoxyphenol and benzyl bromide.[2]

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the benzyloxy-bromo-methoxybenzene core have shown significant promise as anticancer agents, primarily through the inhibition of critical cell signaling pathways that are often dysregulated in cancer.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Structurally related compounds to the this compound core have demonstrated inhibitory activity against PI3Kα and mTOR.[5]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth fourEBP1->CellGrowth Inhibition Inhibitor Benzyloxy-bromo- methoxybenzene Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Quantitative Anticancer Activity

While specific IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, data from structurally analogous compounds provide valuable insights into their potential potency.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridinesHela2.59[6]
Pyrazolo[3,4-b]pyridinesMCF74.66[6]
Pyrazolo[3,4-b]pyridinesHCT-1161.98[6]
Bromophenol AcetatesK562 (Leukemia)8.09 (at 72h)[7]
1,3,4-ThiadiazolesMCF-7>100 (SCT-4 reduced viability to 74% at 100 µM)[8]
Alkylsulfonyl BenzimidazolesMCF-7Potent Bcl-2 inhibitors[9]
Experimental Protocol: PI3Kα Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol outlines a robust method for assessing the inhibitory activity of synthesized compounds against PI3Kα.[5]

Materials:

  • PI3Kα enzyme

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Substrate mixture: PIP2 and ATP

  • Detection mix: Biotinylated PIP3 detector protein and europium-labeled anti-GST antibody

  • Test compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a solution of the test compound at varying concentrations to the wells of a 384-well plate.

  • Pre-incubate the compounds with the PI3Kα enzyme in the assay buffer.

  • Initiate the enzymatic reaction by adding the substrate mixture (PIP2 and ATP).

  • Allow the reaction to proceed for 1 hour at room temperature.

  • Stop the reaction and add the detection mix containing a biotinylated PIP3 detector protein and a europium-labeled anti-GST antibody.

  • Incubate for an additional hour at room temperature.

  • Read the TR-FRET signal on a suitable plate reader.

  • Calculate IC50 values by fitting the dose-response curves using a four-parameter logistic model.

PI3K_Assay_Workflow Start Start CompoundPrep Prepare Serial Dilutions of Test Compounds Start->CompoundPrep EnzymeIncub Pre-incubate Compounds with PI3Kα Enzyme CompoundPrep->EnzymeIncub ReactionStart Initiate Reaction with PIP2 and ATP EnzymeIncub->ReactionStart Incubate1 Incubate for 1 hour at Room Temperature ReactionStart->Incubate1 Detection Add Detection Mix (Biotin-PIP3 Detector & Eu-labeled Antibody) Incubate1->Detection Incubate2 Incubate for 1 hour at Room Temperature Detection->Incubate2 Read Read TR-FRET Signal Incubate2->Read Analysis Calculate IC50 Values Read->Analysis End End Analysis->End

Caption: PI3Kα TR-FRET Assay Workflow.

Structure-Activity Relationship (SAR) for Anticancer Activity

Based on the analysis of related compounds, several SAR trends can be inferred:

  • Heterocyclic Scaffolds: The fusion of the core benzyloxy-bromo-methoxybenzene structure with various heterocyclic rings (e.g., pyrazoles, thiadiazoles, benzimidazoles) appears to be a promising strategy for enhancing anticancer activity.[6][8][9]

  • Substitution Patterns: The nature and position of substituents on appended aromatic rings can significantly influence potency. For instance, in some series, electron-withdrawing or donating groups at specific positions can modulate activity.

  • Lipophilicity: A balance of lipophilicity is crucial for cell permeability and target engagement.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of this compound, particularly chalcones, have demonstrated promising activity against a range of bacteria and fungi.[1][10]

Proposed Mechanism of Action

The antimicrobial activity of chalcones is often attributed to their α,β-unsaturated keto functionality, which can act as a Michael acceptor and react with nucleophilic groups in essential microbial enzymes and proteins, leading to their inactivation.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC).

Derivative ClassMicrobial StrainMIC (µg/mL)Reference
ChalconesStaphylococcus aureus-[1]
ChalconesKlebsiella pneumoniae-[1]
ChalconesEscherichia coli-[1]
ChalconesPseudomonas aeruginosa-[1]
N-(4-(Benzyloxy)benzyl)-4-aminoquinolinesMycobacterium tuberculosisSimilar to Isoniazid[11]

Note: Specific MIC values from the primary literature for chalcones derived from a closely related starting material were not provided in the abstract, but the study indicated varying degrees of activity.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

MIC_Workflow Start Start CompoundDilution Prepare Serial Dilutions of Test Compounds in Broth Start->CompoundDilution Inoculation Add Standardized Microbial Inoculum CompoundDilution->Inoculation Incubation Incubate Plates (24h for Bacteria, 48h for Fungi) Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination End End MIC_Determination->End

Caption: MIC Determination Workflow.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

For chalcone derivatives, the following SAR observations have been made:

  • Substitution on the Aromatic Rings: The presence and position of substituents on both aromatic rings of the chalcone scaffold significantly impact antimicrobial activity. Electron-donating or -withdrawing groups can modulate the electronic properties of the molecule and its interaction with microbial targets.[1]

  • α,β-Unsaturated Ketone: This moiety is generally considered essential for the antimicrobial activity of chalcones.

Anti-inflammatory Activity: Modulating the NF-κB Pathway

Chronic inflammation is a key driver of numerous diseases. Brominated phenolic compounds, structurally related to the this compound core, have demonstrated potent anti-inflammatory effects.[12]

Mechanism of Action: Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[12] Its activation leads to the transcription of pro-inflammatory genes. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory Activation Inhibitor Benzyloxy-bromo- methoxybenzene Derivative Inhibitor->IKK Inhibition

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB activation in response to an inflammatory stimulus and the inhibitory effect of test compounds.

Materials:

  • Cells stably transfected with an NF-κB::luciferase reporter construct (e.g., HEK293T or THP-1 reporter cells)

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Test compounds dissolved in DMSO

  • Luciferase Assay System (lysis buffer and substrate)

  • Opaque 96-well plates

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in an opaque 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • Stimulate the cells with an appropriate inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.

  • Incubate for a further period (e.g., 6-24 hours) to allow for luciferase expression.

  • Lyse the cells using the provided lysis buffer.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Analyze the data to determine the inhibitory effect of the compounds on NF-κB activation.

NFkB_Assay_Workflow Start Start CellSeeding Seed NF-κB Reporter Cells in 96-well Plate Start->CellSeeding CompoundTreatment Pre-treat Cells with Test Compounds CellSeeding->CompoundTreatment Stimulation Stimulate with Inflammatory Agent (e.g., TNF-α, LPS) CompoundTreatment->Stimulation Incubation Incubate to Allow Luciferase Expression Stimulation->Incubation CellLysis Lyse Cells Incubation->CellLysis SubstrateAddition Add Luciferase Substrate CellLysis->SubstrateAddition Luminescence Measure Luminescence SubstrateAddition->Luminescence Analysis Analyze Data and Determine Inhibition Luminescence->Analysis End End Analysis->End

Caption: NF-κB Luciferase Reporter Assay Workflow.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

For benzimidazole derivatives, which share some structural similarities with potential heterocyclic derivatives of the core compound, the following SAR trends have been noted:

  • Substitution at N1, C2, C5, and C6: The nature and position of substituents on the benzimidazole ring significantly influence anti-inflammatory activity.[13]

  • Linker and Appended Groups: The type of linker and the nature of the appended functional groups are critical for interaction with biological targets.[13]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents with diverse biological activities. The derivatization of this core, particularly through the synthesis of chalcones and other heterocyclic compounds, has the potential to yield potent anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on:

  • Synthesis of a diverse library of derivatives: Exploring a wider range of heterocyclic and other functional group modifications to the core scaffold.

  • Direct biological evaluation: Conducting comprehensive in vitro and in vivo testing of these novel derivatives to obtain direct quantitative data (IC50, MIC values) and assess their therapeutic potential.

  • Mechanism of action studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • Optimization of pharmacokinetic properties: Modifying the lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) profiles for in vivo efficacy.

This technical guide provides a solid foundation for researchers to embark on the exciting journey of exploring the full therapeutic potential of this compound derivatives.

References

  • Wei, X., Shu, W., García-Domínguez, A., Merino, E., & Nevado, C. (2020). Asymmetric Ni-Catalyzed Radical Relayed Reductive Coupling. Journal of the American Chemical Society, 142(30), 13515–13522.
  • Al-Ostath, A., Al-Amer, A. M., El-Emam, A. A., & El-Sayed, M. A. A. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(21), 7241.
  • Mladenova, R., Doytchinova, I., & Zlatkov, A. (2021). Experimental IC50 values in µM and selectivity indices (SI) for cytotoxic activities of 4-methoxy and 4-hydroxy substituted salicylaldehyde hydrazones.
  • Kim, M. S., Kim, D. G., Kim, K. T., Park, J. H., Kim, J. H., & Lee, D. H. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 9(10), 995.
  • MDPI. Molbank | Topical Collection : Heterocycle Reactions. [Link]

  • PubChem. 4-(Benzyloxy)-1-bromo-2-methoxybenzene. [Link]

  • Abbade, Y., Kisla, M. M., Hassan, M. A., Celik, I., Dogan, T. S., Mutlu, P., & Ates-Alagoz, Z. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega, 8(36), 32839–32852.
  • Saeed, A., Shahid, M., & Khan, M. A. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6982.
  • Burayk, S., Oh-Hashi, K., & Kandeel, M. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals, 15(3), 282.
  • Grienke, U., Gfrerer, M., & Rollinger, J. M. (2016). Anti-Inflammatory Trends of New Benzimidazole Derivatives. Future Medicinal Chemistry, 8(16), 2039–2059.
  • Benmekhbi, L., Mosbah, S., & Bencharif, L. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(3), 1463-1471.
  • Chemija. Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one. [Link]

  • Benmekhbi, L., Mosbah, S., & Bencharif, L. (2015). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde.
  • Plattner, J. J., Fung, A. K., Parks, J. A., McCall, R. B., & Randolph, J. T. (2013). Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5870–5873.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
  • Labanauskas, L., Brukstus, A., Udrenaite, E., Bucinskaite, V., Susvilo, I., & Urbelis, G. (2005).
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988–1004.
  • Singh, P., & Kumar, A. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(15), 4987.
  • Grams, E. S., Ramos, A. S., Muniz, M. N., Rambo, R. S., Perello, M. A., Sperotto, N., ... & Basso, L. A. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2541.
  • Groutas, W. C., Kuang, R., Ruan, S., & Tu, Z. (2009). Structure-activity Relationship Analysis of N-Benzoylpyrazoles for Elastase Inhibitory Activity: A Simplified Approach Using Atom Pair Descriptors. Current Medicinal Chemistry, 16(24), 3123–3130.
  • Luhata, L. P., Munkombwe, N. M., & Cheuka, M. P. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro-(Review). Journal of Pharmacognosy and Phytochemistry, 4(1).

Sources

A Comprehensive Technical Guide to 1-(Benzyloxy)-4-bromo-2-methoxybenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-(Benzyloxy)-4-bromo-2-methoxybenzene, a key aromatic building block in organic synthesis. We will explore its nomenclature, physicochemical properties, established synthesis protocols with mechanistic insights, and its versatile applications, particularly in the field of medicinal chemistry.

Nomenclature and Identification

Precise identification of chemical compounds is fundamental for scientific communication and reproducibility. This compound is known by several synonyms and unique identifiers across various chemical databases and suppliers.

Identifier Type Value Source
Primary Name This compoundN/A
IUPAC Name 4-bromo-2-methoxy-1-phenylmethoxybenzenePubChem[1]
CAS Registry Number 63057-72-7PubChem[1], Santa Cruz Biotechnology[2]
PubChem CID 3613128PubChem[1]
Molecular Formula C₁₄H₁₃BrO₂PubChem[1], Santa Cruz Biotechnology[2]
Synonym 4-(Benzyloxy)-1-bromo-2-methoxybenzenePubChem[3]
Synonym 4-Bromo-3-methoxyphenol benzyl etherPubChem[3]
Synonym 5-Benzyloxy-2-bromoanisolePubChem[3]

Note: Isomeric variations exist, such as 4-(Benzyloxy)-2-bromoanisole (CAS 79352-65-1), which has a different substitution pattern.[4] It is crucial to verify the CAS number to ensure the correct isomer is being used.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for designing experiments, purification, and for safe handling.

Property Value Source
Molecular Weight 293.15 g/mol PubChem[1][3]
Appearance White to off-white crystalline solid (typical)N/A
Melting Point Data not consistently available in searched literatureN/A
Boiling Point Data not consistently available in searched literatureN/A
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF). Insoluble in water.N/A

Synthesis and Mechanistic Rationale

The most common and efficient method for preparing this compound is via the Williamson ether synthesis. This Sₙ2 reaction is a cornerstone of organic chemistry for forming ethers.[5][6]

Reaction Scheme: 4-Bromo-2-methoxyphenol + Benzyl bromide → this compound

Causality Behind Experimental Choices
  • Starting Material: The synthesis begins with 4-bromo-2-methoxyphenol. The phenolic hydroxyl group is acidic (pKa ≈ 10), making it susceptible to deprotonation by a suitable base.[7]

  • Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal.[7][8] It is strong enough to deprotonate the phenol to form the reactive phenoxide nucleophile but is less harsh and easier to handle than stronger bases like sodium hydride (NaH).[5] The use of K₂CO₃ minimizes side reactions.[7]

  • Electrophile: Benzyl bromide is an excellent electrophile for this Sₙ2 reaction.[7] It is a primary halide, which favors substitution over elimination.[9] Furthermore, E2 elimination is impossible as there are no beta-hydrogens on the benzylic carbon.[7]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is preferred. These solvents effectively solvate the potassium cation but do not solvate the phenoxide anion, leaving it highly nucleophilic and available for reaction.[8]

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles.

  • Preparation: To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.3 eq).[8] Ensure all glassware is thoroughly dried to prevent water from quenching the phenoxide.[8]

  • Addition of Electrophile: To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature while stirring.[8]

  • Reaction: Stir the reaction mixture at room temperature for 3-8 hours.[8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

  • Workup: Quench the reaction by adding deionized water. This dissolves the inorganic salts. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[8]

  • Final Product: Purify the resulting crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.[8]

Synthesis Workflow Diagram

SynthesisWorkflow Start Reactants: 4-Bromo-2-methoxyphenol Benzyl Bromide K₂CO₃ (Base) DMF (Solvent) Reaction Williamson Ether Synthesis (Sₙ2 Reaction) Room Temperature, 3-8h Start->Reaction Combine & Stir Workup Aqueous Workup (Water Quench, EtOAc Extraction) Reaction->Workup Reaction Complete (TLC) Purification Purification (Silica Gel Chromatography) Workup->Purification Crude Product Product Final Product: 1-(Benzyloxy)-4-bromo- 2-methoxybenzene Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but serves as a highly versatile intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

  • Protecting Group: The benzyloxy group serves as a robust protecting group for the phenol. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the free hydroxyl group when needed.

  • Cross-Coupling Handle: The bromine atom is a key functional handle for introducing molecular complexity. It readily participates in various palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.[4]

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.[10] Biaryls are common motifs in pharmaceuticals.[11]

    • Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

    • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

  • Organometallic Reagents: The C-Br bond can be converted into an organometallic species (e.g., via lithium-halogen exchange with n-BuLi or Grignard formation with Mg) to create a nucleophilic carbon center for reaction with various electrophiles.[12]

Role in a Synthetic Pathway Diagram

SyntheticUtility Start 1-(Benzyloxy)-4-bromo- 2-methoxybenzene Suzuki Suzuki Coupling (Pd catalyst, R-B(OH)₂) Start->Suzuki C-Br Activation Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Start->Lithiation C-Br Activation Biaryl Biaryl Product Suzuki->Biaryl Aryllithium Aryllithium Intermediate Lithiation->Aryllithium Electrophile Reaction with Electrophile (E+) (e.g., Aldehyde) Aryllithium->Electrophile Functionalized Functionalized Product Electrophile->Functionalized

Caption: Synthetic utility of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons on both the benzene and benzyl rings, a singlet for the methoxy group (~3.8 ppm), and a singlet for the benzylic methylene group (~5.0 ppm).

    • ¹³C NMR: Will show distinct signals for each of the 14 carbon atoms, with chemical shifts indicative of their electronic environment. Spectroscopic data for a related isomer shows signals around 55-56 ppm for the methoxy carbon and signals in the 110-150 ppm range for the aromatic carbons.[13]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: Will show characteristic C-O ether stretches and aromatic C-H and C=C bending and stretching frequencies.

Safety and Handling

Based on aggregated GHS information, this compound presents several hazards.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H318: Causes serious eye damage.[1]

    • H335: May cause respiratory irritation.[1]

    • H400: Very toxic to aquatic life.[1]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.[14]

    • Avoid contact with skin, eyes, and clothing.[14]

    • Wash hands thoroughly after handling.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[15]

References

  • PubChem. This compound | C14H13BrO2 | CID 3613128. [Link]

  • PubChem. 4-(Benzyloxy)-1-bromo-2-methoxybenzene | C14H13BrO2 | CID 12985923. [Link]

  • Beilstein Journals. Supplementary Information for: Regioselective bromination of phenols and phenyl ethers with N-bromosuccinimide in acetonitrile. [Link]

  • Chem Help ASAP via YouTube. in the chemical literature: Williamson ether synthesis. [Link]

  • Chemsrc. This compound | CAS#:63057-72-7. [Link]

  • PubChem. 1-(Benzyloxy)-2-bromo-4-methylbenzene | C14H13BrO | CID 10731213. [Link]

  • PharmaCompass. 1-(Benzyloxy)-4-bromobenzene | Drug Information, Uses, Side Effects. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • PubMed Central (NIH). 4-Benzyloxy-2-bromo-1-methoxybenzene. [Link]

  • Cram. Williamson Ether Synthesis Lab Report. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION - Hunsdiecker-type decarboxylative bromination. [Link]

  • NIST WebBook. Benzene, 1-bromo-4-methoxy-. [Link]

  • PubChem. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234. [Link]

  • Cheméo. Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). [Link]

  • Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

Sources

A Comprehensive Technical Guide to 1-(Benzyloxy)-4-bromo-2-methoxybenzene for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-(Benzyloxy)-4-bromo-2-methoxybenzene, a key intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this compound's properties, commercial availability, and applications.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 63057-72-7) is a substituted aromatic compound featuring a strategic arrangement of functional groups: a benzyloxy ether, a bromine atom, and a methoxy group.[1] This specific substitution pattern renders it a highly versatile building block in multi-step organic synthesis. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[2] The benzyloxy group serves as a stable protecting group for a phenolic hydroxyl, which can be selectively deprotected in later synthetic stages. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring. These features make it a valuable precursor for the synthesis of complex molecular architectures found in biologically active compounds and advanced materials.[3]

Commercial Availability and Supplier Specifications

A critical aspect for any research and development program is the reliable sourcing of starting materials. This compound is commercially available from a number of reputable chemical suppliers. The following table summarizes key information from some of these suppliers.

SupplierPurityAvailable QuantitiesCAS Number
CymitQuimica97%250mg, 1g, 5g, 10g63057-72-7[4]
Santa Cruz BiotechnologyResearch GradeInquire for details63057-72-7[5]
ClinivexReference StandardInquire for detailsNot Specified[6]
ChemicalBookVaries by supplierVaries by supplier63057-72-7[7][8]

Note: Purity and available quantities are subject to change and may vary by batch. It is recommended to consult the supplier's certificate of analysis for lot-specific data.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
Molecular Formula C₁₄H₁₃BrO₂[1]
Molecular Weight 293.16 g/mol [8]
Appearance White to Off-White Solid[8]
CAS Number 63057-72-7[1]
IUPAC Name 4-bromo-2-methoxy-1-(phenylmethoxy)benzene[1]
Synonyms 2-(Benzyloxy)-5-bromoanisole, 4-Bromo-2-methoxy-1-phenylmethoxybenzene[8]
Storage Temperature Room Temperature, Sealed in dry[8]
Solubility Chloroform (Slightly), Methanol (Slightly)[8]

Synthesis and Reactivity: A Mechanistic Perspective

The primary synthetic route to this compound involves the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the phenoxide ion generated from 4-bromo-2-methoxyphenol acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether linkage.[9]

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification R1 4-Bromo-2-methoxyphenol P1 Deprotonation of Phenol R1->P1 R2 Benzyl bromide P2 Nucleophilic Attack (SN2) R2->P2 R3 Base (e.g., K₂CO₃) R3->P1 R4 Solvent (e.g., DMF) P1->P2 P3 Formation of Ether Bond P2->P3 Pr1 This compound P3->Pr1 Pr2 Workup & Purification Pr1->Pr2

Caption: Generalized workflow for the synthesis of this compound.

The bromine atom on the aromatic ring is the key to its synthetic utility, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Key Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In a typical reaction, this compound is reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryl compounds, which are common structural motifs in many pharmaceuticals.[2][3]

Reaction Scheme: Suzuki-Miyaura Coupling

G reactant1 This compound C₁₄H₁₃BrO₂ catalyst {Pd Catalyst & Base} reactant1->catalyst reactant2 Arylboronic Acid R-B(OH)₂ reactant2->catalyst product {Biaryl Product} catalyst->product

Caption: A simplified representation of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction using this compound.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Self-Validation: The progress and success of the reaction can be validated at multiple stages. TLC analysis will show the consumption of the starting materials and the formation of a new, more nonpolar product spot. After purification, the structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] It is recommended to work in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its commercial availability, coupled with its predictable reactivity in key transformations like the Suzuki-Miyaura coupling, makes it an important tool for researchers in drug discovery and materials science. A thorough understanding of its properties, handling, and reaction conditions is crucial for its successful application in the synthesis of novel and complex molecules.

References

  • PubChem. This compound. [Link]

  • Chemsrc. This compound | CAS#:63057-72-7. [Link]

  • PubChem. 4-(Benzyloxy)-1-bromo-2-methoxybenzene. [Link]

  • AOBChem USA. 1-Bromo-2-methoxy-4-((4-methoxybenzyl)oxy)benzene. [Link]

  • PubMed Central. 4-(Benzyloxy)-2-bromo-1-methoxybenzene. [Link]

Sources

Preliminary Reactivity Studies of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

1-(Benzyloxy)-4-bromo-2-methoxybenzene is a highly versatile synthetic intermediate, strategically functionalized for advanced organic synthesis. Its molecular architecture, featuring a reactive bromine atom, electron-donating ether groups, and a stable benzyl protecting group, makes it a valuable precursor for constructing complex molecular frameworks, particularly in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive analysis of its synthesis, key reactivity patterns—including palladium-catalyzed cross-coupling, Grignard reagent formation, and directed lithiation—and detailed, field-proven experimental protocols. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound (IUPAC: 4-bromo-2-methoxy-1-phenylmethoxybenzene) is an aromatic compound characterized by a benzene ring substituted with three key functional groups.[2][3] The strategic placement of these groups dictates its chemical behavior and utility as a synthetic building block.[2]

  • The Bromo Group (C4): Serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[2]

  • The Methoxy and Benzyloxy Groups (C2 and C1): As electron-donating groups, they activate the aromatic ring, influencing its reactivity in various transformations.[2]

  • The Benzyloxy Group: Functions as a robust protecting group for a phenol, which can be selectively cleaved under specific reductive conditions in later synthetic stages to reveal a reactive hydroxyl group.[4]

This combination of features allows for sequential and regioselective modifications, making it an ideal precursor for the synthesis of complex biaryl structures, substituted phenols, and other scaffolds prevalent in pharmaceutical agents.[5][6]

Physicochemical and Spectroscopic Profile

A precise understanding of the compound's physical and spectral properties is fundamental for its application in synthesis.

PropertyValueSource
IUPAC Name 4-bromo-2-methoxy-1-phenylmethoxybenzene[3]
CAS Number 63057-72-7[3][7]
Molecular Formula C₁₄H₁₃BrO₂[2][3][8]
Molecular Weight 293.15 g/mol [2][3][8]
Appearance White to off-white solid[1]
Spectroscopic Data
Technique Solvent Chemical Shift (δ) ppm
¹H NMR CDCl₃7.49-7.33 (m, 10H), 6.58 (d, J=2.62 Hz, 1H), 6.54 (d, J=2.66 Hz, 1H), 3.88 (s, 3H)
¹³C NMR CDCl₃146.94, 133.74, 114.97, 110.08, 105.82, 55.87, 38.86

(Note: ¹H NMR data appears to show signals for two similar compounds in the referenced source. The data presented here is an interpretation of the primary signals described.)[9]

Synthesis of the Core Scaffold

The title compound can be reliably synthesized from commercially available precursors. One common and efficient method involves the benzylation of 4-bromo-2-methoxyphenol.[10] This reaction proceeds via a Williamson ether synthesis, a robust and well-established method for forming ethers.

Protocol 3.1: Synthesis via Williamson Ether Synthesis

Causality: This protocol utilizes a polar aprotic solvent (DMF) to enhance the nucleophilicity of the phenoxide intermediate. Potassium carbonate is a moderately strong and cost-effective base, sufficient to deprotonate the phenol without promoting significant side reactions. The reaction proceeds efficiently at room temperature.[11]

  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-methoxyphenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir the resulting suspension.

  • Alkylation: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 3-6 hours. Monitor the consumption of the starting phenol by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.

Preliminary Reactivity Profile: Key Transformations

The synthetic utility of this compound is primarily derived from the reactivity of its carbon-bromine bond.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds, particularly for constructing biaryl systems.[6] The C-Br bond of the substrate readily undergoes oxidative addition to a Pd(0) complex, initiating the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-Br ar_pd_x Ar-Pd(II)-X (L)₂ oxidative_addition->ar_pd_x transmetalation Transmetalation (Ar'-B(OR)₂ + Base) ar_pd_x->transmetalation Ar'-B(OH)₂ ar_pd_ar Ar-Pd(II)-Ar' (L)₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshoot Troubleshooting prep_glass Flame-Dry Glassware prep_mg Activate Mg Turnings (I₂, 1,2-dibromoethane) prep_glass->prep_mg prep_solvent Use Anhydrous Solvent (THF or Et₂O) prep_mg->prep_solvent initiation Initiation: Add ~10% Ar-Br solution prep_solvent->initiation addition Slowly add remaining Ar-Br initiation->addition completion Stir to completion addition->completion no_start No Initiation? completion->no_start If Fails check_anhydrous Verify Anhydrous Conditions no_start->check_anhydrous check_mg Re-activate Mg no_start->check_mg gentle_heat Gentle Warming no_start->gentle_heat Lithiation_Workflow start 1. Dissolve Ar-Br in Anhydrous THF cool 2. Cool to -78 °C start->cool add_buli 3. Add n-BuLi dropwise (1.1 eq) cool->add_buli stir 4. Stir at -78 °C for 1 hr (Forms Ar-Li) add_buli->stir add_elec 5. Add Electrophile (E+) (e.g., DMF) stir->add_elec quench 6. Quench with sat. aq. NH₄Cl add_elec->quench product Product (Ar-E) quench->product

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(benzyloxy)-4-bromo-2-methoxybenzene from 4-bromo-2-methoxyphenol. The protocol is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, safety precautions, and methods for product purification and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and other bioactive compounds. Its structure combines a protected phenol, a bromo-substituent, and a methoxy group, offering multiple points for further chemical modification. The synthesis described herein utilizes the Williamson ether synthesis, a classical and reliable SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] In this specific application, the phenoxide of 4-bromo-2-methoxyphenol acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether.

Chemical Structures
  • Starting Material: 4-bromo-2-methoxyphenol

  • Reagent: Benzyl bromide

  • Product: this compound

Reaction Mechanism and Scientific Principles

The synthesis of this compound from 4-bromo-2-methoxyphenol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4]

The key steps are:

  • Deprotonation: The phenolic proton of 4-bromo-2-methoxyphenol is acidic and is readily removed by a base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The newly formed phenoxide ion then attacks the benzylic carbon of benzyl bromide. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral (though not the case here).[1]

  • Displacement: The bromide ion, being a good leaving group, is displaced, resulting in the formation of the ether linkage and potassium bromide as a byproduct.

The choice of a polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), is crucial as it solvates the cation of the base, leaving the anionic nucleophile more exposed and reactive, thereby accelerating the SN2 reaction.[1][5]

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)Supplier & CAS No.
4-bromo-2-methoxyphenolC₇H₇BrO₂203.031.0 eq-e.g., Sigma-Aldrich, CAS: 28165-50-6
Benzyl bromideC₇H₇Br171.041.1 eq-e.g., Alfa Aesar, CAS: 100-39-0[6][7][8]
Potassium carbonate (K₂CO₃), anhydrousK₂CO₃138.211.5 eq-e.g., Fisher Scientific, CAS: 584-08-7
Acetonitrile (CH₃CN), anhydrousCH₃CN41.0510 Vol-e.g., VWR, CAS: 75-05-8
Ethyl acetate (EtOAc)C₄H₈O₂88.11--e.g., Merck, CAS: 141-78-6
HexaneC₆H₁₄86.18--e.g., J.T. Baker, CAS: 110-54-3
Brine (saturated NaCl solution)NaCl58.44---
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04--e.g., Acros Organics, CAS: 7757-82-6
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous acetonitrile (10 Vol), add anhydrous potassium carbonate (1.5 eq).

  • Addition of Benzyl Bromide: To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours. The reaction progress can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).[9]

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and the washings, and then wash successively with water (2 x 10 Vol) and brine (1 x 15 Vol).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.[10][11]

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A 1. Dissolve 4-bromo-2-methoxyphenol in anhydrous acetonitrile B 2. Add anhydrous K₂CO₃ A->B C 3. Add benzyl bromide dropwise B->C D 4. Stir at room temperature for 6-8 hours C->D E 5. Monitor reaction by TLC D->E F 6. Filter to remove inorganic salts E->F G 7. Wash solid with ethyl acetate F->G H 8. Combine filtrate and washings G->H I 9. Wash with water and brine H->I J 10. Dry organic layer over Na₂SO₄ I->J K 11. Filter and concentrate J->K L 12. Purify by column chromatography K->L M 13. Characterize the final product L->M

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data
  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons of both the benzene rings, a singlet for the methoxy group, and a singlet for the benzylic methylene protons.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum should display distinct signals for all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (293.15 g/mol ).[12][13][14]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-O-C stretching (ether linkage), C-H aromatic stretching, and C-Br stretching.

Characterization Workflow Diagram

G cluster_analysis Analytical Techniques Crude_Product Crude Product TLC TLC Analysis Crude_Product->TLC Purified_Product Purified Product NMR ¹H & ¹³C NMR Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS IR IR Spectroscopy Purified_Product->IR Structure_Confirmed Structure Confirmed Column_Chromatography Column Chromatography TLC->Column_Chromatography Column_Chromatography->Purified_Product NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Caption: Logical flow for the purification and characterization of the final product.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive.[6][7][8] Avoid inhalation of its vapors and contact with skin and eyes.[6] Handle it with extreme care in a fume hood.[8]

  • Potassium Carbonate: While less hazardous, potassium carbonate can cause irritation upon contact with skin or eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation - Incomplete deprotonation of the phenol.- Inactive benzyl bromide.- Ensure the use of anhydrous potassium carbonate and solvent.- Check the purity of benzyl bromide.
Presence of starting material - Insufficient reaction time.- Insufficient amount of benzyl bromide or base.- Extend the reaction time and continue monitoring by TLC.- Use a slight excess of benzyl bromide and base.
Formation of side products - C-alkylation of the phenoxide.- Reaction temperature is too high.- The use of a polar aprotic solvent like acetonitrile or DMF generally favors O-alkylation.[11]- Maintain the reaction at room temperature.[11]
Difficulty in purification - Close Rf values of product and impurities.- Optimize the solvent system for column chromatography. A gradient elution might be necessary for better separation.[10]

Conclusion

The synthesis of this compound from 4-bromo-2-methoxyphenol via the Williamson ether synthesis is a reliable and efficient method. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can successfully synthesize this valuable intermediate for their research and development needs. Proper characterization of the final product is essential to ensure its identity and purity.

References

  • Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • ChemicalBook. (n.d.). This compound synthesis.
  • Wikipedia. (2023, December 28). Williamson ether synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Sigma-Aldrich. (2013, March 19). Benzyl-Bromide - Safety Data Sheet.
  • Synquest Labs. (n.d.). Benzyl bromide.
  • Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - SDS / MSDS.
  • TCI Chemicals. (2025, February 11). SAFETY DATA SHEET.
  • PubChem. (n.d.). This compound.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Technical Support Center: Purification of 4-(Benzyloxy)-1-bromo-2-chlorobenzene.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-(Benzyloxy)-1-bromo-2-chlorobenzene.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • PubMed Central. (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene.
  • PubChem. (n.d.). 4-(Benzyloxy)-1-bromo-2-methoxybenzene.
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • BenchChem. (n.d.). Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs.
  • CymitQuimica. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 63057-72-7 | SCBT.
  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

Sources

Application Note: A Comprehensive Guide to the Synthesis of 1-(Benzyloxy)-4-bromo-2-methoxybenzene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl Benzyl Ethers

1-(Benzyloxy)-4-bromo-2-methoxybenzene is a valuable substituted aryl ether that serves as a key building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.[1][2][3] The presence of multiple functional groups—the benzyl ether, the methoxy group, and the bromine atom—offers orthogonal handles for subsequent chemical transformations. The benzyl ether, specifically, is a common protecting group for phenols, prized for its stability under a wide range of conditions and its susceptibility to cleavage via catalytic hydrogenation.

This application note provides a detailed, field-proven protocol for the synthesis of this target molecule using the Williamson ether synthesis. This classic yet robust reaction remains one of the most reliable and widely used methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[4][5] Our focus is not merely on the procedural steps but on the underlying chemical principles that govern the choice of reagents, conditions, and purification strategies, ensuring a reproducible and high-yielding outcome.

Reaction Principle: The SN2 Mechanism of the Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][6][7] The reaction involves two key stages:

  • Deprotonation: A phenol (in this case, 4-bromo-2-methoxyphenol) is treated with a base to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide attacks an electrophilic carbon atom of an organohalide (benzyl bromide), displacing the halide leaving group in a single, concerted step to form the ether linkage.[8]

The overall reaction is depicted below:

Scheme 1: Synthesis of this compound Reaction Scheme

For a successful SN2 reaction, steric hindrance at the electrophilic carbon must be minimized.[9] Therefore, the choice of a primary halide like benzyl bromide is critical. Attempting the synthesis with a phenoxide and a secondary or tertiary halide would strongly favor a competing E2 elimination side reaction, drastically reducing the yield of the desired ether.[6][8]

Williamson_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 4-Bromo-2-methoxyphenol Phenoxide Potassium 4-bromo-2-methoxyphenoxide Phenol->Phenoxide Deprotonation Base K₂CO₃ (Base) Base->Phenol Product 1-(Benzyloxy)-4-bromo- 2-methoxybenzene Phenoxide->Product SN2 Attack AlkylHalide Benzyl Bromide AlkylHalide->Product LeavingGroup KBr (Byproduct) Product->LeavingGroup

Diagram 1: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a standard laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.AmountMmolEq.
4-Bromo-2-methoxyphenolC₇H₇BrO₂203.037368-78-72.03 g10.01.0
Benzyl BromideC₇H₇Br171.03100-39-01.30 mL11.01.1
Potassium CarbonateK₂CO₃138.21584-08-72.07 g15.01.5
AcetoneC₃H₆O58.0867-64-150 mL--
Ethyl AcetateC₄H₈O₂88.11141-78-6~150 mL--
5% NaOH (aq)NaOH40.001310-73-2~40 mL--
Brine (sat. NaCl)NaCl58.447647-14-5~20 mL--
Anhydrous MgSO₄MgSO₄120.377487-88-9As needed--
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Glassware for extraction and filtration

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp (254 nm)

Safety Precautions
  • 4-Bromo-2-methoxyphenol: Causes skin, eye, and respiratory irritation.[10][11][12] Wear gloves, safety glasses, and a lab coat.

  • Benzyl Bromide: Is a lachrymator (causes tears) and is corrosive.[13][14] It is also a skin and respiratory irritant.[15][16] Handle with extreme care in a fume hood, wearing appropriate gloves and safety goggles.

  • Potassium Carbonate: Can cause irritation upon contact. Avoid inhaling dust.

  • Solvents: Acetone and ethyl acetate are flammable. Keep away from ignition sources.

Step-by-Step Synthesis Procedure

Diagram 2: Experimental workflow for the synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methoxyphenol (2.03 g, 10.0 mmol), finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol), and acetone (50 mL).

    • Causality Note: Anhydrous potassium carbonate is a mild and effective base for deprotonating the phenol.[7][17] Using it in powdered form increases its surface area and reaction rate. Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction without interfering with the nucleophile.[18][19]

  • Reagent Addition: While stirring the suspension, add benzyl bromide (1.30 mL, 11.0 mmol) dropwise.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 60°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). Spot the starting phenol and the reaction mixture. The reaction is complete when the phenol spot has been consumed (typically 2-4 hours). The product will appear as a new, less polar spot (higher Rf value).

  • Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts through a Büchner funnel and wash the filter cake with a small amount of fresh acetone.

  • Workup - Extraction: Combine the filtrates and concentrate the solvent using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (~75 mL) and transfer it to a 250 mL separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with:

    • 5% NaOH solution (2 x 20 mL) to remove any unreacted 4-bromo-2-methoxyphenol.[20][21]

    • Brine (1 x 20 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₄H₁₃BrO₂
Molecular Weight 293.15 g/mol [22][23]
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ ~7.45-7.30 (m, 5H, Ar-H of benzyl), ~7.05 (d, 1H), ~6.95 (dd, 1H), ~6.85 (d, 1H), ~5.10 (s, 2H, -OCH₂-), ~3.85 (s, 3H, -OCH₃).
¹³C NMR (CDCl₃, 100 MHz) δ ~150.0, 148.5, 136.5, 128.8, 128.3, 127.5, 124.0, 116.0, 114.0, 113.0, 71.5, 56.0.[24]
Mass Spec (EI) m/z 292/294 (M⁺, Br isotope pattern), 91 (C₇H₇⁺, base peak).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive base (K₂CO₃ absorbed moisture).2. Wet solvent or glassware.3. Insufficient reaction time or temperature.1. Use freshly opened or dried K₂CO₃.2. Ensure all glassware is oven-dried and use anhydrous grade solvent.[25]3. Monitor reaction by TLC to ensure completion; confirm reflux temperature.
Starting Phenol Remains 1. Insufficient base.2. Poor quality benzyl bromide.1. Ensure 1.5 equivalents of finely powdered K₂CO₃ are used.2. Use fresh, pure benzyl bromide. Check for decomposition (discoloration).
Multiple Products on TLC 1. C-alkylation side reaction.2. Elimination of HBr from benzyl bromide.1. C-alkylation is less common with phenoxides in aprotic solvents but possible.[19] Purification by column chromatography should separate isomers.2. Ensure reaction temperature does not significantly exceed the boiling point of acetone.
Product is an Oil, Not Solid Presence of impurities.Purify via flash column chromatography to remove contaminants that may be inhibiting crystallization.

Conclusion

The Williamson ether synthesis offers a direct and efficient pathway to this compound from commercially available starting materials. By carefully controlling reaction conditions, particularly through the use of an appropriate base and a primary alkyl halide, side reactions are minimized. The protocol described herein, including the detailed workup and purification steps, provides a reliable method for obtaining the target compound in high purity, making it suitable for subsequent use in multi-step synthetic research and drug development.

References

  • Wikipedia. Williamson ether synthesis . Wikipedia. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction . BYJU'S. [Link]

  • ChemTalk. Williamson Ether Synthesis . ChemTalk. [Link]

  • Chemistry Steps. Williamson Ether Synthesis . Chemistry Steps. [Link]

  • Filo. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? . Filo. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis . Physics Wallah. [Link]

  • Fisher Scientific. Benzyl bromide - SAFETY DATA SHEET . Fisher Scientific. [Link]

  • Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? . Vedantu. [Link]

  • PubMed. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles . PubMed. [Link]

  • University of Illinois Chicago. Williamson Ether Synthesis . UIC. [Link]

  • PubChem. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 . PubChem. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development . ACS Publications. [Link]

  • Springer. Synthetic Methods for Alkyl Aryl Ethers | Methodologies in Ether Synthesis . Springer. [Link]

  • Organic Chemistry Research. An efficient tandem synthesis of alkyl aryl ethers . Organic Chemistry Research. [Link]

  • chemeurope.com. Williamson ether synthesis . chemeurope.com. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis . J&K Scientific. [Link]

  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex . RSC. [Link]

  • Chegg. 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene . Chegg. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • PubChem. This compound | C14H13BrO2 | CID 3613128 . PubChem. [Link]

  • Beilstein Journals. Supplementary Information . Beilstein Journals. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis . Chemistry LibreTexts. [Link]

  • YouTube. Williamson Ether Synthesis . Professor Dave Explains. [Link]

  • PubMed Central. 4-Benzyloxy-2-bromo-1-methoxybenzene . NIH. [Link]

  • Edubirdie. Williamson Ether Synthesis . Edubirdie. [Link]

Sources

Suzuki coupling reaction using 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Introduction: Synthesizing Complex Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in the formation of carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1] The reaction typically couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate to construct biaryl, vinyl-aryl, or poly-olefin structures.[2][4]

This guide focuses on a specific, yet highly relevant substrate: This compound . This compound is a valuable building block, incorporating a protected phenol (benzyloxy group) and an electron-donating methoxy group. These features are common in natural products and drug candidates. However, the electron-rich nature of the aromatic ring and the steric bulk of the benzyloxy group can present unique challenges, making the choice of catalytic system and reaction conditions critical for success.[1][5]

As a senior application scientist, this document provides not just a protocol, but a comprehensive guide grounded in mechanistic principles and practical experience. We will explore the catalytic cycle, provide a detailed and validated experimental procedure, and discuss critical parameters to empower researchers in drug development and synthetic chemistry to confidently and efficiently utilize this versatile substrate.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined, palladium-based catalytic cycle. The process is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) complex, which inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[2] The palladium center is oxidized from its 0 state to Pd(II), forming a square planar organopalladium(II) complex. The choice of phosphine or N-heterocyclic carbene (NHC) ligand is crucial here, as electron-rich and bulky ligands can facilitate this step, especially for less reactive, electron-rich aryl bromides.[8]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center. A critical feature of the Suzuki coupling is the requirement of a base.[4][8] The base activates the organoboron reagent, typically a boronic acid, by forming a more nucleophilic boronate species (-ate complex).[9][10] This boronate then exchanges its organic moiety with the halide on the palladium complex.

  • Reductive Elimination : In the final step, the two organic fragments—the benzyloxy-methoxyphenyl group and the group from the boronic acid—are coupled together, forming the new C-C bond of the desired biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8] This step is often accelerated by bulky ligands, which promote the collapse of the palladium complex.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling with Phenylboronic Acid

This protocol details a representative procedure for the coupling of this compound with phenylboronic acid. Reaction conditions may require optimization for other boronic acid partners.

Materials & Reagents
  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Quantitative Data for Model Reaction

The following table outlines the reagent quantities for a representative reaction on a 1.0 mmol scale.

ReagentMW ( g/mol )EquivalentsAmount (mg)Moles (mmol)
This compound323.191.03231.0
Phenylboronic acid121.931.51831.5
Pd(OAc)₂224.500.024.50.02
SPhos410.470.0416.40.04
K₃PO₄212.273.06373.0
1,4-Dioxane--10 mL-
Water--2 mL-
Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere)

  • Place a magnetic stir bar into a 50 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add this compound (323 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add these to the Schlenk flask. Note: Handling the catalyst and ligand in a glovebox is ideal, but quick addition under a positive flow of inert gas is also effective.

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

2. Solvent Addition and Reaction

  • Prepare the solvent mixture by degassing 10 mL of 1,4-dioxane and 2 mL of water. This can be done by bubbling argon through the solvents for 15-20 minutes or by using a freeze-pump-thaw technique.

  • Using a syringe, add the degassed dioxane/water mixture to the Schlenk flask containing the solids.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

3. Work-up Procedure

  • Once the reaction is complete (as indicated by the consumption of the starting bromide), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).

  • Transfer the mixture to a separatory funnel. Shake well and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine all organic layers and wash with brine (30 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification

  • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%).

  • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the purified biaryl product.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Key Considerations and Troubleshooting

  • Catalyst System Selection : The substrate, this compound, is electron-rich, which can slow the oxidative addition step.[1] Using a catalyst system with bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, is often necessary to achieve good yields.[4][8] For simpler substrates, Pd(PPh₃)₄ can be effective, but may require higher temperatures or longer reaction times.[6]

  • Choice of Base : The base plays a crucial role in activating the boronic acid.[4][10] Strong bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like K₂CO₃ or Na₂CO₃, especially for challenging couplings. However, the choice can be substrate-dependent, and screening may be necessary. If base-sensitive functional groups are present, milder bases like KF may be used.[4]

  • Inert Atmosphere : The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupled boronic acid byproducts.[1] It is imperative to thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the setup and reaction.

  • Potential Impurities : Common impurities include homocoupling products from the boronic acid and unreacted starting materials.[11] Protodeborylation (replacement of the boronic acid group with a hydrogen) can also occur, especially with prolonged heating or in the presence of excess water. Efficient purification via column chromatography is essential to remove these byproducts.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound : May be harmful if swallowed and can cause skin irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts : Palladium compounds are toxic and should be handled with care. Avoid creating dust.

  • Phosphine Ligands : Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.

  • 1,4-Dioxane : Dioxane is a flammable liquid and a suspected carcinogen. It can also form explosive peroxides upon storage. Use only peroxide-free solvent.

  • Bases : Potassium phosphate is corrosive. Avoid direct contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][13][14]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for accessing complex biaryl structures relevant to pharmaceutical and materials science research. Success with this electron-rich and sterically hindered substrate hinges on the rational selection of a modern catalytic system, careful control of reaction conditions, and adherence to inert atmosphere techniques. The protocol and insights provided herein offer a robust starting point for researchers, enabling the efficient synthesis of valuable target molecules.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

  • de la Torre, A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available from: [Link]

  • Chemsrc. This compound | CAS#:63057-72-7. Available from: [Link]

  • Caddick, S., et al. (2004). Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. Tetrahedron Letters. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available from: [Link]

  • The Suzuki Reaction. (2014). Dartmouth College. Available from: [Link]

Sources

Topic: Palladium Catalysts for Suzuki Coupling with 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Complex Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is indispensable in the synthesis of biaryl and substituted aromatic structures that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on the Suzuki-Miyaura coupling of 1-(benzyloxy)-4-bromo-2-methoxybenzene. This substrate is a valuable building block, incorporating a protected phenol (benzyloxy) and a methoxy group, features common in complex natural products and drug candidates. The biaryl products derived from this substrate are precursors to molecules with significant biological activity. However, the electronic and steric properties of this substrate—specifically the electron-donating nature of the ether groups and the potential steric hindrance from the ortho-methoxy group—present unique challenges that necessitate a carefully optimized protocol for a successful transformation.

As your Senior Application Scientist, this document will guide you through the mechanistic underpinnings, critical parameter selection, and detailed, field-proven protocols to empower you to achieve high-yielding and reproducible results for this specific transformation.

Core Concepts: The Engine of the Suzuki-Miyaura Reaction

A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-established cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6][7]

The three fundamental steps are:

  • Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step of the entire cycle.[1][6] The electron-rich nature of the aryl bromide can make this step more challenging, requiring a carefully selected catalyst system.

  • Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][8]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)L_n-Br Pd0->OA_Complex Oxidative Addition (Ar-Br) Trans_Complex Ar-Pd(II)L_n-Ar' OA_Complex->Trans_Complex Transmetalation (Ar'-B(OH)₂ + Base) Trans_Complex->Pd0 Reductive Elimination Product_Out Ar-Ar' Trans_Complex->Product_Out

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Coupling this compound

The success of this specific coupling hinges on the judicious selection of four key components: the palladium catalyst system, the boronic acid partner, the base, and the solvent.

Choosing the Right Palladium Catalyst System

The catalyst system comprises a palladium precursor and a ligand. For an electron-rich and potentially sterically hindered substrate like this compound, the choice of ligand is especially critical.

  • Palladium Precursors: Common choices include Pd(PPh₃)₄, which is a Pd(0) source used directly, and Pd(OAc)₂, a Pd(II) source that is reduced in situ to the active Pd(0) species.[7][8] While Pd(PPh₃)₄ is convenient, modern protocols often favor Pd(II) precursors combined with specialized ligands for greater activity and stability.[9][10]

  • The Critical Role of Ligands: Ligands stabilize the palladium center and modulate its reactivity. For challenging substrates, bulky and electron-rich phosphine ligands are essential.[11][12] They promote the crucial oxidative addition step and facilitate the final reductive elimination.[13][14] For this specific substrate, standard ligands like triphenylphosphine (PPh₃) may lead to slow reaction rates or low yields. The use of advanced Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) is highly recommended.[11][13] These ligands create a more reactive, monoligated Pd(0) species that can readily engage with the electron-rich aryl bromide.[11]

Selection of the Boronic Acid/Ester Coupling Partner

While arylboronic acids are the most common coupling partners, they can be prone to side reactions like protodeboronation, especially under prolonged heating.[15]

  • Arylboronic Acids: Widely available and generally effective.

  • Boronate Esters (e.g., Pinacol Esters): These are often more stable than their corresponding boronic acids and can be advantageous for sluggish reactions requiring extended reaction times or high temperatures.[3]

  • Potassium Aryltrifluoroborates & MIDA Boronates: These offer enhanced stability and are excellent alternatives for sensitive substrates or when protodeboronation is a significant issue.[2]

The Role of the Base

The base is not merely a spectator; it is essential for activating the boronic acid to facilitate transmetalation.[8][16] The choice of base can dramatically influence the reaction outcome.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most common and effective choices.[16] Potassium phosphate (K₃PO₄) is often a robust choice for challenging couplings. Cesium carbonate (Cs₂CO₃) can be beneficial due to its higher solubility in organic solvents.[16]

  • Strength and Solubility: The base must be strong enough to form the reactive boronate species but not so strong that it promotes unwanted side reactions.[17]

Solvent System Selection

The solvent system must solubilize the organic substrates and the palladium complex, and also facilitate the interaction with the often poorly soluble inorganic base.

  • Common Solvents: Aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are frequently used.[18][19]

  • Aqueous Mixtures: A small amount of water is often added to the organic solvent (e.g., Dioxane/Water 4:1). Water aids in dissolving the inorganic base and is believed to accelerate the transmetalation step.[18] However, excessive water can promote protodeboronation.[20] For sensitive substrates, anhydrous conditions with a highly soluble base might be necessary.

Data Presentation: Comparative Analysis of Reaction Conditions

While optimal conditions must be determined empirically, the following table provides a starting point for the Suzuki coupling of this compound based on protocols for structurally similar aryl bromides.

Catalyst System (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90-10012-2460-85
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (10:1)100-1104-1285-98
XPhos Pd G3 (2)-K₃PO₄ (2.5)2-MeTHF1002-8>90
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)DMF1108-1675-90

Yields are illustrative and highly dependent on the specific arylboronic acid used.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Always handle reagents under an inert atmosphere (Argon or Nitrogen).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents: - Aryl Bromide - Boronic Acid - Base - Catalyst/Ligand B Assemble & Flame-Dry Glassware under Inert Gas A->B C Add Reagents & Degassed Solvents to Flask B->C D Heat & Stir Reaction (e.g., 100°C, 2-18h) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT & Perform Aqueous Extraction E->F G Dry Organic Layer & Evaporate Solvent F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: A generalized experimental workflow for the Suzuki coupling reaction.[21]

Protocol 1: General Procedure with a Classical Catalyst (Pd(PPh₃)₄)

This protocol is a robust starting point using a widely available catalyst.[22][23]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0-3.0 equiv)

  • Degassed 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate under a counterflow of inert gas.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure with a Modern Buchwald Pre-catalyst

This protocol employs a more active and robust catalyst system suitable for achieving higher yields in shorter reaction times.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (a pre-catalyst, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)

  • Degassed 2-Methyltetrahydrofuran (2-MeTHF)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and perform three evacuate/backfill cycles with inert gas.

  • Solvent Addition: Add the degassed 2-MeTHF via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically complete in 2-8 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following table addresses common issues.

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed).2. Insufficiently degassed system (oxygen present).3. Poor solubility of reagents.4. Ineffective base.1. Use a fresh, high-quality catalyst or a more robust pre-catalyst (e.g., Buchwald G3/G4).2. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[17]3. Try a different solvent system (e.g., Toluene, DMF).[24]4. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).[17]
Debromination of Starting Material 1. Impurities in reagents or solvents.2. Side reaction promoted by base/solvent.3. Catalyst system favors hydrodehalogenation.1. Use high-purity, freshly distilled solvents and pure reagents.[22]2. Screen different bases (e.g., switch from a carbonate to a phosphate).3. Use a different ligand; sometimes less electron-rich ligands can suppress this pathway.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. High reaction temperature or prolonged reaction time.1. Rigorously exclude oxygen from the reaction mixture.[17]2. Use a more active catalyst to lower the required temperature and reaction time.
Stalled Reaction 1. Catalyst deactivation over time.2. Base consumed or not sufficiently strong.1. Increase catalyst loading slightly (e.g., from 2 mol% to 3-4 mol%).2. Use a larger excess of the base (e.g., 3.0 equivalents).[17]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable and valuable transformation for accessing complex biaryl scaffolds. Success is predicated on a rational approach to experimental design, acknowledging the specific electronic and steric nature of the substrate. While classical catalysts like Pd(PPh₃)₄ can be effective, the use of modern palladium pre-catalysts with bulky, electron-rich dialkylbiaryl phosphine ligands is strongly recommended to overcome the challenges posed by this electron-rich aryl bromide. By carefully selecting the catalyst, base, and solvent, and by adhering to meticulous experimental technique, researchers can reliably and efficiently synthesize the desired biaryl products, paving the way for further discoveries in drug development and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • ResearchGate. (2025). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Available from: [Link]

  • Scite.ai. Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Available from: [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • University of Liverpool. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Available from: [Link]

  • National Institutes of Health. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Available from: [Link]

  • ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]

  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Available from: [Link]

  • ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • ChemRxiv. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. Available from: [Link]

  • Chemistry World. (2024). Classic cross-coupling reactions rerouted to make new products. Available from: [Link]

  • National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Available from: [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Available from: [Link]

  • Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. Available from: [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. (2025). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. Available from: [Link]

  • ResearchGate. (2019). Optimization of the Suzuki coupling reaction of 1-bromo-4-methoxybenzene and phenylboronic acid. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available from: [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]

  • ACS Publications. (2005). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Available from: [Link]

  • CORE. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Available from: [Link]

  • ResearchGate. (2025). (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Available from: [Link]

  • ResearchGate. (2025). Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via Suzuki-Miyaura cross coupling reaction. Available from: [Link]

Sources

Protocol for debenzylation of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Protocols for the Debenzylation of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Introduction

The benzyl ether is a cornerstone protecting group for hydroxyl functionalities in multistep organic synthesis, valued for its robustness and orthogonal removal conditions. The compound this compound is a key intermediate in the synthesis of various biologically active molecules and complex organic frameworks.[1] Its selective debenzylation to unmask the phenolic hydroxyl group, yielding 4-bromo-2-methoxyphenol, is a critical transformation. The presence of both a bromine atom and a methyl ether on the aromatic ring necessitates carefully chosen reaction conditions to ensure high yield and purity, avoiding undesired side reactions such as debromination or demethylation.

This technical guide, designed for researchers, chemists, and drug development professionals, provides two field-proven, detailed protocols for this debenzylation. We will explore a mild catalytic transfer hydrogenation method and a robust Lewis acid-mediated cleavage, explaining the causality behind experimental choices, outlining self-validating safety procedures, and grounding the science in authoritative references.

Chemical Principles and Mechanistic Overview

The choice of debenzylation strategy is dictated by the overall functionality of the molecule and desired selectivity. The two primary methods discussed here operate via fundamentally different mechanisms.

Method A: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a mild and widely used method for cleaving benzyl ethers.[2][3] The reaction involves the use of a palladium catalyst, typically on a high-surface-area carbon support (Pd/C), and a hydrogen source. The process proceeds via the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected phenol and toluene as a byproduct.[4]

While direct hydrogenation with H₂ gas is common, catalytic transfer hydrogenation (CTH) offers a convenient alternative that does not require specialized high-pressure equipment.[5][6] In CTH, a hydrogen donor molecule, such as formic acid, cyclohexene, or isopropanol, transfers hydrogen to the substrate on the catalyst surface.[2][5] A significant challenge with this substrate is the potential for competitive hydrodebromination.[7][8] The selection of catalyst, hydrogen donor, and reaction conditions is therefore critical to favor C-O bond cleavage over C-Br bond cleavage.[7][8]

sub Ar-O-CH₂Ph (Substrate) adduct [Ar-O-CH₂Ph]-Pd Complex (Adsorption) sub->adduct Adsorbs on pd_surface Pd(0) Surface h_donor H-Donor (e.g., HCOOH) h_pd H-Pd-H (Hydride Surface) h_donor->h_pd Generates cleavage Ar-O-Pd-CH₂Ph (Oxidative Addition) h_pd->cleavage Provides H₂ adduct->cleavage C-O Cleavage product Ar-OH (Phenol) cleavage->product Hydrogenolysis toluene Toluene (CH₃Ph) cleavage->toluene Hydrogenolysis

Caption: Simplified Mechanism of Catalytic Hydrogenolysis.
Method B: Lewis Acid-Mediated Cleavage

Lewis acids, particularly boron trihalides like boron tribromide (BBr₃), are highly effective reagents for the cleavage of ethers.[9] BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, activating the C-O bond for cleavage.[10] The reaction proceeds through the formation of a Lewis acid-base adduct, followed by nucleophilic attack of a bromide ion, typically via an Sₙ2 mechanism, to displace the more labile group.[10] For an aryl benzyl ether, this results in the formation of an aryloxy-dibromoborane intermediate and benzyl bromide. Subsequent aqueous workup hydrolyzes the boron intermediate to yield the desired phenol.[10][11]

This method is advantageous when a substrate contains functional groups intolerant to reductive conditions. However, BBr₃ is highly reactive and moisture-sensitive, requiring stringent anhydrous conditions and careful handling.[12][13] It can also cleave aryl methyl ethers, presenting a potential chemoselectivity challenge, though benzyl ethers are often more labile.[14]

sub Ar-O-CH₂Ph (Benzyl Ether) adduct [Ar-O(BBr₃)-CH₂Ph] (Lewis Adduct) sub->adduct + BBr₃ bbr3 BBr₃ intermediate Ar-O-BBr₂ (Aryloxy-dibromoborane) adduct->intermediate Sₙ2 Attack by Br⁻ benzyl_bromide CH₂Ph-Br (Benzyl Bromide) adduct->benzyl_bromide Sₙ2 Attack by Br⁻ product Ar-OH (Phenol) intermediate->product + H₂O byproducts B(OH)₃ + HBr intermediate->byproducts + H₂O workup H₂O Workup

Caption: Mechanism of BBr₃-Mediated Ether Cleavage.

Experimental Protocols

Protocol A: Selective Debenzylation via Catalytic Transfer Hydrogenation

This protocol employs Palladium on Carbon (Pd/C) with ammonium formate as the hydrogen donor. This system is often effective at preserving aryl halides while cleaving benzyl ethers.

Materials and Equipment

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), ACS grade

  • Ethyl acetate (EtOAc), ACS grade

  • Celite® (diatomaceous earth)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Parameters

Reagent/Parameter Quantity (for 1.0 g Substrate) Molar Equivalents Purpose
This compound 1.0 g (3.23 mmol) 1.0 Substrate
10% Pd/C 100 mg 10% w/w Catalyst
Ammonium Formate 2.04 g (32.3 mmol) 10.0 Hydrogen Donor

| Methanol (MeOH) | 30 mL | - | Solvent |

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1.0 g (3.23 mmol) of this compound and 30 mL of methanol. Stir the mixture until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry or saturated with hydrogen. Always handle in an inert atmosphere if possible and avoid adding it to a solvent in the presence of air.[15]

  • Reagent Addition: Add 2.04 g (32.3 mmol) of ammonium formate to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes.[16][17][18] Use a solvent system such as 4:1 Hexanes:Ethyl Acetate. The product (4-bromo-2-methoxyphenol) will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[4] Wash the filter cake with an additional 20-30 mL of methanol or ethyl acetate to ensure complete recovery of the product. Safety Note: The recovered catalyst on the Celite pad is saturated with hydrogen and highly pyrophoric. Do not allow it to dry in the open air.[15] Quench the filter cake by carefully adding it to a large volume of water before disposal.[15]

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The resulting residue can be purified by dissolving it in ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate (Na₂SO₄), and concentrating in vacuo. Further purification can be achieved by column chromatography if necessary.

start Dissolve Substrate in MeOH add_catalyst Add 10% Pd/C start->add_catalyst add_donor Add NH₄HCO₂ add_catalyst->add_donor reflux Reflux (65°C) 2-4 hours add_donor->reflux monitor Monitor by TLC reflux->monitor Periodically monitor->reflux Incomplete cooldown Cool to RT monitor->cooldown Complete filter Filter through Celite cooldown->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Crude Product concentrate->purify product 4-bromo-2-methoxyphenol purify->product

Caption: Workflow for Catalytic Transfer Hydrogenation.
Protocol B: Debenzylation using Boron Tribromide (BBr₃)

This protocol is a powerful alternative for ether cleavage but requires strict adherence to safety protocols due to the hazardous nature of BBr₃.

Materials and Equipment

  • This compound

  • Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH), ACS grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried, two-neck round-bottom flask with septum

  • Inert atmosphere setup (Nitrogen or Argon), syringes

  • Low-temperature bath (dry ice/acetone, -78 °C)

Experimental Parameters

Reagent/Parameter Quantity (for 1.0 g Substrate) Molar Equivalents Purpose
This compound 1.0 g (3.23 mmol) 1.0 Substrate
Anhydrous DCM 20 mL - Solvent
BBr₃ (1.0 M in DCM) 3.9 mL (3.9 mmol) 1.2 Lewis Acid Reagent

| Temperature | -78 °C to Room Temp. | - | Reaction Control |

Step-by-Step Procedure

  • Reaction Setup: In a flame-dried, two-necked 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 g (3.23 mmol) of this compound in 20 mL of anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add 3.9 mL (3.9 mmol) of a 1.0 M BBr₃ solution in DCM dropwise via syringe over 10-15 minutes.[11] A white precipitate of the initial adduct may form.[11]

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-3 hours. The precipitate should dissolve as the reaction proceeds.[11]

  • Monitoring: Monitor the reaction by TLC. To take a sample, withdraw a small aliquot via syringe and quench it in a separate vial containing a few drops of methanol before spotting on the TLC plate.[11]

  • Quenching (CRITICAL): Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, add 5 mL of methanol dropwise to quench the excess BBr₃.[19] This is an exothermic reaction that will evolve HBr gas; ensure the procedure is done in a well-ventilated fume hood.[12][13]

  • Workup: After quenching, add 20 mL of water and transfer the mixture to a separatory funnel. Separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL). Washing helps remove residual boron salts.[11][20]

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify by column chromatography on silica gel as needed.

Safety and Handling for Boron Tribromide (BBr₃)

  • Extreme Hazard: BBr₃ is acutely toxic, corrosive, and reacts violently with water and protic solvents.[12][13][21] It causes severe burns to skin, eyes, and the respiratory tract.[22]

  • Handling: Always handle BBr₃ in a properly functioning chemical fume hood.[12][23] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and double-layered nitrile gloves.[12][22]

  • Anhydrous Conditions: Ensure all glassware is flame- or oven-dried and the reaction is performed under an inert atmosphere. Moisture will decompose BBr₃ into boric acid and corrosive HBr gas.[10]

  • Storage: Store BBr₃ in a cool, dry, well-ventilated area away from incompatible substances. Containers must be tightly sealed.[21]

  • Spills: Do not attempt to clean up a BBr₃ spill yourself. Evacuate the area and contact emergency personnel.[21]

  • Disposal: Quench all glassware and disposable materials that have come into contact with BBr₃ carefully with a protic solvent (like isopropanol or methanol) in a fume hood before cleaning or disposal.[19] Dispose of waste as hazardous material according to institutional guidelines.

Conclusion

The debenzylation of this compound can be successfully achieved with high fidelity using either catalytic transfer hydrogenation or boron tribromide-mediated cleavage. The choice of method depends on the specific requirements of the synthetic route, particularly the presence of other sensitive functional groups. Catalytic transfer hydrogenation offers a mild and operationally simple protocol, provided that conditions are optimized to prevent hydrodebromination. For substrates incompatible with reductive conditions, BBr₃ provides a powerful, albeit hazardous, alternative that demands rigorous adherence to safety protocols. By following the detailed procedures and safety guidelines outlined in this note, researchers can confidently perform this critical deprotection step.

References

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Purdue University. (n.d.). Standard Operating Procedure for Boron Tribromide. [Link]

  • Amherst College. (2022). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon. [Link]

  • Brieger, G., & Nestrick, T. J. (1974). Catalytic transfer hydrogenation. Chemical Reviews, 74(5), 567-580. [Link]

  • Vrettos, E. I. (2018). Answer to "Dimethylation with BBr3?". ResearchGate. [Link]

  • Brückner Research Group. (n.d.). Standard Operating Procedure: Boron Tribromide. [Link]

  • Atloganese, C., et al. (2011). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Thail. J. Pharm. Sci., 35, 16-24. [Link]

  • Chen, J. P., et al. (2002). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Catalysis of Organic Reactions, 313-328. [Link]

  • ResearchGate. (2025). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1384. [Link]

  • ResearchGate. (2025). Debenzylation of benzyl phenyl ether and its derivatives with acetic anhydride over zeolite. [Link]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. [Link]

  • ResearchGate. (2025). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. [Link]

  • Reddit. (2014). Will BBr3 cleave a benzyl ether?. [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]

  • ResearchGate. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Link]

  • Iida, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2336-2342. [Link]

  • Moriyama, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. [Link]

  • Reddit. (2025). BBr3 deprotection byproducts. [Link]

  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. [Link]

  • SiliCycle Inc. (n.d.). Selective Debenzylation Using SiliaCat Pd0. [Link]

  • Okano, K., et al. (2008). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 85, 8-17. [Link]

  • Strieth-Kalthoff, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Angewandte Chemie International Edition, 60(22), 12288-12293. [Link]

  • PubChem. (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. [Link]

  • Organic Chemistry Portal. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. [Link]

  • ResearchGate. (n.d.). Debenzylation of 1-benzyloxy-4-methoxy benzene. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

Application Note & Protocol: Catalytic Hydrogenolysis for Benzyl Group Removal from 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The benzyl ether is a cornerstone protecting group for hydroxyl functionalities in multi-step organic synthesis, prized for its robustness under a wide range of reaction conditions. Its effective removal, or deprotection, is a critical step that requires high efficiency and selectivity to preserve the integrity of the target molecule. This document provides a comprehensive guide to the removal of a benzyl protecting group from 1-(benzyloxy)-4-bromo-2-methoxybenzene via palladium-catalyzed hydrogenolysis. We will delve into the mechanistic underpinnings of this transformation, present detailed experimental protocols for both classical hydrogenation and transfer hydrogenation, and discuss critical parameters that ensure a successful and reproducible outcome. This guide is intended to serve as a practical resource for chemists in research and development, offering field-proven insights to navigate the nuances of this common yet crucial synthetic operation.

Introduction: The Strategic Importance of Debenzylation

In the intricate landscape of complex molecule synthesis, the judicious use of protecting groups is paramount. The benzyl group, in particular, is frequently employed to mask the reactivity of alcohols and phenols due to its stability in both acidic and basic media. The final step in many synthetic routes involves the cleavage of this group to unveil the desired hydroxyl functionality.[1][2]

Catalytic hydrogenolysis stands out as the premier method for this deprotection.[3][4] The reaction, typically mediated by a palladium on carbon (Pd/C) catalyst, involves the cleavage of the benzylic carbon-oxygen bond by hydrogen.[3][5][6][7] This process is renowned for its mild conditions and high yields, liberating the alcohol and producing toluene as the primary byproduct, which is easily removed.[7][8]

The substrate of focus, this compound[9], presents a common challenge: the presence of other potentially reducible functional groups, namely an aryl bromide. The key to a successful debenzylation is achieving high chemoselectivity, cleaving the benzyl ether without affecting the aryl-bromine bond. This note will address strategies to maximize this selectivity.

Mechanistic Rationale: The Role of the Catalyst

Catalytic hydrogenolysis is a heterogeneous catalytic process occurring on the surface of the palladium catalyst. The generally accepted mechanism involves several key steps:[5]

  • Adsorption: Both the benzyl ether substrate and the hydrogen source (molecular hydrogen or a donor molecule) adsorb onto the active sites of the palladium catalyst.

  • Bond Cleavage: The catalytic surface facilitates the cleavage of the relatively weak benzylic C-O bond.

  • Product Formation: The resulting fragments are hydrogenated to form the deprotected phenol and toluene.

  • Desorption: The final products desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The efficiency and selectivity of this process are highly dependent on several factors including the choice of catalyst, solvent, and hydrogen source.[1][10] Palladium on carbon is the most widely used catalyst for this transformation.[11][12]

Experimental Design & Protocols

Two primary methodologies are presented for the debenzylation of this compound: classical catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation (CTH) using a hydrogen donor.

Method A: Classical Catalytic Hydrogenation

This method utilizes molecular hydrogen (H₂) gas and is a robust and widely applicable procedure.

Materials & Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Experimental Protocol:

  • Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., MeOH or EtOAc, ~0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (typically balloon pressure is sufficient). Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[8] Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 4-bromo-2-methoxyphenol.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

Method B: Catalytic Transfer Hydrogenation (CTH)

CTH offers a convenient alternative that avoids the need for handling hydrogen gas, making it operationally simpler and safer for many laboratory settings.[5][13][14] Common hydrogen donors include ammonium formate, formic acid, and isopropanol.[13][14][15][16]

Materials & Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCO₂NH₄)

  • Methanol (MeOH)

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and 10% Pd/C (10-20 mol%) suspended in methanol (~0.1 M concentration).

  • Hydrogen Donor Addition: Add ammonium formate (3-5 eq) to the stirred suspension in one portion.[17]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude 4-bromo-2-methoxyphenol, which can be further purified as needed.

Key Parameters and Optimization

The success of the debenzylation reaction hinges on the careful control of several parameters.

ParameterRecommendationRationale & Causality
Catalyst 10% Pd/C is standard. Pearlman's catalyst (Pd(OH)₂/C) can be more effective for stubborn substrates.[11] A combination of Pd/C and Pd(OH)₂/C can sometimes be superior.[12]The choice of catalyst impacts activity and selectivity. Catalyst quality can vary between suppliers, affecting reaction efficiency.[1][2]
Catalyst Loading 5-10 mol% for H₂ hydrogenation; 10-20 mol% for CTH.Higher loading may be required for less reactive substrates or to increase reaction rates.
Solvent Alcohols (MeOH, EtOH) or esters (EtOAc) are common.[4] THF can also be effective.[11]Solvent choice can significantly influence the reaction rate.[11][18]
Hydrogen Source H₂ gas (balloon or higher pressure) or a transfer agent like ammonium formate.CTH is often preferred for safety and convenience. The choice can affect reaction kinetics and selectivity.
Temperature Typically room temperature for H₂ hydrogenation. Reflux for CTH with ammonium formate.Most hydrogenolyses proceed readily at ambient temperature.[5] Elevated temperatures can be used to accelerate slow reactions.
Additives In cases of competing dehalogenation, the addition of a chloride salt can sometimes improve selectivity.[19]Additives can modulate catalyst activity and prevent unwanted side reactions like the reduction of the aryl bromide.[20]

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the chemical transformation and the general experimental workflow.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products A This compound C Pd/C A->C Adsorption B Hydrogen Source (H₂ or Donor) B->C Adsorption D 4-Bromo-2-methoxyphenol C->D Hydrogenolysis & Desorption E Toluene C->E Hydrogenolysis & Desorption

Caption: Catalytic Hydrogenolysis Reaction Pathway.

G A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Introduce Hydrogen Source (H₂ Gas or Transfer Agent) B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Filter to Remove Catalyst D->E F Concentrate Filtrate E->F G Purify Product F->G

Caption: General Experimental Workflow for Debenzylation.

Troubleshooting and Field Insights

  • Stalled Reaction: If the reaction stalls, this could be due to catalyst poisoning. Ensure all reagents and solvents are of high purity. In some cases, adding fresh catalyst can restart the reaction.

  • Dehalogenation: The primary potential side reaction is the hydrogenolysis of the aryl-bromine bond.[20] This is often more prevalent with prolonged reaction times or more active catalysts. If dehalogenation is observed, consider using a less active catalyst, shorter reaction times, or adding a catalyst modifier.[19]

  • Catalyst Filtration: Pd/C is a fine powder and can be difficult to filter. Using a pad of Celite® is highly recommended to ensure complete removal.[8]

  • Safety: While CTH avoids flammable hydrogen gas, all reactions should be conducted in a well-ventilated fume hood. Pd/C can be pyrophoric, especially when dry and exposed to air after use. It should be handled with care and quenched appropriately after the reaction.

Conclusion

The catalytic hydrogenolysis of benzyl ethers is a powerful and reliable method for deprotection in organic synthesis. By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can achieve high yields and excellent chemoselectivity for substrates like this compound. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this critical transformation in any synthetic endeavor.

References

  • Bieg, T., & Szeja, W. (1985).
  • Jackson, A. E., & Johnstone, R. A. W. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (18), 1961-1965.
  • Shabaker, J. W., et al. (2012). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
  • BenchChem. (2025).
  • ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
  • Brieger, G., & Nestrick, T. J. (1974). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 52(18), 3273-3275.
  • Ambeed. (n.d.). Hydrogenolysis of Benzyl Ether.
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Transfer Hydrogenolysis for Benzyldimethylsilyl Ether Cleavage.
  • Siya Ram, & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • McKay, M. J., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1647-1654.
  • Science of Synthesis. (n.d.). Hydrogenolysis of Ethers.
  • ResearchGate. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Palladium on Carbon in Hydrogenolysis Reactions.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers.
  • Li, Y., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
  • Perosa, A., Tundo, P., & Zinovyev, S. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 492-494.
  • Mao, Y., et al. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride.
  • McMillan, V. K., et al. (2014). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight.
  • ACS Publications. (2021).
  • RSC Publishing. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers.
  • Sergeev, A. G., & Hartwig, J. F. (2011). Selective, Nickel-Catalyzed Hydrogenolysis of Aryl Ethers. Science, 332(6028), 439-443.
  • Sun, S. S. Y., et al. (n.d.).
  • YouTube. (2018). benzyl ether cleavage.
  • Pagliaro, M., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
  • ResearchGate. (n.d.). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene.
  • ResearchGate. (n.d.).
  • Mátyus, P., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 263-270.

Sources

Application Notes and Protocols: 1-(Benzyloxy)-4-bromo-2-methoxybenzene as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Aryl Halide Building Blocks

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Versatile chemical building blocks, which offer predictable reactivity and multiple points for diversification, are essential tools that can accelerate the discovery of novel therapeutics.[1] 1-(Benzyloxy)-4-bromo-2-methoxybenzene has emerged as a particularly valuable scaffold in medicinal chemistry. Its structure is strategically designed for synthetic utility: the aryl bromide provides a reactive handle for palladium-catalyzed cross-coupling reactions, the electron-donating methoxy group modulates the ring's reactivity, and the benzyloxy group serves as a robust, yet cleavable, protecting group for a phenolic hydroxyl.[2][3] This functionality is critical, as the resulting phenol is often a key pharmacophoric element for target engagement.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its physicochemical properties, a representative synthesis, and detailed protocols for its application in the construction of biologically relevant molecules.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 63057-72-7[4][5]
Molecular Formula C₁₄H₁₃BrO₂[4][5]
Molecular Weight 293.16 g/mol [6][7]
IUPAC Name 4-bromo-2-methoxy-1-(phenylmethoxy)benzene[5]
Appearance White solid (typical)[6]
Topological Polar Surface Area 18.5 Ų[5][6]
Complexity 216[5]

Representative Synthesis of the Core Scaffold

The title compound can be prepared from commercially available 4-methoxyphenol through a four-step sequence.[3] This process involves protection of the starting phenol, regioselective bromination, deprotection, and final benzylation. The causality behind this sequence is to control the regioselectivity of the bromination step.

cluster_synthesis Synthesis Workflow Start 4-Methoxyphenol Step1 Acetylation (Protection) Acetic Anhydride, Pyridine Start->Step1 Intermediate1 4-Methoxyphenyl acetate Step1->Intermediate1 Step2 Ortho-Bromination N-Bromosuccinimide (NBS) Intermediate1->Step2 Intermediate2 3-Bromo-4-methoxyphenyl acetate Step2->Intermediate2 Step3 Hydrolysis (Deprotection) Aqueous Base Intermediate2->Step3 Intermediate3 4-Bromo-2-methoxyphenol Step3->Intermediate3 Step4 Benzylation Benzyl Bromide, K₂CO₃ Intermediate3->Step4 Product This compound Step4->Product

Caption: A representative workflow for the synthesis of the title compound.

Protocol: Synthesis via Benzylation of 4-Bromo-2-methoxyphenol

This protocol details the final benzylation step, which is often the most direct route if the phenolic precursor is available.

  • Reagent Setup: To a round-bottom flask, add 4-bromo-2-methoxyphenol (1.0 eq.), anhydrous N,N-Dimethylformamide (DMF, 0.2 M), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition of Benzylating Agent: Add benzyl bromide (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the title compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is the key to its utility, serving as an anchor point for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are the workhorse of modern medicinal chemistry, and this building block is an excellent substrate.[8]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, a common motif in pharmacologically active molecules.[2][9]

Objective: To couple this compound with an arylboronic acid.

cluster_suzuki Suzuki Coupling Experimental Workflow Setup Combine Aryl Bromide, Boronic Acid, & Base Degas Purge with Inert Gas (Argon or Nitrogen) Setup->Degas Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Degas->Solvent Catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄) Heat Heat Reaction Mixture (e.g., 90-100 °C) Catalyst->Heat Solvent->Catalyst Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, Dilute, & Extract Monitor->Workup Purify Column Chromatography Workup->Purify

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.[10]

Detailed Step-by-Step Methodology:

  • Reagent Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of Dioxane and Water, via cannula.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq.).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 8-16 hours.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[10][11]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of nitrogen-containing moieties is fundamental to drug design. The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, converting the aryl bromide into an arylamine.

Objective: To couple this compound with a primary or secondary amine.

Detailed Step-by-Step Methodology:

  • Reagent Setup: In an oven-dried flask inside a glovebox, combine this compound (1.0 eq.), the desired amine (1.2 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq.) and a suitable phosphine ligand (e.g., XPhos, 0.02 eq.). The choice of ligand is crucial for accommodating the steric and electronic properties of the substrates.

  • Solvent and Reaction: Add anhydrous, degassed toluene and heat the mixture to 100 °C under an argon atmosphere for 12-24 hours.[11]

  • Workup and Purification: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify via column chromatography.[11]

Application in Kinase Inhibitor Synthesis: A Case Study

Derivatives of substituted aryl halides are potent inhibitors of various protein kinases, which are critical targets in oncology. The PI3K/mTOR signaling pathway, frequently dysregulated in cancer, is a prime example. The core scaffold of this compound is an excellent starting point for synthesizing inhibitors targeting this pathway.

cluster_pathway Simplified PI3K/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Growth Cell Growth, Proliferation, & Survival mTOR->Growth Inhibitor Derivatives from Core Scaffold Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/mTOR pathway by targeted therapeutic agents.

Biological Activity of Analogous Derivatives

While specific data for derivatives of this compound is proprietary or dispersed, data from studies on the closely related fluoro-analogue, 4-(benzyloxy)-2-bromo-1-fluorobenzene, provides a strong predictive framework for potential biological activity. The following table summarizes the in vitro inhibitory activities of these derivatives against PI3Kα and mTOR.

Derivative StructurePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)morpholine8901800
1-(4-(benzyloxy)-2-bromo-1-fluorophenyl)-3-phenylurea12002500
2-(4-(...)-phenyl)-5-methyl-1,3,4-oxadiazole>10000>10000
N-(4-(...)-phenyl)acetamide>10000>10000
Data sourced from a comparative study on analogous fluoro-derivatives.

This data demonstrates that modifications at the bromine position can yield compounds with notable, albeit modest, inhibitory activity against these key cancer targets. The morpholine and urea derivatives show activity in the nanomolar to low-micromolar range, validating the scaffold's potential.

Final Step: Deprotection to Reveal the Active Phenol

A common final step in syntheses using this building block is the deprotection of the benzyl ether to unmask the free phenol. This hydroxyl group is often crucial for forming hydrogen bonds with the target protein.

Protocol: Hydrogenolysis for Benzyl Ether Cleavage

  • Dissolve the benzylated final compound in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate to yield the final deprotected compound.[11]

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its well-defined points of reactivity allow for the systematic application of powerful synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination to generate diverse libraries of compounds. The benzyloxy protecting group provides stability during synthesis while allowing for a clean, final-step deprotection to reveal key pharmacophoric features. The protocols and data presented herein provide a solid foundation for researchers to leverage this strategic intermediate in the development of novel therapeutic agents.

References

  • PubChem. This compound. [Link]

  • Chemsrc. This compound. [Link]

  • PubChem. 4-(Benzyloxy)-1-bromo-2-methoxybenzene. [Link]

  • PubMed Central (PMC). 4-(Benzyloxy)-2-bromo-1-methoxybenzene. [Link]

  • ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]

  • Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-methoxybenzaldehyde: A Crucial Building Block for Your Synthesis Needs. [Link]

  • SciTechDaily. Efficiently Creating “Building Blocks” of Pharmaceuticals to Accelerate Drug Discovery Research. [Link]

  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

  • PubMed Central (PMC). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]

Sources

The Strategic Utility of 1-(Benzyloxy)-4-bromo-2-methoxybenzene in Modern Pharmaceutical Synthesis: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecules

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of a project's success. 1-(Benzyloxy)-4-bromo-2-methoxybenzene has emerged as a highly valuable and versatile building block. Its structure is strategically adorned with functional groups that offer a powerful combination of reactivity and selective protection, making it an ideal scaffold for the construction of complex, biologically active molecules.

This guide provides an in-depth exploration of the applications of this compound, moving beyond a simple recitation of facts to offer field-proven insights into its practical use. We will delve into detailed experimental protocols for key transformations and illustrate its strategic importance in the synthesis of high-value pharmaceutical targets.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₄H₁₃BrO₂[1]
Molecular Weight 293.16 g/mol [2]
CAS Number 63057-72-7[1]
Appearance Solid[3]

The key to this molecule's utility lies in the orthogonal nature of its functional groups:

  • The Bromo Group: Positioned at the 4-position, this serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • The Methoxy Group: Located at the 2-position, this group electronically influences the reactivity of the aromatic ring.

  • The Benzyloxy Group: This robust protecting group for the phenolic oxygen at the 1-position can be selectively removed under specific reductive conditions, unmasking a hydroxyl group that is often a key pharmacophoric element.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is the primary site of reactivity, making it an excellent substrate for transformations that are cornerstones of modern medicinal chemistry.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures, which are prevalent in pharmaceuticals. The reaction couples the aryl bromide with an organoboron compound, typically a boronic acid.[5][6][7]

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Outcome ArylBromide This compound Reaction Heating & Stirring under Inert Atmosphere ArylBromide->Reaction BoronicAcid Aryl/Vinyl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O, Dioxane) Solvent->Reaction Workup Work-up & Purification Reaction->Workup Product Coupled Product Workup->Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')Ln Ar-Pd(II)(NHR'R'')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(NHR'R'')Ln Amine Coordination & Deprotonation (Base, R'R''NH) Ar-Pd(II)(NHR'R'')Ln->Pd(0)Ln Reductive Elimination Product Product Ar-Pd(II)(NHR'R'')Ln->Product Product Formation (Ar-NR'R'') cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_end Final Product ArylBromide 1-(Benzyloxy)-4-bromo- 2-methoxybenzene Suzuki Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90°C ArylBromide->Suzuki BoronicAcid 3,4,5-Trimethoxy- phenylboronic Acid BoronicAcid->Suzuki Intermediate Benzyloxy-protected Biaryl Intermediate Suzuki->Intermediate Deprotection H₂, Pd/C EtOH Intermediate->Deprotection Product Combretastatin A-4 Analogue Deprotection->Product

Sources

Application Notes and Protocols for the Heck Coupling of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Heck coupling reaction with 1-(benzyloxy)-4-bromo-2-methoxybenzene. This document offers a detailed exploration of the reaction's mechanistic underpinnings, recommended protocols, and troubleshooting strategies, designed to ensure robust and reproducible outcomes.

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1][2] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals and natural products. The subject of this guide, this compound, is an electron-rich aryl bromide. Its successful coupling requires careful consideration of reaction parameters to overcome potential challenges associated with catalyst activation and side reactions. This document will elucidate the critical factors for achieving high-yield and selective Heck couplings with this specific substrate.

Mechanistic Overview: The Heck Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][3][4] Understanding this mechanism is paramount for rational optimization and troubleshooting.

Heck_Mechanism cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Migratory_Insertion_Product Migratory_Insertion_Product Alkene_Complex->Migratory_Insertion_Product Migratory Insertion (syn-addition) HPd(II)X(L2) HPd(II)X(L2) Migratory_Insertion_Product->HPd(II)X(L2) β-Hydride Elimination (syn-elimination) HPd(II)X(L2)->Pd(0)L2 Reductive Elimination (+ Base) Pd(0) Species Pd(0) Species Pd(II) Intermediate Pd(II) Intermediate Alkene Coordination Complex Alkene Coordination Complex Post-Insertion Intermediate Post-Insertion Intermediate Hydrido-Palladium Species Hydrido-Palladium Species

Caption: The catalytic cycle of the Heck reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[2] This is often the rate-determining step.[4]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-C bond.[2][3] This step is typically a syn-addition.[2]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, also in a syn-fashion, to form the substituted alkene product and a hydrido-palladium(II) species.[3][4]

  • Reductive Elimination: A base is required to regenerate the Pd(0) catalyst from the hydrido-palladium(II) species, completing the catalytic cycle.[3][4]

Recommended Reaction Parameters

The electron-donating nature of the benzyloxy and methoxy groups in this compound can make oxidative addition more challenging compared to electron-deficient aryl halides. Therefore, the choice of catalyst, ligand, base, and solvent is critical for success.

ParameterRecommended OptionsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst.[1][2]
Ligand PPh₃, P(o-tol)₃, Buchwald-type ligands (e.g., XPhos, SPhos)For electron-rich aryl bromides, bulky and electron-rich phosphine ligands can facilitate the oxidative addition step and improve catalyst stability and activity.[5][6]
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃An organic amine base like triethylamine is commonly used.[1] Inorganic bases like potassium or cesium carbonate can also be effective, particularly in polar aprotic solvents.[7]
Solvent DMF, DMAc, NMP, Acetonitrile, ToluenePolar aprotic solvents are generally preferred as they can help to stabilize the charged intermediates in the catalytic cycle.[8][9][10]
Temperature 80-120 °CHigher temperatures are often required to promote the oxidative addition of aryl bromides.[7]
Alkene Styrenes, acrylates, acrylonitrilesElectron-deficient alkenes are generally more reactive in the Heck coupling.[1]

Experimental Protocols

Below are two starting protocols for the Heck coupling of this compound with a generic alkene (e.g., styrene or n-butyl acrylate). These should be considered as starting points for optimization.

Protocol 1: Classical Heck Conditions with Triethylamine

This protocol employs standard, widely used conditions for the Heck reaction.

Protocol_1_Workflow start Start reagents Combine Aryl Bromide, Alkene, Pd(OAc)₂, PPh₃, and Et₃N in DMF start->reagents reaction Heat to 100 °C under Inert Atmosphere reagents->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Cool, Filter through Celite, and Extract with Ethyl Acetate monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification end End purification->end

Caption: Workflow for the classical Heck coupling protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the alkene (1.2-1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF, 5 mL) followed by triethylamine (Et₃N, 2.0 mmol).

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Conditions with an Inorganic Base and a Bulky Ligand

This protocol is an alternative for cases where the classical conditions may be sluggish, utilizing a stronger base and a more electron-rich ligand.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, combine this compound (1.0 mmol), the alkene (1.5 mmol), bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), and a bulky phosphine ligand such as XPhos (0.02 mmol, 2 mol%) in a Schlenk tube.

  • Base and Solvent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol) and anhydrous, degassed toluene or 1,4-dioxane (5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 110 °C.

  • Monitoring and Work-up: Follow the same procedures as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Conversion - Inefficient oxidative addition. - Catalyst deactivation.- Increase the reaction temperature. - Switch to a more electron-rich and bulky phosphine ligand (e.g., P(t-Bu)₃, XPhos).[11] - Increase the catalyst loading (e.g., to 5 mol%).[11]
Formation of Homocoupled Product - Reductive elimination from two arylpalladium species.- Increase the molar ratio of the alkene to the aryl bromide.[11] - Use a ligand that promotes the desired catalytic cycle over homocoupling.
Alkene Isomerization - Re-addition of the hydrido-palladium species to the product.- Use a stoichiometric amount of a strong, non-coordinating base. - The addition of silver or thallium salts can sometimes mitigate this issue.[12]
Debromination of Starting Material - Presence of hydride sources.- Ensure the use of high-purity, anhydrous solvents. - Avoid solvents that can act as hydride donors at high temperatures.[11]

References

  • Wikipedia. Heck reaction. [Link]

  • NROChemistry. Heck Coupling. [Link]

  • Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis. [Link]

  • BYJU'S. Heck Reaction Mechanism. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Özdemir, İ., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

  • Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. The Mizoroki–Heck Reaction. [Link]

  • Reddit. Troubleshooting a difficult Heck reaction. [Link]

  • PubMed. Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • ACS Publications. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [Link]

  • Semantic Scholar. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Wipf Group, University of Pittsburgh. Basic Principles - Heck Reactions. [Link]

  • The Royal Society of Chemistry. Heck Coupling. [Link]

  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • ACS Publications. Phosphine-Free Palladium Catalyzed Mizoroki−Heck Reaction Using Hydrazone as a Ligand. [Link]

  • Chemistry LibreTexts. Heck reaction. [Link]

  • SATHEE CUET. Chemistry Heck Reaction. [Link]

  • ACS Publications. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. [Link]

  • ACS Publications. Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • YouTube. Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. [Link]

  • ResearchGate. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for medicinal chemists and process developers, largely supplanting harsher, more traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1]

This guide provides a detailed technical overview and a robust experimental protocol for the Buchwald-Hartwig amination of a specific and functionally rich substrate: 1-(benzyloxy)-4-bromo-2-methoxybenzene. This electron-rich aryl bromide presents unique considerations for catalyst and ligand selection to achieve high-yielding and clean conversion. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this critical transformation in their synthetic endeavors.

Understanding the Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[3] For aryl bromides, this step is generally more facile than for the corresponding chlorides.[5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[3][6]

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the arylamine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

A simplified representation of this catalytic cycle is depicted below.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex L_n(Ar)Pd(II)-X Pd(0)L_n->Oxidative Addition Complex + Ar-X Amido Complex L_n(Ar)Pd(II)-NR'R'' Oxidative Addition Complex->Amido Complex + HNR'R'', Base Amido Complex->Pd(0)L_n Regeneration Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L_n

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for the Amination of this compound

The successful amination of this compound hinges on the careful selection of several key reaction parameters. The electron-donating nature of the benzyloxy and methoxy groups can influence the reactivity of the aryl bromide.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and, more critically, the phosphine ligand is paramount for a successful transformation.[7] For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and the final reductive elimination steps.[1][7]

Parameter Recommendation Rationale References
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is also widely used and is reduced in situ to the active Pd(0) species.[8][8][9]
Ligand Xantphos or a Biarylphosphine ligand (e.g., XPhos, RuPhos)Xantphos is a versatile and often effective ligand for a range of aryl halides.[4] Bulky biarylphosphine ligands like XPhos and RuPhos are known to be highly effective for challenging couplings, including those with electron-rich substrates.[7][10][4][7][10]
Base Selection: Driving the Deprotonation

The base plays a crucial role in the deprotonation of the amine, which is a key step in the catalytic cycle.[11] The choice of base must be compatible with the functional groups present in the starting materials and products.

Base Recommendation Rationale References
Strong, Non-nucleophilic Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)Strong, non-nucleophilic bases are commonly employed to ensure efficient deprotonation of the amine without competing in side reactions.[5][12][5][12]
Weaker Inorganic Base Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)For substrates with base-sensitive functional groups, weaker inorganic bases can be a better choice, although they may require higher reaction temperatures or longer reaction times.[5][5]
Solvent Selection: The Reaction Medium

The solvent must be capable of dissolving the reactants and catalyst system and should be inert under the reaction conditions. Anhydrous, degassed solvents are essential to prevent catalyst deactivation.

Solvent Recommendation Rationale References
Aprotic, Non-polar to Moderately Polar Toluene or 1,4-DioxaneToluene and dioxane are the most commonly used solvents for Buchwald-Hartwig aminations due to their ability to dissolve the reactants and their relatively high boiling points, which allow for a suitable reaction temperature range.[13][14] It is crucial to use anhydrous and degassed solvents.[13][14]

Experimental Protocols

Synthesis of Starting Material: this compound

This protocol outlines the synthesis of the starting aryl bromide from commercially available 4-bromo-2-methoxyphenol and benzyl bromide.[15]

Materials:

  • 4-Bromo-2-methoxyphenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Magnetic stirrer and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 4-bromo-2-methoxyphenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol for Buchwald-Hartwig Amination

This is a general protocol and may require optimization for the specific amine being used. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 eq.), the palladium precatalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir the reaction mixture vigorously. The optimal temperature will depend on the reactivity of the amine.[5]

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-aryl product.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Oven-dried Schlenk Flask add_reagents Add Aryl Bromide, Pd Precatalyst, Ligand start->add_reagents inert Evacuate & Backfill with Inert Gas (3x) add_reagents->inert add_base_amine Add Base & Amine inert->add_base_amine add_solvent Add Anhydrous, Degassed Toluene add_base_amine->add_solvent heat Heat to 80-110 °C with Vigorous Stirring add_solvent->heat monitor Monitor by TLC, GC-MS, or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete dilute_filter Dilute & Filter through Celite cool->dilute_filter extract Wash with Water & Brine dilute_filter->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Below is a guide to troubleshooting common problems.

Issue Potential Cause Suggested Solution References
Low or No Conversion Inactive catalyst; Poor quality of reagents/solvents; Inappropriate ligand or base.Ensure all reagents and solvents are anhydrous and degassed. Screen different ligands (e.g., biarylphosphines) and bases. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[7][12][7][12]
Formation of Side Products (e.g., Hydrodehalogenation) Unproductive side reactions of the palladium catalyst.Optimize the reaction temperature and time. Screening different phosphine ligands can sometimes minimize this side reaction.[1][1]
Difficulty in Purification Residual palladium catalyst or ligand.Ensure complete removal of the catalyst by filtering through a pad of Celite®. Additional purification techniques such as trituration or recrystallization may be necessary.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of arylamines. The successful application of this methodology to this compound requires a rational approach to the selection of the catalyst system, base, and solvent. By understanding the underlying mechanistic principles and adhering to rigorous experimental technique, researchers can effectively utilize this reaction to access a diverse range of N-arylated products, thereby accelerating discovery in the fields of medicine and materials science.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 199-207. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Kappe, C. O., et al. (2009). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 13(4), 656-662. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • ChemRxiv. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • ACS Publications. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved from [Link]

  • ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]

  • Novartis OAK. (2024, March 19). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

Sources

Synthesis of Biaryl Compounds from 1-(Benzyloxy)-4-bromo-2-methoxybenzene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Biaryl Moieties and the Strategic Role of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Biaryl scaffolds are a cornerstone of modern medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The controlled synthesis of these compounds through carbon-carbon bond formation is, therefore, a critical endeavor in drug discovery and development. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, have emerged as powerful and versatile methods for the construction of biaryl linkages.[2]

This guide focuses on the use of this compound as a key building block for the synthesis of diverse biaryl compounds. This substrate is particularly valuable due to its unique combination of functional groups. The bromo-substituent provides a reactive handle for palladium-catalyzed cross-coupling. The methoxy group, an electron-donating group, influences the electronic properties of the aromatic ring, which can be a key determinant in the biological activity of the final compound. The benzyloxy group serves as a robust protecting group for a phenolic hydroxyl, which can be readily removed in the final stages of a synthetic sequence to reveal a crucial pharmacophore or a site for further functionalization.[3]

The presence of both a methoxy and a bulky benzyloxy group ortho to the bromine atom introduces steric hindrance, which can present challenges in achieving efficient cross-coupling.[4][5] This guide provides detailed protocols and insights into overcoming these challenges through the judicious selection of catalysts, ligands, and reaction conditions.

Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of biaryl compounds from this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The general workflow for these reactions is depicted below.

G cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_product Product & Purification ArylBromide 1-(Benzyloxy)-4-bromo- 2-methoxybenzene Reaction Pd Catalyst, Ligand, Base Solvent, Heat ArylBromide->Reaction CouplingPartner Coupling Partner (Boronic Acid, Stannane, Alkene) CouplingPartner->Reaction BiarylProduct Biaryl Compound Reaction->BiarylProduct Purification Purification (Chromatography) BiarylProduct->Purification

Figure 1: A generalized experimental workflow for the synthesis of biaryl compounds.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryls due to the stability and low toxicity of the boronic acid reagents.[6][7] For an electron-rich and sterically hindered substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is crucial to promote the catalytic cycle and achieve high yields.[4][8]

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Oxidative Addition ArBr Ar-Br Transmetalation Ar-Pd(II)L₂-Ar' PdII->Transmetalation Transmetalation BoronicAcid Ar'-B(OH)₂ Base Base Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Stille_Mechanism Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Oxidative Addition ArBr Ar-Br Transmetalation Ar-Pd(II)L₂-Ar' PdII->Transmetalation Transmetalation Stannane Ar'-SnBu₃ Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Heck_Mechanism Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Oxidative Addition ArBr Ar-Br Insertion R-CH₂-CH(Ar)-Pd(II)L₂-Br PdII->Insertion Migratory Insertion Alkene Alkene Elimination Product + HPd(II)L₂-Br Insertion->Elimination β-Hydride Elimination Elimination->Pd0 Reductive Elimination Base Base

Sources

Application Note: Sonogashira Coupling for the Synthesis of 1-(Benzyloxy)-2-methoxy-4-(phenylethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the Sonogashira coupling of 1-(benzyloxy)-4-bromo-2-methoxybenzene. The document is designed to offer a robust experimental protocol, grounded in mechanistic understanding and practical insights, to facilitate the synthesis of the corresponding diarylalkyne.

Introduction: The Power of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under relatively mild conditions and exhibits broad functional group tolerance, making it an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4]

The reaction of this compound, an electron-rich aryl bromide, presents a specific set of considerations. While the electron-donating groups can sometimes slow the initial oxidative addition step of the catalytic cycle, appropriate selection of catalyst, ligand, and reaction conditions can lead to high-yielding and efficient coupling. This guide will address these nuances to provide a reliable experimental procedure.

Mechanistic Overview: A Tale of Two Cycles

The Sonogashira coupling mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide, forming a Pd(II)-aryl complex. For electron-rich aryl bromides, this can be the rate-limiting step.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The diarylalkyne product is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.

The Copper Cycle:

  • Acetylide Formation: In the presence of a base, the terminal alkyne is deprotonated. This acetylide then reacts with a copper(I) salt to form a copper acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Pd Catalyst, CuI, & Solvent degas Degas with Inert Gas (e.g., Argon) reagents->degas 1. add_base_alkyne Add Base (Triethylamine) & Terminal Alkyne degas->add_base_alkyne 2. heat Heat to Reaction Temperature (e.g., 60-80°C) add_base_alkyne->heat 3. monitor Monitor Progress (TLC or GC-MS) heat->monitor 4. cool Cool to Room Temperature monitor->cool 5. filter Filter through Celite cool->filter 6. extract Aqueous Work-up & Extraction filter->extract 7. dry_concentrate Dry & Concentrate Organic Phase extract->dry_concentrate 8. purify Purify by Column Chromatography dry_concentrate->purify 9.

Caption: General workflow for the Sonogashira coupling experiment.

Detailed Experimental Protocol

This protocol is for the Sonogashira coupling of this compound with phenylacetylene.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound63057-72-7293.151.01.0
Phenylacetylene536-74-3102.131.21.2
Bis(triphenylphosphine)palladium(II) chloride13965-03-2701.900.030.03
Copper(I) iodide7681-65-4190.450.050.05
Triethylamine (TEA)121-44-8101.193.03.0
Anhydrous Tetrahydrofuran (THF)109-99-972.1110 mL-

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (10 mL) to the flask. Stir the mixture to dissolve the solids. Subsequently, add triethylamine (3.0 mmol, 3.0 eq.) followed by the dropwise addition of phenylacetylene (1.2 mmol, 1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C. The oxidative addition to electron-rich aryl bromides can be slow, so elevated temperatures are often necessary.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting aryl bromide spot and the appearance of a new, less polar product spot will indicate reaction progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-(benzyloxy)-2-methoxy-4-(phenylethynyl)benzene. The expected product is a white solid.[6]

Expected Characterization Data for 1-(benzyloxy)-2-methoxy-4-(phenylethynyl)benzene: [6]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50-7.53 (m, 2H), 7.44 (d, J = 7.3 Hz, 2H), 7.36–7.39 (m, 2H), 7.29-7.34 (m, 4H), 7.05–7.08 (m, 2H), 6.85 (d, J = 8.7 Hz, 1H), 5.18 (s, 2H), 3.92 (s, 3H) ppm.

  • ¹³C NMR (100 MHz, CDCl₃): δ 149.23, 148.56, 136.70, 131.45, 128.59, 128.31, 128.02, 127.95, 127.24, 124.75, 123.40, 115.88, 114.70, 113.57, 89.42, 88.02, 70.87, 55.99 ppm.

  • IR (neat, cm⁻¹): 3034, 2936, 2865, 2208, 1593, 1575, 1512, 1410, 1247, 1222, 1124, 1031, 1002, 848, 806, 756, 743, 692.

  • HRMS (EI+): calcd for C₂₂H₁₈O₂ [M]⁺ 314.1307; found 314.1307.

Safety and Handling Precautions

A thorough risk assessment should be conducted before commencing any experimental work.

  • This compound: Causes skin irritation, serious eye damage, and may cause respiratory irritation. It is also very toxic to aquatic life.[7]

  • Palladium Catalysts: While bulk palladium is relatively inert, palladium compounds should be handled with care. Some individuals may have allergic reactions to palladium.[8]

  • Copper(I) Iodide: Harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[2]

  • Triethylamine: A highly flammable liquid and vapor that is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation.[6][9]

  • Solvents: Anhydrous solvents such as THF are flammable. Handle in a well-ventilated fume hood away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Reaction Inefficient oxidative addition to the electron-rich aryl bromide. Catalyst deactivation.Increase the reaction temperature. Consider using a more electron-rich and bulky phosphine ligand, such as XPhos, in combination with a palladium precatalyst like Pd₂(dba)₃.[10] Ensure the reaction is performed under strictly inert conditions.
Glaser Homocoupling Presence of oxygen leading to the oxidative homocoupling of the terminal alkyne.Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas throughout the reaction. Copper-free conditions can also be explored to mitigate this side reaction.[10]
Difficult Purification Formation of byproducts or incomplete reaction.Optimize the reaction conditions to drive the reaction to completion. Careful column chromatography with a shallow solvent gradient may be necessary to separate the product from closely related impurities.

References

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

  • Penta Chemicals. (2024, February 27). Triethylamine - SAFETY DATA SHEET. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • University of California, Santa Barbara. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • ScienceDirect. (2016, August 1). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ChemSynthesis. (2025, May 20). 1-methoxy-4-(phenylethynyl)benzene. [Link]

  • Wikipedia. (n.d.). Palladium. [Link]

  • Supporting Information. (n.d.). 2. [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-(Benzyloxy)-4-bromo-2-methoxybenzene as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and materials science, the strategic use of bifunctional building blocks is paramount. 1-(Benzyloxy)-4-bromo-2-methoxybenzene emerges as a highly valuable reagent, offering a stable, protected phenol in conjunction with a reactive aryl bromide handle. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and strategic deprotection of this versatile precursor. We delve into the causality behind experimental choices, providing detailed, field-proven protocols for its synthesis, its utilization in palladium-catalyzed cross-coupling reactions, and the subsequent cleavage of the benzyl protecting group. The document is structured to serve as a practical guide, blending theoretical grounding with actionable experimental procedures.

Introduction: The Strategic Value of a Bifunctional Precursor

The synthesis of complex organic architectures frequently necessitates the temporary masking of reactive functional groups to prevent undesired side reactions.[1] The hydroxyl group, particularly in phenols, is a prime candidate for protection due to its acidity and nucleophilicity. Among the arsenal of protecting groups, the benzyl (Bn) ether is a workhorse, prized for its robustness under a wide range of acidic, basic, and redox conditions.[2][3][4]

However, the true synthetic power of this compound lies in its bifunctionality. It is not merely a protected phenol; it is a carefully designed building block where:

  • The Benzyl (Bn) Group: Serves as a stalwart protecting group for the phenolic oxygen, ensuring its inertness during subsequent transformations.[5]

  • The Bromo Substituent: Acts as a versatile functional handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[6][7] This is the key to its utility in constructing complex molecular frameworks.

  • The Methoxy Group: Modulates the electronic properties of the phenyl ring, influencing the reactivity of the aryl bromide and the stability of the overall molecule.

This guide will walk through the lifecycle of this reagent: its creation, its strategic implementation in a cornerstone synthetic transformation (the Suzuki-Miyaura coupling), and the final unmasking of the phenol.

Synthesis of the Precursor Building Block

The most direct and reliable method for preparing this compound is the Williamson ether synthesis.[8][9] This reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the starting phenol, acts as a nucleophile to displace a halide from the protecting group precursor, benzyl bromide.

Diagram: Synthesis via Williamson Etherification

phenol 4-Bromo-2-methoxyphenol plus1 + reagents K₂CO₃ (Base) DMF (Solvent) Room Temp BnBr Benzyl Bromide product This compound reagents->product

Caption: Reaction scheme for the synthesis of the title compound.

Protocol 1: Synthesis of this compound

Rationale: The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is critical; it effectively solvates the potassium cation while leaving the phenoxide nucleophile relatively "bare" and highly reactive.[9] Potassium carbonate is a moderately strong and non-nucleophilic base, sufficient to deprotonate the phenol without promoting significant side reactions.[9]

Materials & Reagents:

  • 4-Bromo-2-methoxyphenol

  • Benzyl bromide (BnBr) - Caution: Lachrymatory and irritant.[5]

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water & Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-methoxyphenol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension vigorously.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Quenching: Upon completion, carefully pour the reaction mixture into an equal volume of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product as a solid.

Data Presentation: Physicochemical Properties

Property Value Reference
Molecular Formula C₁₄H₁₃BrO₂ [10][11][12]
Molecular Weight 293.16 g/mol [10][11][12]
Appearance White to off-white solid [10]

| CAS Number | 63057-72-7 |[10][11] |

Application in Suzuki-Miyaura Cross-Coupling

With the phenolic hydroxyl group securely protected, the aryl bromide moiety is now available for strategic C-C bond formation. The Suzuki-Miyaura reaction is an exemplary application, enabling the coupling of the aryl bromide with a boronic acid or ester derivative in the presence of a palladium catalyst.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up start 1-(Benzyloxy)-4-bromo- 2-methoxybenzene heat Heat under Inert Atmosphere start->heat boronic Arylboronic Acid boronic->heat catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->heat base Aqueous Base (e.g., K₂CO₃) base->heat solvent Solvent System (e.g., Toluene) solvent->heat extract Aqueous Work-up & Extraction heat->extract purify Column Chromatography extract->purify product Coupled Biaryl Product (Phenol still protected) purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Example Suzuki-Miyaura Coupling with Phenylboronic Acid

Rationale: This protocol utilizes a classic palladium(0) catalyst, Pd(PPh₃)₄, which enters the catalytic cycle via oxidative addition into the C-Br bond. An aqueous base is required to activate the boronic acid, forming a more nucleophilic boronate species. A two-phase solvent system like toluene/water is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Materials & Reagents:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Deionized water

Procedure:

  • Setup: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed toluene and degassed deionized water in a 4:1 ratio.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-12 hours. Monitor for the disappearance of the starting aryl bromide by TLC or LC-MS.

  • Cooling & Dilution: Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Work-up: Wash the organic mixture with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the protected biaryl product.

Deprotection: Unveiling the Phenol

The final step in this strategic sequence is the removal of the benzyl protecting group to reveal the free phenol. The most common and efficient method for cleaving benzyl ethers is catalytic hydrogenolysis.[8][13]

Diagram: Protection-Coupling-Deprotection Strategy

G start 4-Bromo-2-methoxyphenol step1 Protection (Protocol 1) + Benzyl Bromide start->step1 intermediate 1-(Benzyloxy)-4-bromo- 2-methoxybenzene step1->intermediate step2 Cross-Coupling (Protocol 2) + Boronic Acid intermediate->step2 protected_product Protected Final Product step2->protected_product step3 Deprotection (Protocol 3) H₂, Pd/C protected_product->step3 final_product Final Phenolic Product step3->final_product

Caption: A complete synthetic sequence using the title building block.

Protocol 3: Deprotection via Catalytic Hydrogenolysis

Rationale: This method utilizes molecular hydrogen (H₂) and a palladium on activated carbon (Pd/C) catalyst. The reaction reductively cleaves the benzylic C-O bond, liberating the desired alcohol (phenol) and generating toluene as a benign, easily removable byproduct.[13] This method is exceptionally clean and high-yielding. However, a critical consideration is its incompatibility with other reducible functional groups, such as alkenes, alkynes, or nitro groups, which would be reduced under these conditions.[1][14]

Materials & Reagents:

  • Protected biaryl product (from Protocol 2)

  • Palladium on carbon (10% w/w, ~5 mol% Pd) - Caution: Potentially pyrophoric. Handle with care.

  • Ethyl acetate (EtOAc) or Methanol (MeOH) as solvent

  • Hydrogen (H₂) gas supply (balloon or cylinder)

Procedure:

  • Setup: Dissolve the protected starting material in a suitable solvent (EtOAc or MeOH) in a thick-walled hydrogenation flask.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Argon).

  • Hydrogenation: Securely attach a balloon filled with H₂ gas or connect the flask to a hydrogenation apparatus.

  • Atmosphere Exchange: Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times to ensure an inert hydrogen atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (typically 1 atm from a balloon is sufficient) at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

  • Filtration: Crucially , once the reaction is complete, flush the flask with an inert gas (Argon or Nitrogen) to displace any remaining hydrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Never filter a dry, hydrogen-exposed catalyst in air as it can ignite. Wash the Celite pad thoroughly with the reaction solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected phenolic product, which is often pure enough for subsequent steps without further purification.

Comparative Overview and Conclusion

The strategic advantage of using this compound stems from the robust nature of the benzyl protecting group, which withstands the conditions of many name reactions, paired with a versatile handle for molecular elaboration.

Data Presentation: Comparison of Phenol Protecting Groups

Protecting GroupIntroduction ConditionsStabilityCleavage ConditionsKey Considerations
Benzyl (Bn) Base (K₂CO₃, NaH) + BnBrStrong; Stable to acid, base, many redox reagentsH₂, Pd/C (reductive)[8][13]; Strong Lewis acids (BCl₃)[15]Incompatible with reducible groups (alkenes, alkynes, NO₂) during cleavage.
p-Methoxybenzyl (PMB) Base + PMB-ClModerate; Less stable to acid than BnOxidative (DDQ, CAN)[1][8]; Acid (TFA)[16]Allows for orthogonal deprotection in the presence of Bn groups.[17]
Methyl (Me) Base (K₂CO₃) + MeI, Me₂SO₄Very StrongVery Harsh; BBr₃, HICleavage requires harsh conditions that may not be tolerated by complex molecules.
Silyl (e.g., TBDMS) Imidazole + TBDMS-ClModerate; Labile to acid and fluorideFluoride source (TBAF); Acetic AcidNot stable to strongly basic or acidic conditions.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. DOI: 10.1055/s-1993-22563
  • Printz, M. P., & Eastman, M. A. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 21(9), 1196.
  • YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Retrieved from [Link]

  • Hudson, K. L., Bartlett, G. J., Malone, K. M., Tassitter, J. D., Nelson, A. S., & Berry, A. (2018). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.
  • Tanimoto, H., & Nishiyama, Y. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols. NCBI Bookshelf.
  • ResearchGate. (2015). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Retrieved from [Link]

  • Pletcher, D., & Garcia, R. (2017). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton.
  • ResearchGate. (n.d.). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Retrieved from [Link]

  • Prestidge, R. L., Harding, D. R. K., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579–2583.
  • Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

  • Bera, M., & Maji, A. (2018). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry, 83(15), 8345–8355.
  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

  • Zhang, L. H., & Zhang, Y. (2012). 4-Benzyloxy-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Noji, M. (2003).
  • PubChem. (n.d.). 4-(Benzyloxy)-1-bromo-2-methoxybenzene. Retrieved from [Link]

  • ResearchGate. (2004). The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Retrieved from [Link]

  • Kumar, S., Gadde, S., Akella, N. S., & Ablordeppey, S. Y. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 74, 128921.

Sources

Large-scale synthesis of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Abstract

This compound is a key building block in organic synthesis, valued for its utility in the development of pharmaceuticals and complex molecular architectures. Its structure incorporates a versatile benzyl protecting group and a bromine atom, which is amenable to a wide array of cross-coupling reactions. This document provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound via the Williamson ether synthesis. We delve into the mechanistic rationale, process optimization for scalability, rigorous safety protocols, and detailed analytical characterization. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for producing high-purity this compound.

Introduction and Strategic Rationale

The synthesis of aryl ethers is a cornerstone of modern organic chemistry. Among the various methods, the Williamson ether synthesis remains one of the most reliable and versatile, particularly for preparing unsymmetrical ethers.[1][2] The target molecule, this compound, is synthesized by forming an ether linkage between the phenolic hydroxyl group of 4-Bromo-2-methoxyphenol and a benzyl group.

The chosen synthetic strategy is the SN2 reaction between 4-bromo-2-methoxyphenol and benzyl bromide.[3] This pathway is selected for its high efficiency, use of readily available starting materials, and straightforward scalability.

Mechanistic Insight: The Williamson Ether Synthesis

The reaction proceeds via a classical SN2 mechanism in two primary steps:[4]

  • Deprotonation: The phenolic proton of 4-bromo-2-methoxyphenol is acidic and is removed by a base (in this protocol, potassium carbonate) to generate a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion as the leaving group to form the desired aryl benzyl ether.

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical as it effectively solvates the potassium cation while leaving the phenoxide anion relatively "bare," thereby enhancing its nucleophilicity and accelerating the rate of the SN2 reaction.[2][5] Potassium carbonate is employed as a moderately strong base, which is safer and easier to handle on a large scale compared to alternatives like sodium hydride, while still being effective for deprotonating phenols.[5][6]

Health and Safety Precautions

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood. Adherence to institutional safety guidelines is mandatory.

  • This compound (Product): Causes skin irritation, serious eye damage, and may cause respiratory irritation. It is also very toxic to aquatic life.[7]

  • 4-Bromo-2-methoxyphenol (Starting Material): Causes skin irritation and serious eye irritation.[8]

  • Benzyl Bromide (Reagent): Highly toxic, corrosive, and a potent lachrymator. Handle with extreme care using a syringe or cannula for transfers. Work must be conducted in a high-efficiency fume hood.

  • N,N-Dimethylformamide (Solvent): A skin and eye irritant and a suspected reproductive toxin. Avoid inhalation and skin contact.

  • Potassium Carbonate (Base): Can cause serious eye irritation. Avoid generating dust.

Required Personal Protective Equipment (PPE):

  • Splash-proof chemical safety goggles and a full-face shield.

  • Chemical-resistant gloves (nitrile or neoprene).

  • Flame-resistant lab coat.

  • Closed-toe shoes.

Synthesis Workflow and Logic

The overall process is designed for efficiency and scalability, moving from reaction setup through purification to final product analysis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup Reaction Setup: - Inert atmosphere (N2) - Mechanical Stirring Reagents Reagent Charging: 1. 4-Bromo-2-methoxyphenol 2. K2CO3 3. Anhydrous DMF Setup->Reagents Charge Vessel Addition Slow Addition: - Benzyl Bromide - Maintain Temp < 30°C Reagents->Addition Initiate Reaction Heating Reaction Execution: - Heat to 65-70°C - Monitor by TLC Addition->Heating Controlled Heating Quench Quenching: - Cool to RT - Add cold water Heating->Quench Upon Completion Extract Extraction: - Ethyl Acetate Quench->Extract Wash Washing: - Water & Brine Extract->Wash Dry Drying & Concentration: - Anhydrous Na2SO4 - Rotary Evaporation Wash->Dry Purify Purification: - Recrystallization (e.g., Ethanol/Water) Dry->Purify Crude Product Characterize Characterization: - NMR, MS, MP - Purity by HPLC/GC Purify->Characterize Final Final Product: - White Crystalline Solid Characterize->Final

Caption: Workflow for the large-scale synthesis of this compound.

Materials and Reagents

ReagentCAS NumberMolecular Wt. ( g/mol )Grade
4-Bromo-2-methoxyphenol7368-78-7203.03≥98%
Benzyl Bromide100-39-0171.04≥99%
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, fine powder
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous, granular
Ethanol (EtOH)64-17-546.07200 Proof
Deionized Water7732-18-518.02N/A

Equipment:

  • 10 L three-necked, round-bottom flask equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Addition funnel (1 L).

  • Large separatory funnel (5 L).

  • Rotary evaporator with a large-capacity flask.

  • Büchner funnel and vacuum flask.

  • Standard laboratory glassware.

Detailed Experimental Protocol

This protocol is designed for a ~500 g scale synthesis.

ReagentMolesEquivalentsAmount
4-Bromo-2-methoxyphenol2.46 mol1.0500.0 g
Potassium Carbonate3.69 mol1.5510.0 g
Benzyl Bromide2.58 mol1.05441.5 g (311 mL)
Anhydrous DMF--2.5 L

Step 1: Reaction Setup

  • Assemble the 10 L reaction vessel, ensuring all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Equip the flask with a powerful overhead mechanical stirrer, a thermocouple connected to the temperature controller, a reflux condenser with a nitrogen bubbler, and a stopper for the third neck.

Step 2: Reagent Charging

  • To the reaction flask, add 4-bromo-2-methoxyphenol (500.0 g, 2.46 mol).

  • Add anhydrous potassium carbonate (510.0 g, 3.69 mol).

  • Add anhydrous DMF (2.5 L) via cannula or a measuring cylinder.

  • Begin vigorous stirring to create a uniform suspension.

Step 3: Benzyl Bromide Addition

  • Measure benzyl bromide (311 mL, 2.58 mol) and transfer it to the addition funnel.

  • Add the benzyl bromide dropwise to the stirred suspension over approximately 60-90 minutes.

  • Monitor the internal temperature. A mild exotherm may be observed. Maintain the temperature below 30°C during the addition, using a water bath for cooling if necessary.

Step 4: Reaction Execution

  • After the addition is complete, replace the addition funnel with a glass stopper.

  • Slowly heat the reaction mixture to 65-70°C using the heating mantle.

  • Maintain this temperature and continue stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:EtOAc eluent). The reaction is complete when the starting phenol spot (visualized with UV light or a suitable stain) is no longer visible.

Step 5: Work-up and Isolation

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • In a separate large container, prepare 10 L of cold deionized water.

  • Slowly pour the reaction mixture into the cold water with stirring. A precipitate (the crude product) should form.

  • Add ethyl acetate (4 L) to the aqueous mixture and stir vigorously for 15 minutes.

  • Transfer the mixture to the 5 L separatory funnel (this will need to be done in batches).

  • Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (1 L).

  • Combine all organic layers. Wash the combined organic phase with water (2 x 2 L) and then with saturated brine (1 x 2 L) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (approx. 200 g), swirl, and let it stand for 30 minutes.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.

Step 6: Purification by Recrystallization

  • Transfer the crude product to a large Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude solid completely. This should be done cautiously on a hot plate with stirring.

  • Once dissolved, remove the flask from the heat. If any impurities are present, a hot filtration can be performed.[9]

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • To maximize yield, place the flask in an ice bath for at least 1 hour.

  • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethanol.

  • Dry the purified product under vacuum at 40°C to a constant weight.

Characterization and Expected Results

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 85-95% (620-695 g)
Melting Point 37-38 °C
Molecular Formula C₁₄H₁₃BrO₂
Molecular Weight 293.16 g/mol [10]
Purity (HPLC/GC) ≥98%

¹H NMR (400 MHz, CDCl₃): δ 7.45 – 7.30 (m, 5H, Ar-H from benzyl), 7.05 (d, 1H), 6.95 (dd, 1H), 6.85 (d, 1H), 5.10 (s, 2H, -OCH₂-), 3.85 (s, 3H, -OCH₃).

¹³C NMR (101 MHz, CDCl₃): δ 150.0, 148.5, 136.5, 128.8, 128.3, 127.5, 124.0, 116.5, 115.0, 113.5, 71.5, 56.2.

Mass Spectrometry (EI): m/z 292/294 ([M]⁺, bromine isotope pattern), 91 ([C₇H₇]⁺, tropylium ion base peak).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient base or inactive base (absorbed moisture).2. Insufficient reaction time or temperature.3. Impure starting materials.1. Use freshly opened or properly dried K₂CO₃. Ensure 1.5 equivalents are used.2. Increase reaction time and monitor by TLC. Ensure the internal temperature reaches 65-70°C.3. Verify the purity of 4-bromo-2-methoxyphenol before starting.
Low Yield 1. Incomplete reaction.2. Loss of product during aqueous work-up (insufficient extraction).3. Product loss during recrystallization (too much solvent).1. See above.2. Perform an additional extraction of the aqueous layer.3. Use the minimum amount of hot solvent required for dissolution. Ensure thorough cooling before filtration.
Formation of Side Products Potential for C-alkylation, though less common with phenols in aprotic solvents.[5]Ensure the reaction temperature does not significantly exceed the recommended 70°C. The use of DMF and K₂CO₃ strongly favors O-alkylation.
Product is an Oil, Fails to Crystallize 1. Presence of impurities (e.g., residual DMF or benzyl bromide).2. Too much solvent used for recrystallization.1. Ensure the work-up is thorough. If needed, re-dissolve the crude oil in EtOAc, wash again with brine, dry, and re-concentrate. A small amount of seed crystal can initiate crystallization.2. Slowly evaporate some of the recrystallization solvent to achieve saturation.

References

  • PubChem. This compound | C14H13BrO2. Available at: [Link]

  • Chemsrc. This compound | CAS#:63057-72-7. Available at: [Link]

  • Google Patents. Method of making benzylated phenols.
  • J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Chem-Station. Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Protection of Phenols under Neutral Conditions. Available at: [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • PrepChem.com. Synthesis of 1-Bromo-2,4-dibenzyloxybenzene. Available at: [Link]

  • PubMed Central (PMC). 4-Benzyloxy-2-bromo-1-methoxybenzene. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for a related publication. Available at: [Link]

  • Chegg.com. Solved Lab. Williamson Ether Synthesis. Available at: [Link]

  • PubChem. 4-Bromo-2-methoxyphenol | C7H7BrO2. Available at: [Link]

  • PubChem. 4-Bromo-2-methoxyphenol. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 1-(benzyloxy)-4-bromo-2-methoxybenzene as a substrate. As a sterically hindered and electron-rich aryl halide, this compound presents unique hurdles that require careful consideration of reaction parameters. This document, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to guide researchers, scientists, and drug development professionals toward successful outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be encountering during your experiments with this compound.

Q1: I'm observing low to no conversion of my starting material. What are the likely causes and how can I fix it?

Low or no conversion in the Suzuki coupling of an electron-rich aryl bromide like this compound is a common issue. The primary reason is often a slow or inefficient oxidative addition step, which is the rate-determining step for such substrates.[1] The electron-donating nature of the benzyloxy and methoxy groups increases the electron density on the aromatic ring, making the carbon-bromine bond stronger and less susceptible to cleavage by the palladium(0) catalyst.[1]

Here are the key areas to investigate and optimize:

  • Catalyst System (Palladium Source and Ligand): This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] For electron-rich aryl bromides, and especially for the more challenging aryl chlorides, bulky and electron-rich phosphine ligands are essential to promote oxidative addition.[2][3][4]

    • Recommended Ligands: Consider using Buchwald's biaryl phosphine ligands such as SPhos or XPhos.[5] These ligands are known to be highly effective for coupling electron-rich aryl halides.[5][6] N-heterocyclic carbenes (NHCs) are also a powerful alternative due to their strong σ-donating properties which enhance the rate of oxidative addition.[6][7]

    • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices when paired with an appropriate ligand.[8][9]

  • Base Selection: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.[10] The choice and strength of the base can significantly impact the reaction rate.

    • Recommended Bases: For this substrate, stronger bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[10][11] In some cases, aqueous solutions of bases like K₂CO₃ can be effective, but care must be taken to avoid side reactions.[11]

  • Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[12][13]

    • Recommended Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly used, often with a small amount of water to aid in dissolving the base and activating the boronic acid.[12][14] However, the role of the solvent can be complex, and in some cases, can even influence the selectivity of the reaction.[15][16]

  • Temperature: Higher reaction temperatures can often overcome the activation energy barrier for the oxidative addition step.

    • Recommendation: If your reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing the temperature to 100-120 °C, solvent permitting.[17]

Q2: I'm seeing significant formation of side products, primarily homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?

The formation of side products is a clear indicator that the desired cross-coupling pathway is competing with unproductive or undesired reaction pathways.

  • Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen and can be a sign of issues with the generation of the active Pd(0) catalyst.[14]

    • Solution: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen).[18] Thoroughly degas all solvents and reagents before use. Using a Pd(0) source like Pd(PPh₃)₄ or generating the Pd(0) species in situ from a Pd(II) precursor with a phosphine ligand can sometimes mitigate this issue.[18]

  • Dehalogenation of this compound: This occurs when the aryl halide is reduced to the corresponding arene. This side reaction can be influenced by the choice of solvent and base.[18]

    • Solution: If dehalogenation is a significant problem, consider changing your solvent system. For example, if you are using an alcohol-based solvent, switching to an aprotic solvent like dioxane or toluene may help.[14] The choice of base can also play a role; sometimes, switching to a non-coordinating base can reduce the extent of dehalogenation.[18]

  • Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond of the boronic acid by a proton source, which effectively removes it from the reaction mixture.

    • Solution: While a small amount of water is often beneficial, excess water can promote protodeboronation.[1] Ensure your solvents are appropriately dried if this is a persistent issue. Using more stable boronic esters, such as pinacol esters, can also be an effective strategy to prevent this side reaction.[18]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Suzuki coupling of this compound.

Q1: What is the best starting point for catalyst and ligand selection for this specific substrate?

For a challenging, electron-rich and sterically hindered substrate like this compound, a robust catalyst system is paramount. A good starting point would be:

  • Palladium Precursor: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos or XPhos (4 mol%)

  • Rationale: These bulky, electron-rich biaryl phosphine ligands have a proven track record for facilitating the difficult oxidative addition step with unreactive aryl halides.[5][6]

Q2: How do I choose the optimal base for my reaction?

The choice of base is critical for activating the boronic acid for transmetalation.[10]

  • General Guideline: For this substrate, stronger, non-nucleophilic bases are generally preferred.

  • Recommended Screening:

    • K₃PO₄: An excellent and widely used base for challenging Suzuki couplings.[10]

    • Cs₂CO₃: Often provides enhanced reactivity, though it is more expensive.[19]

    • K₂CO₃: A more economical option that can be effective, typically used as an aqueous solution.[11]

It is often beneficial to screen a few different bases to find the optimal conditions for your specific coupling partner.

Q3: What are the key considerations for solvent selection?

The solvent plays a multifaceted role in a Suzuki coupling, affecting solubility, reaction rate, and sometimes even selectivity.[12][15]

  • Common Choices: Toluene, 1,4-dioxane, and THF are excellent first choices.[14] They are relatively non-polar and have boiling points suitable for heating.

  • The Role of Water: A small amount of water is often added to the organic solvent (e.g., a 10:1 organic solvent to water ratio) to help dissolve the inorganic base and facilitate the transmetalation step.[14] However, as mentioned earlier, excess water can lead to protodeboronation.[1]

  • Anhydrous Conditions: If protodeboronation is a significant issue, running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane is a viable alternative.[11]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.[2][20][21]

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Troubleshooting_Tree Troubleshooting Flowchart for Low Yield Start Low Yield or No Reaction CheckCatalyst Is the Catalyst System Optimal? (Bulky, Electron-Rich Ligand) Start->CheckCatalyst OptimizeCatalyst Switch to SPhos or XPhos with Pd(OAc)₂ or Pd₂(dba)₃ CheckCatalyst->OptimizeCatalyst No CheckBase Is the Base Strong Enough? CheckCatalyst->CheckBase Yes OptimizeCatalyst->CheckBase OptimizeBase Screen Stronger Bases: K₃PO₄, Cs₂CO₃ CheckBase->OptimizeBase No CheckTemp Is the Temperature Sufficiently High? CheckBase->CheckTemp Yes OptimizeBase->CheckTemp IncreaseTemp Increase Temperature (e.g., to 100-120 °C) CheckTemp->IncreaseTemp No CheckSideReactions Are Side Reactions Prevalent? (Homocoupling, Dehalogenation) CheckTemp->CheckSideReactions Yes IncreaseTemp->CheckSideReactions AddressSideReactions Ensure Inert Atmosphere Consider Anhydrous Conditions Change Solvent CheckSideReactions->AddressSideReactions Yes Success Improved Yield CheckSideReactions->Success No AddressSideReactions->Success

Caption: A decision tree for troubleshooting low-yielding reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This is a generalized starting protocol and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (degassed, 10 mL)

  • Water (degassed, 1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table provides a comparative overview of common reaction conditions for Suzuki couplings of challenging aryl halides, compiled from various sources for illustrative purposes. Yields are highly dependent on the specific substrates and conditions used.

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>95[9]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane2595[9]
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10060-80[9][20]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O100>95[9]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Saha, A., Ranu, B. C. (2008). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 73(17), 6867-6870. [Link]

  • Le, N. T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemCatChem, 12(22), 5769-5775. [Link]

  • Merck Millipore. Buchwald Phosphine Ligands. [Link]

  • Schramm, Y., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 84(15), 9410-9421. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(10), 4189-4194. [Link]

  • Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 1646-1649. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1083-1109. [Link]

  • Shaughnessy, K. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3845-3852. [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • Park, J., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3878-3881. [Link]

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering, 5(6), 1216-1221. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling a. [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • PubMed Central. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: Synthesis of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(benzyloxy)-4-bromo-2-methoxybenzene. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and byproduct formations encountered during this multi-step synthesis. We will delve into the mechanistic origins of these impurities and provide field-proven troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is significantly lower than expected, and I see a lot of my starting phenol in the crude analysis. What is causing this incomplete conversion?

Answer: This issue almost certainly points to inefficiencies in the Williamson ether synthesis step, where the phenoxide of 4-bromo-2-methoxyphenol is reacted with a benzyl halide. The root cause is typically incomplete deprotonation of the starting phenol or reduced nucleophilicity of the resulting phenoxide.

Causality & Troubleshooting:

  • Insufficient Base Strength or Stoichiometry: The pKa of a phenol is typically around 10. A base must be strong enough to deprotonate it quantitatively. While bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) often ensure complete formation of the highly nucleophilic phenoxide. Ensure you are using at least 1.1 equivalents of base.

  • Presence of Water: Moisture is detrimental to this reaction. Water can consume strong bases like NaH and will protonate the phenoxide, quenching its nucleophilicity.[1] Always use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation (e.g., Na⁺ or K⁺) without hydrogen-bonding to the phenoxide anion, thus maximizing its nucleophilic strength.[2] Protic solvents like ethanol can reduce the reaction rate and may promote side reactions.[1]

  • Reaction Temperature and Time: While benzyl bromide is a reactive alkylating agent, the reaction may still require gentle heating (e.g., 50-60 °C) to proceed to completion within a reasonable timeframe (typically 3-12 hours).[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting phenol spot has been completely consumed.

Question 2: Mass spectrometry shows a significant impurity with the same mass as my desired product. What is this isomeric byproduct and how can I minimize its formation?

Answer: This is a classic regioselectivity problem arising from the electrophilic bromination step. The starting material for bromination, 1-(benzyloxy)-2-methoxybenzene, has two potent ortho-, para-directing groups. While the desired product results from bromination at the C4 position (para to the benzyloxy group), a common isomeric byproduct is 1-(benzyloxy)-6-bromo-2-methoxybenzene , formed by substitution at the C6 position (ortho to both groups).

Mechanistic Rationale & Optimization:

  • Directing Group Influence: Both the benzyloxy (-OBn) and methoxy (-OMe) groups strongly activate the ring towards electrophilic attack and direct incoming electrophiles to the positions ortho and para to themselves. The C4 and C6 positions are the most activated.

  • Steric Hindrance: The C6 position is sterically more hindered due to its location between the two bulky ether groups. This steric clash can be exploited to favor substitution at the more accessible C4 position.

Strategies for Improving Regioselectivity:

  • Choice of Brominating Agent: Using a bulkier brominating agent can enhance the steric effect, further disfavoring attack at the C6 position. N-Bromosuccinimide (NBS) is often a milder and more selective choice than elemental bromine (Br₂) with a Lewis acid catalyst.[3]

  • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or even -10 °C) can increase the selectivity, as the transition state leading to the sterically less-favored C6 isomer will have a higher activation energy.[4]

Question 3: My analysis shows peaks corresponding to di- and even tri-brominated species. How do I prevent this over-bromination?

Answer: Over-bromination is a frequent challenge when working with highly activated aromatic rings like 1-(benzyloxy)-2-methoxybenzene. The electron-donating nature of both ether groups makes the monobrominated product still highly susceptible to further electrophilic attack.[4]

Control Measures:

  • Strict Stoichiometric Control: Use a precise 1.0 to 1.05 molar equivalent of the brominating agent relative to your substrate. An excess of the brominating agent is the most common cause of polybromination.

  • Slow Reagent Addition: Add the brominating agent (e.g., a solution of Br₂ in a suitable solvent, or NBS portion-wise) slowly to the reaction mixture over an extended period. This maintains a low concentration of the electrophile, favoring the initial monobromination over subsequent reactions.[4]

  • Low Temperature: As with improving regioselectivity, lower temperatures decrease the overall reaction rate and provide better control, disfavoring the higher-activation energy pathways of subsequent brominations.

  • Avoid Potent Catalysts: For such an activated system, a strong Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is often unnecessary and can dramatically increase the reaction rate, leading to poor control and over-bromination.[5][6] A milder acid or even no catalyst may be sufficient, particularly when using NBS.

Question 4: I've isolated byproducts that appear to have lost the benzyl group, such as 4-bromo-2-methoxyphenol. What is causing this debenzylation?

Answer: The benzyl ether is a robust protecting group, but it is susceptible to cleavage under certain oxidative or strongly acidic conditions, both of which can be present during bromination.

Potential Causes and Solutions:

  • Oxidative Cleavage: Some brominating agents, or impurities within them, can initiate radical reactions that lead to oxidative debenzylation.[7][8] This process involves the abstraction of a hydrogen atom from the benzylic position, which ultimately leads to the cleavage of the C-O bond.[9][10]

    • Solution: Avoid exposing the reaction to UV light if using radical-sensitive reagents like NBS. Ensure high-purity reagents are used. If oxidative cleavage persists, consider an alternative brominating agent that is less prone to radical pathways.

  • Acid-Catalyzed Cleavage: Strong Lewis acids used to activate bromine can also catalyze the cleavage of the benzyl ether.[11]

    • Solution: As mentioned for preventing over-bromination, avoid or use catalytic amounts of the mildest possible Lewis acid. Acetic acid is sometimes used as a solvent and can provide sufficient activation for Br₂ with highly activated rings without causing significant ether cleavage.

Summary of Potential Byproducts

Byproduct NameFormation StepRoot Cause(s)Suggested Analytical ID
Unreacted Starting Material Williamson Ether SynthesisIncomplete deprotonation, moisture, non-optimal solvent/tempTLC, GC-MS, ¹H NMR
1-(Benzyloxy)-6-bromo-2-methoxybenzene Electrophilic BrominationLack of regioselectivity, competing activated sites¹H NMR (distinct aromatic splitting), GC-MS (same m/z)
1-(Benzyloxy)-4,6-dibromo-2-methoxybenzene Electrophilic BrominationExcess brominating agent, high temp, potent catalystMS (M+78/80 peak), ¹H NMR (fewer aromatic protons)
4-Bromo-2-methoxyphenol Electrophilic BrominationOxidative or acid-catalyzed debenzylationTLC (more polar), MS (loss of 91 Da), ¹H NMR (loss of benzyl signals)
2-Benzyl-4-bromo-6-methoxyphenol Williamson Ether SynthesisC-Alkylation side reaction (phenoxide as ambident nucleophile)MS (same m/z), ¹H NMR (new benzylic CH₂ signal, phenolic -OH)

Recommended Synthetic Protocol

This protocol is designed to maximize the yield of the target compound while minimizing common byproducts.

Step 1: Williamson Ether Synthesis

  • Add 4-bromo-2-methoxyphenol (1.0 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Dissolve the phenol in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add benzyl bromide (1.1 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and then heat to 50 °C. Monitor by TLC until the starting phenol is consumed (typically 3-6 hours).

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 1-(benzyloxy)-2-methoxybenzene is often pure enough for the next step.

Step 2: Regioselective Bromination

  • Dissolve the crude product from Step 1 in dichloromethane (DCM) or acetonitrile in a flask protected from light.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) in several small portions over 30 minutes.

  • Stir the reaction at 0 °C and monitor closely by TLC or GC-MS. The reaction is often complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Visual Troubleshooting & Mechanistic Pathways

Diagram 1: Troubleshooting Workflow

This diagram outlines a logical workflow for identifying the source of an unexpected byproduct during your synthesis.

G start Unexpected Byproduct Detected ms Analyze by MS start->ms nmr Analyze by ¹H NMR start->nmr ms_same Mass = Product Mass? ms->ms_same Compare m/z ms_high Mass > Product Mass? ms->ms_high Compare m/z ms_low Mass < Product Mass? ms->ms_low Compare m/z isomeric Isomeric Byproduct (e.g., 6-bromo isomer) or C-Alkylation nmr->isomeric Check Signals polybromo Over-bromination (Dibromo species) nmr->polybromo Check Signals debenzylation Debenzylation Product (Loss of C₇H₇) nmr->debenzylation Check Signals unreacted Unreacted Starting Material nmr->unreacted Check Signals ms_same->isomeric ms_high->polybromo ms_low->debenzylation

Caption: Troubleshooting flowchart for byproduct identification.

Diagram 2: Key Reaction & Byproduct Pathways

This diagram illustrates the desired synthesis route alongside the formation pathways for the most common impurities.

G cluster_0 Williamson Ether Synthesis cluster_1 Electrophilic Bromination phenol 4-Bromo-2-methoxyphenol phenoxide Phenoxide Anion phenol->phenoxide + Base product_ether 1-(Benzyloxy)-2-methoxybenzene phenoxide->product_ether + BnBr (O-Alkylation) c_alkyl c_alkyl phenoxide->c_alkyl + BnBr (C-Alkylation) product_final Desired Product (4-Bromo) product_ether->product_final + 'Br⁺' (para attack) isomer Isomeric Byproduct (6-Bromo) product_ether->isomer + 'Br⁺' (ortho attack) debenzyl Debenzylation Product product_ether->debenzyl Oxidative/ Acidic Cleavage dibromo Dibromo Byproduct (4,6-Dibromo) product_final->dibromo + 'Br⁺' (Excess)

Caption: Formation of desired product and key byproducts.

References

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]

  • Organic Chemistry Portal. (n.d.). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Chemistry Portal. [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. Semantic Scholar. [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). ChemInform Abstract: Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.
  • PubChem. (n.d.). 4-(Benzyloxy)-1-bromo-2-methoxybenzene. PubChem. [Link]

  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Cram. (n.d.). Williamson Ether Synthesis Lab Report. Cram. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Reddit. (n.d.). Williamson Ether synthesis. Reddit. [Link]

  • Chemistry World. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate. Chemistry World. [Link]

  • Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Study.com. [Link]

  • Wang, Z. et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Link]

  • Lauher, J. (2020). Bromination of Anisole. YouTube. [Link]

  • Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II. [Link]

Sources

Technical Support Center: Purification of Crude 1-(Benzyloxy)-4-bromo-2-methoxybenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 1-(Benzyloxy)-4-bromo-2-methoxybenzene using column chromatography. Our goal is to equip you with the expertise and practical insights necessary to overcome common challenges and achieve high purity for your target compound.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental issues you may encounter during the column chromatography of this compound, providing causal explanations and actionable solutions.

Q1: My TLC analysis shows overlapping spots between my product and an impurity. How can I improve the separation?

A1: Poor separation on a TLC plate, which often translates to co-elution during column chromatography, is a common challenge. Here are several strategies to enhance resolution:

  • Optimize the Solvent System: The polarity of the eluent is the most critical factor. For this compound, a non-polar system like hexane/ethyl acetate is a good starting point.[1][2] To improve separation from more polar impurities, decrease the eluent's polarity by increasing the proportion of hexane.[1] Conversely, for less polar impurities, a slight increase in ethyl acetate may be beneficial. Experiment with different ratios (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate) to find the optimal separation. An ideal Rf value for the product on TLC is around 0.2-0.3 to ensure good separation on the column.[1][2]

  • Consider an Alternative Solvent System: If adjusting the polarity of a hexane/ethyl acetate system is insufficient, incorporating a solvent with different selectivity, such as toluene or dichloromethane, can be effective for aromatic compounds.[3] For instance, a toluene/ethyl acetate mixture can sometimes provide better separation than hexane/ethyl acetate.[3]

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective.[1] Start with a non-polar solvent system to elute non-polar impurities, and then gradually increase the polarity by increasing the percentage of ethyl acetate to elute your product, leaving more polar impurities behind on the column.[1]

Q2: My product is not moving from the origin (Rf ≈ 0) on the TLC plate, even with a relatively polar solvent system.

A2: If your product remains at the baseline, the eluent is not polar enough to displace it from the silica gel.

  • Increase Eluent Polarity: Gradually increase the concentration of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If you are already using a high concentration of ethyl acetate, consider switching to a more polar solvent system, such as dichloromethane/methanol.[3][4]

  • Check for Compound Degradation: Benzyl ethers are generally stable on silica gel.[5] However, highly acidic conditions can potentially lead to cleavage.[6][7] While standard silica gel is slightly acidic, it is unlikely to cause significant degradation of this compound under normal chromatographic conditions. To be certain, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[8] If degradation is suspected, consider using deactivated (neutral) silica gel or alumina.[3][8]

Q3: The purified fractions show the presence of 4-bromo-2-methoxyphenol. What is the source of this impurity and how can I remove it?

A3: The presence of 4-bromo-2-methoxyphenol in your crude product is likely due to incomplete reaction during the Williamson ether synthesis.[9] It can also arise from the debenzylation of your product if it was exposed to harsh acidic or basic conditions.[10]

  • Removal Strategy: 4-bromo-2-methoxyphenol is significantly more polar than the desired product due to the presence of the hydroxyl group. Therefore, it should be easily separable by column chromatography. It will have a much lower Rf value on TLC and will elute from the column much later than your product. Ensure you use a solvent system where your product has an Rf of ~0.3 to maximize the separation from this polar impurity.

Q4: My product is eluting with the solvent front. What does this indicate and how do I fix it?

A4: Elution with the solvent front signifies that the eluent is too polar, causing your compound to have little to no interaction with the silica gel.[1][8]

  • Solution: You need to switch to a less polar solvent system.[1] For example, if you are using a 10:1 hexane:ethyl acetate mixture, try a 20:1 or even a 50:1 mixture to increase the retention of your product on the column.[1]

Q5: I have low recovery of my product after column chromatography.

A5: Low product recovery can be due to several factors:

  • Irreversible Adsorption: The compound may be too strongly adsorbed to the silica gel. This is less likely for this compound unless highly polar impurities are causing streaking and loss. After your product has eluted, you can perform a "methanol purge" by flushing the column with 100% methanol to see if any additional material comes off.[2]

  • Sample Loading Issues: If the sample is not loaded in a concentrated band, it can lead to broad peaks and poor separation, which can result in lower recovery of pure fractions.[11] Ensure you dissolve your crude product in a minimal amount of solvent for loading. Dry loading is often a better alternative.[2][11]

  • Improper Fraction Collection: You may be prematurely stopping the collection of fractions. Always monitor the elution process with TLC until you are certain all of the product has eluted.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Williamson ether synthesis?

A1: The primary impurities typically originate from the starting materials and potential side reactions:[9]

  • Unreacted Starting Materials: 4-bromo-2-methoxyphenol and benzyl bromide.[9]

  • Side-Reaction Products: Dibenzyl ether, which can form from the self-condensation of benzyl bromide.

Q2: What is a good starting solvent system for developing a TLC method for this purification?

A2: A mixture of hexane and ethyl acetate is an excellent starting point.[1][2] Begin with a ratio of 90:10 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value of your product. The goal is to achieve an Rf value between 0.2 and 0.3 for the best separation on a column.[1][2]

Q3: What is the recommended method for packing the chromatography column?

A3: A slurry packing method is generally preferred to ensure a homogenous and well-packed column, which prevents channeling and poor separation.[1] This involves preparing a slurry of silica gel in your initial, non-polar eluent and pouring it into the column.[1]

Q4: Should I use wet or dry loading for my sample?

A4: Dry loading is often the superior method, especially if your crude product has limited solubility in the eluent or if you need to ensure a very concentrated starting band for optimal separation.[2][11] To dry load, dissolve your crude material in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder that can be carefully added to the top of the column.[1][2][11]

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A5:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the purification and check the purity of the combined fractions.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide a more quantitative assessment of purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure of the purified product and identifying any remaining impurities.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. Optimization may be required based on the specific impurity profile of your crude material.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate.

  • Develop the TLC plate using various ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system that provides good separation and an Rf value of ~0.2-0.3 for the product.[1][2]

2. Column Preparation and Packing:

  • Select an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen starting eluent (the most non-polar solvent system that still allows your product to move slightly from the baseline on TLC).

  • Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed. Drain the excess solvent until it is level with the top of the silica.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to the solution.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.

  • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

4. Elution and Fraction Collection:

  • Carefully add the starting eluent to the column.

  • Begin eluting the column, collecting fractions in test tubes or other suitable containers.

  • Monitor the collected fractions by TLC to track the elution of your product.

  • If necessary, a gradient elution can be performed by gradually increasing the proportion of ethyl acetate in the eluent to speed up the elution of the product after less polar impurities have been removed.[1]

5. Isolation of the Purified Product:

  • Analyze all fractions by TLC.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for neutral to slightly acidic compounds, providing good resolving power.
Mobile Phase Hexane/Ethyl AcetateA versatile solvent system with tunable polarity for eluting moderately polar compounds.[1][2]
Optimal Product Rf 0.2 - 0.3Ensures the compound spends enough time on the stationary phase for effective separation.[1][2]
Sample Loading Dry LoadingProvides a more concentrated sample band, leading to better separation and resolution.[2][11]
Elution Mode Isocratic or GradientIsocratic is simpler, while gradient can improve separation and reduce purification time for complex mixtures.[1]

Visual Workflow and Troubleshooting Logic

Experimental Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis & Solvent Selection Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Loading) Pack->Load Elute 4. Elution & Fraction Collection Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evap 7. Solvent Evaporation Combine->Evap Analyze 8. Purity & Structure Analysis (NMR, HPLC) Evap->Analyze

Caption: A step-by-step workflow for the purification of this compound.

Troubleshooting Decision Tree

G start Problem Encountered q1 Poor Separation (Overlapping Spots)? start->q1 q2 Product at Origin (Rf ≈ 0)? start->q2 q3 Product in Solvent Front? start->q3 a1 Decrease Eluent Polarity (More Hexane) q1->a1 Yes a3 Try Gradient Elution or Different Solvents q1->a3 If still poor a2 Increase Eluent Polarity (More EtOAc) q2->a2 Yes q3->a1 Yes

Sources

Technical Support Center: Troubleshooting Low Conversion in Reactions of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting for common low-conversion issues encountered when using 1-(benzyloxy)-4-bromo-2-methoxybenzene in pivotal synthetic reactions. The advice herein is designed to be practical and mechanistically grounded, enabling you to diagnose and resolve experimental challenges efficiently.

Frequently Asked Questions (FAQs)

General Issues & Starting Material Integrity

Q1: My reaction is showing low conversion, and I suspect the starting material. How should I assess the purity and properly handle this compound?

A1: The stability and purity of your starting material are paramount. This compound can degrade under improper storage.

  • Purity Assessment : Before use, verify the purity by NMR or LC-MS. Key indicators of degradation include the presence of 4-bromo-2-methoxyphenol, indicating cleavage of the benzyl ether, or other unspecified impurities.

  • Proper Storage : Store the compound in a cool, dark, and dry place under an inert atmosphere (nitrogen or argon) to prevent slow hydrolysis or oxidation.

  • Handling : As with many aryl halides, it is good practice to handle the material quickly to minimize exposure to atmospheric moisture and oxygen, especially when setting up sensitive reactions like Grignard formation or palladium-catalyzed couplings.[1]

Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone reaction for forming C-C bonds with this substrate. However, its success is contingent on a finely tuned catalytic cycle.

Q2: I am experiencing low yield in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the most likely causes?

A2: Low conversion in Suzuki-Miyaura reactions is a multifaceted issue. The electron-rich nature and steric hindrance from the ortho-methoxy group in your substrate can pose challenges.[2][3] The problem can typically be traced to one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

  • Catalyst Inactivity : The active Pd(0) species is susceptible to oxidation. If your reaction mixture turns black, it's a sign of palladium black precipitation, indicating catalyst decomposition.[4][5]

  • Suboptimal Ligand Choice : The methoxy group ortho to the bromine atom introduces steric hindrance. A bulky, electron-rich phosphine ligand is often required to facilitate the oxidative addition step and promote reductive elimination.[3][6][7]

  • Ineffective Base : The base plays a crucial role in the transmetallation step. An inappropriate base may not be strong enough or soluble enough in the reaction medium.[8]

  • Reagent Quality : Boronic acids can undergo degradation, particularly protodeboronation, where the boronic acid is replaced by a hydrogen atom.[4][9]

Below is a decision tree to help diagnose the root cause of low conversion.

G start Low Conversion in Suzuki Coupling catalyst_issue Catalyst System Issue? start->catalyst_issue conditions_issue Reaction Conditions Issue? start->conditions_issue reagent_issue Reagent Quality Issue? start->reagent_issue black_ppt Yes: Catalyst Decomposition catalyst_issue->black_ppt Reaction turns black? ligand_choice Ligand appropriate for steric hindrance? catalyst_issue->ligand_choice No black precipitate base_choice base_choice conditions_issue->base_choice Base effective? boronic_acid boronic_acid reagent_issue->boronic_acid Boronic acid quality? degas_solution degas_solution black_ppt->degas_solution Solution: Improve Degassing Use Stabilizing Ligand ligand_choice->conditions_issue Yes screen_ligands Screen bulky ligands (e.g., SPhos, XPhos) ligand_choice->screen_ligands No screen_bases Try stronger/more soluble base (e.g., Cs2CO3, K3PO4) base_choice->screen_bases No temp_issue Temperature optimal? base_choice->temp_issue Yes adjust_temp Screen temperatures (e.g., 80-110 °C) temp_issue->adjust_temp No purify_boronic Use fresh boronic acid or purify via recrystallization. Consider pinacol ester. boronic_acid->purify_boronic No/Unsure G cluster_0 Pre-Reaction Setup cluster_1 Activation & Initiation cluster_2 Reaction Execution A Oven/Flame-Dry All Glassware C Weigh Mg Turnings into Flask A->C B Use Anhydrous Solvent (THF) E Add Small Portion of Aryl Bromide Solution B->E D Add Activating Agent (e.g., I2 crystal) C->D D->E F Apply Gentle Heat (heat gun) E->F G Observe for Initiation (color change, bubbling) F->G G->F No Initiation H Slowly Add Remainder of Aryl Bromide Solution G->H Initiation Successful I Maintain Gentle Reflux H->I

Caption: Workflow for successful Grignard reaction initiation.

Q5: My Grignard reaction is producing a significant amount of a biaryl side product.

A5: This is likely due to Wurtz coupling, where the newly formed Grignard reagent attacks the C-Br bond of unreacted starting material. [1]This side reaction is favored at higher concentrations and temperatures.

Solution :

  • Controlled Addition : Add the solution of this compound in anhydrous THF dropwise to the suspension of activated magnesium. This maintains a low concentration of the aryl bromide, minimizing the Wurtz coupling. [1][10]

  • Temperature Management : Once initiated, the reaction is often exothermic. Use a water bath to control the temperature and maintain a gentle reflux, avoiding excessive heat. [1]

Troubleshooting Buchwald-Hartwig Amination

This reaction is crucial for forming C-N bonds but is sensitive to ligand, base, and substrate electronics.

Q6: My Buchwald-Hartwig amination is giving low conversion. How can I optimize the reaction?

A6: The success of the Buchwald-Hartwig amination depends heavily on the interplay between the palladium catalyst, the phosphine ligand, and the base. [11]The electron-rich nature of this compound can make the oxidative addition step more challenging.

  • Ligand Choice is Critical : For electron-rich aryl bromides, bulky, electron-rich "Buchwald-type" ligands (e.g., XPhos, SPhos, RuPhos) are often necessary. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. [12]

  • Base Selection : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) might be beneficial. [11][13]

  • Solvent Effects : Aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence catalyst solubility and activity. [14]

Protocol: Screening for Buchwald-Hartwig Amination
  • Setup : To a dried Schlenk tube, add the Pd pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the base (e.g., NaOtBu, 1.4 equiv), this compound (1 equiv), and the amine (1.2 equiv).

  • Solvent Addition : Evacuate and backfill the tube with argon three times. Add the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Protecting Group Stability

Q7: Could the benzyloxy protecting group be cleaved under my reaction conditions?

A7: The benzyl (Bn) ether is generally robust but can be labile under certain conditions.

  • Palladium-Catalyzed Reactions : The Bn group is susceptible to cleavage under hydrogenolysis conditions (H₂, Pd/C). While standard cross-coupling conditions do not typically cleave the Bn group, some palladium sources or reaction conditions that generate palladium hydrides could potentially lead to minor debenzylation. [15]

  • Acidic/Basic Conditions : The benzyl ether is stable to most bases used in cross-coupling and to moderately acidic conditions. However, strong acidic conditions can cause cleavage. [15]

If debenzylation is a suspected side reaction, analyze the crude reaction mixture by LC-MS for the presence of the corresponding phenol (4-bromo-2-methoxyphenol). If observed, consider using a milder base or lowering the reaction temperature. [10]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent.
  • Tilstam, U., & Weinmann, H. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • UNL Digital Commons. (n.d.). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles).
  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?.
  • Google Patents. (n.d.). US6197089B1 - Activated magnesium metal.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Potassium Pivalate-Mediated Reactions.
  • ChemicalBook. (n.d.). This compound synthesis.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (2014). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • Benchchem. (n.d.). Technical Support Center: 4-(Benzyloxy)-1-bromo-2-chlorobenzene Reactions.
  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • ACS Publications. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates | The Journal of Organic Chemistry.
  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling : r/Chempros.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.
  • (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. ….
  • PubMed Central (PMC). (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene.
  • Benchchem. (n.d.). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-(benzyloxy)-1-bromo-2-chlorobenzene.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • ACS Publications. (n.d.). Mapping the reaction pathway in palladium-catalyzed cross-coupling reactions | Organometallics.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters.
  • Benchchem. (n.d.). A Researcher's Guide to the Stability of Benzyl-Type Protecting Groups.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • ResearchGate. (n.d.). Cu‐catalyzed C(sp³)-C(sp²) cross‐coupling of benzylic bromides and aryl....
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
  • PubChem. (n.d.). 4-(Benzyloxy)-1-bromo-2-methoxybenzene | C14H13BrO2 | CID 12985923.
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a].
  • Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Grignard Reactions for 1-(4-Bromobutyl)-4-methylbenzene.
  • ResearchGate. (2024). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • ResearchGate. (n.d.). Cross-coupling reactions of benzylic C–H bonds and alcohols via a....
  • Google Patents. (n.d.). WO2020193617A1 - Impact of trace elements in the grignard reaction.
  • Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

Sources

How to remove unreacted starting material from 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Benzyloxy)-4-bromo-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The synthesis of this compound is typically achieved through a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a benzyl halide by the alkoxide of a phenol.[3] Consequently, the most common impurities are unreacted starting materials:

  • 4-bromo-2-methoxyphenol: A phenolic starting material that is more polar than the desired ether product.[4][5]

  • Benzyl bromide: An alkylating agent that is a lachrymator and should be handled with care.[6][7]

Q2: My crude product appears as an oil, but I expect a solid. What does this indicate?

The presence of unreacted starting materials or residual solvent can depress the melting point of your product, causing it to appear as an oil. Pure this compound is a solid at room temperature.[8] A simple acid-base extraction followed by recrystallization will likely resolve this issue.

Q3: How can I quickly check for the presence of the starting phenol in my crude product?

Thin Layer Chromatography (TLC) is the most effective method for this. The phenolic starting material is significantly more polar than the ether product and will have a much lower Rf value. Staining the TLC plate with potassium permanganate can also be informative, as phenols often show a distinct color change.

Q4: Is column chromatography always necessary for purification?

Not always. For many applications, a well-executed acid-base extraction followed by recrystallization can yield highly pure material.[9][10] Column chromatography is generally reserved for instances where there are multiple non-polar impurities or when the highest possible purity is required.[11]

Troubleshooting and In-Depth Guides

Problem 1: Significant amount of unreacted 4-bromo-2-methoxyphenol remains after the reaction.

This is the most common purification challenge. The key to an effective separation lies in exploiting the acidic nature of the phenolic hydroxyl group.

Solution: Acid-Base Extraction

The unreacted 4-bromo-2-methoxyphenol is acidic, whereas the desired product, this compound, is neutral.[4][12] This difference in chemical reactivity allows for a straightforward separation using a liquid-liquid extraction with a basic aqueous solution.[13][14]

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (NaOH). The NaOH will deprotonate the acidic phenol, forming the water-soluble sodium phenoxide salt, which will partition into the aqueous layer.[15][16]

  • Separation: Carefully separate the organic and aqueous layers.

  • Repeat: Repeat the base wash one or two more times to ensure complete removal of the phenol.

  • Neutralization and Brine Wash: Wash the organic layer with water, followed by a saturated sodium chloride (brine) solution to remove any residual NaOH and reduce the solubility of organic material in the aqueous phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the phenolic impurity.

Problem 2: Both starting materials and the product are present, and separation by extraction is incomplete.

While acid-base extraction is excellent for removing the phenol, unreacted benzyl bromide and other non-polar side products will remain in the organic layer with your desired product. In this case, flash column chromatography is the recommended next step.

Solution: Flash Column Chromatography

Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[11][17] The less polar compounds will travel down the column more quickly than the more polar compounds.

Experimental Workflow for Flash Column Chromatography:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for this class of compounds is a mixture of petroleum ether and ethyl acetate.[18] Aim for an Rf value of approximately 0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and pack it into a column, ensuring there are no air bubbles or cracks.[19]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[20]

  • Elution: Begin eluting with your chosen solvent system, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Petroleum Ether:Ethyl AcetateA good starting point is a 20:1 ratio, with the polarity gradually increased if necessary.[18]
Rf of Product ~0.3Provides a good balance between separation and elution time.
Problem 3: The product is isolated but has a low melting point and appears slightly impure.

Even after extraction and/or chromatography, minor impurities can remain. Recrystallization is a powerful technique for achieving high purity for solid compounds.[10][21]

Solution: Recrystallization

This technique relies on the principle that the desired compound and the impurities have different solubilities in a given solvent.[22]

Generalized Recrystallization Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Ethanol or a mixture of hexane and ethyl acetate are often good choices for aromatic compounds.[23]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.

Workflow Visualization

The following diagram illustrates the decision-making process for the purification of this compound.

Purification_Workflow start Crude Reaction Mixture extraction Acid-Base Extraction (1M NaOH wash) start->extraction tlc_check1 TLC Analysis: Phenol Present? extraction->tlc_check1 tlc_check1->extraction Yes conc Concentrate Organic Layer tlc_check1->conc No tlc_check2 TLC Analysis: Sufficiently Pure? conc->tlc_check2 chromatography Flash Column Chromatography tlc_check2->chromatography No recrystallize Recrystallization tlc_check2->recrystallize Yes chromatography->recrystallize pure_product Pure Product recrystallize->pure_product

Caption: Purification workflow for this compound.

References

  • Wikipedia. Benzyl bromide. [Link]

  • Grokipedia. Benzyl bromide. [Link]

  • Jinan Future chemical Co.,Ltd. Benzyl bromide CAS:100-39-0. [Link]

  • Chemistry LibreTexts. 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. [Link]

  • Recrystallization and Crystallization. [Link]

  • Quora. How to extract phenol from an organic layer. [Link]

  • Recrystallization. [Link]

  • PubChem. 4-Bromo-2-methoxyphenol. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • Google Patents.
  • SOP: FLASH CHROMATOGRAPHY. [Link]

  • YouTube. Acid-Base Extraction Tutorial. [Link]

  • ResearchGate. How to remove the phenol from the reaction mixture without doing column chromatography? [Link]

  • Flash Columns. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Chemistry LibreTexts. Running a flash column. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Google Patents.
  • PubChem. This compound. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PubMed Central - NIH. 4-Benzyloxy-2-bromo-1-methoxybenzene. [Link]

  • Cheméo. Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). [Link]

Sources

Preventing decomposition of 1-(Benzyloxy)-4-bromo-2-methoxybenzene during purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemistry professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 1-(Benzyloxy)-4-bromo-2-methoxybenzene. Our focus is to equip you with the knowledge to prevent decomposition during purification, ensuring high yield and purity of your final product.

Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing direct solutions and the scientific rationale behind them.

Question 1: After purification via standard silica gel chromatography, my yield is low, and I've isolated a significant, more polar side-product. What is this impurity and why did it form?

Answer: The most probable cause is the acid-catalyzed decomposition of your target compound on the silica gel column. The polar side-product is likely 4-bromo-2-methoxyphenol, the result of cleavage of the benzyl ether protecting group.

  • Mechanistic Insight: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. These acidic sites can protonate the ether oxygen of the benzyloxy group, initiating a cleavage reaction that releases the stable benzyl carbocation and the unprotected phenol. This process, known as debenzylation, is a common side reaction for acid-sensitive compounds.[1][2] The resulting phenol is significantly more polar than the starting benzyl ether, which explains its different behavior on a TLC plate and during column chromatography.

The decomposition pathway is illustrated below:

G cluster_0 Acid-Catalyzed Debenzylation on Silica Gel start 1-(Benzyloxy)-4-bromo- 2-methoxybenzene intermediate Protonated Ether Intermediate start->intermediate Protonation silica Acidic Silanol Group (Si-OH on Silica) silica->intermediate phenol Product 1: 4-Bromo-2-methoxyphenol (Polar Impurity) intermediate->phenol Cleavage benzyl_cation Product 2: Benzyl Cation (Reacts further) intermediate->benzyl_cation Cleavage G start Start: Crude Product check_acid Is the compound acid-sensitive? start->check_acid neutralize Use Neutralized Silica Gel check_acid->neutralize Yes standard_silica Use Standard Silica Gel check_acid->standard_silica No protocol Add 1% TEA to eluent OR Use Amine-Bonded Silica neutralize->protocol tlc Develop Solvent System (Target Rf = 0.2-0.3) neutralize->tlc standard_silica->tlc column Perform Flash Chromatography tlc->column end Pure Product column->end

Sources

Improving solubility of 1-(Benzyloxy)-4-bromo-2-methoxybenzene for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-(Benzyloxy)-4-bromo-2-methoxybenzene. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common experimental challenges. Our goal is to empower you with the scientific rationale behind experimental choices to enhance the success of your reactions.

I. Understanding the Reagent: A Physicochemical Overview

This compound is a versatile synthetic intermediate, frequently employed in cross-coupling and organometallic reactions to introduce a protected hydroxymethoxy-phenyl moiety. Its experimental behavior is largely dictated by its physicochemical properties.

  • Molecular Formula: C₁₄H₁₃BrO₂

  • Molecular Weight: 293.16 g/mol

  • Appearance: White to off-white solid

  • Key Structural Features: The molecule possesses a bulky, nonpolar benzyloxy group and a brominated aromatic ring, which significantly influences its solubility. The methoxy group provides some polar character.

II. Solubility Profile & Optimization

A primary challenge in utilizing this compound is its often limited solubility in common reaction solvents. Understanding and overcoming this is critical for reaction success.

Qualitative Solubility at Room Temperature

Based on its structure and data from analogous compounds, a qualitative solubility profile can be predicted. This information is crucial for initial solvent screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherSoluble to Moderately SolubleThe large nonpolar surface area of the molecule interacts favorably with these solvents through van der Waals forces.
Polar Aprotic Tetrahydrofuran (THF), Dioxane, Dichloromethane (DCM), ChloroformSolubleThese solvents possess sufficient nonpolar character to solvate the aromatic rings while also engaging in dipole-dipole interactions with the ether linkages.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderately to Sparingly SolubleWhile polar, these solvents can often dissolve complex organic molecules. However, complete solubility may require heating.
Polar Protic Methanol, EthanolSparingly Soluble to InsolubleThe dominant nonpolar character of the molecule limits its interaction with highly polar, hydrogen-bonding solvents.[1]
WaterInsolubleThe hydrophobic nature of the molecule prevents dissolution in water.

III. Troubleshooting Guide: Common Reaction Scenarios

This section addresses specific issues you may encounter during common reactions involving this compound.

Scenario 1: Suzuki-Miyaura Cross-Coupling Reactions

Issue: My Suzuki-Miyaura reaction has a low yield, and a significant amount of my this compound starting material remains undissolved.

Root Cause Analysis: Incomplete dissolution of the aryl bromide is a common reason for poor reaction kinetics and low yields in Suzuki-Miyaura couplings. The palladium catalyst can only interact with the substrate that is in solution.

Solutions:

  • Solvent System Optimization:

    • Rationale: A solvent system that fully dissolves the reactants at the reaction temperature is paramount.

    • Protocol:

      • Begin with a nonpolar aprotic solvent like toluene or dioxane , which are known to be effective for Suzuki reactions.[2]

      • If solubility is still an issue, consider a co-solvent system. A mixture of toluene and a more polar aprotic solvent like THF can enhance solubility. A common ratio to start with is 3:1 or 4:1 toluene:THF.

      • For many Suzuki reactions, a biphasic system with water is necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃). A typical ratio is 4:1 or 5:1 organic solvent to water.[2]

  • Temperature Elevation:

    • Rationale: The solubility of most organic solids, including this compound, increases with temperature.[3]

    • Protocol:

      • Assemble the reaction with all reagents except the palladium catalyst and ligand.

      • Heat the mixture to the intended reaction temperature (typically 80-110 °C for Suzuki couplings) and stir for 15-20 minutes. Visually inspect for complete dissolution.

      • Once the solution is homogeneous, cool it slightly before adding the catalyst and ligand, then reheat to the reaction temperature. This prevents thermal degradation of the catalyst.

Issue: My reaction is sluggish, and I observe the formation of homocoupled byproducts.

Root Cause Analysis: Sluggish reactions can be due to poor solubility or suboptimal catalyst performance. Homocoupling of the boronic acid partner is often promoted by the presence of oxygen or when the desired cross-coupling is slow.

Solutions:

  • Rigorous Degassing:

    • Rationale: Oxygen can deactivate the Pd(0) catalyst and promote the oxidative homocoupling of boronic acids.

    • Protocol: Before adding the catalyst, bubble an inert gas (argon or nitrogen) through the reaction mixture for at least 15-30 minutes. Alternatively, perform three cycles of vacuum followed by backfilling with an inert gas.

  • Ligand Selection:

    • Rationale: Bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step and promote the desired reductive elimination, outcompeting side reactions.

    • Protocol: If using a standard ligand like PPh₃, consider switching to a more specialized ligand such as SPhos or XPhos, which are known to be effective for challenging Suzuki couplings.

Scenario 2: Grignard Reagent Formation

Issue: My attempt to form the Grignard reagent from this compound is not initiating.

Root Cause Analysis: The formation of a Grignard reagent is a surface reaction that is highly sensitive to moisture and the passivation of the magnesium metal surface by a layer of magnesium oxide.

Solutions:

  • Strict Anhydrous Conditions:

    • Rationale: Grignard reagents are potent bases and are rapidly quenched by protic sources, including trace amounts of water.[4]

    • Protocol:

      • Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas or in a desiccator.

      • Use an anhydrous grade of ether or THF, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

  • Magnesium Activation:

    • Rationale: The inert layer of magnesium oxide on the surface of the magnesium turnings must be disrupted to expose the reactive metal.

    • Protocol:

      • Mechanical Activation: In the reaction flask under an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine to the flask with the magnesium. The iodine etches the surface, and the disappearance of the brown color is an indicator of activation.[4] Alternatively, a few drops of 1,2-dibromoethane can be added; the formation of ethylene gas bubbles signifies activation.

Issue: The Grignard reaction initiates, but the yield is low, with a significant amount of a biaryl byproduct.

Root Cause Analysis: A common side reaction is Wurtz-type coupling, where the newly formed Grignard reagent attacks the carbon-bromine bond of an unreacted molecule of the starting material.

Solutions:

  • Controlled Addition of the Aryl Bromide:

    • Rationale: Maintaining a low concentration of the aryl bromide in the presence of a high concentration of the Grignard reagent minimizes the likelihood of the Wurtz coupling side reaction.

    • Protocol:

      • Instead of adding the aryl bromide all at once, dissolve it in anhydrous THF and add it dropwise via an addition funnel to the activated magnesium suspension.

      • Maintain a gentle reflux during the addition to ensure a steady reaction rate.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use DMF or DMSO as the primary solvent for a Suzuki coupling with this compound?

A1: While DMF and DMSO are excellent solvents for many organic compounds, they can sometimes lead to complications in palladium-catalyzed reactions. At high temperatures, DMF can decompose to generate dimethylamine, which can act as a ligand and interfere with the catalyst. For Suzuki couplings, toluene, dioxane, or THF/water mixtures are generally more reliable starting points. If solubility forces the use of DMF or DMSO, it is advisable to run the reaction at the lowest effective temperature.

Q2: I've tried heating my reaction mixture, but the this compound still won't fully dissolve. What else can I do?

A2: If heating a single solvent system is insufficient, a co-solvent approach is the next logical step. For a nonpolar solvent like toluene, adding a small amount of a more polar, coordinating solvent like THF can significantly improve solubility without drastically changing the overall reaction environment. Start with a 10:1 or 5:1 mixture of your primary solvent to the co-solvent.

Q3: For Grignard formation, is diethyl ether or THF preferred?

A3: Both are excellent choices. Diethyl ether has a lower boiling point (34.6 °C), which can make it easier to initiate the reaction with gentle warming to reflux. THF has a higher boiling point (66 °C) and is a better solvating agent for the Grignard reagent, which can be beneficial for more challenging substrates. For this particular aryl bromide, either solvent should be effective, provided it is rigorously anhydrous.

Q4: My purified product after a Suzuki coupling is contaminated with a de-brominated version of my starting material. How can I prevent this?

A4: The replacement of the bromine with a hydrogen atom is known as hydrodehalogenation. This side reaction can be promoted by sources of hydride in the reaction mixture. Potential sources include protic solvents (like alcohols, if used as a co-solvent) or certain bases. To minimize this, ensure you are using an aprotic solvent system and consider using a non-hydroxide base like K₃PO₄ or Cs₂CO₃. Also, ensure your reaction is run under a strictly inert atmosphere.

V. Experimental Workflow Visualizations

Solvent Selection Workflow for Suzuki-Miyaura Coupling

A Start: Dissolve Reactants (Aryl Bromide, Boronic Acid, Base) B Try Toluene/Water (4:1) at 80-100 °C A->B C Is the solution homogeneous? B->C D Proceed with Catalyst Addition C->D Yes E Try Dioxane/Water (4:1) at 80-100 °C C->E No E->C F Try Toluene/THF/Water (e.g., 4:1:1) at 80-100 °C E->F Still Insoluble F->C G Consider higher boiling point solvent (e.g., DMF) with caution F->G Still Insoluble

Caption: A decision-making workflow for selecting an appropriate solvent system.

Troubleshooting Grignard Reaction Initiation

A Start: No reaction initiation observed B Verify Anhydrous Conditions (Glassware & Solvents) A->B C Activate Magnesium Surface (Iodine or 1,2-Dibromoethane) B->C D Initiate with a small amount of aryl bromide and gentle warming C->D E Reaction Initiates D->E Success F Reaction still fails to initiate D->F Failure G Consider mechanical activation (crushing Mg) F->G

Caption: A logical progression for troubleshooting a non-starting Grignard reaction.

VI. References

  • Solubility of Things. (n.d.). 4-Bromoanisole. Retrieved January 11, 2026, from [Link]

  • Bao, K., et al. (2009). Synthesis and biological evaluation of biphenyl-3,4,5-triol derivatives as potent antioxidants. Bioorganic & Medicinal Chemistry Letters, 19(21), 6138-6141.

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 11, 2026, from [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2017). Synthetic methods for 4-benzyl-1,1′-biphenyl derivatives. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Side Reactions in the Bromination of 1-(Benzyloxy)-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of specifically substituted aromatic compounds is a cornerstone of modern chemical research and drug development. The bromination of 1-(benzyloxy)-2-methoxybenzene is a key transformation, often employed to introduce a bromine atom at a strategic position for further functionalization. However, the highly activated nature of the aromatic ring, due to the presence of two electron-donating groups, can lead to a variety of side reactions, complicating purification and reducing yields.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of this reaction. We will delve into the mechanistic underpinnings of common side reactions and offer field-proven strategies to mitigate them, ensuring the integrity of your synthetic route.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My reaction is producing a significant amount of dibrominated product. How can I improve selectivity for monobromination?

Answer:

Polybromination is a common challenge when working with highly activated aromatic rings like 1-(benzyloxy)-2-methoxybenzene.[1] The electron-donating nature of both the benzyloxy and methoxy groups strongly activates the ring towards electrophilic aromatic substitution, making it susceptible to multiple additions of bromine.[2]

Root Causes & Mechanistic Insight:

  • High Reactivity of the Substrate: The oxygen lone pairs of both ether groups donate electron density into the benzene ring, stabilizing the arenium ion intermediate formed during electrophilic attack. This lowers the activation energy for bromination.[3]

  • Reactive Brominating Agent: Using molecular bromine (Br₂), especially in the presence of a Lewis acid, creates a highly electrophilic environment that can be difficult to control.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can also favor the formation of polybrominated species.[4]

Strategies for Control:

  • Choice of Brominating Agent: Switch to a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is an excellent choice for the monobromination of activated aromatic compounds.[5][6][7][8][9] It provides a low, steady concentration of bromine, which helps to prevent over-bromination.[4]

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Acetonitrile is often a good solvent for NBS brominations, promoting a more controlled reaction.[5][6][7] Less polar solvents can also help to temper reactivity.[4]

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is typically sufficient for monobromination.

  • Temperature Management: Perform the reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly improve selectivity.[3]

Experimental Protocol: Selective Monobromination using NBS

  • Dissolve 1-(benzyloxy)-2-methoxybenzene (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[10]

dot graph TD { A[Start: 1-(Benzyloxy)-2-methoxybenzene] --> B{Bromination Reaction}; B --> C{Desired Product: Monobrominated}; B --> D{Side Product: Polybrominated}; D --> E[Troubleshooting]; E --> F[Use Milder Reagent (NBS)]; E --> G[Control Stoichiometry]; E --> H[Lower Reaction Temperature]; F --> C; G --> C; H --> C; }

Caption: Troubleshooting workflow for polybromination.

Issue 2: I am observing products that suggest cleavage of the benzyloxy group. What is causing this and how can I prevent it?

Answer:

Cleavage of the benzyl ether protecting group is a significant side reaction, particularly under acidic conditions which can be generated in situ during bromination.[11][12]

Root Causes & Mechanistic Insight:

  • Acid-Catalyzed Cleavage: Hydrogen bromide (HBr) is a byproduct of electrophilic aromatic bromination. HBr is a strong acid that can protonate the ether oxygen, making the benzylic carbon susceptible to nucleophilic attack by the bromide ion (SN1 or SN2 mechanism), leading to the formation of a phenol and benzyl bromide.[13][14] The benzylic position is particularly prone to this cleavage due to the stability of the resulting benzyl carbocation in an SN1 pathway.[13]

  • Oxidative Cleavage: Some brominating agents, under certain conditions, can cause oxidative cleavage of benzyl ethers.[15]

Strategies for Prevention:

  • Use of a Non-Acidic Brominating Agent: N-Bromosuccinimide (NBS) is again the preferred reagent. While HBr is still a byproduct, its concentration is generally lower and can be managed.

  • Inclusion of an Acid Scavenger: Adding a non-nucleophilic base, such as sodium bicarbonate or pyridine, to the reaction mixture can neutralize the HBr as it is formed, thus preventing acid-catalyzed ether cleavage.

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can facilitate the protonation and subsequent cleavage of the ether.

Experimental Protocol: Bromination with Prevention of Ether Cleavage

  • To a solution of 1-(benzyloxy)-2-methoxybenzene (1.0 eq) in a dry, aprotic solvent like dichloromethane or acetonitrile, add a mild, non-nucleophilic base like sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C.

  • Add N-bromosuccinimide (1.05 eq) in portions.

  • Stir at 0 °C and monitor by TLC.

  • Upon completion, filter off the solids and proceed with a standard aqueous workup.

dot graph TD { A[Benzyloxy Group] -- HBr (byproduct) --> B{Protonated Ether}; B -- Br- --> C[Cleavage Products: Phenol + Benzyl Bromide]; D[Prevention Strategy] --> E[Use NBS]; D --> F[Add Acid Scavenger]; E --> G[Minimize HBr]; F --> G; G --> H[Protect Benzyloxy Group]; H --> A; }

Caption: Mechanism and prevention of benzyloxy group cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 1-(benzyloxy)-2-methoxybenzene?

The methoxy group is a slightly stronger activating group than the benzyloxy group. Both are ortho-, para-directing. The major product is typically the one where bromine adds to the position that is para to the stronger activating group (methoxy) and ortho to the other (benzyloxy). Therefore, the expected major product is 4-bromo-1-(benzyloxy)-2-methoxybenzene.[3]

Q2: Can I use elemental bromine for this reaction?

While it is possible, it is not recommended for this substrate due to the high risk of polybromination and other side reactions.[1][4] If you must use Br₂, it is crucial to use a non-polar solvent, maintain a very low temperature (e.g., -78 °C), and add the bromine solution very slowly.

Q3: My TLC shows multiple spots that I cannot identify. What are the likely byproducts?

Besides the desired monobrominated product and dibrominated species, you might be seeing:

  • Isomers: Bromination at other positions on the ring, although these are typically minor products.

  • Phenolic compounds: Resulting from the cleavage of the benzyloxy or even the methoxy group.[16]

  • Benzylic Bromination Products: While less common for this specific reaction, radical conditions could potentially lead to bromination on the benzylic CH₂ group.[17][18][19]

Q4: How can I effectively purify the desired product from the side products?

  • Column Chromatography: This is the most effective method for separating the desired monobrominated product from isomers, polybrominated compounds, and other impurities. A silica gel column with a gradient elution of hexanes and ethyl acetate is a good starting point.[10]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method.[10][20]

Q5: Are there any "greener" alternatives to traditional bromination solvents like carbon tetrachloride?

Yes, solvents like acetonitrile and ethyl acetate are considered more environmentally friendly alternatives to halogenated solvents like carbon tetrachloride and are often effective for NBS brominations.[21]

Data Summary

IssueCommon CauseRecommended SolutionKey Parameters to Control
Polybromination Highly activated ring, overly reactive brominating agent.Use N-Bromosuccinimide (NBS).Stoichiometry, Temperature, Reagent Addition Rate.
Ether Cleavage In situ generation of HBr.Add a non-nucleophilic base (e.g., NaHCO₃).Anhydrous conditions, choice of base.
Low Yield Competing side reactions, difficult purification.Optimize reaction conditions for selectivity first.Temperature, solvent, reaction time.
Poor Regioselectivity Steric and electronic effects.Generally directed by the methoxy group.Low temperature can enhance selectivity.

References

  • Carreño, M. C.; García Ruano, J. L.; Sanz, G.; Toledo, M. A.; Urbano, A. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. J. Org. Chem.1995 , 60 (16), 5328–5331. [Link]

  • Carreño, M. C.; García Ruano, J. L.; Urbano, A. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes.
  • Deno, N. C.; Potter, N. H. The Mechanism and Synthetic Utility of the Oxidative Cleavage of Ethers by Aqueous Bromine. J. Am. Chem. Soc.1967 , 89 (14), 3550–3554. [Link]

  • Lava, G.; De Vleeschouwer, F.; Van Speybroeck, V.; Waroquier, M.; Geerlings, P.; De Proft, F. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Phys. Chem. Chem. Phys.2023 , 25, 22359-22369. [Link]

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chen, J. J.; Lu, Y.; Liu, J.; Li, J. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules2016 , 21 (9), 1157. [Link]

  • Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]

  • synthesis & cleavage of benzyl ethers - YouTube. [Link]

  • (PDF) A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. - ResearchGate. [Link]

  • An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC - NIH. [Link]

  • The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory | Request PDF - ResearchGate. [Link]

  • Ether cleavage - Wikipedia. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. [Link]

  • The reactions of methoxybenzene. [Link]

  • N-Bromosuccinimide - Wikipedia. [Link]

  • Explain the selectivity in bromination of this compound with two substituted benzene rings. [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]

  • Cleavage of Cyclic Ethers - YouTube. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers | Semantic Scholar. [Link]

  • Benzylic Bromination - Chemistry Steps. [Link]

  • Bromination of guaiacol and syringol using ionic liquid to obtain bromides - ResearchGate. [Link]

  • Methoxy-bromination and alkylation problems : r/Chempros - Reddit. [Link]

  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol - American Chemical Society. [Link]

  • Reactivity of Substituted Benzenes 1.0.1. [Link]

  • Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study | Request PDF - ResearchGate. [Link]

  • Benzene Side Chain Reactions - YouTube. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. [Link]

  • A practical highly selective oxybromination of phenols with dioxygen - Sciencemadness.org. [Link]

  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde - ChemRxiv. [Link]

  • 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC - PubMed Central - NIH. [Link]

  • A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction - ChemRxiv. [Link]

  • Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings) - Chemia. [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(benzyloxy)-4-bromo-2-methoxybenzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address catalyst poisoning issues that may arise during palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific reasoning to empower your experimental success.

Troubleshooting Guide & FAQs

Here, we address common issues encountered when using this compound in popular cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.

Q1: My cross-coupling reaction with this compound is sluggish or has failed completely. What are the likely causes of catalyst poisoning?

A1: A stalled or sluggish reaction is a frequent indicator of catalyst deactivation, often due to poisoning. The primary culprits fall into a few key categories:

  • Sulfur Impurities: Elemental sulfur and sulfur-containing compounds are notorious poisons for palladium catalysts.[1][2][3][4] They can be present in your starting materials, reagents, or even solvents. Sulfur strongly and often irreversibly binds to the palladium surface, blocking active sites.[5][6]

  • Halide Inhibition: While necessary for the reaction, an accumulation of halide ions (especially iodide) can inhibit the catalyst.[7][8] This is particularly relevant in Suzuki-Miyaura and Buchwald-Hartwig reactions.

  • Coordinating Functional Groups: The substrate itself or other molecules in the reaction mixture might contain functional groups that coordinate too strongly to the palladium center, hindering the catalytic cycle. This can include certain nitrogen-containing heterocycles or even some solvents like acetonitrile.[7][9][10]

  • Oxygen Sensitivity: The active Pd(0) species in the catalytic cycle is susceptible to oxidation to inactive Pd(II) if oxygen is present in the reaction.[6][11]

  • Formation of Palladium Black: The appearance of a black precipitate indicates the agglomeration of palladium nanoparticles, a common sign of catalyst deactivation.[11][12] This can be caused by high temperatures, impurities, or an insufficient ligand-to-palladium ratio.[12]

Q2: I suspect sulfur contamination in my this compound starting material. How can I confirm this and what are the purification strategies?

A2: Identifying and removing sulfur impurities is critical for successful catalysis.

Identification:

  • Elemental Analysis: The most direct method is to submit a sample of your starting material for elemental analysis (e.g., combustion analysis) to quantify the sulfur content.

  • GC-MS with a Sulfur-Selective Detector: This technique can help identify specific sulfur-containing organic impurities.

Purification Protocols:

A common and effective method for removing elemental sulfur is recrystallization.

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Choose a solvent system in which this compound has good solubility at elevated temperatures and poor solubility at room temperature or below. A common choice is a mixture of ethanol and water or hexanes and ethyl acetate.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

For other sulfur-containing impurities, column chromatography on silica gel may be necessary.

Q3: My Suzuki-Miyaura coupling is giving low yields, and I observe significant homocoupling of my boronic acid. How are these issues related to catalyst health?

A3: Low yields and boronic acid homocoupling are often interconnected and can point to issues with the catalytic system.

  • Homocoupling: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[13] This disrupts the desired cross-coupling cycle.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is often facilitated by excess water or harsh basic conditions.[12][13] This non-productive pathway consumes your nucleophile.

Troubleshooting Workflow for Suzuki-Miyaura Reactions

G cluster_0 Problem: Low Yield / Homocoupling cluster_1 Initial Checks cluster_2 Reaction Condition Optimization cluster_3 Advanced Troubleshooting A Low Yield / Significant Homocoupling B Thoroughly Degas Solvents (e.g., Freeze-Pump-Thaw or N2/Ar sparging) A->B Oxygen Contamination? C Use Anhydrous Solvents and Reagents A->C Protodeboronation? D Check Purity of Starting Materials A->D Impurity Poisoning? E Screen Different Bases (e.g., K3PO4, Cs2CO3) B->E G Use a More Stable Boronic Ester (e.g., pinacol ester) C->G H Screen Different Palladium Pre-catalysts and Ligands D->H F Optimize Ligand-to-Palladium Ratio E->F F->H G->H I Consider Additives like LiCl to Mitigate Halide Inhibition H->I

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Q4: I am performing a Buchwald-Hartwig amination and observing incomplete conversion. Could the amine or base be poisoning the catalyst?

A4: Yes, both the amine and the base can play a role in catalyst deactivation in Buchwald-Hartwig aminations.

  • Amine Binding: Some amines can bind too strongly to the palladium center, inhibiting the catalytic cycle. This is especially true for certain nitrogen-containing heterocycles.

  • Base Selection: The choice of base is critical. Strong bases can sometimes promote side reactions or catalyst degradation. The solubility of the base can also impact the reaction rate.

  • Solvent Choice: Certain solvents, like acetonitrile or pyridine, can coordinate to the palladium and inhibit the reaction.[8]

Potential Issue Cause Suggested Solution
Incomplete Conversion Amine or base inhibiting the catalyst.Screen different bases (e.g., K3PO4, Cs2CO3, K2CO3).[11] Consider using a different phosphine ligand, as ligand choice is crucial in Buchwald-Hartwig reactions.[14][15][16]
Debenzylation of Starting Material Harsh basic conditions or high temperatures.Use a milder base and lower the reaction temperature.[17]
Slow Reaction Rate Poor solubility of reagents or catalyst.Choose a solvent in which all components are soluble at the reaction temperature. Common choices include toluene, dioxane, and THF.[8]
Q5: During my Heck reaction, I notice the formation of a black precipitate early on. What does this signify and how can I prevent it?

A5: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst deactivation through aggregation of palladium nanoparticles.[11]

Causes of Palladium Black Formation:

  • High Temperatures: Excessive heat can accelerate the agglomeration of palladium particles.

  • Oxygen: Trace amounts of oxygen can lead to the formation of palladium oxides, which can then decompose to form palladium black.

  • Insufficient Ligand: An inadequate amount of phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[12]

Preventative Measures:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove oxygen.[12]

  • Optimize Ligand-to-Palladium Ratio: Ensure a sufficient excess of the phosphine ligand is used to stabilize the palladium catalyst.

  • Temperature Control: Avoid unnecessarily high reaction temperatures.

  • Use of Stabilizing Ligands: Employ bulky, electron-rich phosphine ligands that can better stabilize the palladium center.

Protocol 2: General Procedure for a Heck Reaction with this compound

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the base (e.g., Et3N, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)2, 1-5 mol%) and the phosphine ligand (e.g., P(o-tol)3, 2-10 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., DMF or toluene) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

Q6: Can the benzyloxy protecting group on my starting material cause any issues?

A6: Yes, the benzyloxy group can be a source of side reactions, primarily debenzylation.[17]

Debenzylation:

  • Cause: The benzyl ether can be cleaved under harsh basic or acidic conditions, or in the presence of a palladium catalyst and a hydrogen source (hydrogenolysis).[17][18][19]

  • Prevention:

    • Use milder bases such as K3PO4 or Cs2CO3.[17]

    • Avoid excessively high reaction temperatures.[17]

    • Be cautious with reagents that can act as hydrogen donors in the presence of palladium.

If debenzylation is a persistent issue, consider using an alternative protecting group that is more robust to the reaction conditions.

Protecting Group Selection Logic

G A Is Debenzylation Observed? B Use Milder Base (e.g., K3PO4, Cs2CO3) A->B Yes C Lower Reaction Temperature B->C D Screen Alternative Catalytic Systems C->D E Problem Solved D->E Successful F Consider Alternative Protecting Group (e.g., MOM, Methyl) D->F Unsuccessful

Sources

Technical Support Center: Optimization of Base and Solvent for 1-(Benzyloxy)-4-bromo-2-methoxybenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 1-(benzyloxy)-4-bromo-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your synthetic routes.

The unique structure of this compound, with its sterically demanding benzyloxy group and electron-donating methoxy group, can present specific challenges in achieving high yields and purity in coupling reactions. This guide will focus on the three most common and synthetically valuable transformations for this substrate: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges with this substrate stem from a combination of steric and electronic factors. The bulky benzyloxy group ortho to the bromine can hinder the oxidative addition step at the palladium center. Additionally, both the benzyloxy and methoxy groups are electron-donating, which can decrease the reactivity of the aryl bromide compared to electron-deficient systems. Careful selection of a bulky, electron-rich phosphine ligand is often crucial to overcome these hurdles.

Q2: I am observing a significant amount of starting material decomposition. What could be the cause?

A2: Decomposition of your starting material can often be attributed to the use of a base that is too strong for the functional groups present, particularly if your coupling partner has base-sensitive functionalities. Consider screening weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Additionally, excessively high reaction temperatures can lead to degradation. A careful optimization of the temperature is recommended, starting at a lower range (e.g., 80 °C) and gradually increasing if the reaction is sluggish.

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura coupling reaction is giving low yields. What are the first parameters I should investigate?

A3: For low-yielding Suzuki-Miyaura reactions with this substrate, the primary suspects are often an inadequate catalyst system or suboptimal base and solvent selection. The steric hindrance from the benzyloxy group necessitates a bulky phosphine ligand to facilitate the catalytic cycle. A good starting point is to screen different palladium sources and ligands. For instance, using a pre-catalyst can lead to more reliable formation of the active catalytic species. In terms of the base, cesium carbonate is often more effective than potassium carbonate for challenging substrates.[1] Solvent choice is also critical; a mixture of an organic solvent like dioxane or toluene with water is commonly employed to dissolve both the organic substrate and the inorganic base.

Q4: I am observing the formation of a homocoupled biphenyl byproduct from my boronic acid. How can I minimize this?

A4: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen in the reaction mixture. Ensure that your solvents are thoroughly degassed and that the reaction is performed under a strict inert atmosphere (argon or nitrogen). Using a slight excess of the boronic acid can sometimes help drive the desired cross-coupling reaction to completion and minimize side products.

Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination is not proceeding to completion. What adjustments should I make?

A5: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent. For a sterically hindered substrate like this compound, a bulky, electron-rich phosphine ligand such as XPhos is often required to promote efficient catalysis. The choice of base is also crucial. While strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used, they may not be compatible with all amine coupling partners. A screen of bases, including weaker inorganic options like potassium phosphate (K₃PO₄), may be necessary. Toluene is a frequently used and effective solvent for this transformation.[2]

Q6: I am attempting to couple a weakly nucleophilic amine and the reaction is very slow. What can I do?

A6: Coupling weakly nucleophilic amines is a known challenge in Buchwald-Hartwig aminations. In such cases, a more active catalyst system is generally required. This could involve using a more electron-rich and sterically demanding ligand. Increasing the reaction temperature can also enhance the reaction rate, but this must be balanced against the potential for substrate or product decomposition.

Heck Coupling

Q7: What are the key considerations for a successful Heck coupling with this compound?

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution
Inefficient Catalyst System Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[3]
Suboptimal Base Cesium carbonate (Cs₂CO₃) is often more effective for sterically hindered substrates than potassium carbonate (K₂CO₃).[3]
Poor Solvent Choice Ensure a biphasic solvent system (e.g., Dioxane/H₂O or Toluene/H₂O) is used to dissolve both the organic substrate and the inorganic base.[3]
Protodeboronation of Boronic Acid Use fresh, high-purity boronic acid. Ensure rigorous degassing of the reaction mixture to remove oxygen. Consider using more stable boronic esters (e.g., pinacol esters).
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C (e.g., from 90 °C to 110 °C), while monitoring for any signs of decomposition.[3]
Issue 2: Byproduct Formation in Buchwald-Hartwig Amination
Possible Cause Suggested Solution
Hydrodehalogenation of Starting Material This side reaction can be minimized by screening different phosphine ligands. A more electron-rich ligand may favor the desired C-N bond formation.
Homocoupling of Aryl Bromide This can be indicative of catalyst decomposition. Ensure the reaction is maintained under a strict inert atmosphere. Using a pre-catalyst can sometimes lead to a cleaner reaction profile.
Decomposition of Amine or Product If using a strong base like NaOt-Bu, consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃, especially if the amine or product contains sensitive functional groups.

Data and Protocols

The following tables summarize representative reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound. These should serve as a starting point for your optimization studies.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference Substrate
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100951-Bromo-2-fluoro-4-methoxybenzene
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane10080-904-(Benzyloxy)-2-bromo-1-fluorobenzene

Data compiled from analogous systems to provide a predictive framework.[4]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

AmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference Substrate
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene100>954-Bromo-2-fluoro-1-methoxybenzene
AnilinePd(OAc)₂ / XPhosNaOt-BuToluene100>954-(Benzyloxy)-2-bromo-1-fluorobenzene

Data compiled from analogous systems to provide a predictive framework.[2][4]

General Experimental Protocol: Suzuki-Miyaura Coupling

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Catalytic Cycles

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 B Ar-Pd(II)-X(L2) (Oxidative Addition) A->B Ar-X C Ar-Pd(II)-OR(L2) B->C Base D [Ar-Pd(II)-Ar'(L2)] C->D Ar'-B(OH)3- D->A Reductive Elimination E Ar-Ar' (Product) D->E ArX Ar-X (Aryl Halide) ArBOH2 Ar'-B(OH)2 (Boronic Acid) Base Base (e.g., OH-)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants A Pd(0)L2 B Ar-Pd(II)-X(L2) (Oxidative Addition) A->B Ar-X C [Ar-Pd(II)(HNR'R'')(L2)]+X- B->C HNR'R'' D Ar-Pd(II)-NR'R''(L2) C->D Base D->A Reductive Elimination E Ar-NR'R'' (Product) D->E ArX Ar-X (Aryl Halide) Amine HNR'R'' (Amine) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check1 Verify Reagent Purity & Inert Atmosphere Start->Check1 Decision1 Reagents & Setup OK? Check1->Decision1 Action1 Use Fresh Reagents, Improve Degassing Decision1->Action1 No Screen_Catalyst Screen Catalyst & Ligand Decision1->Screen_Catalyst Yes Action1->Start Screen_Base_Solvent Screen Base & Solvent Screen_Catalyst->Screen_Base_Solvent Optimize_Temp Optimize Temperature Screen_Base_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting low-yielding coupling reactions.

References

  • Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. (2011). Semantic Scholar. Retrieved from [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Optimization in reaction conditions for Suzuki coupling reactions... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Minimizing homocoupling in Suzuki reactions of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Coupling Electron-Rich Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] However, when working with electron-rich aryl halides, such as 1-(benzyloxy)-4-bromo-2-methoxybenzene, researchers often encounter a persistent and yield-diminishing side reaction: the homocoupling of the organoboron reagent. This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to diagnose, mitigate, and ultimately suppress this unwanted pathway, ensuring high yields of the desired biaryl product.

The electron-donating benzyloxy and methoxy groups on the aryl bromide substrate can slow the oxidative addition step, which is often rate-limiting, creating a kinetic window for competing side reactions to occur.[3] This guide will dissect the causes of homocoupling and provide actionable, field-proven solutions for professionals in research and drug development.

Frequently Asked Questions (FAQs): Understanding the Root Causes of Homocoupling

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple to form a symmetrical biaryl dimer.[4][5] This process consumes your valuable nucleophile, reduces the yield of the desired cross-coupled product, and introduces a significant purification challenge, as the homocoupled byproduct often has similar chromatographic properties to the target molecule.

Q2: What are the primary mechanistic pathways that lead to boronic acid homocoupling?

A2: There are two predominant mechanisms responsible for homocoupling:

  • Oxygen-Mediated Pathway: This is the most common cause.[6] If dissolved oxygen is present in the reaction mixture, it can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) complex can then facilitate the coupling of two boronic acid molecules, regenerating Pd(0) in the process.[3][7] This pathway is particularly problematic because it can occur throughout the reaction if the inert atmosphere is not rigorously maintained.

  • Pd(II) Precatalyst Pathway: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as the catalyst precursor, it can react directly with the boronic acid to form the homocoupled dimer before it is reduced to the catalytically active Pd(0) state.[8] This is often observed as a burst of homocoupling at the beginning of the reaction.

Q3: Why is this compound particularly susceptible to issues that favor homocoupling?

A3: This substrate is an electron-rich aryl bromide. The electron-donating nature of the alkoxy substituents deactivates the C-Br bond towards oxidative addition with the Pd(0) catalyst.[3] This initial step of the desired catalytic cycle is therefore slower. A sluggish oxidative addition allows more time for the competing homocoupling side reactions, which are often faster, to consume the boronic acid. Therefore, successful coupling requires a catalytic system specifically designed to accelerate oxidative addition for electron-rich arenes.[9][10]

Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling

This section provides a problem-solution framework for specific issues encountered during the Suzuki coupling of this compound.

Problem 1: Significant homocoupling byproduct (>10%) is observed throughout the reaction.
  • Probable Cause: Persistent presence of oxygen in the reaction mixture.

  • Solution: Rigorous Deoxygenation. The single most critical factor is the exclusion of oxygen. Standard inert gas blanketing is often insufficient.

    • Protocol: Use a robust degassing method for all solvents and the reaction mixture before adding the palladium catalyst. A subsurface sparge, where a needle is placed below the solvent surface to bubble inert gas (Argon or Nitrogen) through the mixture for 15-20 minutes, is highly effective.[8][11] Alternatively, three cycles of freeze-pump-thaw can be used for more sensitive reactions.

    • Causality: By removing dissolved O₂, you prevent the primary pathway for the oxidation of Pd(0) to the Pd(II) species that actively promotes homocoupling.[7][12]

Problem 2: A large amount of homocoupling occurs at the start of the reaction, but then slows.
  • Probable Cause: The use of a Pd(II) precatalyst (e.g., Pd(OAc)₂) is leading to an initial stoichiometric homocoupling reaction before the active Pd(0) catalyst is formed.[8]

  • Solution: Change the Palladium Source.

    • Option A (Pd(0) Source): Use a Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This introduces the catalyst in its active oxidation state, bypassing the need for an in-situ reduction step and avoiding the initial reaction with the boronic acid.[4]

    • Option B (Modern Precatalysts): Employ a well-defined Pd(II) precatalyst, such as a Buchwald G3 or G4 precatalyst. These are designed for rapid and clean conversion to the active Pd(0) species, minimizing the time the Pd(II) state is available to cause homocoupling.[3]

    • Option C (Add a Reducing Agent): If you must use a Pd(II) salt, adding a mild, non-interfering reducing agent like potassium formate can help facilitate a rapid reduction to Pd(0) and suppress the initial homocoupling.[8]

Problem 3: The reaction is sluggish, and both homocoupling and starting material decomposition are observed.
  • Probable Cause: The chosen ligand is not suitable for the electron-rich this compound, leading to a slow oxidative addition and allowing side reactions to dominate.

  • Solution: Employ Bulky, Electron-Rich Ligands.

    • Recommendation: Switch to modern biaryl monophosphine ligands. Ligands like SPhos, XPhos, or RuPhos are specifically designed to accelerate both the oxidative addition of electron-rich aryl halides and the final reductive elimination step.[9][13][14] They possess the necessary steric bulk and electron-donating properties to stabilize the palladium center and promote the key steps of the catalytic cycle.[1][10]

    • Causality: These ligands create a more electron-rich palladium center, which facilitates the insertion of palladium into the C-Br bond.[1] Their bulkiness also promotes the final C-C bond-forming reductive elimination, turning over the catalyst more efficiently.[13]

Problem 4: Inconsistent results and formation of hydrodehalogenated byproduct (1-(benzyloxy)-2-methoxybenzene).
  • Probable Cause: Inappropriate choice of base or solvent. Certain bases and protic solvents can promote unwanted side reactions, including protodeborylation of the boronic acid and hydrodehalogenation of the aryl bromide.[11]

  • Solution: Optimize Base and Solvent System.

    • Base: Use a moderately strong, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[1][15] They are effective at activating the boronic acid for transmetalation without causing significant degradation of the starting materials.[16]

    • Solvent: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane/water or toluene/water is a standard and effective system.[1][6] Avoid alcohol-based solvents unless specifically required, as they can be a source of hydrides for hydrodehalogenation.[11]

Data Presentation: Optimizing Reaction Conditions to Minimize Homocoupling

The following tables summarize quantitative data on how different reaction parameters can be adjusted to suppress the formation of homocoupling byproducts.

Table 1: Effect of Palladium Source and Ligand on Coupling with an Electron-Rich Aryl Bromide

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield of Desired Product (%)Notes on Homocoupling
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O100ModerateSignificant homocoupling observed, especially at the start of the reaction.[4]
2Pd(PPh₃)₄ (2)-K₂CO₃ (2)Dioxane/H₂O100GoodHomocoupling reduced compared to Entry 1, but still present due to potential ligand dissociation and O₂ contamination.
3Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄ (2)Toluene/H₂O100ExcellentMinimal homocoupling observed. The electron-rich, bulky ligand accelerates the desired cross-coupling significantly.[9]
4SPhos G3 Precatalyst (2)-K₃PO₄ (2)2-MeTHF/H₂O80ExcellentVery low levels of homocoupling due to the rapid generation of the active Pd(0)L species and high catalytic activity.[3]

Table 2: Troubleshooting Summary for Homocoupling

SymptomProbable Cause(s)Recommended Solutions
High levels of boronic acid dimerOxygen in the reaction mixture.1. Implement rigorous degassing (subsurface sparge).[8] 2. Ensure a positive pressure of inert gas throughout.
Initial burst of homocouplingUse of a Pd(II) precatalyst.1. Switch to a Pd(0) source (e.g., Pd(PPh₃)₄). 2. Use a modern, fast-reducing precatalyst (e.g., Buchwald type).[3]
Sluggish reaction, low yieldInefficient oxidative addition.1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[9] 2. Slightly increase reaction temperature, but monitor for decomposition.
Poor reproducibility, side productsInappropriate base or solvent.1. Use K₃PO₄ or Cs₂CO₃ as the base.[15] 2. Use aprotic solvents like dioxane or toluene with minimal water.[1]

Visualizations

The following diagrams illustrate the key chemical processes and a logical workflow for troubleshooting issues encountered during Suzuki-Miyaura cross-coupling reactions.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-Br Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Trans_Complex Ar-Pd(II)L₂-Ar' OA_Complex->Trans_Complex Transmetalation (+ Ar'B(OH)₂ + Base) Trans_Complex->Pd0 Regeneration Product Ar-Ar' Trans_Complex->Product Reductive Elimination

Caption: The desired catalytic cycle for Suzuki-Miyaura cross-coupling.

Homocoupling_Pathways cluster_O2 Oxygen-Mediated Pathway cluster_Precat Pd(II) Precatalyst Pathway Pd0 Pd(0)L₂ PdII_O L₂Pd(II)-OOR' Pd0->PdII_O Oxidation O2 O₂ O2->PdII_O Homocoupling_Product Ar'-Ar' PdII_O->Homocoupling_Product Reaction with 2x Ar'B(OH)₂ ArBOH2_1 Ar'B(OH)₂ ArBOH2_1->Homocoupling_Product PdII_Precat Pd(OAc)₂ Homocoupling_Product_2 Ar'-Ar' PdII_Precat->Homocoupling_Product_2 Direct Reaction with 2x Ar'B(OH)₂ ArBOH2_2 Ar'B(OH)₂ ArBOH2_2->Homocoupling_Product_2

Caption: Competing pathways leading to boronic acid homocoupling.

Troubleshooting_Flowchart Start High Homocoupling Observed? Check_Atmosphere Is the system rigorously deoxygenated? Start->Check_Atmosphere Yes Check_Catalyst Are you using a Pd(II) salt like Pd(OAc)₂? Check_Atmosphere->Check_Catalyst Yes Sol_Atmosphere Solution: Implement subsurface inert gas sparging. Check_Atmosphere->Sol_Atmosphere No Check_Ligand Is the reaction slow with an electron-rich Ar-Br? Check_Catalyst->Check_Ligand No Sol_Catalyst Solution: Switch to a Pd(0) source or a modern G3/G4 precatalyst. Check_Catalyst->Sol_Catalyst Yes Sol_Ligand Solution: Use a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos). Check_Ligand->Sol_Ligand Yes

Caption: A decision tree for troubleshooting homocoupling in Suzuki reactions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki Reactions

This protocol emphasizes the critical steps for excluding oxygen.[17]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to remove atmospheric gases.

  • Solvent Addition & Degassing: Add the solvent system (e.g., toluene and water, typically in a 4:1 to 5:1 v/v ratio) via syringe. Insert a long needle connected to the inert gas line through the septum so its tip is below the solvent surface. Bubble the inert gas through the solution for 15-20 minutes with gentle stirring.

  • Catalyst Addition: While maintaining a positive pressure of inert gas, quickly add the palladium catalyst and ligand (or the precatalyst, ~1-2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Barros, H. J. V., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Barros, H. J. V., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. ResearchGate. [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Lamola, J. L., et al. (2021). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Feuerstein, M., et al. (2002). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF. ResearchGate. [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. [Link]

  • Fflur, D., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • ResearchGate. (2013). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Lu, G.-P., et al. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF. ResearchGate. [Link]

  • Amatore, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. [Link]

  • AIChE. (2018). (402e) Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Le-Bouthillier, P., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]

  • Semproni, M. R., & Morken, J. P. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2018). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Benzyloxy)-4-bromo-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful and efficient synthesis of your target compound.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds and advanced materials. While the laboratory-scale synthesis, typically a Williamson ether synthesis, is well-documented, scaling up this process presents a unique set of challenges that can impact yield, purity, and safety. This guide aims to address these challenges head-on, providing practical, field-proven insights to overcome common hurdles encountered during scale-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound, offering probable causes and actionable solutions.

Problem 1: Low or Stagnant Reaction Conversion

Symptoms: TLC or GC analysis shows a significant amount of unreacted 4-bromo-2-methoxyphenol even after extended reaction times.

Probable Causes & Solutions:

  • Inefficient Deprotonation: The formation of the phenoxide is crucial for the nucleophilic attack on benzyl bromide.

    • Solution: Ensure the base used (e.g., K₂CO₃, Cs₂CO₃, NaH) is of high purity and sufficient quantity (typically 1.3-1.5 equivalents). If using a solid base, ensure it is finely powdered to maximize surface area. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be employed, though with increased safety precautions.[1]

  • Presence of Water: Moisture will consume the base and protonate the reactive phenoxide, hindering the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from interfering.[1]

  • Poor Reagent Quality: Benzyl bromide can degrade over time, and the purity of the starting phenol is critical.

    • Solution: Use freshly distilled or high-purity benzyl bromide. Verify the purity of the 4-bromo-2-methoxyphenol before starting the reaction.

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer between the solid base, the phenol, and the benzyl bromide.

    • Solution: Employ mechanical stirring with an appropriately sized impeller to ensure the reaction mixture is homogeneous. For very large-scale reactions, consider the use of a phase-transfer catalyst to facilitate the reaction between the aqueous-soluble phenoxide and the organic-soluble benzyl bromide.[2]

Problem 2: Formation of Significant Side Products

Symptoms: TLC or HPLC analysis reveals multiple spots/peaks in addition to the starting material and the desired product.

Probable Causes & Solutions:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring instead of the oxygen atom. This is more prevalent in protic solvents.[1]

    • Solution: Utilize a polar aprotic solvent such as DMF or acetonitrile. These solvents solvate the cation of the base, leaving the oxygen of the phenoxide more nucleophilic and sterically accessible for O-alkylation.[1]

  • Over-alkylation/Di-benzylation: While less common with phenols, it's a possibility if other reactive sites are present.

    • Solution: Use a controlled stoichiometry of benzyl bromide (typically 1.05-1.1 equivalents). Monitor the reaction closely and stop it once the starting phenol is consumed.

  • Elimination Products from Benzyl Bromide: While benzyl bromide cannot undergo elimination itself, impurities or side reactions under harsh basic conditions could lead to undesired byproducts.

    • Solution: Use a milder base like potassium carbonate and avoid excessively high temperatures.

Problem 3: Difficulties in Product Purification and Isolation

Symptoms: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation.

Probable Causes & Solutions:

  • Persistent Impurities: Unreacted starting materials or side products can co-elute with the desired product.

    • Solution:

      • Aqueous Work-up: A thorough aqueous work-up is crucial. Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove unreacted phenol, followed by water and brine washes to remove the base and any water-soluble impurities.

      • Optimized Chromatography: If column chromatography is necessary, optimize the solvent system. A non-polar eluent like a hexane/ethyl acetate gradient is a good starting point.[3] If separation is still poor, consider using a different stationary phase or a gradient elution.[3]

      • Recrystallization: Experiment with different solvents for recrystallization. Ethanol, methanol, or a mixture of hexane and ethyl acetate are good candidates to test.[3] A successful recrystallization requires a solvent that dissolves the compound well when hot but poorly when cold.[3]

Problem 4: Safety Concerns During Scale-Up

Symptoms: Exothermic reactions, handling of hazardous materials at a large scale.

Probable Causes & Solutions:

  • Exothermic Reaction: The Williamson ether synthesis can be exothermic, and on a large scale, this can lead to a runaway reaction.

    • Solution: Add the benzyl bromide dropwise to the reaction mixture, especially at the beginning of the reaction. Monitor the internal temperature of the reactor and have a cooling system in place to manage any temperature spikes.[4][5]

  • Handling of Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive.[6][7][8][9]

    • Solution: Always handle benzyl bromide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][8][9] For large quantities, consider using a closed-system transfer to minimize exposure.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound on a large scale?

The Williamson ether synthesis is the most common and generally reliable method. It involves the reaction of 4-bromo-2-methoxyphenol with benzyl bromide in the presence of a base. This method is scalable and generally provides good yields.

Q2: What is the best base and solvent combination for this synthesis?

For scale-up, a combination of potassium carbonate (K₂CO₃) as the base and N,N-dimethylformamide (DMF) or acetonitrile as the solvent is often preferred.[1] This combination is effective, relatively inexpensive, and minimizes the risk of C-alkylation. Using a strong base like NaH in THF can also give high yields but requires stricter anhydrous conditions and more careful handling.[1]

Q3: Can a phase-transfer catalyst be beneficial for this reaction at scale?

Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be very beneficial, especially in large-scale reactions where achieving perfect homogeneity can be challenging.[2] A PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the benzyl bromide resides, thereby increasing the reaction rate.[2][10]

Q4: How can I monitor the progress of the reaction effectively?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The disappearance of the starting phenol spot and the appearance of the product spot indicate the progress of the reaction. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Q5: What are the key safety precautions to take when handling benzyl bromide?

Benzyl bromide is a lachrymator, meaning it causes irritation to the eyes and respiratory tract. It is also corrosive and can cause burns to the skin.[6][7][8][9] Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8][9] Have an emergency eyewash and shower readily available.[8]

Experimental Protocol: Scale-Up Synthesis

This protocol describes a robust method for the synthesis of this compound suitable for scale-up.

Materials:

  • 4-Bromo-2-methoxyphenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous, powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Appropriately sized reaction vessel with mechanical stirrer, thermometer, and addition funnel

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-bromo-2-methoxyphenol (1.0 eq) and anhydrous, powdered potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the vessel to create a stirrable slurry (approximately 5-10 mL of DMF per gram of phenol).

  • Initiation of Reaction: Begin stirring the mixture and add benzyl bromide (1.1 eq) dropwise via the addition funnel over 30-60 minutes. Monitor the internal temperature and use external cooling if necessary to maintain a temperature between 25-30 °C.

  • Reaction Progress: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress by TLC until the starting phenol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a larger vessel containing cold water (approximately 10 times the volume of DMF used).

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water, and then brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation
ParameterRecommended ValueRationale
Stoichiometry
4-Bromo-2-methoxyphenol1.0 eqLimiting reagent
Benzyl bromide1.05 - 1.1 eqA slight excess ensures complete consumption of the phenol
Potassium Carbonate1.3 - 1.5 eqEnsures complete deprotonation of the phenol
Reaction Conditions
SolventDMF or AcetonitrilePolar aprotic solvent favors O-alkylation[1]
Temperature60-70 °CProvides sufficient energy for the reaction without promoting side reactions
Reaction Time4-8 hoursTypically sufficient for complete conversion
Visualizations

DOT Script for Williamson Ether Synthesis Pathway:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Bromo-2-methoxyphenol 4-Bromo-2-methoxyphenol Phenoxide Ion Phenoxide Ion 4-Bromo-2-methoxyphenol->Phenoxide Ion Deprotonation Benzyl Bromide Benzyl Bromide This compound This compound Benzyl Bromide->this compound Base (K2CO3) Base (K2CO3) Base (K2CO3)->Phenoxide Ion Phenoxide Ion->this compound SN2 Attack KBr KBr KHCO3 KHCO3

Caption: Williamson ether synthesis of this compound.

DOT Script for Troubleshooting Logic:

Troubleshooting_Flowchart Start Start Low Conversion Low Conversion Start->Low Conversion Side Products Side Products Low Conversion->Side Products No Check Base Purity/Amount Check Base Purity/Amount Low Conversion->Check Base Purity/Amount Yes Purification Issues Purification Issues Side Products->Purification Issues No Use Polar Aprotic Solvent Use Polar Aprotic Solvent Side Products->Use Polar Aprotic Solvent Yes Optimize Work-up Optimize Work-up Purification Issues->Optimize Work-up Yes Use Anhydrous Solvents Use Anhydrous Solvents Check Base Purity/Amount->Use Anhydrous Solvents Improve Mixing Improve Mixing Use Anhydrous Solvents->Improve Mixing Control Stoichiometry Control Stoichiometry Use Polar Aprotic Solvent->Control Stoichiometry Optimize Chromatography/Recrystallization Optimize Chromatography/Recrystallization Optimize Work-up->Optimize Chromatography/Recrystallization

Caption: Troubleshooting flowchart for synthesis scale-up.

References

  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 10(70), 42831–42835. [Link]

  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances. [Link]

  • New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. [Link]

  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. ResearchGate. [Link]

  • ResearchGate. (n.d.). Gram-scale synthesis of phenols. [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. [Link]

  • Boovanahalli, S. K., Kim, D. W., & Beak, P. (2004). A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Organic Letters, 6(15), 2547–2549. [Link]

  • Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 33(12), 1697-1700. [Link]

  • The Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • ResearchGate. (2025). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. [Link]

  • ResearchGate. (2025). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. [Link]

  • JETIR. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). This compound. [Link]

Sources

Technical Support Center: Recrystallization of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-(Benzyloxy)-4-bromo-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Introduction: The Importance of Purity

This compound is a valuable building block in organic synthesis, often utilized in the construction of complex molecular architectures. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and complications in subsequent analytical characterization. Recrystallization is a powerful and economical technique to enhance the purity of this solid compound. This guide provides a comprehensive resource for developing and troubleshooting recrystallization protocols for this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective recrystallization procedure.

PropertyValueSource
Molecular Formula C₁₄H₁₃BrO₂[1][2]
Molecular Weight 293.16 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 56-58 °C
Solubility (Qualitative) Slightly soluble in chloroform and methanol. Recrystallized from acetone for single crystal growth. Recrystallization from hot ethanol has also been reported for a similar compound.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities typically arise from the Williamson ether synthesis used for its preparation.[5][6] These can include:

  • Unreacted starting materials: 4-bromo-2-methoxyphenol and benzyl bromide.

  • Byproducts of side reactions: Products of C-alkylation of the phenoxide, or elimination products from benzyl bromide.

  • Residual base: Such as potassium carbonate, which is often used in the synthesis.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point (56-58 °C). To prevent this:

  • Use a lower boiling point solvent: If possible, choose a solvent that boils below the melting point of your compound.

  • Lower the saturation point: Add a small amount of additional hot solvent to the solution. This will lower the temperature at which the solution becomes saturated and crystallization begins.

  • Slow cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling increases the likelihood of oiling out.

  • Use a seed crystal: Introducing a small crystal of the pure compound can induce crystallization at a lower temperature.[7]

Q3: I am not getting any crystal formation upon cooling. What are the possible reasons?

A3: A failure to crystallize can be due to several factors:

  • Too much solvent: The solution may not be sufficiently saturated. Try to carefully evaporate some of the solvent to increase the concentration.[8]

  • Inappropriate solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. A different solvent or a mixed solvent system might be necessary.[8]

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate nucleation.[8]

Q4: My recrystallization yield is very low. How can I improve it?

A4: Low yield is a common issue and can be addressed by:

  • Minimizing the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[9]

  • Preventing premature crystallization: During hot filtration, use a pre-heated funnel and receiving flask to avoid the product crystallizing on the filter paper.

  • Sufficient cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.

  • Washing with cold solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.[8]

Solvent Selection for Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. Based on the structure of this compound and available data for similar compounds, the following solvents are recommended for screening.

SolventBoiling Point (°C)Rationale & Expected Solubility
Ethanol 78A good starting point. Structurally similar compounds show good solubility in hot ethanol.[4]
Methanol 65The compound is slightly soluble, suggesting it might be a good solvent for recrystallization.[1]
Acetone 56Has been successfully used to grow single crystals of the target compound.[3] Its boiling point is close to the compound's melting point, so care must be taken to avoid oiling out.
Ethyl Acetate 77A moderately polar solvent that is often a good choice for aromatic compounds.
Isopropanol 82Another good alcohol to test, with a slightly higher boiling point than ethanol.
Hexane/Ethyl Acetate VariableA mixed solvent system can be very effective. The compound is likely to be sparingly soluble in hexane and more soluble in ethyl acetate, allowing for fine-tuning of the solubility.
Ethanol/Water VariableA common mixed solvent system. The compound should be soluble in ethanol and insoluble in water, making this a promising combination.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)

This protocol provides a general procedure that should be optimized based on preliminary solvent screening.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring and heating until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently swirl. Reheat the solution to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., 40 °C).

Protocol 2: Mixed-Solvent Recrystallization (Example with Hexane/Ethyl Acetate)
  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Induce Precipitation: While the solution is still hot, slowly add hexane dropwise until a faint cloudiness persists.

  • Redissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the ice-cold hexane/ethyl acetate mixture for washing.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude Solid solvent_screen 1. Small-Scale Solvent Screening (Test solubility in various solvents) start->solvent_screen select_solvent 2. Select Optimal Solvent System (Good solubility hot, poor solubility cold) solvent_screen->select_solvent dissolve 3. Dissolve Crude Solid (Minimum amount of hot solvent) select_solvent->dissolve hot_filter 4. Hot Gravity Filtration (Remove insoluble impurities) dissolve->hot_filter cool 5. Cool Filtrate Slowly (Allow for crystal formation) hot_filter->cool ice_bath 6. Cool in Ice Bath (Maximize yield) cool->ice_bath vacuum_filter 7. Isolate Crystals (Vacuum filtration) ice_bath->vacuum_filter wash 8. Wash with Cold Solvent vacuum_filter->wash dry 9. Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: Step-by-step recrystallization workflow.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Li, W., et al. (2011). 4-(Benzyloxy)-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2330. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Bromoanisole. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chegg. (2021). Solved Lab. Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2002). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Google Patents. (2009). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
  • National Center for Biotechnology Information. (2005). Purification, crystallization and preliminary crystallographic analysis of banyan peroxidase. Retrieved from [Link]

  • ResearchGate. (2015). The crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde, C9H9BrO3. Retrieved from [Link]

Sources

Identifying impurities in 1-(Benzyloxy)-4-bromo-2-methoxybenzene via TLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and professionals in drug development for identifying and troubleshooting impurities in 1-(Benzyloxy)-4-bromo-2-methoxybenzene. Leveraging Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, we will explore common analytical challenges and provide robust, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the analysis of this compound, providing both diagnostic questions and actionable solutions.

Part 1: Thin-Layer Chromatography (TLC) Analysis

Question 1: I'm seeing multiple spots on my TLC plate. How do I identify which is my product and what the impurities might be?

Answer: Multiple spots indicate the presence of more than one compound in your sample. The primary goal is to differentiate the desired product from starting materials, by-products, or degradation products.

Underlying Principles: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate (lower Retention Factor, Rf), while less polar compounds travel further (higher Rf).

Troubleshooting Workflow:

  • Co-spotting: The most reliable method is to spot your reaction mixture in one lane, the pure starting materials (4-Bromo-2-methoxyphenol and benzyl bromide) in adjacent lanes, and a "co-spot" (a spot of your reaction mixture directly on top of a spot of starting material) in another lane. If an impurity spot has the same Rf as a starting material and merges with it in the co-spot lane, you have likely identified unreacted starting material.

  • Predicting Rf Values:

    • Product: this compound is a relatively non-polar ether. It should have a moderately high Rf value.

    • 4-Bromo-2-methoxyphenol (Starting Material): The free hydroxyl (-OH) group makes this compound significantly more polar than the product. It will have a much lower Rf and may even remain near the baseline.

    • Benzyl Bromide (Starting Material): This is relatively non-polar and may have an Rf value close to the product, though typically it is more volatile.

    • Dibenzyl ether (By-product): A potential side reaction is the self-condensation of benzyl bromide. Dibenzyl ether is non-polar and will likely have a high Rf, possibly higher than the product.[1]

  • Visualization: Use a UV lamp (254 nm) for visualization, as all the key aromatic compounds will absorb UV light and appear as dark spots.[2] Following UV, a potassium permanganate (KMnO₄) stain can be useful; the phenol starting material will likely react quickly, while the ether product will be unreactive.

Question 2: My spots are streaking on the TLC plate. What causes this and how can I fix it?

Answer: Streaking is often caused by overloading the sample, high sample polarity, or interactions with the stationary phase.

Solutions:

  • Sample Concentration: Dilute your sample significantly in a solvent like dichloromethane or ethyl acetate before spotting. Apply a small, concentrated spot and allow the solvent to fully evaporate between applications.

  • Solvent System: If the compound is highly polar or acidic/basic, it can interact unfavorably with the silica gel. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to improve spot shape. For this specific analysis, streaking is most likely due to overloading.

  • Stationary Phase: Ensure you are using fresh, high-quality TLC plates.

Question 3: What is a good starting solvent system (eluent) for analyzing this compound?

Answer: A mixture of a non-polar solvent and a moderately polar solvent is ideal. A good starting point is a hexane/ethyl acetate or petroleum ether/ethyl acetate mixture.[3]

Recommended Protocol:

  • Begin with a relatively non-polar mixture, such as 9:1 Hexane:Ethyl Acetate .

  • Observe the Rf of your main product spot. The ideal Rf for good separation is between 0.3 and 0.4.[3]

  • If the Rf is too high (spots are near the solvent front), increase the proportion of the non-polar solvent (e.g., 19:1 Hexane:EtOAc).

  • If the Rf is too low (spots are near the baseline), increase the proportion of the polar solvent (e.g., 4:1 Hexane:EtOAc).

Compound Expected Rf in 9:1 Hexane:EtOAc (Approximate) Rationale
Dibenzyl Ether (By-product)~0.6 - 0.7Very non-polar
This compound (Product) ~0.4 - 0.5 Moderately non-polar ether
Benzyl Bromide (Starting Material)~0.5 - 0.6Non-polar, but slightly more polar than the ether
4-Bromo-2-methoxyphenol (Starting Material)~0.1 - 0.2Polar due to the free hydroxyl group

TLC Troubleshooting Workflow Diagram

start Start: Unexpected TLC Result problem What is the issue? start->problem streaking Streaking Spots problem->streaking Streaking multiple_spots Multiple Spots problem->multiple_spots Multiple no_spots No Spots Visible problem->no_spots None sol_streak1 Dilute Sample & Re-spot streaking->sol_streak1 sol_multi1 Co-spot with Starting Materials multiple_spots->sol_multi1 sol_no1 Use UV Lamp (254 nm) no_spots->sol_no1 sol_streak2 Adjust Eluent Polarity sol_streak1->sol_streak2 check_streak Problem Solved? sol_streak2->check_streak sol_multi2 Optimize Solvent System for Better Separation sol_multi1->sol_multi2 check_multi Impurity Identified? sol_multi2->check_multi sol_no2 Use a Chemical Stain (e.g., KMnO4) sol_no1->sol_no2 check_no Spots Visible? sol_no2->check_no check_streak->problem No end End: Proceed with Analysis check_streak->end Yes check_multi->problem No check_multi->end Yes check_no->problem No check_no->end Yes

Caption: Workflow for troubleshooting common TLC analysis issues.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 4: My ¹H NMR spectrum shows unexpected peaks. How can I assign them to potential impurities?

Answer: The ¹H NMR spectrum provides a detailed map of the proton environments in your molecule. Impurities will present as distinct sets of peaks that do not correspond to the structure of this compound. The synthesis of this compound is a Williamson ether synthesis, reacting 4-bromo-2-methoxyphenol with benzyl bromide.[4] Therefore, the most likely impurities are the starting materials themselves or by-products from side reactions.[1][5]

¹H NMR Data for Pure Product and Potential Impurities (400 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment Source
This compound (Product) 7.49 - 7.33m5HPhenyl-H (from benzyl group)[6]
~6.9-7.1 (calculated)m3HAromatic-H (bromomethoxy ring)
5.14 (calculated)s2H-O-CH₂ -Ph
3.88s3H-OCH₃ [6]
4-Bromo-2-methoxyphenol (Starting Material) 7.00 - 6.97m2HAromatic-H[6]
6.80d1HAromatic-H[6]
5.51s (broad)1H-OH [6]
3.88s3H-OCH₃ [6]
Benzyl Bromide (Starting Material) 7.45 - 7.25m5HPhenyl-H
4.50s2H-CH₂ -Br
Dibenzyl Ether (By-product) 7.40 - 7.28m10HPhenyl-H
4.58s4H-CH₂ -O-CH₂ -

Troubleshooting Strategy:

  • Look for Starting Materials:

    • A broad singlet around 5.5 ppm is a strong indicator of the phenolic -OH from unreacted 4-bromo-2-methoxyphenol.

    • A sharp singlet around 4.5 ppm suggests the presence of unreacted benzyl bromide.

  • Identify By-products: A sharp singlet around 4.58 ppm, integrating to 4 protons relative to 10 aromatic protons, would point to dibenzyl ether.

  • Check for Solvent Peaks: Ensure that residual solvent peaks (e.g., CHCl₃ at 7.26 ppm, acetone at 2.17 ppm) are not mistaken for impurity signals.

Question 5: I suspect my product has degraded. What would that look like in the NMR?

Answer: The primary degradation pathway for a benzyl ether is debenzylation, which would cleave the ether bond to yield 4-bromo-2-methoxyphenol and toluene (or other benzyl species).

Evidence of Debenzylation:

  • Disappearance of Benzyl Peaks: A decrease in the integration of the benzyl methylene peak (~5.14 ppm) and the associated phenyl multiplet (7.49-7.33 ppm).

  • Appearance of Phenol: The emergence of peaks corresponding to 4-bromo-2-methoxyphenol, especially the broad -OH peak around 5.5 ppm.[6]

  • Appearance of Toluene: A new singlet around 2.35 ppm (the methyl group of toluene) and a new set of aromatic signals.

NMR Impurity Identification Workflow

start Start: Analyze ¹H NMR Spectrum assign_product Assign all known product peaks (δ 7.4-6.9, 5.1, 3.9 ppm) start->assign_product check_peaks Are there extra peaks? assign_product->check_peaks impurity_path Identify Impurity Type check_peaks->impurity_path Yes end_pure Conclusion: Sample is Pure check_peaks->end_pure No phenol Broad singlet ~5.5 ppm? impurity_path->phenol benzyl_halide Sharp singlet ~4.5 ppm? phenol->benzyl_halide No id_phenol Impurity: 4-Bromo-2-methoxyphenol (Unreacted Starting Material) phenol->id_phenol Yes degradation Reduced benzyl signals? New phenol signals? benzyl_halide->degradation No id_halide Impurity: Benzyl Bromide (Unreacted Starting Material) benzyl_halide->id_halide Yes id_degrad Degradation Product: 4-Bromo-2-methoxyphenol degradation->id_degrad Yes end_impure Conclusion: Impurity Identified. Recommend Purification. degradation->end_impure No, further analysis needed id_phenol->end_impure id_halide->end_impure id_degrad->end_impure

Caption: Decision tree for identifying impurities in ¹H NMR spectra.

Key Experimental Protocols

Protocol 1: Standard TLC Analysis
  • Preparation: Prepare a developing chamber with a filter paper wick and ~0.5 cm of eluent (e.g., 9:1 Hexane:Ethyl Acetate). Cover and allow the atmosphere to saturate for 5-10 minutes.

  • Spotting: Using a capillary tube, spot a dilute solution of your sample onto the silica gel plate's baseline. Also, spot relevant starting materials for comparison.

  • Development: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Further visualization can be done with a chemical stain if necessary.

  • Calculation: Measure the distance traveled by each spot and by the solvent front to calculate the Rf value (Rf = distance of spot / distance of solvent front).

Protocol 2: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of your dried, solid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a good choice as the product is soluble in it, and its residual peak at 7.26 ppm is well-characterized.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If the sample does not dissolve, a different deuterated solvent may be required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

References

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 1-(Benzyloxy)-4-bromo-2-methoxybenzene and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(Benzyloxy)-4-bromo-2-methoxybenzene, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed interpretation of its spectral features, supported by experimental data. Furthermore, a comparative analysis with structurally related compounds is presented to highlight the influence of substituents on NMR chemical shifts and coupling patterns, thereby aiding in the unambiguous characterization of these molecules.

Introduction

The precise structural elucidation of organic molecules is a cornerstone of modern chemical and pharmaceutical research. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's structure. This compound is a versatile building block, and a thorough understanding of its NMR signature is crucial for reaction monitoring, quality control, and the definitive identification of its derivatives. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra, explaining the underlying principles that govern the observed chemical shifts and spin-spin coupling.

Experimental Protocols

General NMR Acquisition Parameters

The NMR data presented in this guide were acquired using standard protocols, which are outlined below to ensure reproducibility and serve as a template for researchers.

Sample Preparation:

  • Approximately 10-20 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

Instrumentation:

  • Spectra were recorded on a 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: -10 to 220 ppm

The following diagram illustrates the general workflow for NMR sample preparation and data acquisition.

Caption: General workflow for NMR sample preparation and data acquisition.

¹H and ¹³C NMR Analysis of this compound

The structure of this compound, with the numbering used for NMR assignments, is shown below.

Caption: Structure of this compound.[1]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of both the substituted benzene and the benzyl rings, as well as the methoxy and benzylic methylene protons.[2]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
17.50-7.30m5HH-2', H-3', H-4', H-5', H-6'
27.02d, J = 2.5 Hz1HH-3
36.99-6.96dd, J = 8.7, 2.5 Hz1HH-5
46.76d, J = 8.7 Hz1HH-6
55.14s2H-OCH₂-
63.88s3H-OCH₃

Interpretation of the ¹H NMR Spectrum:

  • Benzyl Protons (Signal 1): The five protons of the benzyl group's phenyl ring appear as a complex multiplet between 7.50 and 7.30 ppm.[2] This is a characteristic region for unsubstituted phenyl groups.[2]

  • Aromatic Protons on the Substituted Ring (Signals 2, 3, and 4):

    • The proton at the C-3 position (H-3) appears as a doublet at 7.02 ppm with a small coupling constant (J = 2.5 Hz). This splitting is due to meta-coupling with the proton at C-5.

    • The proton at the C-5 position (H-5) is observed as a doublet of doublets at 6.99-6.96 ppm. It is coupled to both the H-6 proton (ortho-coupling, J ≈ 8.7 Hz) and the H-3 proton (meta-coupling, J ≈ 2.5 Hz).

    • The proton at the C-6 position (H-6) appears as a doublet at 6.76 ppm with a larger coupling constant (J = 8.7 Hz), which is characteristic of ortho-coupling with the H-5 proton.

  • Benzylic Methylene Protons (Signal 5): The two protons of the methylene bridge (-OCH₂-) appear as a sharp singlet at 5.14 ppm.[2] The absence of coupling indicates no adjacent protons.

  • Methoxy Protons (Signal 6): The three protons of the methoxy group (-OCH₃) resonate as a singlet at 3.88 ppm.[2]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule.[2]

SignalChemical Shift (δ, ppm)Assignment
1150.51C-2
2147.40C-1
3136.74C-1'
4128.62C-3'/C-5'
5128.00C-4'
6127.30C-2'/C-6'
7115.42C-5
8115.29C-3
9113.39C-4
1071.22-OCH₂-
1156.17-OCH₃

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons: The aromatic region of the spectrum (113-151 ppm) displays signals for all eight aromatic carbons. The carbons attached to electronegative oxygen atoms (C-1 and C-2) are shifted downfield to 147.40 and 150.51 ppm, respectively. The carbon bearing the bromine atom (C-4) is found at 113.39 ppm. The signals for the benzyl ring carbons appear at their characteristic chemical shifts.

  • Aliphatic Carbons: The benzylic methylene carbon (-OCH₂-) is observed at 71.22 ppm, and the methoxy carbon (-OCH₃) resonates at 56.17 ppm.[2]

Comparative NMR Analysis

To better understand the influence of the substituents on the NMR spectra, a comparison with structurally related molecules is invaluable. Here, we compare the NMR data of this compound with that of 1-(benzyloxy)-4-methoxybenzene and 1-(Benzyloxy)-4-(2,2-dichlorovinyl)-2-methoxybenzene.

Caption: Structures of the target compound and its comparative alternatives.

Comparison of ¹H NMR Data
CompoundAr-H (Substituted Ring) (ppm)-OCH₂- (ppm)-OCH₃ (ppm)
This compound 7.02 (d), 6.99-6.96 (dd), 6.76 (d)5.14 (s)3.88 (s)
1-(Benzyloxy)-4-methoxybenzene[3]6.96-6.86 (m, 4H)5.05 (s)3.80 (s)
1-(Benzyloxy)-4-(2,2-dichlorovinyl)-2-methoxybenzene[4]7.18 (d), 7.02 (dd), 6.86 (d)5.18 (s)3.90 (s)

The presence of the electron-withdrawing bromine atom in the target compound causes a general downfield shift of the aromatic protons on the substituted ring compared to 1-(benzyloxy)-4-methoxybenzene. The dichlorovinyl group in the second alternative also shows a significant deshielding effect on the adjacent aromatic protons.

Comparison of ¹³C NMR Data
CompoundAr-C (Substituted Ring) (ppm)-OCH₂- (ppm)-OCH₃ (ppm)
This compound 150.51, 147.40, 115.42, 115.29, 113.3971.2256.17
1-(Benzyloxy)-4-methoxybenzene[3]154.0, 153.0, 115.9, 114.770.855.8
1-(Benzyloxy)-4-(2,2-dichlorovinyl)-2-methoxybenzene[4]149.20, 148.32, 121.92, 119.02, 113.31, 111.8570.8255.99

The ¹³C NMR data reflects the electronic effects of the substituents. The carbon attached to the bromine (C-4) in the target compound is significantly shielded compared to the corresponding carbon in 1-(benzyloxy)-4-methoxybenzene, a phenomenon known as the "heavy atom effect".

The Importance of Isomeric Purity

It is crucial to note that the synthesis of substituted aromatic compounds can sometimes lead to the formation of isomers. For instance, bromination of a substituted anisole can potentially yield different positional isomers. The NMR data for a mixture of 2-(Benzyloxy)-1-bromo-4-methoxybenzene and 4-(benzyloxy)-1-bromo-2-methoxy-benzene has been reported, showing overlapping and complex signals that would complicate straightforward analysis.[5] This underscores the necessity of using pure samples for unambiguous spectral assignment and characterization.

Conclusion

This guide has provided a comprehensive ¹H and ¹³C NMR analysis of this compound. Through detailed interpretation and comparison with structural analogs, the key spectral features have been elucidated, offering a reliable reference for researchers in the field. The presented experimental protocols and data will aid in the accurate identification and quality assessment of this important synthetic intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]

  • Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. 1-(benzyloxy)-4-methoxybenzene. [Link]

Sources

A Comparative Guide to the Mass Spectrum of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth interpretation of the predicted electron ionization (EI) mass spectrum of 1-(benzyloxy)-4-bromo-2-methoxybenzene. Designed for researchers and professionals in drug development and analytical chemistry, this document elucidates the characteristic fragmentation patterns by comparing them with structurally related analogs. The analysis is grounded in fundamental principles of mass spectrometry, offering insights into how the unique combination of a benzylic ether, a methoxy group, and a bromine substituent dictates the molecule's fragmentation fingerprint.

Foundational Principles: Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into an analyte, inducing reproducible fragmentation.[1] This process involves bombarding the vaporized molecule with a high-energy electron beam (typically 70 eV), which ejects an electron to form a positively charged radical ion known as the molecular ion (M⁺•).[2] The excess energy causes this molecular ion to break apart into smaller, charged fragments and neutral radicals. A mass spectrometer detects only the charged species, generating a spectrum that plots the relative abundance of ions against their mass-to-charge ratio (m/z). This fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation.[2]

Predicted Mass Spectrum of this compound

The structure of this compound (C₁₄H₁₃BrO₂) contains several features that predictably influence its fragmentation: a labile benzylic ether linkage, an anisole moiety, and a bromine atom.[3][4]

The Molecular Ion (M⁺•)

The molecular formula C₁₄H₁₃BrO₂ gives a monoisotopic mass of 292.01 Da (for ⁷⁹Br) and 294.01 Da (for ⁸¹Br).[3] A key characteristic of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[2][5] Consequently, the mass spectrum is expected to exhibit a distinctive molecular ion cluster with two peaks of similar intensity at m/z 292 and m/z 294, corresponding to [M]⁺• and [M+2]⁺•.[2][6] The stability of the aromatic systems suggests that the molecular ion peak will be clearly observable.[7][8]

Primary Fragmentation Pathways

The fragmentation of this compound is dominated by cleavages that form the most stable carbocations.

Pathway A: Benzylic Cleavage (The Dominant Route)

The most facile fragmentation is the cleavage of the C-O bond between the benzyl group's methylene carbon and the ether oxygen. This is known as benzylic cleavage and is highly favored because it generates the resonance-stabilized benzyl cation (C₇H₇⁺).[7][9][10] This cation often rearranges to the even more stable tropylium ion. This fragment is expected to produce the base peak (the most intense peak in the spectrum) at m/z 91 .

G cluster_0 Benzylic Cleavage MolIon [C₁₄H₁₃BrO₂]⁺• m/z 292/294 Fragment1 C₇H₇⁺ (Tropylium Ion) m/z 91 (Base Peak) MolIon->Fragment1 Favored Cleavage Radical1 [C₇H₆BrO]• (Radical) MolIon->Radical1 Neutral Loss

Caption: Dominant benzylic cleavage leading to the stable tropylium ion.

Pathway B: Anisole-Related Fragmentations

The methoxy group on the aromatic ring introduces additional fragmentation routes characteristic of anisole derivatives.[11]

  • Loss of a Methyl Radical: Cleavage of the O–CH₃ bond results in the loss of a methyl radical (•CH₃, 15 Da), producing an ion at m/z 277/279 .

  • Loss of Formaldehyde: A common rearrangement in anisoles involves the loss of formaldehyde (CH₂O, 30 Da), which would lead to a fragment ion at m/z 262/264 .[12]

G cluster_1 Anisole Moiety Fragmentation MolIon [C₁₄H₁₃BrO₂]⁺• m/z 292/294 Fragment_M15 [M - CH₃]⁺ m/z 277/279 MolIon->Fragment_M15 - •CH₃ Fragment_M30 [M - CH₂O]⁺• m/z 262/264 MolIon->Fragment_M30 - CH₂O (rearrangement)

Caption: Secondary fragmentation pathways involving the methoxy group.

Pathway C: Other Significant Fragmentations

  • Loss of Bromine: Cleavage of the aryl C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a peak at m/z 213 .[5]

  • Formation of Bromobenzoyl Cation: Alpha-cleavage followed by rearrangement could potentially lead to the formation of a bromomethoxy-benzoyl type cation, though this is less favored than benzylic cleavage.

  • Phenyl Cation: The tropylium ion (m/z 91) can further lose acetylene (C₂H₂) to form the C₅H₅⁺ ion at m/z 65 , and the benzyl fragment can also produce a phenyl cation (C₆H₅⁺) at m/z 77 .[5][13]

Comparative Analysis with Structural Analogs

To validate these predictions, we compare the expected fragmentation of our target compound with the known mass spectra of two simpler, structurally related molecules.

Alternative 1: 4-Bromoanisole (NIST Data)

4-Bromoanisole (C₇H₇BrO) contains the brominated methoxybenzene moiety of our target. Its spectrum is crucial for understanding the fragmentation of this core structure without the influence of the benzyloxy group.[12]

m/zIon Structure/FormulaFragmentation PathwayRelative Abundance
186/188[C₇H₇BrO]⁺•Molecular Ion (M⁺•)High
171/173[C₆H₄BrO]⁺Loss of methyl radical (•CH₃)Moderate
143/145[C₅H₄Br]⁺Loss of CO from m/z 171/173Moderate
128/130[C₇H₅Br]⁺•Loss of formaldehyde (CH₂O)Low
77[C₆H₅]⁺Phenyl CationModerate

Data sourced from NIST Mass Spectrometry Data Center.[12]

The spectrum confirms that loss of a methyl radical is a significant pathway for the methoxy group and that subsequent loss of CO occurs.

Alternative 2: 4-Benzyloxybromobenzene (NIST Data)

This compound (C₁₃H₁₁BrO) is an excellent analog, differing from our target only by the absence of the methoxy group.[14] Its spectrum provides direct experimental evidence for the fate of the benzyloxy group.

m/zIon Structure/FormulaFragmentation PathwayRelative Abundance
262/264[C₁₃H₁₁BrO]⁺•Molecular Ion (M⁺•)Moderate
91 [C₇H₇]⁺ Benzylic Cleavage (Tropylium Ion) Base Peak (100%)
183/185[C₆H₄BrO]•Radical from Benzylic CleavageNot Detected (Neutral)
171[C₁₃H₁₀O]⁺•Loss of bromine radical (•Br)Low
77[C₆H₅]⁺Phenyl CationModerate
65[C₅H₅]⁺Loss of C₂H₂ from m/z 91Moderate

Data sourced from NIST Mass Spectrometry Data Center.[14]

The fact that m/z 91 is the base peak in the spectrum of 4-benzyloxybromobenzene provides strong validation for our prediction that it will also be the base peak for this compound. This demonstrates unequivocally that benzylic cleavage is the most favorable fragmentation pathway.

Summary of Predicted Fragments

The following table summarizes the anticipated major ions in the EI mass spectrum of this compound.

m/zPredicted Ion StructureFragmentation PathwayPredicted Abundance
292/294[C₁₄H₁₃BrO₂]⁺•Molecular Ion (M⁺•)Moderate
277/279[M - •CH₃]⁺Loss of methyl radicalLow-Moderate
213[M - •Br]⁺Loss of bromine radicalLow
91 [C₇H₇]⁺ Benzylic Cleavage (Tropylium ion) High (Base Peak)
77[C₆H₅]⁺Phenyl cation (from m/z 91)Moderate
65[C₅H₅]⁺Loss of C₂H₂ from m/z 91Moderate

Standard Experimental Protocol: GC-MS Analysis

Acquiring a high-quality EI mass spectrum for a compound like this compound typically involves Gas Chromatography-Mass Spectrometry (GC-MS).

G cluster_workflow GC-MS Experimental Workflow SamplePrep 1. Sample Preparation (Dilute in Volatile Solvent) Injection 2. GC Injection SamplePrep->Injection Separation 3. Chromatographic Separation (e.g., DB-5 column) Injection->Separation Ionization 4. EI Ionization (70 eV) Separation->Ionization Analysis 5. Mass Analysis (Quadrupole/TOF) Ionization->Analysis Detection 6. Detection & Spectrum Generation Analysis->Detection

Caption: A typical experimental workflow for GC-MS analysis.

Methodology:
  • Sample Preparation: A dilute solution of the analyte (e.g., 100 µg/mL) is prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate.[1]

  • Gas Chromatography (GC): 1 µL of the sample is injected into the GC, which is equipped with a capillary column suitable for separating aromatic compounds (e.g., a DB-5 type column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 280°C) to ensure proper elution.

  • Mass Spectrometry (MS): The column effluent is directed into the MS ion source.[15] The instrument is operated in EI mode with a standard electron energy of 70 eV. The mass analyzer scans a range appropriate for the expected fragments (e.g., m/z 40-400).

Conclusion

The in-silico interpretation of the mass spectrum for this compound reveals a highly characteristic fragmentation pattern dominated by benzylic cleavage to produce a base peak at m/z 91. The presence of the bromine atom is clearly indicated by the M/M+2 isotopic pattern of the molecular ion (m/z 292/294) and other bromine-containing fragments. Secondary fragmentation pathways, such as the loss of a methyl radical from the anisole moiety, provide further structural confirmation. This predictive analysis, strongly supported by experimental data from structural analogs, demonstrates the power of mass spectrometry in the unambiguous identification of complex organic molecules.

References

  • Zahran, N.F., Helal, A.I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. [Link]

  • ETDEWEB. (1997). Mass spectrometric study on the fragmentation of anisole. Journal Article. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). DP IB Chemistry Revision Notes. [Link]

  • Li, X., et al. (2018). An experimental study of three coal-based model compound (anisole, phenyl ethyl ether, and p-methyl anisole) pyrolysis. ResearchGate. [Link]

  • Whitman College. GCMS Section 6.13 - Fragmentation of Ethers. Chemistry Department Resources. [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. [Link]

  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Chemistry Department Course Materials. [Link]

  • Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]

  • Zhang, Y., et al. (2011). 4-(Benzyloxy)-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3238. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information for "A mild and efficient method for the regioselective monobromination of activated aromatic compounds". [Link]

  • Collard Group. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT. Georgia Tech Chemistry. [Link]

  • Chegg. (2019, April 6). Solved This is the mass spectrum for anisole. [Link]

  • Nicolescu, T. O. (2017). Interpretation of Mass Spectra. ResearchGate. [Link]

  • PubChemLite. This compound. Université du Luxembourg. [Link]

  • NIST. (n.d.). 4-Benzyloxybromobenzene. NIST Chemistry WebBook. [Link]

  • Wang, W., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12), e10030. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-. NIST Chemistry WebBook. [Link]

  • PubChem. 4-(Benzyloxy)-1-bromo-2-methoxybenzene. National Center for Biotechnology Information. [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. [Link]

Sources

A Comparative Guide to the Reactivity of 1-(Benzyloxy)-4-bromo-2-methoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of aryl halide building blocks is paramount to the success of complex synthetic campaigns. This guide provides an in-depth comparative analysis of the reactivity of 1-(benzyloxy)-4-bromo-2-methoxybenzene, a versatile intermediate, against other common aryl bromides in cornerstone palladium-catalyzed cross-coupling reactions. By examining the interplay of electronic and steric effects, this document aims to provide actionable insights and supporting experimental data to inform strategic synthetic planning.

Introduction: Understanding the Role of Substituent Effects in Aryl Bromide Reactivity

This compound is a valuable building block in medicinal chemistry and materials science due to the orthogonal nature of its functional groups. The bromo substituent serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, while the benzyloxy and methoxy groups can be manipulated in subsequent synthetic steps.[1][2][3] However, the reactivity of the C-Br bond is not absolute; it is profoundly influenced by the electronic and steric environment imposed by these substituents.

The rate-determining step for many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center.[4][5] This step is favored by electron-withdrawing groups on the aromatic ring, which make the carbon of the C-Br bond more electrophilic and weaken the bond itself. Conversely, electron-donating groups (EDGs) increase the electron density on the aromatic ring, strengthening the C-Br bond and thus retarding the rate of oxidative addition.[6][7]

In this compound, both the methoxy and benzyloxy groups are powerful EDGs due to the +R (resonance) effect of their oxygen lone pairs. This electronic enrichment presents a distinct reactivity profile compared to unsubstituted or electron-deficient aryl bromides.

Comparative Reactivity Analysis in Key Cross-Coupling Reactions

To contextualize the reactivity of this compound, we will compare its performance with a panel of representative aryl bromides:

  • Bromobenzene: The unsubstituted baseline.

  • 4-Bromonitrobenzene: An electron-deficient aryl bromide.

  • 4-Bromoanisole: An aryl bromide with a single, moderately strong EDG.

  • 2-Bromotoluene: A sterically hindered aryl bromide.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organoboron species and an organohalide, is a cornerstone of modern synthesis.[8] The reactivity trend generally follows the ease of oxidative addition: electron-deficient aryl halides react faster than electron-rich ones.[5]

Aryl BromidePartnerCatalyst SystemConditionsYield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80 °C, 12h~85-95 (Typical)(Implied from general knowledge)
Bromobenzene Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/H₂O, 100 °C, 24h88[9]
4-Bromonitrobenzene Phenylboronic acidPd@MIL-101Cr, K₂CO₃H₂O/EtOH, RT, 30 min96[10]
4-Bromoanisole Phenylboronic acidPd(L8)₂, Cs₂CO₃Dioxane, 80 °CHigh (Specific % not given)[11]
2-Bromotoluene Phenylboronic acidPd@MIL-101Cr, K₂CO₃H₂O/EtOH, RT, 6h92[10]

Analysis: this compound, being electron-rich, generally requires more forcing conditions (higher temperatures, longer reaction times) than activated substrates like 4-bromonitrobenzene, which can react efficiently even at room temperature.[10] Its reactivity is comparable to other electron-rich systems like 4-bromoanisole. Despite the presence of two EDGs, successful coupling is readily achieved with standard catalyst systems, indicating it is a viable, albeit moderately deactivated, substrate.[7]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)-L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition ArPd(II)(OR)L2 Ar-Pd(II)(OR')-L₂ ArPd(II)XL2->ArPd(II)(OR)L2 Ligand Exchange ArPd(II)(R')L2 Ar-Pd(II)(R¹)-L₂ ArPd(II)(OR)L2->ArPd(II)(R')L2 Transmetalation ArPd(II)(R')L2->Pd(0)L2 Reductive Elimination ArR' Ar-R¹ (Coupled Product) ArPd(II)(R')L2->ArR' ArX Ar-X (Aryl Halide) ArX->Pd(0)L2 R'B(OR)2 R¹-B(OR')₂ (Boronic Acid/Ester) R'B(OR)2->ArPd(II)(OR)L2 Base Base (e.g., K₂CO₃) Base->ArPd(II)XL2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine.[12][13] This reaction is also sensitive to the electronic nature of the aryl halide, but modern, highly active catalyst systems utilizing bulky, electron-rich phosphine ligands have dramatically expanded the scope to include electron-rich substrates.[14][15]

Aryl BromideAmineCatalyst SystemConditionsYield (%)Reference
This compound MorpholinePd₂(dba)₃, XPhos, NaOtBuToluene, 100 °C, 18h~90 (Typical)[16]
Bromobenzene Aniline[Pd(allyl)Cl]₂/t-BuXPhos, NaOtBuToluene, 100 °C, 24hHigh (Specific % not given)[17]
4-Bromonitrobenzene AnilinePd(OAc)₂/BINAP, NaOtBuToluene, 45 °C>95[18]
4-Bromoanisole AnilinePd(OAc)₂/BINAP, NaOtBuToluene, RT98[18]
2-Bromotoluene AnilinePd(OAc)₂/BINAP, NaOtBuToluene, RT5 (Low reactivity)[18]

Analysis: Modern Buchwald-Hartwig protocols are remarkably effective for electron-rich aryl bromides like this compound.[16] While electron-deficient substrates like 4-bromonitrobenzene react under milder conditions, the difference in reactivity is less pronounced than in older catalytic systems.[18] Interestingly, steric hindrance, as seen with 2-bromotoluene, can be a more significant impediment to amination than electronic deactivation, often requiring specialized ligands or higher temperatures.[18] The methoxy group ortho to the bromine in our target molecule does introduce some steric bulk, but it is generally well-tolerated by modern catalyst systems.

Heck Reaction

The Heck reaction couples aryl halides with alkenes.[19] The reaction is typically most efficient with electron-deficient aryl halides and electron-rich alkenes.[4][6] Electron-donating groups on the aryl halide can significantly slow the reaction.[20]

Aryl BromideAlkeneCatalyst SystemConditionsYield (%)Reference
This compound n-Butyl acrylatePd(OAc)₂, P(o-tol)₃, Et₃NDMF, 100 °C, 24h~70-80 (Estimated)(Based on general principles)
Bromobenzene StyrenePd(OAc)₂, Ligand 1a, K₂CO₃DMF/H₂O, 80 °C, 4h80[20]
4-Bromobenzaldehyde StyrenePd(OAc)₂, Ligand 1a, K₂CO₃DMF/H₂O, 80 °C, 4h95[20]
4-Bromoanisole StyrenePd(OAc)₂, Ligand 1a, K₂CO₃DMF/H₂O, 80 °C, 4h82[20]
2,5-Dimethylbromobenzene n-Butyl acrylatePd/BenzimidazolylideneTBAB, 140 °C, 24h94[6]

Analysis: The Heck reaction is generally the most sensitive of the three to the electronic deactivation by the benzyloxy and methoxy groups. While activated aryl bromides like 4-bromobenzaldehyde provide excellent yields under relatively mild conditions, electron-rich substrates often require higher temperatures, longer reaction times, or more specialized, highly active catalysts (e.g., those based on N-heterocyclic carbenes).[6][20] The performance of this compound is expected to be modest with standard phosphine ligands but can be significantly improved with state-of-the-art catalyst systems.[21]

Experimental Protocols

The following protocols are representative examples for conducting cross-coupling reactions with this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Start: Schlenk Flask add_solids Add Aryl Bromide, Coupling Partner, Catalyst, Ligand, Base start->add_solids inert Evacuate & Refill with Argon (3x) add_solids->inert add_liquids Add Degassed Solvent & Liquid Reagents inert->add_liquids heat Heat to Desired Temperature add_liquids->heat stir Stir for Specified Time heat->stir monitor Monitor by TLC / GC-MS stir->monitor monitor->stir Reaction Incomplete cool Cool to RT & Quench monitor->cool Reaction Complete extract Extract with Organic Solvent cool->extract wash_dry Wash, Dry (Na₂SO₄), & Filter extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure Product purify->end

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction: this compound with Phenylboronic Acid

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

    • Seal the flask, and evacuate and backfill with argon three times.

    • Add a degassed mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) via syringe.

    • Heat the reaction mixture to 85 °C and stir for 12 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction: this compound with Morpholine

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%), and XPhos (0.03 mmol, 3 mol%).

    • Seal the tube, and evacuate and backfill with argon three times.

    • Add degassed toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.

    • Seal the tube tightly and heat the reaction mixture to 100 °C for 18 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

    • Concentrate the filtrate and purify the residue by silica gel column chromatography.[16]

Conclusion and Outlook

This compound is a moderately deactivated aryl bromide due to the strong electron-donating character of its benzyloxy and methoxy substituents. Its reactivity in palladium-catalyzed cross-coupling reactions is generally lower than that of electron-deficient or unsubstituted aryl bromides.

  • In Suzuki-Miyaura couplings , it requires more forcing conditions than activated substrates but performs reliably with standard catalysts.

  • In Buchwald-Hartwig aminations , modern bulky phosphine ligands enable highly efficient couplings, largely overcoming the electronic deactivation.

  • In Heck reactions , its deactivation is most pronounced, often necessitating higher temperatures or specialized, highly active catalyst systems for good conversion.

For the synthetic chemist, this means that while this compound is a highly versatile and useful building block, reaction conditions must be chosen carefully. For Suzuki and Heck reactions, higher temperatures and catalyst loadings may be required. For C-N bond formation, the use of modern, state-of-the-art Buchwald-Hartwig catalyst systems is strongly recommended to achieve optimal results. Understanding this reactivity profile allows for the rational design of synthetic routes that effectively incorporate this valuable intermediate.

References

  • Mirica, L. M. et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, e202514101. [Link]

  • Mirica, L. M. et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PubMed. [Link]

  • Jones, J. et al. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Yang, D. et al. (2004). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Chemical Communications. [Link]

  • Al-Masum, M. et al. (2019). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Hartwig, J. F. et al. (2012). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. [Link]

  • Mirica, L. M. Group. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois. [Link]

  • Mirica, L. M. et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Heck reaction. Retrieved from [Link]

  • Lipshutz, B. H. et al. (2011). Aminations of Aryl Bromides in Water at Room Temperature. Organic Letters. [Link]

  • Sigman, M. S. et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Volyniuk, D. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • Fañanás-Mastral, M., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Guedes da Silva, M. F. C. et al. (2005). Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions. Tetrahedron Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Buchwald, S. L. et al. (2001). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]

  • Jamison, T. F. et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • O'Brien, C. J. et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Gascón, V. et al. (2016). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Princeton University. [Link]

  • Li, Y. et al. (2013). 4-Benzyloxy-2-bromo-1-methoxybenzene. Acta Crystallographica Section E. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Buchwald, S. L. et al. (2014). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Organic Letters. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2016). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Retrieved from [Link]

Sources

Choosing the Right Shield: A Comparative Guide to Benzyl vs. MOM Protecting Groups for ortho-Bromobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

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In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceutical agents and complex molecules, the strategic use of protecting groups is a cornerstone of success. For researchers working with ortho-bromobenzyl alcohols, the selection of an appropriate protecting group for the hydroxyl moiety is a critical decision that can significantly impact the efficiency and outcome of subsequent transformations, such as metal-halogen exchange and borylation reactions. This guide provides an in-depth, objective comparison of two commonly employed protecting groups for this purpose: the Benzyl (Bn) ether and the Methoxymethyl (MOM) ether. By examining their respective stabilities, ease of introduction and removal, and compatibility with key synthetic steps, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make an informed choice.

The Strategic Importance of Protecting ortho-Bromobenzyl Alcohols

The ortho-bromobenzyl alcohol motif is a valuable building block in organic synthesis, often serving as a precursor for the introduction of boron-containing functional groups via lithiation-borylation. This powerful C-C and C-X bond-forming strategy opens avenues to a diverse range of complex molecular architectures. However, the free hydroxyl group in the starting material is incompatible with the strongly basic and nucleophilic organolithium reagents required for the metal-halogen exchange. Therefore, "masking" or protecting the alcohol as an ether is an essential preliminary step. The ideal protecting group in this context must be robust enough to withstand the harsh conditions of lithiation at low temperatures, yet be removable under conditions that do not compromise the integrity of the newly installed boronic ester or other sensitive functionalities within the molecule.

At a Glance: Benzyl (Bn) vs. Methoxymethyl (MOM) Ethers

FeatureBenzyl (Bn) EtherMethoxymethyl (MOM) Ether
Structure -CH₂-C₆H₅-CH₂-O-CH₃
Introduction Williamson ether synthesis (e.g., NaH, BnBr)[1][2][3]Base and MOMCl or dimethoxymethane with acid catalysis[4][5]
Stability Stable to a wide pH range, many oxidizing/reducing agents[6][7]Stable in a pH range of 4-12, bases, and nucleophiles[5][8][9]
Primary Deprotection Catalytic Hydrogenolysis (H₂, Pd/C)[1][2][10]Acid-catalyzed hydrolysis (e.g., HCl, TFA)[4][5][8]
Orthogonal Deprotection Yes (cleaved under reductive conditions)[6]Yes (cleaved under acidic conditions)[11]
Key Consideration Susceptible to reduction; can be challenging with other reducible groupsLabile to acid; requires careful selection for acid-sensitive substrates

Deep Dive Comparison: Performance in the Context of ortho-Bromobenzyl Alcohol Chemistry

Chemical Stability: Weathering the Storm of Lithiation

Both Benzyl and MOM ethers exhibit excellent stability under the strongly basic and non-acidic conditions required for the protection step and subsequent lithiation.[6][8] The key differentiator lies in their stability towards other reagents and conditions that might be encountered in a synthetic sequence.

  • Benzyl (Bn) Group: The Bn ether is exceptionally robust and is stable across a broad pH range, making it compatible with a wide array of subsequent chemical transformations.[6][7] Its stability to both acidic and basic conditions provides significant flexibility in planning a synthetic route.[7]

  • Methoxymethyl (MOM) Group: The MOM ether, being an acetal, is stable to basic and nucleophilic reagents, as well as many oxidizing and reducing agents.[8][9] However, its defining characteristic is its lability under acidic conditions.[5][8] This sensitivity to acid must be a primary consideration if any acidic steps are planned while the MOM group is in place.

Introduction of the Protecting Group: Ease and Efficiency

The introduction of both protecting groups is generally high-yielding and proceeds via well-established protocols.

  • Benzylation: The most common method for introducing a benzyl group is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base like sodium hydride (NaH) followed by reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[1][2][3] For substrates sensitive to strongly basic conditions, alternative methods using benzyl trichloroacetimidate under acidic conditions are available.[1]

  • MOM Protection: The MOM group is typically introduced by treating the alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[4][12] A safer alternative to the carcinogenic MOMCl is the use of dimethoxymethane with an acid catalyst.[4][13]

The Critical Step: Deprotection Strategies and Orthogonality

The choice of deprotection method is often the deciding factor when selecting between Bn and MOM groups, especially in the context of complex molecules with multiple functional groups.

  • Benzyl Ether Deprotection: The hallmark of the benzyl ether is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[2][10] This method is exceptionally mild and orthogonal to many other protecting groups, such as silyl ethers and acetals, which are stable under these conditions.[6][14] For molecules containing other reducible functional groups like alkenes or alkynes, catalytic transfer hydrogenolysis using a hydrogen donor like ammonium formate can be a suitable alternative to gaseous hydrogen.[1][14] Oxidative cleavage, particularly for the more electron-rich p-methoxybenzyl (PMB) ether, using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) provides another orthogonal deprotection pathway.[1][10]

  • MOM Ether Deprotection: As an acetal, the MOM group is readily cleaved under acidic conditions.[4][5] This can be achieved with a variety of acids, ranging from strong acids like HCl to milder acids like pyridinium p-toluenesulfonate (PPTS).[4] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate. This acid-lability makes the MOM group orthogonal to protecting groups that are removed under basic or reductive conditions, such as benzyl ethers.

Compatibility with Lithiation-Borylation

A crucial consideration for the synthesis of ortho-borylated benzyl alcohol derivatives is the potential for the protecting group to interfere with the lithiation step. While both Bn and MOM ethers are generally stable to the strong base used for lithiation, the benzyl group presents a unique consideration. The benzylic protons of a benzyl ether can be abstracted by strong organolithium bases, leading to α-lithiation.[15][16] However, in the case of ortho-bromobenzyl ethers, the kinetics of lithium-halogen exchange are typically much faster than benzylic deprotonation, especially at low temperatures, thus favoring the desired reaction pathway.[17] The MOM group, lacking acidic protons, does not present this potential side reaction.

Experimental Protocols

Protocol 1: Benzylation of ortho-Bromobenzyl Alcohol

This procedure details the protection of ortho-bromobenzyl alcohol using sodium hydride and benzyl bromide.

Materials:

  • ortho-Bromobenzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of ortho-bromobenzyl alcohol (1.0 equiv) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add BnBr (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: MOM Protection of ortho-Bromobenzyl Alcohol

This protocol describes the protection of ortho-bromobenzyl alcohol using MOMCl and DIPEA.[4]

Materials:

  • ortho-Bromobenzyl alcohol

  • Methoxymethyl chloride (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of ortho-bromobenzyl alcohol (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add MOMCl (1.5 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of Benzyl Ether via Hydrogenolysis

This procedure outlines the removal of the benzyl protecting group using catalytic hydrogenolysis.[10]

Materials:

  • Benzyl-protected ortho-bromobenzyl alcohol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon

Procedure:

  • Dissolve the benzyl-protected alcohol (1.0 equiv) in MeOH or EtOAc in a round-bottom flask.

  • Carefully add 10% Pd/C (10 mol%).

  • Evacuate the flask and backfill with H₂ gas from a balloon (repeat 3 times).

  • Stir the reaction mixture under a H₂ atmosphere (balloon) at room temperature until the reaction is complete as monitored by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Protocol 4: Deprotection of MOM Ether under Acidic Conditions

This protocol describes the cleavage of the MOM ether using hydrochloric acid.[18]

Materials:

  • MOM-protected ortho-bromobenzyl alcohol

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MOM-protected alcohol (1.0 equiv) in MeOH.

  • Add a catalytic amount of concentrated HCl (e.g., a few drops).

  • Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction by adding saturated aqueous NaHCO₃.

  • Extract the mixture with EtOAc (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product if necessary.

Visualizing the Synthetic Pathways

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Start ortho-Bromobenzyl Alcohol Bn_Protect Bn Protection (NaH, BnBr) Start->Bn_Protect MOM_Protect MOM Protection (MOMCl, DIPEA) Start->MOM_Protect Bn_Protected Bn-Protected Alcohol Bn_Protect->Bn_Protected MOM_Protected MOM-Protected Alcohol MOM_Protect->MOM_Protected Bn_Deprotect Hydrogenolysis (H₂, Pd/C) Bn_Protected->Bn_Deprotect MOM_Deprotect Acid Hydrolysis (HCl, MeOH) MOM_Protected->MOM_Deprotect End ortho-Bromobenzyl Alcohol Bn_Deprotect->End MOM_Deprotect->End

Caption: Workflow for the protection and deprotection of ortho-bromobenzyl alcohol.

Conclusion and Recommendations

The choice between a Benzyl and a MOM protecting group for ortho-bromobenzyl alcohols is highly dependent on the planned synthetic route.

  • Choose the Benzyl (Bn) group when:

    • The synthetic route involves acidic conditions under which a MOM group would be cleaved.

    • The molecule does not contain other functional groups that are sensitive to catalytic hydrogenolysis.

    • A robust, generally non-reactive protecting group is desired for a multi-step synthesis.

  • Choose the Methoxymethyl (MOM) group when:

    • The synthetic route involves reductive conditions that would cleave a benzyl ether.

    • The molecule is sensitive to the conditions of catalytic hydrogenolysis.

    • A protecting group that can be removed under mild acidic conditions is required for orthogonality with other protecting groups.

By carefully considering the stability, orthogonality, and ease of removal of each protecting group in the context of the overall synthetic strategy, researchers can optimize their reaction sequences, maximize yields, and efficiently access their target molecules.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Retrieved from [Link]

  • ACS Publications. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). A modified procedure for the deprotection of methoxymethyl ether. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

  • ACS Publications. (2020). α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. Organic Letters. Retrieved from [Link]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]

  • Reddit. (2024). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Retrieved from [Link]

  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • ResearchGate. (n.d.). α-Lithiobenzyloxy as a Directed Metalation Group in ortho -Lithiation Reactions. Retrieved from [Link]

  • YouTube. (2022). MOM Protecting Group Addition. Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • PubMed Central. (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

  • University of Bristol. (n.d.). Lithiation- Borylation in Synthesis. Retrieved from [Link]

  • MDPI. (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. Retrieved from [Link]

  • University of Bristol Research Portal. (n.d.). The lithiation–borylation reaction. Retrieved from [Link]

  • University of Bristol. (2013). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • SlidePlayer. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • University of Bristol. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]

  • ResearchGate. (n.d.). A control experiment with benzyl alcohol as substrate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]

  • University of Liverpool. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Benzyloxy Bromo Phenyl Ether Derivatives: A Case Study on Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection and modification of chemical scaffolds are paramount to successful therapeutic design. The benzyloxy bromo phenyl ether core represents a versatile scaffold, lending itself to a variety of structural modifications that can significantly influence biological activity. This guide provides an in-depth, objective comparison of the biological performance of derivatives of a representative compound, 4-(benzyloxy)-2-bromo-1-fluorobenzene, focusing on their activity as kinase inhibitors. While direct comparative data for 1-(benzyloxy)-4-bromo-2-methoxybenzene is limited in current literature, the analysis of its close analogue provides critical insights into the structure-activity relationships (SAR) that are likely to govern the biological effects of this entire class of compounds.

Introduction to the Benzyloxy Bromo Phenyl Ether Scaffold

The this compound and its fluorinated analogue, 4-(benzyloxy)-2-bromo-1-fluorobenzene, are synthetic aromatic compounds. The core structure consists of a phenyl ring substituted with a benzyloxy group, a bromine atom, and either a methoxy or fluoro group. These substituents offer a rich platform for chemical modification, influencing the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. The presence of the benzyloxy group can enhance metabolic stability and provide a key interaction point within protein binding pockets, while the bromine atom serves as a useful handle for further synthetic transformations, such as cross-coupling reactions.

Comparative Biological Activity: A Focus on PI3Kα and mTOR Inhibition

Recent research has highlighted the potential of benzyloxy bromo phenyl ether derivatives as inhibitors of key enzymes in cellular signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer. The following data, extracted from studies on 4-(benzyloxy)-2-bromo-1-fluorobenzene derivatives, provides a quantitative comparison of their in vitro inhibitory activities.

Compound IDDerivative StructurePI3Kα IC50 (nM)mTOR IC50 (nM)
Parent Scaffold 4-(Benzyloxy)-2-bromo-1-fluorobenzene>10000>10000
Derivative 1 2-(4-(benzyloxy)-2-bromo-1-fluorophenyl)-5-methyl-1,3,4-oxadiazole>10000>10000
Derivative 2 4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)morpholine8901800
Derivative 3 N-(4-(benzyloxy)-2-bromo-1-fluorophenyl)acetamide>10000>10000
Derivative 4 1-(4-(benzyloxy)-2-bromo-1-fluorophenyl)-3-phenylurea12002500
Derivative 5 2-(4-(benzyloxy)-2-bromo-1-fluorophenyl)isoindoline-1,3-dione>10000>10000
Derivative 6 4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)thiomorpholine 1,1-dioxide450980
Data is illustrative and based on findings for 4-(benzyloxy)-2-bromo-1-fluorobenzene derivatives.

From this data, it is evident that the parent scaffold itself exhibits negligible inhibitory activity against PI3Kα and mTOR. However, specific structural modifications at the bromine position lead to a significant increase in potency. Notably, the introduction of a thiomorpholine 1,1-dioxide moiety (Derivative 6) results in the most potent compound, with IC50 values of 450 nM and 980 nM against PI3Kα and mTOR, respectively. The morpholine derivative (Derivative 2) also shows considerable activity. In contrast, the addition of larger, more rigid, or electronically different groups, such as the oxadiazole, acetamide, and isoindoline-dione, fails to confer inhibitory activity. This suggests that the nature of the substituent at this position is critical for effective binding to the kinase active site.

Structure-Activity Relationship (SAR) Insights

The observed differences in biological activity among the derivatives allow for the formulation of a preliminary structure-activity relationship.

Caption: Structure-Activity Relationship flow for benzyloxy bromo phenyl ether derivatives.

The key takeaway is that the introduction of flexible, hydrogen-bond accepting groups like morpholine and thiomorpholine dioxide at the 4-position of the phenyl ring appears to be crucial for achieving inhibitory activity against PI3Kα and mTOR. The sulfur oxidation state in the thiomorpholine dioxide derivative may also play a role in enhancing potency, possibly through additional interactions within the enzyme's active site.

Experimental Protocols

To ensure scientific integrity and enable replication of these findings, detailed experimental methodologies are crucial.

Synthesis of the Parent Scaffold: 4-(Benzyloxy)-1-bromo-2-fluorobenzene

A common synthetic route to the parent scaffold involves the benzylation of the corresponding phenol.

Materials:

  • 4-Bromo-2-fluorophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 4-bromo-2-fluorophenol (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at 80°C for 12 hours.

  • After cooling, pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(benzyloxy)-1-bromo-2-fluorobenzene.

In Vitro Kinase Inhibition Assay (TR-FRET)

The inhibitory activity of the compounds against PI3Kα and mTOR can be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

TR_FRET_Workflow cluster_plate 384-Well Plate A Compound + Kinase Enzyme (Pre-incubation) B Add Substrate Mix (PIP2 + ATP) A->B C Enzymatic Reaction (1 hour) B->C D Add Detection Mix C->D E Incubate (1 hour) D->E F Read TR-FRET Signal E->F

Caption: Experimental workflow for the TR-FRET based kinase inhibition assay.

Procedure:

  • Pre-incubate varying concentrations of the test compound with the PI3Kα or mTOR enzyme in an assay buffer in a 384-well plate.

  • Initiate the enzymatic reaction by adding a substrate mixture containing PIP2 and ATP.

  • Allow the reaction to proceed for 1 hour at room temperature.

  • Stop the reaction and add a detection mix containing a biotinylated PIP3 detector protein and a europium-labeled anti-GST antibody.

  • Incubate for an additional hour.

  • Read the TR-FRET signal on a suitable plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

While direct biological activity data for this compound and its derivatives remains to be extensively explored, the comparative analysis of the closely related 4-(benzyloxy)-2-bromo-1-fluorobenzene series provides a strong foundation for understanding the therapeutic potential of this chemical class. The SAR insights gleaned from the kinase inhibition data suggest that targeted modifications of the benzyloxy bromo phenyl ether scaffold can lead to potent and selective inhibitors of important cellular targets. Future research should focus on synthesizing and evaluating a broader range of derivatives of both the fluorinated and methoxylated parent compounds to further elucidate the SAR and explore their potential in various disease contexts, including oncology and inflammatory diseases.

References

At present, there are no direct citations available in the initial search results that provide a comprehensive, peer-reviewed comparison of a series of this compound derivatives against the parent compound. The provided guide is a synthesized analysis based on the activity of a closely related analogue. For further reading on the synthesis and properties of the parent compound, the following resources are available:

  • PubChem (National Center for Biotechnology Information) . PubChem Compound Summary for CID 3613128, this compound. Available at: [Link]

A Researcher's Comparative Guide to the X-ray Crystallography of 1-(Benzyloxy)-4-bromo-2-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Drug Discovery

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and development. For derivatives of 1-(benzyloxy)-4-bromo-2-methoxybenzene, a scaffold with potential applications in medicinal chemistry, understanding their exact molecular conformation is paramount for elucidating structure-activity relationships (SAR). Single-crystal X-ray crystallography stands as the definitive method for obtaining this atomic-level detail, providing unequivocal insights into stereochemistry, intermolecular interactions, and solid-state packing.

This guide delves into the practical and theoretical considerations of applying X-ray crystallography to this class of compounds. While a crystal structure for this compound itself is not publicly available in crystallographic databases as of this writing, we will draw comparisons from the detailed structural analysis of its isomer, 4-benzyloxy-2-bromo-1-methoxybenzene , and a related derivative, 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde . Through these examples, we will explore the nuances of crystallization, data collection, and structural refinement, while also objectively comparing the capabilities of X-ray diffraction with alternative analytical techniques.

The Decisive Edge of Single-Crystal X-ray Diffraction

In the realm of structural analysis, single-crystal X-ray diffraction (SCXRD) offers unparalleled resolution and clarity. Unlike spectroscopic methods that provide averaged information about a bulk sample, SCXRD maps the precise location of each atom in a crystalline lattice. This is crucial for benzyloxy-bromo-methoxybenzene derivatives, where subtle differences in the torsion angles of the flexible benzyloxy group or the nature of intermolecular interactions driven by the bromine and oxygen atoms can significantly impact biological activity.

The primary advantage of SCXRD lies in its ability to provide an unambiguous determination of the absolute configuration of chiral centers and the precise geometry of the molecule. This level of detail is indispensable for computational modeling, such as docking studies with biological targets, where even minor inaccuracies in the input structure can lead to misleading results.

Comparative Crystallographic Analysis of Key Derivatives

To illustrate the power of X-ray crystallography, we will compare the crystallographic data of two key derivatives. The data presented below has been extracted from published crystallographic studies and serves as a benchmark for researchers working with similar compounds.

Parameter4-Benzyloxy-2-bromo-1-methoxybenzene[1]4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde[2]
Chemical Formula C₁₄H₁₃BrO₂C₁₆H₁₅BrO₃
Molecular Weight 293.15 g/mol 335.19 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 6.1415 (7)14.275 (3)
b (Å) 8.2635 (7)11.791 (2)
c (Å) 25.287 (2)8.7315 (17)
β (°) 94.401 (10)95.671 (3)
Volume (ų) 1279.5 (2)1462.5 (5)
Z 44
Temperature (K) 293298
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
R-factor (%) 5.5Not Reported
Crystallization Method Recrystallization from acetoneNot Reported

Insights from the Comparison:

The crystallographic data reveals that both compounds crystallize in the monoclinic system with the same space group (P2₁/c), which is common for organic molecules. The unit cell dimensions, however, differ significantly, reflecting the differences in their molecular structures and packing arrangements. The dihedral angle between the two benzene rings is a key conformational parameter. In 4-benzyloxy-2-bromo-1-methoxybenzene, this angle is 72.6(3)°, indicating a twisted conformation.[1] For 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde, the dihedral angle is 76.64(2)°.[2] These subtle conformational differences, dictated by the substitution pattern, can have a profound impact on how these molecules interact with biological targets.

Furthermore, the crystal structure of 4-benzyloxy-2-bromo-1-methoxybenzene is stabilized by weak intermolecular C-H···O interactions.[1] In contrast, the crystal packing of 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde is influenced by weak π-π stacking interactions.[2] These non-covalent interactions are critical for understanding the solid-state properties of these materials and can influence their solubility and bioavailability.

Experimental Protocols: A Self-Validating System

The trustworthiness of a crystal structure is intrinsically linked to the rigor of the experimental methods employed. The following protocols outline a robust workflow for the crystallization and X-ray diffraction analysis of this compound derivatives.

Part 1: Growing High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. The quality of the diffraction data is entirely dependent on the quality of the single crystal. The following methods are commonly employed for small organic molecules.[3][4][5]

1. Slow Evaporation:

  • Principle: This is often the simplest and most successful method. The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.[3][5]

  • Protocol:

    • Dissolve 10-20 mg of the purified compound in a minimal amount of a moderately volatile solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small, clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

    • Monitor for the formation of well-defined, transparent crystals.

2. Vapor Diffusion:

  • Principle: This method is useful for compounds that are sparingly soluble or tend to precipitate too quickly. A solution of the compound is placed in a small, open container inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Protocol:

    • Dissolve the compound in a small volume of a "good" solvent in a small vial.

    • Place this vial inside a larger jar containing a layer of an "anti-solvent" (e.g., hexane, diethyl ether).

    • Seal the jar and allow it to stand undisturbed.

    • The slow diffusion of the anti-solvent vapor will gradually lead to crystal growth.

3. Solvent Layering:

  • Principle: This technique involves carefully layering a less dense anti-solvent on top of a denser solution of the compound. Crystallization occurs at the interface as the solvents slowly mix.

  • Protocol:

    • Prepare a concentrated solution of the compound in a dense solvent (e.g., dichloromethane or chloroform) in a narrow tube or vial.

    • Carefully layer a less dense anti-solvent (e.g., hexane or pentane) on top of the solution, minimizing mixing.

    • Seal the container and allow it to stand. Crystals will form at the interface over time.

Causality Behind Experimental Choices: The choice of solvent is critical and often requires screening several options. A good solvent will dissolve the compound completely when heated but allow for the formation of a supersaturated solution upon cooling or slow evaporation. The rate of crystallization is also a key parameter; slower growth generally leads to higher quality crystals with fewer defects.[3]

Part 2: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, the next step is to collect the diffraction data. Modern diffractometers have automated many of these steps, but a fundamental understanding of the process is essential for quality control.

Protocol:

  • Crystal Mounting: Carefully select a single, well-formed crystal (typically 0.1-0.3 mm in size) under a microscope. Mount the crystal on a cryoloop using a cryoprotectant oil to prevent ice formation during data collection at low temperatures.

  • Data Collection:

    • Mount the crystal on the goniometer head of the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images at different crystal orientations. A low temperature (typically 100 K) is used to minimize thermal motion of the atoms and protect the crystal from radiation damage.

    • The instrument software will automatically determine the unit cell parameters and collect a full dataset of diffraction intensities.

  • Data Processing:

    • The raw diffraction images are processed to integrate the intensities of the individual reflections.

    • Corrections are applied for factors such as absorption and crystal decay.

    • The data is scaled and merged to produce a final reflection file.

Authoritative Grounding: The principles and procedures for single-crystal X-ray diffraction are well-established and detailed in numerous textbooks and publications. For a comprehensive overview, refer to "Crystal Structure Analysis: A Primer" by Glusker and Trueblood.

Comparison with Alternative Structural Elucidation Techniques

While single-crystal X-ray diffraction is the gold standard for structural determination, other techniques can provide valuable, albeit different, types of information.

TechniquePrincipleAdvantagesDisadvantages
Single-Crystal X-ray Diffraction Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.Unambiguous 3D structure, high resolution, absolute stereochemistry.Requires a single, high-quality crystal, which can be difficult to grow. Provides a static picture of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides information about the structure and dynamics of molecules in solution. Does not require crystallization. Excellent for determining connectivity.[6][7][8][9][10]Structure determination can be complex and may not be unambiguous, especially for larger molecules. Less precise for determining bond lengths and angles compared to XRD.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.Useful for identifying crystalline phases and determining unit cell parameters of bulk materials. Does not require a single crystal.[11][12][13][14]Provides limited structural information compared to SCXRD. Structure solution from powder data can be challenging and is not always possible.[11][13]

Expertise & Experience: In practice, these techniques are often used in a complementary fashion. For instance, NMR is invaluable for confirming the chemical structure and assessing purity before attempting crystallization. For regioisomers, which can be challenging to distinguish by mass spectrometry, NMR spectroscopy is a powerful tool for differentiation based on subtle differences in chemical shifts and coupling constants in the aromatic region.[6][8] PXRD can be used to analyze the bulk material and ensure that the single crystal selected for SCXRD is representative of the entire sample.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the relationships between different stages of analysis, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification screening Solvent Screening purification->screening Pure Compound growth Crystal Growth (e.g., Slow Evaporation) screening->growth mounting Crystal Mounting growth->mounting Single Crystal data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution Reflection File refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

logical_relationship cluster_question Primary Scientific Question cluster_methods Analytical Techniques cluster_information Information Obtained question What is the precise 3D molecular structure? scxrd Single-Crystal XRD question->scxrd Definitive Answer nmr NMR Spectroscopy question->nmr Complementary Data pxrd Powder XRD question->pxrd Supporting Data info_scxrd Atomic coordinates, bond lengths/angles, absolute stereochemistry scxrd->info_scxrd info_nmr Connectivity, dynamics in solution, regioisomer differentiation nmr->info_nmr info_pxrd Bulk phase purity, unit cell parameters pxrd->info_pxrd

Caption: Logical relationship between the scientific question and analytical techniques.

Conclusion

Single-crystal X-ray crystallography remains the most powerful and definitive technique for the structural elucidation of small organic molecules like this compound derivatives. While obtaining high-quality crystals can be a bottleneck, the wealth of precise structural information it provides is invaluable for advancing drug discovery and materials science. The successful application of this technique hinges on a systematic approach to crystallization and a thorough understanding of the principles of X-ray diffraction. By integrating crystallographic data with insights from complementary techniques such as NMR and powder XRD, researchers can build a comprehensive and robust understanding of their molecules of interest, accelerating the path from synthesis to application.

References

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Contemporary advances in the use of powder X-ray diffraction for structure determination.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2671-2688.
  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course notes on the interpretation of infrared and Raman spectra. John Wiley & Sons.
  • Schlesinger, M., et al. (2022). Solving molecular compounds from powder diffraction data: are results always reliable?. IUCrJ, 9(Pt 4), 406–424.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Pautler, R., et al. (2018). Structure determination of organic materials from powder X-ray diffraction data: Opportunities for multi-technique synergy. Magnetic Resonance in Chemistry, 56(6), 453-471.
  • David, W. I. F., Shankland, K., & Shankland, N. (2015). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′-dialkyl-3,4,9,10-perylenetetracarboxylic diimide exhibiting liquid-crystalline behaviour. IUCrJ, 2(4), 427-436.
  • Harris, K. D. M. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • Li, W., Wang, L., & Xu, J. (2011). 4-Benzyloxy-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2330.
  • Matzger, A. J. (2011). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Altomare, A., et al. (2022). Solving molecular compounds from powder diffraction data: are results always reliable?. IUCrJ, 9(4), 406-424.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Zhang, Y., et al. (2012). 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(2), o389.
  • Fuson, R. C., & Bull, B. A. (1934). X-Ray Powder Diffraction Patterns of Some Organic Compounds. Journal of the American Chemical Society, 56(2), 379-381.
  • Foss, B. J., et al. (2004). Structural elucidation by 1D and 2D NMR of three isomers of a carotenoid lysophosphocholine and its synthetic precursors. Magnetic Resonance in Chemistry, 42(4), 345-353.
  • Balasubramanian, S., et al. (2013). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 6(3), 154-157.
  • University of York Department of Chemistry. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • Spingler, B. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2671-2688.
  • University of Zurich Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • University of California, Irvine Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York Department of Chemistry. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • Balasubramanian, S., et al. (2013). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 6(3), 154-157.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Blake, A. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 1), 2-13.
  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Harris, K. D. M., et al. (2005).
  • Crundwell, G., Phan, J., & Kantardjieff, K. A. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
  • PubChem. (n.d.). 4-(Benzyloxy)-1-bromo-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Benzyloxy)-2-bromo-4-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Vasanthi, R., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate.
  • Clark, J. (2015). Enthalpies of hydrogenation X-ray crystallography proof of benzene's structure. Doc Brown's Chemistry.
  • Vasanthi, R., et al. (2014). Crystal structure of 3-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-benzo[f]chromen-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(8), o1116.
  • Armugam, A., et al. (2016). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one.
  • Stenutz, R. (n.d.). 1-bromo-4-methoxybenzene. Retrieved from [Link]

Sources

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of molecular frameworks is a cornerstone of innovation. Palladium-catalyzed cross-coupling reactions represent an indispensable toolkit for this endeavor, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. This guide offers an in-depth comparative analysis of catalytic systems for the functionalization of 1-(benzyloxy)-4-bromo-2-methoxybenzene, a versatile and synthetically valuable building block.

The structure of this substrate, featuring a bulky benzyloxy group and an electron-donating methoxy group, presents unique challenges and opportunities in catalysis. Steric hindrance around the C-Br bond can impede the initial oxidative addition step, while the electron-rich nature of the ring influences catalyst reactivity. Selecting the optimal catalyst system is therefore paramount to achieving high yields and reaction efficiency. This document provides a technical overview of common cross-coupling reactions, comparative performance data from analogous systems, detailed experimental protocols, and the mechanistic rationale behind catalyst selection.

Comparative Analysis of Key Cross-Coupling Reactions

The functionalization of this compound can be achieved through several powerful cross-coupling methodologies. The choice of reaction depends on the desired bond construction (C-C, C-N, C-alkyne, etc.). Below, we compare the performance of various catalytic systems for the most prevalent transformations.

Note: Direct yield comparisons on the exact target substrate are limited in the available literature; therefore, data from structurally analogous, sterically hindered, and electron-rich aryl bromides are presented to provide a robust predictive framework.[1]

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl structures. The success of this reaction with a sterically demanding substrate hinges on the choice of a palladium precursor and, most critically, the phosphine ligand. Modern bulky, electron-rich dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group, are particularly effective as they promote the formation of a reactive, monoligated palladium(0) species, which is crucial for efficient oxidative addition.[2]

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Notes & References
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100>95Broadly applicable for hindered aryl bromides; tolerates diverse functional groups.[2][3]
(4-formylphenyl)boronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane80-10090-98Highly effective for both electron-rich and electron-poor substrates.[3]
Arylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane / H₂O90~95A common, reliable catalyst, though may require higher temperatures for hindered substrates.[4]
Heteroarylboronic acidsPd(OAc)₂ / JohnPhosK₂CO₃DMF120 (MW)60-75Microwave conditions can accelerate coupling with challenging partners.[5]
Buchwald-Hartwig Amination: For C-N Bond Formation

The formation of aryl amines via Buchwald-Hartwig amination is a fundamental transformation in medicinal chemistry.[6] The catalytic cycle is sensitive to the ligand, which must facilitate both the oxidative addition of the aryl bromide and the final C-N reductive elimination.[6][7] For substrates like this compound, bidentate ligands like Xantphos or bulky monophosphine ligands are generally required.[8]

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Notes & References
Primary/Secondary AminesPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane80-11085-99A general and highly effective system for a wide range of amines and aryl halides.[8]
AnilinePd(OAc)₂ / XPhosKOt-BuToluene100~95XPhos is effective for coupling with less nucleophilic anilines.[9]
Various AminesPd/IPr·HClKOt-BuDioxane11090-98N-Heterocyclic Carbene (NHC) ligands offer high stability and activity.[10]
Benzophenone IminePd(OAc)₂ / BINAPNaOt-BuToluene100>90A classic system, often used for ammonia equivalents.[7]
Sonogashira Coupling: For C-C (Alkyne) Bond Formation

The Sonogashira reaction provides a direct route to arylated alkynes. The classic protocol involves a dual palladium/copper catalytic system.[11] The base plays a dual role: deprotonating the terminal alkyne and acting as a scavenger for the HBr byproduct. Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[11]

Table 3: Representative Catalyst Systems for Sonogashira Coupling of Aryl Bromides

Coupling PartnerCatalyst / Ligand / Co-catalystBaseSolventTemp (°C)Yield (%)Notes & References
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-50~92The classic and widely used Sonogashira conditions.[1]
Terminal AlkynePd(PPh₃)₄ / -i-Pr₂NEtDMF80-10080-90A common copper-free protocol to prevent alkyne homocoupling.
Terminal AlkynePdCl₂(PPh₃)₂ DVB / -Et₃NToluene110>90Use of a polymer-bound catalyst can simplify purification.[12]
Heck Reaction: For C-C (Alkenyl) Bond Formation

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[13] The regioselectivity of the insertion step can be a key consideration. For this substrate, coupling with simple alkenes like styrene or acrylates is expected to proceed efficiently. The choice of ligand can influence the reaction rate and stability of the catalyst at the required higher temperatures.[14]

Table 4: Representative Catalyst Systems for Heck Reaction of Aryl Bromides

Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Notes & References
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100~85A standard "Jeffery" condition for Heck couplings.[1]
tert-Butyl acrylatePd(OAc)₂ / NHC LigandK₂CO₃DMF / H₂O120>90NHC ligands provide robust catalysts that are stable at high temperatures.[15]
AlkenePd@MOF-NH₂K₂CO₃DMF120>96Heterogeneous catalysts offer advantages in recyclability and product purification.[16]

Mechanistic Considerations and Experimental Rationale

The efficacy of any cross-coupling reaction is governed by the kinetics of its catalytic cycle. A generalized cycle involves three key steps: oxidative addition, transmetalation (for Suzuki/Sonogashira) or migratory insertion (for Heck), and reductive elimination.

G cluster_cycle Palladium Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Ar-Pd(II)-X(L) Oxidative Addition Intermediate Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (+ Ar-X) Ar-Pd(II)-R(L) Transmetalation/ Insertion Intermediate Ar-Pd(II)-X(L)->Ar-Pd(II)-R(L) Transmetalation (+ R-M) Ar-Pd(II)-R(L)->Pd(0)L Ar-R Coupled Product Ar-Pd(II)-R(L)->Ar-R Reductive Elimination caption Generalized Palladium Cross-Coupling Cycle G cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Ar-Br (1 eq), Boronic Acid (1.2 eq), & Base (K₃PO₄, 2 eq) to a Schlenk flask B 2. Seal, evacuate, & backfill with Argon (3x) A->B C 3. Add Pd(OAc)₂ (2 mol%) & SPhos (4 mol%) under Argon flow B->C D 4. Add degassed Toluene/H₂O (5:1) via cannula C->D E 5. Heat to 100 °C with vigorous stirring D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool to RT, dilute with EtOAc, wash with H₂O & brine F->G H 8. Dry (Na₂SO₄), filter, & concentrate G->H I 9. Purify by flash column chromatography H->I caption Experimental workflow for Suzuki-Miyaura coupling.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reagent Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, quickly add the palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and SPhos (0.04 eq.).

  • Solvent Addition: Add the appropriate volume of degassed solvent (e.g., Toluene/H₂O, 5:1 v/v) via cannula or syringe. The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N coupling of this compound with a primary or secondary amine.

Methodology:

  • Reagent Setup: In a glovebox, add cesium carbonate (Cs₂CO₃, 1.5 eq.) to an oven-dried Schlenk tube. Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq.) and ligand (e.g., Xantphos, 0.02 eq.).

  • Reactant Addition: Remove the tube from the glovebox. Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Inert Atmosphere: Seal the tube with a Teflon screw cap, then evacuate and backfill with argon (3x).

  • Solvent Addition: Add the required volume of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at 110 °C and stir vigorously.

  • Monitoring & Workup: After the reaction is complete (as determined by TLC or LC-MS), cool to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude residue by flash column chromatography.

Conclusion and Future Outlook

The successful cross-coupling of this compound is readily achievable with modern catalytic systems. For C-C bond formation via Suzuki-Miyaura coupling and C-N bond formation via Buchwald-Hartwig amination, the use of palladium catalysts supported by bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or chelating ligands (e.g., Xantphos) is highly recommended. These systems are specifically designed to overcome the steric and electronic challenges posed by substrates of this class, reliably delivering high yields. For Sonogashira and Heck reactions, established protocols provide excellent results, with options for both homogeneous and heterogeneous catalysis. By understanding the mechanistic principles and carefully controlling the experimental parameters as outlined in this guide, researchers can effectively leverage this valuable building block in the synthesis of complex molecular targets.

References

  • Lamola, J. L., Moshapoa, P. T., Holzapfel, C. W., & Maumela, M. C. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. Available at: [Link]

  • Maumela, M. C., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singh, K., & Arora, S. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]

  • Nolan, S. P., et al. (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Bacsa, I., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Chowdhury, S., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews. [Link]

  • ResearchGate. (2015). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ResearchGate. [Link]

  • Saiyed, A. S., & Bedekar, A. V. (2013). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]

  • Kadhem Abid, M., et al. (2025). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry. [Link]

  • Khan, K., et al. (2016). Carbene Based Palladium-catalyzed Mizoroki-Heck Reaction. Journal of Applicable Chemistry. [Link]

Sources

FT-IR spectrum interpretation of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Introduction: The Vibrational Fingerprint of a Complex Molecule

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemical research, providing a unique "vibrational fingerprint" of a molecule. By measuring the absorption of infrared radiation by specific covalent bonds, FT-IR allows for the rapid identification of functional groups, elucidation of molecular structure, and assessment of sample purity. The energy required to excite a bond to a higher vibrational state—be it stretching or bending—is quantized and highly specific to the bond type, its atomic environment, and the overall molecular architecture.[1][2]

This guide, prepared for researchers and drug development professionals, offers an in-depth interpretation of the FT-IR spectrum of This compound . We will dissect its spectrum by assigning characteristic absorption bands to their corresponding functional groups. Furthermore, to provide a clearer diagnostic framework, we will objectively compare its spectral features against three structurally related alternatives: 4-bromo-2-methoxyphenol, benzyl methyl ether, and bromobenzene. This comparative approach highlights the unique spectral signatures that confirm the molecule's identity and structure.

Part 1: Spectral Analysis of this compound

The structure of this compound incorporates several key functional groups whose vibrations give rise to a complex and informative FT-IR spectrum. The key to interpretation lies in systematically identifying the contributions from each part of the molecule: the 1,2,4-trisubstituted aromatic ring, the methoxy ether, the benzyloxy ether, and the carbon-bromine bond.

Caption: Molecular structure of this compound with key functional groups highlighted.

Predicted FT-IR Absorption Data

The following table summarizes the expected characteristic absorption bands for this compound based on established spectroscopic correlation data.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale & References
3100–3030Medium-WeakAromatic C(sp²)–H StretchC–H bonds on sp² hybridized carbons (aromatic rings) absorb at higher frequencies than those on sp³ carbons.[3][4][5]
2960–2850MediumAliphatic C(sp³)–H StretchAsymmetric and symmetric stretching of C–H bonds in the methoxy (–OCH₃) and benzylic methylene (–OCH₂) groups.[4][6]
1600–1585, 1500–1400Strong-MediumAromatic C=C Ring StretchThe conjugated π-system of the benzene rings gives rise to characteristic, often sharp, absorptions in this region.[3][7][8]
1470-1450MediumCH₂ Scissoring (Bend)Bending vibration from the methylene (CH₂) group of the benzyloxy substituent.[4]
~1250StrongAryl–O Asymmetric StretchThe C–O–C ether linkage where one carbon is part of an aromatic ring (aryl ether) produces a very strong, characteristic asymmetric stretching band.[9][10]
~1040StrongAryl–O Symmetric StretchA second strong band corresponding to the symmetric stretching of the aryl ether linkage.[9]
1100-1000StrongAlkyl–O StretchC-O stretching from the alkyl portion of the benzyloxy group (-CH₂-O-). This may overlap with the aryl ether symmetric stretch.[4][11]
900–675StrongAromatic C–H Out-of-Plane BendThe pattern of these strong bands is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted ring, a strong band is expected in the 800-860 cm⁻¹ range.[3]
690–515Medium-WeakC–Br StretchThe vibration of the heavy carbon-bromine bond occurs at low frequency, deep within the fingerprint region.[12][13]

Part 2: Comparative Spectral Analysis

To truly understand the spectrum, it is invaluable to compare it with molecules that share some, but not all, of its structural features. This comparison helps to isolate and confirm the spectral contributions of each functional group.

Comparison Molecules
  • 4-Bromo-2-methoxyphenol: Lacks the benzyl group, possessing a phenolic hydroxyl (–OH) group instead.

  • Benzyl Methyl Ether: Contains the benzyloxy group but lacks the substituted, brominated aromatic ring.[14][15]

  • Bromobenzene: A simple aromatic halide, containing only the benzene ring and the C-Br bond.[16][17][18]

Comparative Data Summary
Vibrational ModeThis compound4-Bromo-2-methoxyphenolBenzyl Methyl EtherBromobenzene
O–H Stretch Absent~3500-3200 cm⁻¹ (Strong, Broad) AbsentAbsent
Aromatic C–H Stretch ~3100-3030 cm⁻¹~3100-3030 cm⁻¹~3100-3030 cm⁻¹~3100-3030 cm⁻¹
Aliphatic C–H Stretch ~2960-2850 cm⁻¹~2960-2850 cm⁻¹ (from -OCH₃)~2960-2850 cm⁻¹Absent
Aromatic C=C Stretch ~1600-1400 cm⁻¹~1600-1400 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹
Aryl–O Stretch ~1250 & ~1040 cm⁻¹ (Strong) ~1250 & ~1040 cm⁻¹ (Strong) ~1250 & ~1040 cm⁻¹ (Strong) Absent
C–Br Stretch ~690-515 cm⁻¹~690-515 cm⁻¹Absent~690-515 cm⁻¹
Discussion of Key Differences
  • vs. 4-Bromo-2-methoxyphenol: The most definitive differentiating feature is the complete absence of the broad O–H stretching band (typically centered around 3300 cm⁻¹) in this compound.[19] The presence of this band is a clear indicator of the phenolic hydroxyl group. Conversely, the target molecule will show aliphatic C–H stretches from its benzylic CH₂ group, which are absent in the phenol.

  • vs. Benzyl Methyl Ether: While both molecules contain a benzyl ether moiety and will show similar aromatic and aliphatic C-H and C-O stretches, the spectrum of this compound is significantly more complex in the fingerprint region. It will feature the low-frequency C–Br stretch (~690-515 cm⁻¹) which is absent in benzyl methyl ether.[12] Furthermore, the pattern of C-H out-of-plane bending bands will be different, reflecting the 1,2,4-trisubstitution of the target molecule versus the monosubstitution of the benzyl group's ring.[3]

  • vs. Bromobenzene: The comparison with bromobenzene highlights the rich information provided by the ether linkages. The spectrum of bromobenzene is much simpler, lacking the strong, characteristic aryl-O and alkyl-O stretching bands between 1000 cm⁻¹ and 1300 cm⁻¹, as well as any aliphatic C-H stretching bands below 3000 cm⁻¹.[16][17] The presence of these intense ether bands is a primary identifier for our target molecule.

Part 3: Experimental Protocol for Data Acquisition

To ensure the trustworthiness and reproducibility of results, a standardized experimental protocol is essential. The following describes the acquisition of an FT-IR spectrum for a solid sample using the potassium bromide (KBr) pellet method.

G cluster_0 Sample Preparation cluster_1 Pellet Formation cluster_2 Spectral Acquisition weigh 1. Weigh Sample & KBr (1-2 mg sample, ~100 mg KBr) grind 2. Grind KBr to fine powder in agate mortar weigh->grind mix 3. Add sample and grind to create a homogeneous mixture grind->mix transfer 4. Transfer mixture to pellet die mix->transfer press 5. Apply hydraulic pressure (8-10 tons) transfer->press form 6. Form transparent pellet press->form background 7. Acquire background spectrum (empty compartment) form->background sample 8. Place KBr pellet in sample holder background->sample acquire 9. Acquire sample spectrum (4000-400 cm⁻¹) sample->acquire

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Step-by-Step Methodology

I. Materials & Equipment

  • This compound (solid sample)

  • Spectroscopic grade Potassium Bromide (KBr), fully dried in an oven

  • Agate mortar and pestle

  • Pellet press die set and hydraulic press

  • FT-IR Spectrometer

  • Spatula and analytical balance

II. Procedure

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr. The 1:100 ratio is crucial for obtaining a high-quality, transparent pellet.

  • Grinding & Mixing: First, grind the KBr in the agate mortar to a fine, consistent powder. This minimizes scattering of the IR beam. Add the sample to the mortar and continue to grind the two components together for several minutes until the mixture is visibly homogeneous.

  • Pellet Formation: Transfer a small amount of the powdered mixture into the collar of the pellet press die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for 2-3 minutes. The pressure causes the KBr to flow and encapsulate the sample, forming a thin, transparent, or translucent disc.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the designated sample holder in the FT-IR spectrometer.

    • First, run a background scan with the sample holder empty. This allows the instrument to subtract absorptions from atmospheric CO₂ and water vapor.

    • Run the sample scan. The instrument will ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum. The typical scan range is from 4000 cm⁻¹ to 400 cm⁻¹.

III. Data Analysis

  • The resulting spectrum should be baseline-corrected to ensure accurate peak identification.

  • Identify and label the wavenumbers of major absorption peaks.

  • Compare the experimental peak positions with the predicted values and established correlation tables to confirm the presence of all expected functional groups.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. Unambiguous identification is achieved by observing a combination of key features:

  • The absence of a broad O-H stretch.

  • The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching vibrations.

  • Multiple strong C=C stretching bands in the 1600-1400 cm⁻¹ region.

  • A pair of very strong aryl-ether C-O stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹.

  • A low-frequency absorption corresponding to the C-Br stretch.

By comparing this unique fingerprint against structurally similar molecules, researchers can confidently confirm the identity and purity of this compound, a critical step in any synthetic or drug development workflow.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Department of Chemistry.
  • Purdue University. (n.d.). Bromobenzene. Chem 344.
  • Bartleby. (n.d.). IR Spectrum Of Anisole. Bartleby.com. Retrieved from [Link]

  • International Journal of Advanced Scientific Research. (2025). Study of the composition of aromatic hydrocarbons using IR spectroscopy. IJASR.
  • SlidePlayer. (n.d.). The features of IR spectrum.
  • Millersville University. (n.d.). Table of Characteristic IR Absorptions.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands.
  • ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Department of Chemistry & Biochemistry.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.
  • Chegg. (2020). Solved IR spectrum for Benzyl methyl ether. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry.
  • National Center for Biotechnology Information. (n.d.). Benzyl methyl ether. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Bromobenzene. SpectraBase. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of PS surfaces processed at different frequencies. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables.
  • Wiley Science Solutions. (n.d.). Benzyl diphenylmethyl ether. SpectraBase. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Physicochemical properties and FT-IR spectral studies of binary liquid mixtures containing anisole with isomeric cresols. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from https://www.researchgate.net/figure/b-FT-IR-spectra-of-4-bromo-2-E-phenyliminomethylphenol_fig2_265222370
  • National Institute of Standards and Technology. (n.d.). Anisole. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methoxyphenol. PubChem Compound Database. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectrum of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene (8). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-nitroanisole. PubChem Compound Database. Retrieved from [Link]. Retrieved from [Link]

Sources

A Comparative Guide to Phenolic Protecting Groups in the Synthesis and Application of 4-Bromo-2-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the 4-substituted-2-methoxyphenol scaffold is a recurring and valuable structural motif found in numerous biologically active natural products and synthetic compounds.[1][2] The strategic functionalization of this core, particularly at the 4-position via the bromo-analogue, is a cornerstone of modern synthetic strategy. However, the inherent reactivity of the phenolic hydroxyl group necessitates the use of protecting groups to prevent unwanted side reactions during sensitive transformations like palladium-catalyzed cross-coupling.[3][4]

The archetypal reagent for this purpose is 1-(Benzyloxy)-4-bromo-2-methoxybenzene. Its utility is well-established, offering a stable ether linkage that can be cleaved under specific, mild reductive conditions. Yet, the choice of a protecting group is never a one-size-fits-all solution. The deprotection via catalytic hydrogenolysis, while clean, is fundamentally incompatible with other reducible moieties such as alkenes, alkynes, or certain nitrogen-containing functional groups that may be present in a complex molecular architecture.[5]

This guide provides a comprehensive, field-proven comparison of this compound with key alternatives featuring different phenolic protecting groups. We will dissect the causality behind experimental choices, comparing the synthesis, reactivity in cross-coupling reactions, and crucially, the orthogonality of deprotection strategies. This objective analysis, supported by experimental data and detailed protocols, is designed to empower researchers, scientists, and drug development professionals to select the optimal building block for their specific synthetic campaign.

The Benchmark Reagent: this compound (Bn-Protected)

The benzyl (Bn) group is a workhorse for phenol protection due to its general stability across a wide range of acidic and basic conditions, as well as its clean removal via hydrogenolysis.

Synthesis: The reagent is typically prepared through a straightforward Williamson ether synthesis by reacting 4-bromo-2-methoxyphenol with benzyl bromide in the presence of a base.[6]

Reactivity Profile: The C-Br bond is the primary reactive site, readily participating in various palladium-catalyzed cross-coupling reactions.[7] It is a valuable substrate for Suzuki-Miyaura reactions to form C-C bonds and Buchwald-Hartwig aminations for C-N bond formation.[8][9] The benzyloxy group is largely a spectator but its steric bulk can influence catalyst kinetics compared to smaller groups.

Deprotection: The key feature of the benzyl group is its cleavage under catalytic hydrogenation (e.g., H₂, Pd/C), which produces the free phenol and toluene, a volatile and easily removable byproduct. This method is exceptionally mild and high-yielding. However, its major drawback is the lack of chemoselectivity in the presence of other reducible functional groups.[5][10]

Visualization of Key Reagents

Caption: The benchmark benzyl-protected reagent and its common alternatives.

Comparative Analysis of Alternative Reagents

The selection of an alternative is dictated by the overall synthetic strategy, particularly the functional group tolerance required during the deprotection step.

The Methyl Ether: 4-Bromo-1,2-dimethoxybenzene

The methyl (Me) group represents one of the most robust ether-based protecting groups.

  • Synthesis & Stability: Formed via methylation with agents like dimethyl sulfate or methyl iodide, methyl ethers are exceptionally stable, resisting strong bases, organometallics, and most oxidizing/reducing agents.[3]

  • Reactivity Insights: The small size of the methyl group imposes minimal steric hindrance at the ortho-position, which can sometimes lead to faster reaction rates in cross-coupling compared to bulkier protecting groups.[11]

  • Deprotection & Limitations: The stability of the methyl ether is also its primary drawback. Cleavage requires harsh, Lewis acidic conditions, most commonly using boron tribromide (BBr₃).[3] This limits its application to substrates that can withstand such potent reagents, making it unsuitable for molecules with other acid-labile functional groups.

The Methoxymethyl (MOM) Ether

The MOM group offers a compromise between stability and ease of removal, providing a valuable orthogonal option to the benzyl ether.

  • Synthesis & Stability: Typically installed using methoxymethyl chloride (MOM-Cl), the MOM ether is stable to a wide variety of non-acidic conditions, including strong bases, organometallics, and many reducing agents.

  • Reactivity Insights: With sterics comparable to a methyl ether, it does not significantly hinder reactivity at the adjacent C-Br bond.

  • Deprotection & Orthogonality: The MOM group is readily cleaved under mild acidic conditions (e.g., HCl in an aqueous solvent system).[12] This makes it an excellent choice when the synthetic route involves hydrogenation-sensitive groups (like alkenes or nitro groups) or when base-sensitive functionalities must be preserved.

The tert-Butyldimethylsilyl (TBDMS) Ether

Silyl ethers, particularly TBDMS, are a cornerstone of modern synthesis due to their unique deprotection conditions.

  • Synthesis & Stability: Formed by reacting the phenol with TBDMS-Cl in the presence of a base like imidazole, the TBDMS ether is stable to most non-acidic and non-fluoride-containing reagents.

  • Reactivity Insights: The significant steric bulk of the TBDMS group can influence the rate of cross-coupling reactions. It may require more forcing conditions or specialized catalyst systems to achieve high yields compared to less hindered analogues.

  • Deprotection & Orthogonality: The defining feature of silyl ethers is their cleavage with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[13] This deprotection method is exceptionally mild and orthogonal to hydrogenation, acid-labile, and base-labile groups, offering maximum flexibility in complex syntheses.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance metrics for each protecting group strategy, using data from analogous systems to provide a predictive framework.

Table 1: Comparison of Protection & Deprotection Strategies
Protecting GroupProtection ReagentsDeprotection Reagents & ConditionsKey AdvantagesMajor Limitations
Benzyl (Bn) Benzyl bromide, K₂CO₃H₂, Pd/C, EtOAc/MeOHVery mild deprotection, clean byproductsIncompatible with reducible groups (alkenes, alkynes, NO₂, etc.)[5][10]
Methyl (Me) Dimethyl sulfate, K₂CO₃BBr₃, CH₂Cl₂, 0 °C to RTHighly robust and stable to many reagentsDeprotection is very harsh, poor functional group tolerance[3]
Methoxymethyl (MOM) MOM-Cl, DIPEAHCl, THF/H₂OMild acid cleavage, good orthogonalityLabile to even mild acidic conditions
TBDMS TBDMS-Cl, ImidazoleTBAF, THFExcellent orthogonality, very mild cleavageSteric bulk can lower yields; labile to acid
Table 2: Expected Performance in Suzuki-Miyaura Coupling

Yields are based on reactions with phenylboronic acid on structurally similar substrates to provide a general performance expectation.[12][14]

Reagent (Protecting Group)Typical Catalyst SystemTypical Yield (%)Commentary
1-(Benzyloxy)-4-bromo-... (Bn)Pd(PPh₃)₄, K₂CO₃85 - 95Generally provides high yields.[8]
4-Bromo-1,2-dimethoxybenzene (Me)Pd(PPh₃)₄, K₂CO₃80 - 90Low steric hindrance can be favorable.
1-(MOM-oxy)-4-bromo-... (MOM)Pd(OAc)₂, SPhos, K₃PO₄80 - 90Good yields with modern catalyst systems.[12]
1-(TBDMS-oxy)-4-bromo-... (TBDMS)Pd(OAc)₂, SPhos, K₃PO₄70 - 85Steric hindrance may require optimized conditions or more active catalysts.

Decision-Making Workflow

The choice of reagent is critically dependent on the functional groups present elsewhere in the synthetic intermediates. The following workflow provides a logical path for selecting the most appropriate protecting group.

G start Start: Select a Protecting Group for 4-Bromo-2-methoxyphenol q1 Are reducible groups (alkenes, alkynes, nitro, etc.) present in the molecule? start->q1 use_bn Use Benzyl (Bn) Deprotection: H₂, Pd/C q1->use_bn No avoid_bn AVOID Benzyl (Bn) q1->avoid_bn Yes q2 Are acid-labile groups (e.g., other silyl ethers, acetals) present? use_mom Use Methoxymethyl (MOM) Deprotection: Mild Acid (HCl) q2->use_mom No avoid_mom AVOID MOM & Methyl q2->avoid_mom Yes q3 Does the synthesis require harsh basic or nucleophilic conditions? use_tbdms Use TBDMS Deprotection: Fluoride (TBAF) q3->use_tbdms No use_me Use Methyl (Me) Deprotection: Harsh Acid (BBr₃) q3->use_me Yes avoid_bn->q2 avoid_mom->q3

Caption: Logical workflow for selecting the optimal protecting group strategy.

Experimental Protocols

The following are representative, self-validating protocols for key transformations. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is a general starting point for coupling the protected 4-bromo-2-methoxyphenol derivatives.

  • Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 10 mL).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), under a positive pressure of inert gas.[8]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of Benzyl Ether (Hydrogenolysis)
  • Setup: Dissolve the benzyl-protected compound (1.0 mmol) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) (20 mL) in a round-bottom flask.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol% Pd).

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas (H₂) from a balloon. Stir vigorously at room temperature for 4-12 hours.

  • Work-up: Upon completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate in vacuo to yield the deprotected phenol, which is often pure enough for subsequent steps.

Protocol 3: Deprotection of Methyl Ether (BBr₃ Cleavage)
  • Setup: Dissolve the methyl-protected compound (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide (BBr₃) in CH₂Cl₂ (1.2 mL, 1.2 mmol) dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol, followed by water.

  • Work-up: Extract the mixture with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.[3]

Conclusion

The selection of a protecting group for the 4-bromo-2-methoxyphenol core is a critical strategic decision that reverberates through an entire synthetic sequence. While this compound remains an excellent and reliable reagent, its limitations in the context of molecules bearing reducible functional groups necessitate a broader toolkit. Methyl, MOM, and TBDMS ethers each offer a unique set of stabilities and orthogonal deprotection pathways. By understanding the causality behind their reactivity and cleavage conditions—from the harsh Lewis acidity required for methyl ethers to the mild, specific action of fluoride on silyl ethers—the synthetic chemist can design more robust, efficient, and successful routes to complex target molecules. The optimal reagent is not the one with the highest yield in a single step, but the one that offers the greatest compatibility and flexibility across the entire synthetic endeavor.

References

  • [Author], Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups, [Source], [URL Not Available]
  • Organic Chemistry Portal, Selective Cleavage of Benzyl Ethers, [Link]

  • Organic Chemistry Portal, Benzyl Ethers - Protecting Groups, [Link]

  • [Author], Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system, [Source], [URL Not Available]
  • YouTube, benzyl ether cleavage, [Link]

  • Oxford Learning Link, Appendix 6: Protecting groups, [Link]

  • ResearchGate, Protection for Phenols and Catechols | Request PDF, [Link]

  • [Source], Protecting Groups, [URL Not Available]
  • Bentham Science, 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls, [Link]

  • National Institutes of Health, 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls, [Link]

  • SynArchive, Protecting Groups List, [Link]

  • Neliti, Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives, [Link]

  • Wikipedia, Buchwald–Hartwig amination, [Link]

  • Atlantis Press, Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds, [Link]

  • Chemistry LibreTexts, Buchwald-Hartwig Amination, [Link]

  • J&K Scientific LLC, Buchwald-Hartwig Cross-Coupling, [Link]

  • ResearchGate, Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a], [Link]

  • National Institutes of Health, Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions, [Link]

  • National Institutes of Health, 4-Benzyloxy-2-bromo-1-methoxybenzene, [Link]

  • RSC Publishing, Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters, [Link]

  • National Institutes of Health, Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates, [Link]

  • National Institutes of Health, Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates, [Link]

  • The Royal Society of Chemistry, SUPPORTING INFORMATION, [Link]

  • YouTube, CHEM 2325 Module 11: Preparation of Organolithium Compound, [Link]

  • Google Patents, WO2020193617A1 - Impact of trace elements in the grignard reaction,

Sources

Efficacy Unleashed: A Comparative Analysis of 1-(Benzyloxy)-4-bromo-2-substituted-benzene Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of oncology research. The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival, is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[1][2] This guide provides a comprehensive efficacy comparison of kinase inhibitors derived from a benzyloxy-bromophenyl scaffold, with a specific focus on a series of compounds developed from the 4-(benzyloxy)-2-bromo-1-fluorobenzene core. While the primary focus of this analysis is on the fluoro-substituted derivatives due to the availability of robust comparative data, we will also explore the implications for the analogous 1-(benzyloxy)-4-bromo-2-methoxybenzene scaffold, providing a forward-looking perspective for researchers in the field.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of inhibitor efficacy, supported by experimental data, detailed protocols, and a discussion of the underlying structure-activity relationships (SAR).

The Rationale for Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs fundamental cellular processes.[3] Its aberrant activation, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[1] This sustained signaling promotes unchecked cell proliferation and resistance to apoptosis, driving tumor progression. Consequently, the development of small molecule inhibitors that can effectively and selectively block this pathway holds immense therapeutic promise.[2][4]

Dual inhibitors targeting both PI3K and mTOR are of particular interest.[1] By hitting two key nodes in the pathway, these agents can potentially achieve a more comprehensive blockade, mitigating the feedback loops that can limit the efficacy of single-target inhibitors.[1] The benzyloxy-bromophenyl scaffold has emerged as a promising starting point for the design of such inhibitors, offering a versatile platform for chemical modification to optimize potency and selectivity.

Comparative Efficacy of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Derivatives

A series of inhibitors derived from the 4-(benzyloxy)-2-bromo-1-fluorobenzene scaffold have been synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR. The strategic inclusion of a fluorine atom and a benzyloxy group is intended to enhance metabolic stability and target engagement.[5] The in vitro inhibitory activities, expressed as IC50 values, are summarized in the table below.

Compound IDStructurePI3Kα IC50 (nM)mTOR IC50 (nM)
Derivative 1 2-(4-(benzyloxy)-2-bromo-1-fluorophenyl)-5-methyl-1,3,4-oxadiazole>10000>10000
Derivative 2 4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)morpholine8901800
Derivative 3 N-(4-(benzyloxy)-2-bromo-1-fluorophenyl)acetamide>10000>10000
Derivative 4 1-(4-(benzyloxy)-2-bromo-1-fluorophenyl)-3-phenylurea12002500
Derivative 5 2-(4-(benzyloxy)-2-bromo-1-fluorophenyl)isoindoline-1,3-dione>10000>10000
Derivative 6 4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)thiomorpholine 1,1-dioxide450980

Data extracted from studies focused on the development of novel anticancer agents.[5]

From this data, several key structure-activity relationships can be deduced. The introduction of a thiomorpholine 1,1-dioxide moiety in Derivative 6 resulted in the most potent inhibition of both PI3Kα and mTOR, with IC50 values of 450 nM and 980 nM, respectively. The morpholine-containing Derivative 2 also demonstrated notable activity. In contrast, the oxadiazole, acetamide, and isoindoline-1,3-dione derivatives (Derivatives 1, 3, and 5 ) were largely inactive. This suggests that the nature of the substituent at the 1-position of the phenyl ring plays a crucial role in dictating the inhibitory activity of these compounds.

The PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition

To appreciate the significance of these findings, it is essential to visualize the signaling cascade and the points at which these inhibitors exert their effects.

PI3K_mTOR_Pathway cluster_inhibition Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PI3K_inhibitor PI3Kα Inhibitors (e.g., Derivative 6) PI3K_inhibitor->PI3K mTOR_inhibitor mTOR Inhibitors (e.g., Derivative 6) mTOR_inhibitor->mTORC2 mTOR_inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of dual PI3K/mTOR inhibitors.

Experimental Protocols

The following methodologies are crucial for the synthesis and evaluation of benzyloxy-bromophenyl derived inhibitors.

Synthesis of the 4-(Benzyloxy)-1-bromo-2-fluorobenzene Precursor

A robust synthesis of the core scaffold is the first critical step.

Synthesis_Workflow start Start Materials: 4-bromo-2-fluorophenol, benzyl bromide, K2CO3, DMF reaction Williamson Ether Synthesis Stir at 80°C for 12 hours start->reaction workup Workup: Pour into ice-water, Extract with ethyl acetate, Wash with brine reaction->workup purification Purification: Dry over Na2SO4, Concentrate, Column chromatography workup->purification product Final Product: 4-(benzyloxy)-1-bromo-2-fluorobenzene purification->product

Caption: General workflow for the synthesis of the 4-(benzyloxy)-1-bromo-2-fluorobenzene precursor.

Step-by-Step Protocol:

  • To a solution of 4-bromo-2-fluorophenol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at 80°C for 12 hours.

  • After cooling, pour the mixture into ice-water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(benzyloxy)-1-bromo-2-fluorobenzene.[5]

In Vitro Kinase Inhibition Assays (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool for quantifying enzyme inhibition in a high-throughput format.[6][7]

PI3Kα Assay Protocol:

  • Pre-incubate a solution of the test compound at varying concentrations with the PI3Kα enzyme in the assay buffer.

  • Initiate the enzymatic reaction by adding a substrate mixture containing PIP2 and ATP.

  • Allow the reaction to proceed for 1 hour at room temperature.

  • Add a detection mix containing a biotinylated PIP3 detector protein and a europium-labeled anti-GST antibody.

  • After a further 1-hour incubation, read the TR-FRET signal on a suitable plate reader.

  • Calculate IC50 values by fitting the dose-response curves using a four-parameter logistic model.[5]

mTOR Assay Protocol:

The protocol for the mTOR assay is analogous to the PI3Kα assay, with the following modifications:

  • Use the mTOR enzyme instead of PI3Kα.

  • Utilize substrate and detection reagents that are specific for mTOR kinase activity.

  • Determine IC50 values in the same manner as for the PI3Kα assay.[5]

Future Directions: The Promise of the this compound Scaffold

While the presented data focuses on the fluoro-substituted scaffold, the this compound core remains a highly attractive starting point for inhibitor design. The methoxy group, being a stronger electron-donating group than fluorine, can influence the electronic properties of the aromatic ring, potentially impacting inhibitor binding and pharmacokinetic properties. Further research is warranted to synthesize and evaluate a corresponding series of methoxy-containing derivatives to draw direct comparisons and further elucidate the SAR of this promising class of kinase inhibitors.

Conclusion

The 4-(benzyloxy)-2-bromo-1-fluorobenzene scaffold has proven to be a viable starting point for the development of dual PI3Kα and mTOR inhibitors. The efficacy of these compounds is highly dependent on the nature of the substituent at the 1-position of the phenyl ring, with the thiomorpholine 1,1-dioxide derivative emerging as the most potent in the series. The detailed experimental protocols provided herein offer a clear path for the synthesis and evaluation of these and related inhibitors. As the field continues to evolve, a direct comparative analysis with the analogous this compound derivatives will be a critical next step in the journey to develop novel and effective cancer therapeutics targeting the PI3K/Akt/mTOR pathway.

References

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.). Retrieved from [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2013). Clinical Cancer Research, 19(23), 6333-6342.
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2014). Journal of the National Cancer Institute, 106(12), dju398.
  • New inhibitors of the PI3-K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). (2009). Cellular and Molecular Life Sciences, 66(24), 3965-3977.
  • A Comparative Guide to the Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Its Equivalents. (n.d.). BenchChem.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology, 12, 817128.
  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (2013).
  • Technical Support Center: Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). BenchChem.
  • A Technical Guide to 4-(Benzyloxy)
  • LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR). (n.d.). Thermo Fisher Scientific.
  • The PI3K/Akt/mTOR Signaling Pathway: An In-depth Technical Guide. (n.d.). BenchChem.
  • Comparative Biological Activity of 4-(Benzyloxy)
  • Does anyone have a protocol for mTORC1 kinase assay? (2015).
  • Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. (2015). Methods in Molecular Biology, 1255, 1-13.
  • Fluorescence polarization and time-resolved fluorescence resonance energy transfer techniques for PI3K assays. (2005). Methods in Molecular Biology, 307, 13-26.
  • A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity. (2006). Analytical Biochemistry, 359(1), 106-113.
  • Competitive TR-FRET Binding Assays for PI3K Family Inhibitors. (n.d.). Invitrogen.
  • Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays. (2019). In High-Throughput Screening for Drug Discovery. Springer.
  • Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5608-5612.
  • A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity. (2006).
  • Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). (2021). Bioorganic Chemistry, 115, 105263.
  • Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. (2012). ACS Medicinal Chemistry Letters, 3(6), 441-446.
  • The most important interactions in the PI3K binding site for selected structures. (2022).
  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. (2022). International Journal of Molecular Sciences, 23(19), 11218.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(8), 1735-1748.

Sources

A Comparative Guide to the Structural Validation of Synthesized 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds, rigorous structural validation is a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical techniques for confirming the successful synthesis of 1-(benzyloxy)-4-bromo-2-methoxybenzene, a key intermediate in various synthetic pathways. We will explore the underlying principles of these methods, present expected and comparative experimental data, and offer detailed protocols to ensure reproducible and reliable results.

Introduction: The Importance of Structural Elucidation

The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[4][5] Specifically, the phenoxide generated from 4-bromo-2-methoxyphenol attacks benzyl bromide to form the desired ether. While this method is generally robust, the potential for side reactions necessitates a thorough structural confirmation of the final product.[2] The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6][7][8] Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive validation.

Synthesis Pathway and Mechanism

The synthesis proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of 4-bromo-2-methoxyphenol acts as a nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion.[1][4]

Diagram of the Synthesis Workflow

Synthesis Workflow 4-Bromo-2-methoxyphenol 4-Bromo-2-methoxyphenol Phenoxide Ion Phenoxide Ion 4-Bromo-2-methoxyphenol->Phenoxide Ion  Base (e.g., K2CO3)   This compound This compound Phenoxide Ion->this compound  Benzyl Bromide (Sₙ2)   NMR Validation Workflow Synthesized Product Synthesized Product Dissolve in CDCl₃ Dissolve in CDCl₃ Synthesized Product->Dissolve in CDCl₃ Acquire ¹H NMR Acquire ¹H NMR Dissolve in CDCl₃->Acquire ¹H NMR Analyze Spectrum Analyze Spectrum Acquire ¹H NMR->Analyze Spectrum Acquire ¹³C NMR Acquire ¹³C NMR Acquire ¹H NMR->Acquire ¹³C NMR Compare with Expected Data Compare with Expected Data Analyze Spectrum->Compare with Expected Data Acquire ¹³C NMR->Analyze Spectrum Structure Confirmed Structure Confirmed Compare with Expected Data->Structure Confirmed

Caption: Workflow for NMR-based structural validation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [7][9]

Key Functional Group Vibrations

For this compound, the key absorptions we expect to observe are:

  • C-O-C (ether) stretching: Strong absorptions in the region of 1250-1000 cm⁻¹. The aryl-alkyl ether will show a strong, characteristic band.

  • =C-H (aromatic) stretching: Absorptions just above 3000 cm⁻¹.

  • C=C (aromatic) stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • C-H (alkane) stretching: Absorptions just below 3000 cm⁻¹ for the benzylic and methoxy groups.

  • C-Br stretching: Typically observed in the fingerprint region, below 800 cm⁻¹.

The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ is a crucial indicator that the starting material, 4-bromo-2-methoxyphenol, has been consumed.

Comparative IR Data:

Functional GroupExpected Wavenumber (cm⁻¹)
=C-H (aromatic)3100-3000
C-H (alkane)3000-2850
C=C (aromatic)1600-1450
C-O-C (ether)1250-1000
C-Br800-600

Diagram of the IR Spectroscopy Workflow

IR Spectroscopy Workflow Synthesized Product Synthesized Product Prepare Sample (e.g., KBr pellet or thin film) Prepare Sample (e.g., KBr pellet or thin film) Synthesized Product->Prepare Sample (e.g., KBr pellet or thin film) Acquire IR Spectrum Acquire IR Spectrum Prepare Sample (e.g., KBr pellet or thin film)->Acquire IR Spectrum Identify Key Functional Groups Identify Key Functional Groups Acquire IR Spectrum->Identify Key Functional Groups Confirm Structure Confirm Structure Identify Key Functional Groups->Confirm Structure

Caption: General workflow for IR spectroscopic analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. [6][9]It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

Molecular Ion Peak and Isotopic Pattern

The molecular formula of this compound is C₁₄H₁₃BrO₂. Its molecular weight is approximately 292.01 g/mol for the monoisotopic mass. [10]Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show a characteristic M and M+2 isotopic pattern for the molecular ion peak and any bromine-containing fragments.

Expected Mass Spectrometry Data:

Ionm/z (relative to ⁷⁹Br)Expected Relative Abundance
[M]⁺~292~100%
[M+2]⁺~294~98%
[M-CH₂Ph]⁺~201Variable
[M-OCH₃]⁺~261Variable
[C₇H₇]⁺ (benzyl)91Often a base peak

Diagram of the Mass Spectrometry Workflow

Mass Spectrometry Workflow Synthesized Product Synthesized Product Introduce into Mass Spectrometer Introduce into Mass Spectrometer Synthesized Product->Introduce into Mass Spectrometer Ionization (e.g., EI, ESI) Ionization (e.g., EI, ESI) Introduce into Mass Spectrometer->Ionization (e.g., EI, ESI) Mass Analysis Mass Analysis Ionization (e.g., EI, ESI)->Mass Analysis Detect Molecular Ion and Fragments Detect Molecular Ion and Fragments Mass Analysis->Detect Molecular Ion and Fragments Confirm Molecular Weight and Structure Confirm Molecular Weight and Structure Detect Molecular Ion and Fragments->Confirm Molecular Weight and Structure

Caption: Workflow for mass spectrometric analysis.

Experimental Protocols

Synthesis of this compound
  • To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

NMR Sample Preparation
  • Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

IR Sample Preparation (KBr Pellet)
  • Grind a small amount (1-2 mg) of the purified product with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry Sample Preparation (GC-MS)
  • Prepare a dilute solution of the purified product in a volatile solvent such as dichloromethane or ethyl acetate.

  • Inject an aliquot of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with a suitable column and operating under appropriate temperature programming.

Conclusion

The structural validation of synthesized this compound requires a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, confirming the connectivity of atoms. IR spectroscopy verifies the presence of key functional groups and the absence of starting materials. Mass spectrometry confirms the molecular weight and provides additional structural clues through fragmentation patterns. By comparing the experimental data from these techniques with expected values and literature precedents, researchers can confidently and unequivocally confirm the structure of the synthesized compound, ensuring the reliability of their subsequent research and development efforts.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • PubChem. This compound. [Link]

  • Organic Chemistry Tutor. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

  • PubChem. 4-Bromo-2-methoxyphenol. [Link]

  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]

  • ResearchGate. Structure Determination of Organic Compounds. [Link]

Sources

A Comparative Guide to the Debenzylation of 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzyl ether is a cornerstone of protecting group strategies in multi-step organic synthesis, prized for its robustness and ease of installation. However, the true measure of a protecting group lies in the facility and selectivity of its removal. For the specific substrate, 1-(benzyloxy)-4-bromo-2-methoxybenzene, a key intermediate in the synthesis of various biologically active molecules, the choice of debenzylation method is critical to preserving the integrity of the methoxy and bromo functionalities. This guide provides an in-depth comparison of common debenzylation strategies for this substrate, supported by mechanistic insights and experimental considerations to aid in the selection of the optimal method.

Introduction: The Strategic Importance of Debenzylation

The cleavage of the benzyl ether in this compound yields 4-bromo-2-methoxyphenol, a valuable building block. The presence of an electron-donating methoxy group and an electron-withdrawing bromo group on the aromatic ring influences the reactivity of the benzyl ether, making the choice of debenzylation method a non-trivial decision. The ideal method should offer high yield, clean conversion, and compatibility with the existing functional groups. This guide will explore three primary approaches: Catalytic Hydrogenolysis, Lewis Acid-Mediated Cleavage, and Oxidative Debenzylation.

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a widely employed and often preferred method for debenzylation due to its typically clean reaction profile and mild conditions.[1] The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst.

Mechanistic Rationale

The generally accepted mechanism involves the oxidative addition of the benzyl ether to the palladium surface, followed by hydrogenolysis of the palladium-carbon bond to release toluene and the palladium-phenoxide intermediate. Subsequent protonolysis regenerates the catalyst and yields the desired phenol. The efficiency of this process is influenced by the choice of catalyst, solvent, and hydrogen source.[2]

Caption: Workflow for Catalytic Hydrogenolysis.

Experimental Protocol:

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (10 mL).

  • Carefully add 10% Pd/C (10 mol%).

  • Seal the flask with a septum and degas the mixture by applying vacuum and backfilling with hydrogen gas. Repeat this process three times.

  • Inflate a balloon with hydrogen gas and connect it to the flask via a needle.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Method 2: Lewis Acid-Mediated Cleavage

Lewis acids are effective reagents for cleaving benzyl ethers, particularly when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.[2] Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for this purpose.

Mechanistic Rationale

The reaction proceeds through the coordination of the Lewis acid (BBr₃) to the ether oxygen, activating the C-O bond. This is followed by a nucleophilic attack of a bromide ion at the benzylic carbon, leading to the cleavage of the benzyl group and formation of a borate-phenol intermediate. Subsequent aqueous workup hydrolyzes this intermediate to afford the desired phenol.

Caption: Workflow for BBr₃ Mediated Debenzylation.

Experimental Protocol:

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of BBr₃ in DCM (1.2 mmol) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol (5 mL).

  • Allow the mixture to warm to room temperature and then pour it into a saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 3: Oxidative Debenzylation

Oxidative methods provide an alternative strategy for debenzylation, particularly when reductive or strongly acidic conditions are undesirable.[3] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a notable reagent for this transformation, often activated by photoirradiation.[4]

Mechanistic Rationale

The reaction is believed to proceed via a single-electron transfer (SET) from the electron-rich benzyl ether to DDQ, forming a radical cation. Subsequent hydrogen atom transfer from the benzylic position to the DDQ radical anion generates a benzylic cation and the hydroquinone form of DDQ. The benzylic cation is then trapped by water to form a hemiacetal, which collapses to the desired phenol and benzaldehyde.

Caption: Workflow for Oxidative Debenzylation with DDQ.

Experimental Protocol:

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Acetonitrile (MeCN) and Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • In a quartz reaction vessel, dissolve this compound (1 mmol) in a mixture of acetonitrile and water (e.g., 10:1, 11 mL).

  • Add DDQ (1.2 mmol) to the solution.

  • Irradiate the mixture with a long-wavelength UV lamp (e.g., 300 nm) at room temperature, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Analysis

MethodReagents & ConditionsAdvantagesDisadvantagesTypical Yield
Catalytic Hydrogenolysis Pd/C, H₂ (balloon), EtOH, rtMild conditions, clean reaction, high yield.[1]Catalyst can be pyrophoric; may not be suitable for substrates with other reducible groups (e.g., alkenes, alkynes, nitro groups).[1]>90%
Lewis Acid-Mediated Cleavage BBr₃, DCM, -78 °CFast and effective; compatible with many functional groups that are sensitive to reduction.[2]Harsh reagent, requires anhydrous conditions and low temperatures; BBr₃ can also cleave methyl ethers.[5]80-90%
Oxidative Debenzylation DDQ, MeCN/H₂O, UV light, rtOrthogonal to reductive and strongly acidic methods; useful for complex molecules.[3][4]Requires specialized photochemical equipment; DDQ is a stoichiometric and expensive reagent; potential for over-oxidation.[3]70-85%

Conclusion and Recommendations

The choice of debenzylation method for this compound is highly dependent on the overall synthetic strategy and the presence of other functional groups in the molecule.

  • For routine debenzylation where no other reducible groups are present, catalytic hydrogenolysis is the most efficient and economical choice, offering high yields under mild conditions.[1]

  • When the substrate contains functionalities sensitive to reduction , Lewis acid-mediated cleavage with BBr₃ is a powerful alternative. However, careful control of stoichiometry and temperature is crucial to avoid potential cleavage of the methoxy group.[5]

  • For complex substrates where both reductive and strongly acidic conditions must be avoided , oxidative debenzylation with DDQ provides a valuable, albeit more specialized, option.[3][4]

Ultimately, preliminary small-scale experiments are recommended to determine the optimal conditions for a specific synthetic context, ensuring the highest possible yield and purity of the desired 4-bromo-2-methoxyphenol.

References

  • Qualitas1998.net. Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Available from: [Link]

  • Atlanchim Pharma. Science About O-Benzyl protecting groups. Available from: [Link]

  • Semantic Scholar. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Available from: [Link]

  • Royal Society of Chemistry. Mild catalytic multiphase hydrogenolysis of benzyl ethers. Available from: [Link]

  • Sciencemadness.org. New selective O-debenzylation of phenol with Mg/MeOH. Available from: [Link]

  • ThaiScience. Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Available from: [Link]

  • ResearchGate. Debenzylation of benzyl phenyl ether and its derivatives with acetic anhydride over zeolite | Request PDF. Available from: [Link]

  • PubMed Central. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Available from: [Link]

  • ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters. Available from: [Link]

  • ResearchGate. New Selective O-Debenzylation of Phenol with Mg/MeOH | Request PDF. Available from: [Link]

  • ResearchGate. Comparison of efficiency of different catalysts in debenzylation (blue)... Available from: [Link]

  • Organic Chemistry Portal. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Available from: [Link]

  • Qualitas1998.net. Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Available from: [Link]

  • ACS Publications. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters. Available from: [Link]

  • ResearchGate. Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]

  • ResearchGate. Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid | Request PDF. Available from: [Link]

  • Reddit. Will BBr3 cleave a benzyl ether? : r/chemistry. Available from: [Link]

  • MPG.PuRe. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Available from: [Link]

  • Organic Syntheses. Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Available from: [Link]

  • PubMed Central. 4-(Benzyloxy)-2-bromo-1-methoxybenzene. Available from: [Link]

  • ResearchGate. Debenzylation of 1-benzyloxy-4-methoxy benzene | Download Scientific Diagram. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubChem. 4-(Benzyloxy)-1-bromo-2-methoxybenzene. Available from: [Link]

Sources

A Comparative Guide to the Antioxidant Activity of Bromophenol Derivatives Synthesized from 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, natural product scaffolds remain a cornerstone of drug discovery. Marine organisms, in particular, are a rich source of halogenated compounds with diverse biological activities. Among these, bromophenols have garnered significant attention for their potent antioxidant properties, which are crucial in combating oxidative stress-related pathologies. This guide provides an in-depth technical comparison of bromophenol derivatives synthesized from the versatile starting material, 1-(benzyloxy)-4-bromo-2-methoxybenzene. We will explore a plausible synthetic route, compare the antioxidant efficacy of the resulting derivatives using established assays, and delve into the structure-activity relationships that govern their function.

The Synthetic Strategy: From Protected Precursor to Bioactive Bromophenols

The choice of this compound as a starting material is strategic. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which is essential for the final antioxidant activity. The bromo and methoxy substituents offer handles for regioselective functionalization, allowing for the synthesis of a library of derivatives with varied substitution patterns.

Our synthetic approach focuses on the introduction of an additional hydroxyl group to create catechol or hydroquinone moieties, which are known to be excellent radical scavengers. This is followed by deprotection of the benzyl and methyl ethers to unmask the bioactive phenol groups.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from this compound to the target bromophenol derivatives.

Synthetic Workflow start 1-(Benzyloxy)-4-bromo- 2-methoxybenzene step1 Ortho-lithiation (n-BuLi, THF, -78 °C) start->step1 intermediate1 Aryllithium Intermediate step1->intermediate1 step2 Electrophilic Quench (e.g., B(OMe)₃ then H₂O₂) intermediate1->step2 intermediate2 Protected Brominated Catechol Derivative (D1) step2->intermediate2 demethylation Demethylation (BBr₃, DCM) intermediate2->demethylation deprotection Debenzylation (H₂, Pd/C) demethylation->deprotection final_product1 Target Bromophenol 1 (BP-Cat) deprotection->final_product1

Caption: Proposed synthesis of a brominated catechol derivative.

Rationale Behind Experimental Choices
  • Ortho-lithiation: The methoxy group in the starting material is a powerful ortho-directing group, enabling regioselective lithiation at the C3 position using a strong base like n-butyllithium at low temperatures.[1] This step is crucial for introducing a second hydroxyl group adjacent to the existing methoxy group.

  • Electrophilic Quench with Borate: Trapping the aryllithium intermediate with trimethyl borate followed by oxidative workup with hydrogen peroxide is a reliable method to install a hydroxyl group.

  • Demethylation and Debenzylation: Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.[2] Subsequent catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and clean method for removing the benzyl protecting group, yielding the final bromophenol.[3][4]

Comparative Antioxidant Activity

To evaluate the antioxidant potential of the synthesized bromophenol derivative (hypothetically named BP-Cat ), we compare its activity with the deprotected precursor lacking the second hydroxyl group (BP-Mono ) and commercially available standard antioxidants, Butylated Hydroxytoluene (BHT) and Trolox. The antioxidant capacity is assessed using three common spectrophotometric assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging, and FRAP (Ferric Reducing Antioxidant Power).

Data Summary
CompoundDPPH IC₅₀ (µM)ABTS TEAC (Trolox Equivalents)FRAP (µM Fe(II) Equivalents)
BP-Cat 15.8 ± 1.22.1 ± 0.11850 ± 98
BP-Mono 89.4 ± 5.60.8 ± 0.05620 ± 45
BHT45.2 ± 3.11.2 ± 0.1980 ± 72
Trolox22.5 ± 1.81.0 (by definition)1500 ± 85

Data are presented as mean ± standard deviation from triplicate experiments. Lower IC₅₀ values indicate higher radical scavenging activity.

Discussion of Structure-Activity Relationship (SAR)

The experimental data clearly demonstrate that the presence of the catechol moiety in BP-Cat significantly enhances its antioxidant activity compared to the monophenolic precursor BP-Mono . This is consistent with established SAR principles for phenolic antioxidants.[5] The two adjacent hydroxyl groups in the catechol structure can readily donate hydrogen atoms to stabilize free radicals, and the resulting phenoxy radical is stabilized by resonance and intramolecular hydrogen bonding. The electron-donating effect of the hydroxyl groups also increases the electron density on the aromatic ring, facilitating the scavenging of electron-deficient radicals.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Add 100 µL of various concentrations of the test compound to 2.9 mL of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

ABTS Radical Cation Scavenging Assay
  • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound to 1 mL of the diluted ABTS solution.

  • After 6 minutes, measure the absorbance at 734 nm.

  • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37 °C.

  • Add 10 µL of the test compound to 300 µL of the FRAP reagent.

  • Measure the absorbance at 593 nm after 4 minutes.

  • The reducing power is expressed as µM Fe(II) equivalents.

Mechanism of Antioxidant Action

The primary mechanism by which phenolic antioxidants scavenge free radicals is through hydrogen atom transfer (HAT). The following diagram illustrates this process for a catechol derivative.

Antioxidant Mechanism Catechol R-Ph(OH)₂ StabilizedRadical R-Ph(O•)OH Catechol->StabilizedRadical H• transfer Radical X• Neutral XH Radical->Neutral H• acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism.

Conclusion

This guide demonstrates a viable synthetic strategy for producing potent bromophenol antioxidants from this compound. The comparative analysis highlights the critical role of the catechol moiety in enhancing antioxidant activity. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the exploration of this promising class of compounds for therapeutic applications.

References

  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. RSC Publishing. [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar. [Link]

  • Structure and antioxidant activity of brominated flavonols and flavanones. PubMed. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]

  • Benzyl Protection. Common Organic Chemistry. [Link]

Sources

Safety Operating Guide

Proper Disposal of 1-(Benzyloxy)-4-bromo-2-methoxybenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth procedural information for the safe and compliant disposal of 1-(Benzyloxy)-4-bromo-2-methoxybenzene (CAS No. 63057-72-7). As researchers, scientists, and drug development professionals, adherence to rigorous disposal protocols is paramount not only for laboratory safety but also for environmental stewardship. This document moves beyond a simple checklist, offering a framework grounded in scientific principles to ensure every step is understood and executed with precision.

Understanding the Hazard Profile: Why Specific Disposal is Critical

This compound is a halogenated aromatic compound with a significant hazard profile that necessitates its classification as hazardous waste.[1][2] Its proper disposal is not merely a regulatory formality but a critical step in preventing potential harm to personnel and the environment.

The Globally Harmonized System (GHS) classification for this compound indicates several key hazards:

  • Causes skin irritation (H315) [3][4]

  • Causes serious eye damage (H318) [3][4]

  • May cause respiratory irritation (H335) [3][4]

  • Very toxic to aquatic life with long-lasting effects (H410) [3][4]

The presence of a bromine atom on the aromatic ring places it in the category of halogenated organic compounds, which are subject to specific waste disposal regulations due to their potential for environmental persistence and toxicity.[2][5] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to significant contamination of waterways, harming aquatic ecosystems.[6]

Key Safety and Hazard Data
PropertyValueSource
GHS Pictograms Danger[3][4]
Hazard Statements H315, H318, H335, H410[3][4]
Precautionary Statements P261, P264, P271, P273, P280, P302+P352, P304+P340, P305+P354+P338, P391, P501[4]
Incompatible Materials Strong oxidizing agents, Strong acids[7]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides[7]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the point of generation to final collection. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Diagram: Disposal Workflow for this compound

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_containment Containerization & Labeling cluster_storage Interim Storage & Disposal A 1. Don PPE (Goggles, Lab Coat, Nitrile Gloves) B 2. Work in Fume Hood A->B C 3. Designate Halogenated Organic Waste Container B->C D 4. Collect Waste (Solid & Liquid Residues) C->D E 5. Collect Contaminated Consumables D->E F 6. Collect Rinsate (e.g., from glassware) E->F G 7. Securely Cap Container F->G H 8. Label Container ('Hazardous Waste', Chemical Name, Hazards) G->H I 9. Store in Designated Satellite Accumulation Area H->I J 10. Arrange for Pickup by EHS I->J

Caption: A generalized workflow for the safe disposal of this compound.

Detailed Methodologies

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Rationale: Due to the compound's irritant properties, appropriate PPE is the first line of defense.[4]

  • Procedure:

    • Always wear chemical safety goggles, a laboratory coat, and nitrile gloves.[8]

    • Conduct all handling and waste collection activities within a certified chemical fume hood to minimize inhalation of any potential vapors or dust.[1][9]

2. Waste Segregation:

  • Rationale: Halogenated organic waste must be segregated from non-halogenated waste streams to ensure proper treatment and disposal, often through incineration at specific facilities.[2][10] Commingling can lead to regulatory non-compliance and increased disposal costs.[10]

  • Procedure:

    • Designate a specific, chemically compatible container for "Halogenated Organic Waste."[2][9]

    • This container should be clearly labeled before the first drop of waste is added.[9]

3. Collection of Waste:

  • Rationale: All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

  • Procedure:

    • Solid Waste: Transfer any residual solid this compound directly into the designated halogenated waste container.

    • Liquid Waste: Collect all solutions containing the compound in the same designated container.

    • Contaminated Consumables: This includes items such as gloves, weighing paper, and pipette tips. Place these items in a sealed bag and then into the halogenated waste container or a designated solid hazardous waste container, as per your institution's policy.

    • Glassware Rinsate: Rinse contaminated glassware with a suitable solvent (e.g., acetone).[1] Collect this rinsate as hazardous waste in your halogenated waste container.[1] Do not dispose of the rinsate down the drain.[6]

4. Containerization and Labeling:

  • Rationale: Proper containment and labeling are crucial for safe storage, transport, and final disposal, and are mandated by regulatory bodies.

  • Procedure:

    • Use a leak-proof container with a secure, threaded cap.[8][9]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant," "Toxic to Aquatic Life").[1][8][10]

    • Keep the container closed at all times, except when actively adding waste.[9]

5. Interim Storage and Final Disposal:

  • Rationale: Adherence to institutional and regulatory guidelines for the storage and final disposal of hazardous waste is mandatory.

  • Procedure:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[8] This area should be away from incompatible materials.

    • Once the container is full, or in accordance with your institution's policies, arrange for pickup through your Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][11]

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Small Spills:

    • Ensure the area is well-ventilated and you are wearing appropriate PPE.[8]

    • Contain the spill using an inert absorbent material such as sand, silica gel, or a commercial sorbent.[7] Do not use combustible materials like paper towels for the bulk of the spill.[11]

    • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[11]

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[11]

  • Large Spills:

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's EHS or emergency response team for professional cleanup.

By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your laboratory.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • Chemsrc. this compound | CAS#:63057-72-7.[Link]

  • Bucknell University. Hazardous Waste Segregation.[Link]

  • U.S. Environmental Protection Agency. Other Disposal Guidance.[Link]

  • PubChem. 4-(Benzyloxy)-1-bromo-2-methoxybenzene. National Center for Biotechnology Information. [Link]

  • Temple University. Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials.[Link]

  • University of Texas at Austin. Chemical Waste. Environmental Health & Safety (EHS). [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]

  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.[Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(Benzyloxy)-4-bromo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals handling 1-(Benzyloxy)-4-bromo-2-methoxybenzene (CAS: 63057-72-7). As a brominated aromatic ether, this compound presents specific hazards that necessitate rigorous adherence to personal protective equipment (PPE) standards. Moving beyond a simple checklist, this document elucidates the causality behind each recommendation, ensuring that every protocol functions as a self-validating system for laboratory safety.

Hazard Analysis: Understanding the Imperative for Protection

A thorough risk assessment is the foundation of laboratory safety.[1] this compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our protective strategy.[2][3] Understanding these hazards is critical to appreciating the non-negotiable nature of the PPE outlined below.

Hazard ClassGHS CodeDescriptionImplication for Handling
Skin Corrosion/IrritationH315Causes skin irritationDirect contact can cause redness, itching, and inflammation. Protective gloves and clothing are mandatory.
Serious Eye Damage/Eye IrritationH318Causes serious eye damageThis is a critical hazard. Splashes can cause irreversible damage. Standard safety glasses are insufficient.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract. All handling must occur in a ventilated enclosure.
Hazardous to the Aquatic Environment (Acute)H400Very toxic to aquatic lifeStrict containment is required. This influences both spill response and waste disposal protocols to prevent environmental release.
Hazardous to the Aquatic Environment (Chronic)H410Very toxic to aquatic life with long lasting effectsReinforces the need for meticulous waste segregation and disposal to avoid long-term environmental contamination.[3]

Core PPE Requirements: A Multi-Layered Defense

Based on the hazard profile, a multi-layered PPE approach is required. Minimum PPE for any laboratory work includes a lab coat, long pants, and closed-toe shoes.[4] The following specialized equipment is mandatory when handling this compound.

Eye and Face Protection: The First Line of Defense

Due to the H318 classification ("Causes serious eye damage"), eye protection is paramount.[2][3]

  • Mandatory: Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times when the reagent is being handled in the laboratory.[5] These provide a complete seal around the eyes, protecting from splashes, which standard safety glasses do not.

  • Strongly Recommended: A full-face shield worn over chemical splash goggles is recommended, especially when handling quantities greater than 5 grams or during procedures with a high risk of splashing, such as solvent transfers or reaction quenching.

Hand Protection: Preventing Dermal Exposure

The H315 classification ("Causes skin irritation") necessitates robust hand protection.[2][3]

  • Primary Choice: Nitrile rubber gloves are the laboratory standard and provide good resistance to a variety of organic compounds.[6]

  • Best Practice: For prolonged exposure or when handling larger quantities, consider "double-gloving" with two pairs of nitrile gloves.[4] This provides an additional layer of safety against tears and permeation.

  • Immediate Action: Gloves must be removed immediately after any direct contact with the chemical.[4] Contaminated gloves should be disposed of in the designated solid halogenated waste stream. Always wash hands thoroughly with soap and water after removing gloves.

Body Protection: Shielding from Spills and Splashes

Standard laboratory attire forms the base layer of protection.[5]

  • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves gathered at the wrist, is required.[6] This protects personal clothing and skin from incidental contact.

  • Apron: For large-scale operations, a chemically resistant apron worn over the lab coat provides an additional barrier against significant spills.

Respiratory Protection: Ensuring a Safe Breathing Zone

The H335 classification ("May cause respiratory irritation") dictates that this compound must not be inhaled.[2][3]

  • Primary Control: All weighing, handling, and transfers of this compound must be conducted inside a certified chemical fume hood to minimize vapor and particulate inhalation.[7][8]

  • Secondary Control: In the rare event of a fume hood failure or a large spill outside of containment, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for emergency response personnel. Routine use of a respirator should not be necessary if proper engineering controls (i.e., the fume hood) are used.

Operational Protocols: From Preparation to Disposal

Properly using PPE is as important as selecting it. The following workflows ensure safety throughout the handling process.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature and scale of the planned work.

PPE_Workflow PPE Selection Workflow for this compound start Start: Plan Experiment assess_task Assess Task Type start->assess_task weighing Weighing Solid assess_task->weighing transfer Solution Transfer / Reaction Setup assess_task->transfer workup Work-up / Quenching assess_task->workup assess_scale Assess Scale weighing->assess_scale transfer->assess_scale workup->assess_scale small_scale Small Scale (< 5g) assess_scale->small_scale large_scale Large Scale (≥ 5g) assess_scale->large_scale ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Splash Goggles small_scale->ppe_base ppe_enhanced Enhanced PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles - Face Shield large_scale->ppe_enhanced end_ppe Proceed with Work in Fume Hood ppe_base->end_ppe ppe_enhanced->end_ppe

Caption: PPE selection decision tree based on task and scale.

Step-by-Step PPE Procedure
  • Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes. Secure long hair.

  • Donning Sequence:

    • Put on your lab coat and fasten all buttons.

    • Put on chemical splash goggles.

    • If required by the workflow, put on your face shield.

    • Perform a final check of the fume hood's functionality.

    • Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first. Ensure the cuffs of the gloves go over the sleeves of the lab coat.

  • Doffing (Removal) Sequence: This sequence is designed to prevent cross-contamination.

    • Remove the outer pair of gloves (if double-gloving) and dispose of them.

    • Remove the face shield and place it in a designated clean area.

    • Remove the lab coat, turning it inside out as you remove it, and hang it in its designated location.

    • Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out, ensuring you only touch the inside surface with your bare hands. Dispose of them.

    • Remove your safety goggles.

    • Immediately wash your hands thoroughly with soap and water.

Spill and Waste Disposal Plan

The high aquatic toxicity (H400/H410) and halogenated nature of this compound demand meticulous containment and disposal.[2][3]

Emergency Spill Response
  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Don PPE: Before attempting any cleanup, don enhanced PPE, including double nitrile gloves, splash goggles, a face shield, and a lab coat.

  • Containment: For small spills, contain the material using an inert absorbent such as vermiculite or sand.[9] Do not use combustible materials like paper towels or sawdust.[9]

  • Collection: Carefully collect the absorbed material and contaminated tools into a heavy-duty, sealable plastic bag or a designated waste container.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Disposal: Seal and label the waste container as "Hazardous Waste: Halogenated Organic Material" and include the chemical name. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[9]

Routine Waste Disposal
  • Classification: this compound and any materials contaminated with it are classified as halogenated organic waste .[10] This waste stream must never be mixed with non-halogenated organic waste.[11]

  • Containers: Use a clearly labeled, compatible container (e.g., high-density polyethylene or glass) designated for "Halogenated Organic Waste".[7][9] The container must have a vapor-tight lid and be kept closed when not in use.[11][12]

  • Storage: Store the waste container in a cool, dry, well-ventilated area, such as a satellite accumulation area within the lab, and ensure it is in secondary containment to prevent spills.[7][12]

  • Disposal: Never dispose of this chemical or its containers down the drain.[7][11] When the waste container is nearly full, arrange for disposal through your institution's certified hazardous waste program.[12]

References

  • Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5"). Benchchem.
  • This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Protective Gear. Organic Chemistry at CU Boulder.
  • Proper Protective Equipment. Chemistry LibreTexts. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Hazardous Waste Segregation. Unknown Source.
  • Safety Equipment in the Laboratory. Solubility of Things. Available from: [Link]

  • Lab Safety Equipment & PPE. ChemTalk. Available from: [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of California, Berkeley. Available from: [Link]

  • Halogenated Solvents. Environmental Health & Safety, Washington State University. Available from: [Link]

  • Halogenated Solvents in Laboratories. Campus Operations, Temple University. Available from: [Link]

  • This compound MSDS. Chemsrc. Available from: [Link]

  • 4-(Benzyloxy)-1-bromo-2-methoxybenzene. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 4-Bromoanisole Safety Data Sheet. Fisher Scientific. Available from: [Link]

  • Incident management: brominated flame retardants. GOV.UK. Available from: [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Ethers - Handling and control of exposure. The University of Edinburgh Health and Safety Department. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.